molecular formula C24H29NO5 B1302861 Fmoc-O-tert-butyl-L-beta-homothreonine CAS No. 353245-99-5

Fmoc-O-tert-butyl-L-beta-homothreonine

Cat. No.: B1302861
CAS No.: 353245-99-5
M. Wt: 411.5 g/mol
InChI Key: UFJMOCVIPRJMLW-QVKFZJNVSA-N
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Description

Fmoc-l-beta-homothreonine(otbu)>

Properties

IUPAC Name

(3R,4R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO5/c1-15(30-24(2,3)4)21(13-22(26)27)25-23(28)29-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21H,13-14H2,1-4H3,(H,25,28)(H,26,27)/t15-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJMOCVIPRJMLW-QVKFZJNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375824
Record name Fmoc-O-tert-butyl-L-beta-homothreonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353245-99-5
Record name Fmoc-O-tert-butyl-L-beta-homothreonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Advantage of Modified Amino Acids in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Fmoc-O-tert-butyl-L-beta-homothreonine: A Key Building Block in Modern Peptide Science

In the landscape of modern drug development, peptides represent a rapidly expanding class of therapeutics, prized for their high specificity and biological activity. However, the clinical utility of native peptides is often hampered by their susceptibility to proteolytic degradation, leading to short in-vivo half-lives. The strategic incorporation of non-natural amino acids is a cornerstone of next-generation peptide design, aimed at overcoming these limitations. Among these, beta-amino acids, and specifically their homologs, have garnered significant attention.

This guide provides a comprehensive technical overview of this compound, a specialized amino acid derivative designed for solid-phase peptide synthesis (SPPS). We will delve into its unique structural features, physicochemical properties, and the underlying chemical principles that make it a valuable tool for researchers and scientists in the field of peptide chemistry and drug discovery. The incorporation of a beta-homo amino acid structure can enhance the stability and bioavailability of peptide-based drugs.[1][2] This building block is particularly noted for its role in developing novel therapeutics in fields such as oncology and immunology.[1]

Physicochemical and Structural Characteristics

This compound is a synthetically derived amino acid featuring two critical protecting groups for seamless integration into the Fmoc solid-phase peptide synthesis workflow.[1] Its identity and core properties are summarized below.

PropertyValue
IUPAC Name (3R,4R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]pentanoic acid[3]
Synonyms Fmoc-L-β-HomoThr(tBu)-OH, (3R,4R)-4-tert-Butoxy-3-(Fmoc-amino)pentanoic acid[1]
CAS Number 353245-99-5[1][3]
Molecular Formula C₂₄H₂₉NO₅[1][3]
Molecular Weight 411.5 g/mol [1][3]
Appearance White to light yellow glassy solid[1]
Purity ≥ 98% (HPLC)[1]
Optical Rotation [α]D25 = 16 ± 2º (c=1 in DMF)[1]
Storage Conditions 0 - 8 °C[1]

The core innovation of this molecule lies in its β-amino acid structure. Unlike canonical alpha-amino acids where the amino group is attached to the alpha-carbon (the first carbon after the carboxyl group), in beta-amino acids, the amino group is on the beta-carbon (the second carbon).[2] This seemingly subtle shift has profound implications for the resulting peptide's secondary structure and, crucially, its resistance to enzymatic degradation by peptidases.[2][4]

The Chemistry of Orthogonal Protection: Fmoc and tert-Butyl Groups

The utility of this compound in SPPS is enabled by its two strategically chosen, orthogonal protecting groups: the N-terminal Fmoc group and the side-chain tert-butyl (tBu) group.[1][5] Orthogonal protection is a fundamental principle in multi-step synthesis, allowing for the selective removal of one protecting group in the presence of another.

  • The Fmoc (9-fluorenylmethoxycarbonyl) Group: This group shields the α-amino function of the amino acid.[6][7] Its key characteristic is its lability under basic conditions.[6] In the standard SPPS cycle, the Fmoc group is efficiently removed using a solution of a secondary amine, typically 20% piperidine in dimethylformamide (DMF), to expose the free amine for the next coupling step.[6][8] This provides a milder deprotection method compared to the harsh acidic conditions required by the older Boc (tert-butoxycarbonyl) protection strategy.[6][7][]

  • The tert-Butyl (tBu) Group: The hydroxyl group on the homothreonine side chain is protected by a tert-butyl ether. This group is stable to the basic conditions used for Fmoc removal but is readily cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA).[5] This cleavage is performed at the final stage of synthesis, after the entire peptide sequence has been assembled.[5]

The diagram below illustrates the structure of this compound, highlighting the key functional groups.

Caption: Chemical structure of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this derivative is as a building block in Fmoc-based SPPS.[1][10] This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[7][]

Step-by-Step Protocol for Incorporation

The following protocol outlines the key steps for incorporating this compound into a peptide sequence on a solid support. This process is cyclical, repeated for each amino acid in the desired sequence.

  • Resin Preparation and Swelling:

    • The synthesis begins with a solid-phase resin (e.g., Wang or Rink Amide resin) chosen based on the desired C-terminal functionality (acid or amide, respectively).[8]

    • The resin is swelled in a suitable solvent, typically DMF, to allow access to the reactive sites within the polymer matrix.[8]

  • N-Terminal Deprotection (Fmoc Removal):

    • The resin, bearing the growing peptide chain with an N-terminal Fmoc group, is treated with a 20% solution of piperidine in DMF.[6][8]

    • This cleaves the Fmoc group, exposing a free primary or secondary amine on the N-terminus of the peptide chain.

    • The resin is then thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct.[8]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, this compound (typically 3-5 equivalents relative to the resin loading capacity) is pre-activated.

    • Activation is achieved by reacting the carboxylic acid of the amino acid derivative with a coupling reagent (e.g., HCTU, HATU, or DIC/HOBt) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).[5] This converts the carboxylic acid into a more reactive species (an active ester).

    • The solution containing the activated amino acid is added to the washed resin.[5]

    • The mixture is agitated for 1-2 hours to allow the coupling reaction—the formation of a new peptide bond—to proceed to completion.[5]

  • Washing:

    • After the coupling reaction, the resin is again extensively washed with DMF to remove excess activated amino acid and coupling byproducts.[5] A capping step with acetic anhydride may be performed to block any unreacted amino groups, preventing the formation of deletion sequences.

This four-step cycle is repeated for each subsequent amino acid until the desired peptide sequence is fully assembled.

SPPS Workflow Diagram

SPPS_Cycle start Start: Resin-Bound Peptide with N-Terminal Fmoc deprotection Step 1: Deprotection (20% Piperidine in DMF) start->deprotection Remove Fmoc group wash1 Step 2: DMF Wash deprotection->wash1 Remove reagents coupling Step 3: Coupling (Activated Fmoc-AA, Coupling Reagent, Base) wash1->coupling Add activated This compound wash2 Step 4: DMF Wash coupling->wash2 Remove excess reagents end_cycle Peptide Elongated by One Residue wash2->end_cycle end_cycle->deprotection Repeat Cycle for Next Amino Acid final_cleavage Final Cleavage & Deprotection (TFA Cocktail) end_cycle->final_cleavage If Synthesis is Complete

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Final Cleavage and Side-Chain Deprotection

Once the peptide sequence is complete, the peptide must be cleaved from the solid support, and all side-chain protecting groups (including the tert-butyl group) must be removed. This is typically accomplished in a single step by treating the peptide-resin with a strong acid "cocktail," most commonly containing 95% Trifluoroacetic Acid (TFA).[5] The cocktail also includes scavengers, such as water and triisopropylsilane (TIS), to quench reactive carbocations generated during the cleavage of the tBu and other protecting groups, thus preventing side reactions.

Conclusion: A Versatile Tool for Advanced Peptide Design

This compound stands out as a highly valuable and specialized building block for peptide chemists. Its defining feature—the beta-homo-amino acid backbone—offers a direct and effective strategy to engineer peptides with enhanced proteolytic stability, a critical attribute for the development of viable peptide-based therapeutics.[1][2] The orthogonal Fmoc and tert-butyl protecting groups ensure its seamless and efficient integration into well-established SPPS workflows.[1][5] As the demand for more robust and drug-like peptides continues to grow, the use of strategically modified amino acids like this compound will undoubtedly play a pivotal role in advancing the frontiers of drug discovery and materials science.

References

  • Chem-Impex. (n.d.). Fmoc-O-tert-butyl-L-β-homothreonine.
  • GO-Bio. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews, 38(6), 1827-1838.
  • Amino Acid Derivatives. (n.d.). Fmoc-L-Thr(tBu)-OH | Protected Threonine for Peptide Synthesis.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • LifeTein. (n.d.). Fmoc-Thr(tBu)-OH.
  • PubChem. (n.d.). This compound.
  • BenchChem. (n.d.). A Technical Guide to Fmoc-Thr(tBu)-OH: Properties and Applications in Peptide Synthesis.
  • Chem-Impex. (n.d.). Fmoc-O-tert-butyl-D-β-homothreonine.
  • Aapptec. (2020). Beta Amino Acids and Beta Homo Amino Acids.
  • Pharmaffiliates. (n.d.). FMOC-Thr(tBu)-OH.
  • Advanced ChemTech. (n.d.). Fmoc-Thr(But)-OH – Threonine derivative utilized in peptide synthesis.
  • Google Patents. (2017). CN106631900A - Synthesis method of Fmoc-O-tert-butyl-L-threoninol.
  • MedChemExpress. (n.d.). Fmoc-Thr(tBu)-OH.
  • ChemicalBook. (n.d.). FMOC-O-tert-Butyl-L-threonine.
  • Rogers, J. M., et al. (2021). Ribosomal Synthesis of Macrocyclic Peptides with β2- and β2,3-Homo-Amino Acids for the Development of Natural Product-Like Combinatorial Libraries. ACS Chemical Biology, 16(6), 1043–1052.
  • BOC Sciences. (n.d.). β−Amino Acids.
  • National Institutes of Health. (n.d.). 4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis.
  • Aapptec. (n.d.). Fmoc-Thr(tBu)-OH.
  • PubMed. (2021). Ribosomal Synthesis of Macrocyclic Peptides with β2- and β2,3-Homo-Amino Acids for the Development of Natural Product-Like Combinatorial Libraries.
  • ACS Publications. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • ChemicalBook. (n.d.). FMOC-O-tert-Butyl-L-threonine CAS#: 71989-35-0.
  • Patsnap. (n.d.). Synthesis method of Fmoc-O-tert-butyl-L-threoninol - Eureka.
  • ResearchGate. (2015). Advances in Fmoc solid-phase peptide synthesis.
  • TargetMol. (n.d.). Fmoc-Thr(tBu)-OH.
  • J&K Scientific. (n.d.). Fmoc-O-tert-butyl-L-b-homothreonine.
  • Dawn Scientific. (n.d.). Fmoc-Thr(tBu)-OH.
  • SpectraBase. (n.d.). Fmoc-Tyr(tBu)-OH - Optional[1H NMR] - Spectrum.
  • Sigma-Aldrich. (n.d.). Fmoc-Thr(tBu)-OH = 98.0 HPLC 71989-35-0.

Sources

An In-depth Technical Guide to Fmoc-O-tert-butyl-L-beta-homothreonine: A Key Building Block for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Fmoc-O-tert-butyl-L-beta-homothreonine, a non-proteinogenic amino acid derivative crucial for the synthesis of advanced, stabilized peptides. We will delve into its unique chemical architecture, elucidating the strategic roles of its constituent protecting groups. This guide will present a detailed, field-proven methodology for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) and discuss the profound implications of utilizing a β-homoamino acid structure for enhancing the therapeutic potential of peptide-based drugs. Furthermore, we will cover the synthesis and analytical characterization of this valuable building block, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its effective application.

Introduction: The Strategic Value of Non-Proteinogenic Amino Acids in Drug Design

The therapeutic landscape is increasingly shaped by peptide-based drugs, owing to their high specificity and low toxicity. However, native peptides often suffer from significant limitations, most notably their rapid degradation by endogenous proteases. The incorporation of non-proteinogenic amino acids is a cornerstone strategy to overcome this hurdle. This compound is a prime example of a rationally designed building block that imparts desirable pharmacological properties.

The "beta-homo" designation signifies the presence of an additional methylene group in the peptide backbone compared to its proteinogenic counterpart, L-threonine. This seemingly subtle modification has profound consequences, including:

  • Enhanced Proteolytic Stability: The altered backbone geometry sterically hinders the approach of proteases, significantly increasing the peptide's in vivo half-life.[1][2][3]

  • Modulated Conformation: The extended backbone can induce unique secondary structures, such as helices and turns, which can be leveraged to optimize binding affinity to therapeutic targets.[4]

  • Increased Potency and Selectivity: By constraining the peptide into a more bioactive conformation, the incorporation of β-homoamino acids can lead to enhanced potency and selectivity for the target receptor or enzyme.[1][3]

This guide will serve as a technical resource for harnessing the full potential of this compound in peptide synthesis and drug discovery.

Chemical Structure and Physicochemical Properties

The efficacy of this compound in peptide synthesis is a direct result of its carefully designed chemical structure. Each component serves a distinct and critical purpose within the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.

Structural Analysis

The IUPAC name for this compound is (3R,4R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]pentanoic acid.[5] Its structure can be deconstructed into three key functional units:

  • The L-beta-homothreonine Core: This provides the unique backbone extension and the characteristic hydroxyl-bearing side chain of threonine. The specific (3R,4R) stereochemistry is crucial for inducing defined secondary structures in the final peptide.

  • The Fmoc (9-fluorenylmethoxycarbonyl) Group: Attached to the N-terminus, the Fmoc group is a base-labile protecting group. Its purpose is to temporarily block the alpha-amino group, preventing self-polymerization during the activation of the carboxyl group. It is selectively removed under mild basic conditions (typically with piperidine), which do not affect the acid-labile side-chain protection or the resin linkage.[6]

  • The tert-butyl (tBu) Group: This acid-labile group protects the hydroxyl function on the threonine side chain. The bulky tBu group prevents unwanted side reactions, such as esterification, during the coupling steps. It remains stable throughout the synthesis cycles and is removed concomitantly with other acid-labile side-chain protecting groups and cleavage from the resin using a strong acid, typically trifluoroacetic acid (TFA).[7]

Caption: Chemical structure and functional components of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, which are essential for its proper handling, storage, and application in synthesis protocols.

PropertyValueReference(s)
IUPAC Name (3R,4R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]pentanoic acid[5]
Synonyms Fmoc-L-β-HomoThr(tBu)-OH, (3R,4R)-4-tert-Butoxy-3-(Fmoc-amino)pentanoic acid[8]
CAS Number 353245-99-5[5][8][9]
Molecular Formula C₂₄H₂₉NO₅[8]
Molecular Weight 411.5 g/mol [8]
Appearance White to light yellow solid[8]
Purity ≥98% (HPLC)[8]
Optical Rotation [α]D25 = +16 ± 2° (c=1 in DMF)[8]
Storage Conditions 2–8 °C, desiccated[8]

Synthesis and Characterization

The enantioselective synthesis of β-amino acids is a well-established field in organic chemistry. A robust and frequently cited method for preparing Fmoc-protected β-homoamino acids is through an ultrasound-promoted Wolff rearrangement of α-diazo ketones derived from the corresponding α-amino acids.[10]

Synthetic Pathway Overview

The synthesis proceeds via a multi-step sequence that ensures the retention of stereochemical integrity.

SynthesisWorkflow A 1. Fmoc-L-Threonine(tBu)-OH (Starting Material) B 2. Mixed Anhydride Formation (e.g., with isobutyl chloroformate) A->B Activation C 3. Diazomethane Reaction (Forms α-diazo ketone) B->C Nucleophilic Acyl Substitution D 4. Ultrasound-Promoted Wolff Rearrangement (Ag⁺ catalyst, e.g., Ag benzoate in dioxane/water) C->D Rearrangement E 5. Final Product This compound D->E Hydrolysis

Caption: Generalized synthetic workflow for Fmoc-β-homoamino acids.

Causality Behind Experimental Choices:

  • Mixed Anhydride Activation: Activating the carboxylic acid of the starting Fmoc-α-amino acid as a mixed anhydride provides a highly reactive species for the subsequent reaction with diazomethane.[10]

  • Diazomethane: This reagent is a classic and effective means of converting an activated carboxylic acid into an α-diazo ketone.

  • Ultrasound Promotion: Sonication provides the energy for the Wolff rearrangement under mild, room-temperature conditions. This avoids thermal decomposition and is crucial for preserving the base-labile Fmoc protecting group.[10]

  • Silver(I) Catalyst: The Ag⁺ ion is a soft Lewis acid that catalyzes the rearrangement of the diazo ketone into a ketene intermediate, which is then trapped by a nucleophile (water in this case) to form the homologous carboxylic acid.[10] This catalytic approach is mild and efficient.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and stereochemical integrity of the synthesized building block before its use in peptide synthesis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is used to confirm the presence of all key structural motifs. Expected signals would include the characteristic aromatic protons of the Fmoc group (typically δ 7.2-7.8 ppm), the singlet for the nine equivalent protons of the tert-butyl group (around δ 1.2-1.4 ppm), and distinct signals for the protons on the chiral centers and the extended backbone.[11]

    • ¹³C NMR: The carbon spectrum confirms the carbon framework, with characteristic signals for the carbonyls (carboxyl and carbamate), the aromatic carbons of the Fmoc group, the quaternary carbon and methyls of the tBu group, and the aliphatic carbons of the amino acid core.[11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is employed to confirm the exact molecular weight of the compound, matching the calculated value for C₂₄H₂₉NO₅ (411.2046 g/mol ). This provides definitive confirmation of the elemental composition.[11]

  • High-Performance Liquid Chromatography (HPLC): Both reversed-phase and chiral HPLC are used to assess purity. Reversed-phase HPLC determines the overall purity by separating the target compound from any synthetic byproducts. Chiral HPLC is essential to confirm the enantiomeric excess (e.e.), ensuring that no significant racemization occurred during the synthesis.[8]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is incorporated into a peptide sequence using standard, automated SPPS protocols based on the Fmoc/tBu strategy.[6] Due to the potential for steric hindrance from the β-substituted backbone, optimizing coupling conditions is key to achieving high yields.

Experimental Protocol for a Standard Coupling Cycle

This protocol outlines a single coupling cycle on an automated peptide synthesizer for incorporating this compound. It assumes a 0.1 mmol synthesis scale on a pre-loaded Wang or Rink Amide resin.

Step 1: Resin Swelling

  • Place the resin in the reaction vessel.

  • Wash and swell the resin with N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Drain the solvent.

Step 2: N-α-Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 3-5 minutes and drain.

  • Add a fresh aliquot of 20% piperidine in DMF.

  • Agitate for an additional 15-20 minutes to ensure complete Fmoc removal.

  • Drain the deprotection solution.

  • Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.

Step 3: Amino Acid Activation and Coupling Causality: β-amino acids can be sterically hindered. Therefore, the use of a potent activation agent is recommended. A combination of a uronium/aminium salt like HATU or HCTU with a non-nucleophilic base such as DIPEA provides rapid and efficient activation, minimizing the risk of racemization.[12] Microwave-assisted coupling can further enhance the efficiency for sterically demanding residues.[13]

  • In a separate vial, dissolve this compound (4 eq., 0.4 mmol) and an activating agent (e.g., HCTU, 3.95 eq., 0.395 mmol) in DMF.

  • Add a base, N,N-diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol), to the amino acid solution to initiate activation. Allow to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture for 45-90 minutes at room temperature. (Note: A longer coupling time may be required compared to standard α-amino acids).

  • Drain the reaction solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

  • (Optional but Recommended) Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive, a second coupling (recoupling) may be necessary.

Step 4: Iteration Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

SPPS_Cycle cluster_cycle Iterative SPPS Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling (Activated Fmoc-AA, HCTU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Start Next Cycle End Final Peptide-Resin Wash2->End Final Cycle Complete Start Start: Peptide-Resin with N-terminal Fmoc Start->Deprotection

Caption: The core iterative workflow for Solid-Phase Peptide Synthesis (SPPS).

Final Cleavage and Deprotection

Once the entire peptide sequence is assembled, the peptide is cleaved from the solid support, and all acid-labile side-chain protecting groups (including the O-tert-butyl group) are removed simultaneously.

  • Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Prepare a cleavage cocktail, typically containing a high concentration of TFA. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). The scavengers (phenol, water, etc.) are critical to trap the reactive carbocations generated during the cleavage of protecting groups, preventing side reactions with sensitive residues like tryptophan or methionine.

  • Add the cleavage cocktail to the dry resin in a fume hood.

  • Agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

  • Pellet the precipitated peptide by centrifugation, decant the ether, and wash the pellet with cold ether 2-3 more times.

  • Dry the crude peptide pellet under vacuum. The peptide is then ready for purification by preparative HPLC.

Conclusion and Future Outlook

This compound is more than just a modified amino acid; it is a strategic tool for medicinal chemists and peptide scientists. Its unique structure, combining the backbone extension of a β-homoamino acid with the robust and orthogonal Fmoc/tBu protecting group strategy, enables the synthesis of peptides with significantly enhanced stability and potentially superior pharmacological profiles.[1][4] By providing resistance to proteolysis and the ability to induce specific, stable secondary structures, this building block allows for the rational design of next-generation peptide therapeutics. As the demand for more stable and potent peptide drugs continues to grow, the application of specialized building blocks like this compound will undoubtedly become even more central to the fields of drug discovery and development.

References

  • Hilaris Publisher. (2017, October 16). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher. [Link]

  • ResearchGate. (2025, August 6). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate. [Link]

  • ResearchGate. (2025, August 6). Medicinal chemistry β-Amino Acids: Role in Human Biology and Medicinal Chemistry -A Review | Request PDF. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Semantic Scholar. [Link]

  • Hilaris Publisher. (2018, April 12). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Hilaris Publisher. [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Mesa Labs. [Link]

  • ScienceOpen. (n.d.). Supporting Information. ScienceOpen. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • The Royal Society of Chemistry. (n.d.). H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement. Organic Chemistry Portal. [Link]

  • ResearchGate. (2025, August 6). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. ResearchGate. [Link]

  • Springer. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Springer. [Link]

  • ResearchGate. (2014, December 4). Enantioselective preparation of beta 2-amino acid derivatives for beta -peptide synthesis. ResearchGate. [Link]

  • Aapptec Peptides. (n.d.). Fmoc-beta-HThr(tBu)-OH [353245-99-5]. Aapptec Peptides. [Link]

  • Beilstein Journals. (2017, December 21). The use of 4,4,4-trifluorothreonine to stabilize extended peptide structures and mimic β-strands. Beilstein Journals. [Link]

  • PubMed. (n.d.). Incorporation of Conformationally Constrained Beta-Amino Acids Into Peptides. PubMed. [Link]

  • PubChem. (n.d.). Fmoc-beta-Ala-Tyr(tBu)-OH. PubChem. [Link]

  • NIH. (n.d.). Increasing Protein Conformational Stability by Optimizing β-turn Sequence. PMC. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

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Synthesis of Fmoc-O-tert-butyl-L-beta-homothreonine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of β-Amino Acids in Modern Drug Discovery

In the landscape of peptide science and drug development, β-amino acids represent a class of non-proteinogenic amino acids with profound implications for the design of novel therapeutics. Unlike their α-amino acid counterparts, the inclusion of β-amino acids into peptide backbones imparts unique conformational constraints, leading to the formation of stable secondary structures such as helices, turns, and sheets. This structural rigidity often translates to enhanced proteolytic stability and improved pharmacokinetic profiles, making β-peptides and peptidomimetics highly attractive candidates for drug discovery programs.[1]

Fmoc-O-tert-butyl-L-beta-homothreonine, with its specific (3R,4R) stereochemistry, is a valuable building block in this context. The orthogonal protection scheme, featuring the base-labile fluorenylmethoxycarbonyl (Fmoc) group on the amine and the acid-labile tert-butyl (tBu) ether on the side-chain hydroxyl group, allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols.[][3] This guide provides a comprehensive overview of a viable synthetic strategy for this key building block, intended for researchers, scientists, and professionals in the field of drug development.

Strategic Approach to Synthesis: A Retrosynthetic Analysis

The synthesis of this compound necessitates a strategy that ensures precise control over the two contiguous stereocenters at C3 and C4. A logical retrosynthetic approach involves the sequential protection of a pre-synthesized L-beta-homothreonine core.

G Target This compound Intermediate1 O-tert-butyl-L-beta-homothreonine Target->Intermediate1 N-Fmoc Protection Core L-beta-homothreonine ((3R,4R)-3-amino-4-hydroxypentanoic acid) Intermediate1->Core O-tert-butylation Precursor Chiral Precursor (e.g., L-Threonine derivative) Core->Precursor Stereoselective Synthesis

Caption: Retrosynthetic analysis of this compound.

This strategy hinges on three key stages:

  • Stereoselective Synthesis of the L-beta-homothreonine Core: Establishing the (3R,4R) stereochemistry is the most critical step. This can be achieved through various asymmetric synthesis methodologies.

  • Orthogonal Protection of the Side-Chain Hydroxyl Group: The secondary alcohol is protected as a tert-butyl ether, which is stable to the basic conditions required for Fmoc group removal during peptide synthesis.

  • N-Terminal Fmoc Protection: The final step involves the protection of the β-amino group with the Fmoc moiety, rendering the building block ready for SPPS.

Part 1: Stereoselective Synthesis of L-beta-homothreonine Core

The asymmetric synthesis of β-amino acids is a well-established field, with numerous strategies available to control stereochemistry.[1] For the synthesis of L-beta-homothreonine ((3R,4R)-3-amino-4-hydroxypentanoic acid), a practical approach involves the use of a chiral pool starting material, such as a derivative of a readily available amino acid like L-threonine, to set the stereochemistry. An alternative, and often more flexible approach, is the use of a chiral auxiliary-mediated synthesis.

Proposed Synthetic Route from a Chiral Aldehyde

A plausible and efficient route involves the diastereoselective addition of a nucleophile to a chiral N-protected α-amino aldehyde, followed by chain extension and functional group manipulations.

G Start N-Boc-L-threoninal Step1 Wittig Reaction (e.g., Ph3P=CHCOOEt) Start->Step1 Intermediate2 α,β-Unsaturated Ester Step1->Intermediate2 Step2 Diastereoselective Reduction (e.g., H2, Pd/C) Intermediate2->Step2 Intermediate3 Protected β-amino ester Step2->Intermediate3 Step3 Hydrolysis (e.g., LiOH) Intermediate3->Step3 Intermediate4 N-Boc-L-beta-homothreonine Step3->Intermediate4 Step4 Deprotection (e.g., TFA) Intermediate4->Step4 Product L-beta-homothreonine Step4->Product

Caption: Proposed workflow for the synthesis of the L-beta-homothreonine core.

Experimental Protocol: Synthesis of L-beta-homothreonine

Step 1: Synthesis of N-Boc-L-threoninal N-Boc-L-threonine is reduced to the corresponding alcohol, N-Boc-L-threoninol, using a mild reducing agent like sodium borohydride in a mixed solvent system. Subsequent oxidation of the primary alcohol to the aldehyde, for instance, via a Swern or Dess-Martin periodinane oxidation, yields N-Boc-L-threoninal.

Step 2: Wittig Reaction The chiral aldehyde is then subjected to a Wittig reaction with an appropriate phosphorane, such as (ethoxycarbonylmethyl)triphenylphosphorane, to introduce the two-carbon extension. This reaction typically proceeds with high E-selectivity.

Step 3: Diastereoselective Reduction The resulting α,β-unsaturated ester is then subjected to a diastereoselective reduction of the double bond. Catalytic hydrogenation over palladium on carbon is a common and effective method. The existing stereocenter at C4 directs the hydrogenation to afford the desired (3R,4R) stereochemistry.

Step 4: Hydrolysis and Deprotection Saponification of the ethyl ester using a base like lithium hydroxide, followed by acidic workup, yields N-Boc-L-beta-homothreonine. Finally, the Boc protecting group is removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane (DCM), to afford L-beta-homothreonine, which can be isolated as a salt.

Part 2: Orthogonal Protection Strategy

With the chiral core in hand, the next phase involves the sequential and orthogonal protection of the hydroxyl and amino functionalities. The order of these protection steps is crucial to avoid side reactions. It is generally preferable to protect the less reactive hydroxyl group first, followed by the more nucleophilic amino group.

O-tert-butylation of the Side-Chain Hydroxyl Group

The protection of the secondary hydroxyl group as a tert-butyl ether provides robust protection against a wide range of reaction conditions, yet it can be readily cleaved with strong acids. A common and effective method for this transformation is the reaction with isobutylene in the presence of a catalytic amount of a strong acid. A more recent and safer alternative involves the use of tert-butyl acetate as both the reagent and solvent, catalyzed by a strong acid like trifluoromethanesulfonic acid or bis(trifluoromethanesulfonyl)imide.[4]

Experimental Protocol: O-tert-butylation

  • Dissolution: The synthesized L-beta-homothreonine is dissolved in tert-butyl acetate.

  • Catalyst Addition: A catalytic amount of bis(trifluoromethanesulfonyl)imide is added to the solution at 0 °C.

  • Reaction: The reaction mixture is stirred at a controlled temperature (e.g., 0 °C to room temperature) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: The reaction is quenched by the addition of a mild base, such as a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

ParameterConditionRationale
Reagent tert-Butyl acetateServes as both the tert-butyl source and the solvent, offering a high concentration of the reagent.[4]
Catalyst Bis(trifluoromethanesulfonyl)imideA strong acid catalyst that is effective in small quantities and is less hazardous than perchloric acid.[4]
Temperature 0 °C to room temperatureAllows for a controlled reaction rate and minimizes potential side reactions.
Work-up Aqueous NaHCO₃Neutralizes the strong acid catalyst and facilitates the isolation of the product.
N-Fmoc Protection of the Amino Group

The final step in the synthesis of the desired building block is the protection of the primary amino group with the Fmoc moiety. The most common and efficient method for this transformation is the reaction with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under Schotten-Baumann conditions.[][5]

Experimental Protocol: N-Fmoc Protection

  • Dissolution: The O-tert-butyl-L-beta-homothreonine is dissolved in a mixture of an organic solvent (e.g., dioxane or acetonitrile) and an aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate.[]

  • Reagent Addition: A solution of Fmoc-OSu in the same organic solvent is added dropwise to the cooled reaction mixture (0-5 °C).

  • Reaction: The reaction is stirred at a low temperature and then allowed to warm to room temperature until completion, as monitored by TLC.

  • Work-up: The reaction mixture is typically acidified to a pH of 2-3 with a dilute acid (e.g., 1M HCl), leading to the precipitation of the Fmoc-protected product. The solid is then filtered, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography if necessary.

ParameterConditionRationale
Reagent Fmoc-OSuA stable and crystalline solid that reacts cleanly with the amino group.[5]
Base NaHCO₃ or Na₂CO₃Maintains a basic pH to ensure the amino group is deprotonated and nucleophilic.
Solvent System Dioxane/Water or Acetonitrile/WaterA biphasic system that allows for the dissolution of both the amino acid and the Fmoc-OSu.
Work-up AcidificationProtonates the carboxylic acid and causes the product to precipitate, facilitating isolation.

Conclusion: A Versatile Building Block for Advanced Peptide Synthesis

The synthetic route outlined in this guide provides a robust and reliable pathway to this compound, a key building block for the synthesis of modified peptides and peptidomimetics. By employing a strategy that relies on the stereoselective synthesis of the β-amino acid core followed by a well-orchestrated orthogonal protection scheme, researchers can access this valuable compound in high purity and on a preparative scale. The principles and protocols described herein are grounded in established and reliable organic chemistry methodologies, offering a solid foundation for the synthesis of this and other complex non-proteinogenic amino acids for cutting-edge drug discovery and development.

References

  • Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (2021). Arts & Sciences Theses and Dissertations. [Link]

  • Large-Scale Syntheses of FMOC-Protected Non-Proteogenic Amino Acids: Useful Building Blocks for Combinatorial Libraries. ACS Publications. [Link]

  • Fmoc - Lokey Lab Protocols. (2017). Wikidot. [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). National Institutes of Health. [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher. [Link]

  • A novel protecting/activating strategy for beta-hydroxy acids and its use in convergent peptide synthesis. (2008). PubMed. [Link]

  • β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Orthogonal protection/deprotection of hydroxy N‐Boc amino acids. ResearchGate. [Link]

  • Protecting group. Wikipedia. [Link]

  • Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. (2025). National Institutes of Health. [Link]

  • Formation of Fmoc–β‐alanine during Fmoc‐protections with Fmoc–OSu. Semantic Scholar. [Link]

  • Scalable and Selective β-Hydroxy-α-Amino Acid Synthesis Catalyzed by Promiscuous l-Threonine Transaldolase ObiH. (2022). PubMed. [Link]

  • A simple and powerful tert-butylation of carboxylic acids and alcohols. J-STAGE. [Link]

  • An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides. Organic Syntheses Procedure. [Link]

  • PROCESS FOR THE PREPARATION OF tert-BUTYL ALCOHOL.
  • Recent stereoselective synthetic approaches to β-amino acids. Scilit. [Link]

  • L-beta-Homothreonine. PubChem. [Link]

  • Synthesis of orthogonally protected (3R, 4S)- and (3S, 4S)-4,5-diamino-3-hydroxypentanoic acids. (2003). PubMed. [Link]

  • Process for preparing tert-butanol from isobutylene by hydration.
  • Method for preparing isobutene through a tert-butyl alcohol method.
  • Synthesis of β-hydroxy-α-amino acids using l-threonine aldolase and... ResearchGate. [Link]

  • Discovery of l-threonine transaldolases for enhanced biosynthesis of beta-hydroxylated amino acids. (2023). National Institutes of Health. [Link]

  • Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. ResearchGate. [Link]

  • Enantioselective Three-Component Reaction for the Preparation of β-Amino-α-Hydroxy Esters. ResearchGate. [Link]

  • Enantioselective synthesis of chiral BCPs. (2022). National Institutes of Health. [Link]

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An In-depth Technical Guide to Fmoc-O-tert-butyl-L-beta-homothreonine: Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-O-tert-butyl-L-beta-homothreonine is a valuable synthetic amino acid derivative that plays a crucial role in the fields of peptide chemistry and drug discovery.[1] As a beta-amino acid, it possesses a unique structural motif that imparts distinct conformational properties to peptides, influencing their secondary structure and biological activity. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its application in solid-phase peptide synthesis (SPPS), offering insights for researchers and professionals in the field.

The incorporation of β-amino acids into peptide chains can lead to the formation of novel secondary structures, such as helices, sheets, and turns, that are distinct from those formed by their α-amino acid counterparts. This structural diversity is of great interest in the design of peptidomimetics with enhanced biological activity and stability. The O-tert-butyl ether protecting group on the side chain of the homothreonine residue provides acid-labile protection, compatible with the widely used Fmoc/tBu orthogonal protection strategy in SPPS.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory. The following table summarizes its key physical and chemical characteristics.

PropertyValueSource(s)
Chemical Name (3R,4R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-tert-butoxypentanoic acid[1][2]
Synonyms Fmoc-L-β-HomoThr(tBu)-OH, Fmoc-L-beta-homothreonine(OtBu)[1][2]
CAS Number 353245-99-5[1][2]
Molecular Formula C₂₄H₂₉NO₅[1][2]
Molecular Weight 411.5 g/mol [1][2]
Appearance White to light yellow glassy solid[1]
Purity ≥ 98% (HPLC)[1]
Optical Rotation [α]D²⁵ = +16 ± 2° (c=1 in DMF); [α]D²⁰ = +6 ± 1° (c=1 in CHCl₃)[1]
Storage Conditions 0 - 8 °C[1]

Solubility: While specific quantitative solubility data is not readily available in the literature, the tert-butyl protecting group is known to enhance solubility in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and dichloromethane (DCM).[1]

Synthesis of this compound

The synthesis of Fmoc-protected β-homoamino acids can be achieved through various synthetic routes. One established method is the Arndt-Eistert homologation, which involves the Wolff rearrangement of a diazoketone derived from the corresponding α-amino acid.[3]

A general workflow for the synthesis of Fmoc-β-homoamino acids is depicted below:

G A Fmoc-L-threonine B Activation of Carboxylic Acid A->B e.g., Ethyl chloroformate C Reaction with Diazomethane B->C D Fmoc-L-threonyl-diazomethane C->D E Wolff Rearrangement (e.g., Ag₂O, heat or light) D->E F Ketene Intermediate E->F G Nucleophilic attack (e.g., H₂O) F->G H Fmoc-L-beta-homothreonine G->H I Protection of side chain hydroxyl (e.g., isobutylene, acid catalyst) H->I J This compound I->J

Figure 1: General synthetic workflow for Fmoc-β-homoamino acids.

This multi-step synthesis requires careful control of reaction conditions to minimize side reactions and ensure high purity of the final product.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key building block for the incorporation of β-homothreonine residues into peptide chains using Fmoc-based SPPS.[1] The Fmoc group provides temporary protection of the α-amino group and is readily cleaved under mild basic conditions, typically with a solution of piperidine in DMF. The tert-butyl ether on the side chain is stable to these basic conditions but is cleaved with strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin. This orthogonality is a cornerstone of the Fmoc/tBu strategy.

Challenges and Considerations in SPPS with β-Amino Acids

The incorporation of β-amino acids into a growing peptide chain can present challenges compared to their α-amino acid counterparts. The steric bulk and different geometry of β-amino acids can lead to slower coupling kinetics. Therefore, the choice of coupling reagents and reaction conditions is critical for achieving high coupling efficiency.

Potent activating reagents are often required to facilitate the amide bond formation. Common choices include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole)

Extended coupling times or double coupling cycles may be necessary to ensure complete reaction, especially in sterically hindered sequences.

General SPPS Protocol for Incorporation of this compound

The following is a generalized protocol for the manual incorporation of this compound into a peptide sequence on a solid support. The scale and specific reagents may need to be optimized based on the specific peptide sequence and resin.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • This compound

  • Coupling reagent (e.g., HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Washing solvent: DMF

Workflow:

SPPS_Workflow start Start: Resin with N-terminal Fmoc-protected amino acid deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Coupling This compound + HATU/DIPEA in DMF wash1->coupling wash2 4. DMF Wash coupling->wash2 next_cycle Repeat for next amino acid wash2->next_cycle next_cycle->deprotection final_cleavage Final Cleavage and Deprotection (TFA cocktail) next_cycle->final_cleavage After final amino acid

Figure 2: SPPS cycle for incorporating this compound.

Step-by-Step Protocol:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-15 minutes.

    • Drain the solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (or another coupling reagent, ~0.95 equivalents of the amino acid) in DMF.

    • Add DIPEA (2 equivalents of the amino acid) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-4 hours. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test). Due to the nature of β-amino acids, longer coupling times may be necessary.

  • Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for the next amino acid in the sequence.

  • Final Cleavage: After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, the peptide is cleaved from the resin, and the side-chain protecting groups (including the tert-butyl group) are removed simultaneously using a TFA-based cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

Conclusion

This compound is a specialized yet highly valuable building block for peptide chemists and drug developers. Its unique β-amino acid structure allows for the creation of peptidomimetics with novel conformations and potentially enhanced biological properties. While its incorporation into peptide sequences requires careful consideration of coupling conditions due to potentially slower reaction kinetics, the use of potent activating reagents and optimized protocols can ensure successful synthesis. This guide provides a foundational understanding of the properties and applications of this compound, empowering researchers to effectively utilize it in their synthetic endeavors.

References

  • Chem-Impex. Fmoc-O-tert-butyl-L-β-homothreonine. [Link]

  • Müller, A., Vogt, C., & Sewald, N. (1998). Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement. Synthesis, 1998(06), 837–841. [Link]

  • PubChem. This compound. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2761548, this compound. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical reviews, 109(6), 2455–2504. [Link]

  • Law, B., Tung, C. H., & Weissleder, R. (2006). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. Bioconjugate chemistry, 17(3), 821–826. [Link]

  • LifeTein. Fmoc-Thr(tBu)-OH. [Link]

  • Miranda, L. P., & Alewood, P. F. (2000). Some mechanistic aspects on Fmoc solid phase peptide synthesis. Biopolymers, 55(3), 217–226. [Link]

  • AAPPTec. Fmoc-Thr(tBu)-OH. [Link]

  • Google Patents. CN106631900A - Synthesis method of Fmoc-O-tert-butyl-L-threoninol.
  • MySkinRecipes. (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butyl)phenyl)butanoic acid. [Link]

  • AAPPTec. (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-((pent-4-en-1-yloxy)carbonyl)pyrrolidine-3-carboxylic acid. [Link]

  • PubChem. (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid. [Link]

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An In-Depth Technical Guide to Fmoc-O-tert-butyl-L-beta-homothreonine: A Key Building Block for Advanced Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Beta-Homoamino Acids in Peptide Drug Design

In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, prized for their high specificity and potency. However, their clinical utility is often hampered by metabolic instability, primarily due to their susceptibility to proteolytic degradation. The strategic incorporation of non-proteinogenic amino acids is a cornerstone of next-generation peptide design, aimed at overcoming these intrinsic limitations. Among these, beta-homoamino acids have emerged as powerful tools for medicinal chemists.

Fmoc-O-tert-butyl-L-beta-homothreonine, a derivative of the proteinogenic amino acid threonine, is a key building block in this advanced approach. By introducing an additional methylene group into the peptide backbone, it imparts unique conformational constraints and steric hindrance, significantly enhancing resistance to enzymatic cleavage.[1][2] This modification can lead to peptides with improved pharmacokinetic profiles, including a longer biological half-life, and can also fine-tune receptor binding affinity and selectivity.[1][2] This technical guide provides a comprehensive overview of the synthesis, properties, and strategic application of this compound in solid-phase peptide synthesis (SPPS), offering a roadmap for its effective utilization in the development of robust and efficacious peptide-based therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this key building block is essential for its successful application in peptide synthesis.

PropertyValue
CAS Number 353245-99-5
Molecular Formula C₂₄H₂₉NO₅
Molecular Weight 411.5 g/mol
Appearance White to light yellow glassy solid
Purity ≥ 98% (HPLC)
Storage Conditions 0 - 8 °C

Synthesis of this compound: A Methodological Overview

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. A common and effective strategy involves the Arndt-Eistert homologation of the corresponding protected alpha-amino acid, Fmoc-O-tert-butyl-L-threonine. This method reliably extends the carbon chain by one methylene group while preserving the chiral integrity of the starting material.

An alternative approach is the ultrasound-promoted Wolff rearrangement of a diazoketone derived from the parent Fmoc-protected α-amino acid.[3] This method is noted for its mild reaction conditions, which are crucial for preventing the base-labile Fmoc group from cleaving prematurely.[3]

Below is a generalized workflow for the synthesis of Fmoc-β-homoamino acids, illustrating the key transformations.

Synthesis_Workflow A Fmoc-Protected α-Amino Acid B Activation of Carboxylic Acid A->B Mixed Anhydride Formation C Formation of Diazoketone B->C Reaction with Diazomethane D Wolff Rearrangement C->D Ag+ Catalyst, Ultrasound E Fmoc-Protected β-Homoamino Acid D->E Hydrolysis

Caption: Generalized workflow for the synthesis of Fmoc-β-homoamino acids.

Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

The integration of this compound into a growing peptide chain largely follows standard Fmoc-based SPPS protocols. The orthogonal protection strategy, employing the base-labile Fmoc group for the α-amine and an acid-labile tert-butyl ether for the side-chain hydroxyl, is central to this process.[4]

Step-by-Step Protocol for a Single Coupling Cycle:
  • Resin Preparation: The solid support, typically a Wang or Rink Amide resin, is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treatment with a 20% solution of piperidine in DMF. This exposes the free amine for the subsequent coupling reaction.

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Activation: this compound is pre-activated in a solution of DMF containing a coupling reagent and a base. Common choices include:

    • HBTU/DIPEA: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) with N,N-diisopropylethylamine (DIPEA).

    • HATU/DIPEA: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) with DIPEA, which is particularly effective for sterically hindered amino acids.

  • Coupling: The activated amino acid solution is added to the resin, and the mixture is agitated to facilitate the formation of the peptide bond. Due to the potential for increased steric hindrance from the beta-homoamino acid backbone, extending the coupling time or performing a double coupling may be necessary to ensure the reaction proceeds to completion.

  • Washing: The resin is washed extensively with DMF to remove unreacted reagents and byproducts.

  • Capping (Optional): To block any unreacted free amines and prevent the formation of deletion sequences, the resin can be treated with an acetylating agent such as acetic anhydride.

This cycle is repeated for each subsequent amino acid in the desired peptide sequence.

SPPS_Cycle Start Resin-Bound Peptide with N-terminal Fmoc Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling of Activated This compound Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Next_Cycle Proceed to Next Cycle or Final Deprotection Wash2->Next_Cycle

Caption: A single cycle of solid-phase peptide synthesis for the incorporation of this compound.

Final Cleavage and Side-Chain Deprotection

Once the desired peptide sequence has been assembled, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed. The tert-butyl ether protecting the hydroxyl group of the beta-homothreonine residue is acid-labile and is efficiently cleaved using a trifluoroacetic acid (TFA)-based cocktail.[4][5]

A standard and effective cleavage cocktail consists of:

  • 95% Trifluoroacetic Acid (TFA): The strong acid that cleaves the peptide from the resin and removes the acid-labile protecting groups.

  • 2.5% Water: Acts as a scavenger to suppress side reactions.

  • 2.5% Triisopropylsilane (TIS): A scavenger that effectively captures carbocations generated during the deprotection process, preventing unwanted side reactions with sensitive residues like tryptophan and methionine.

The resin is treated with this cocktail for 2-3 hours at room temperature. The cleaved peptide is then precipitated with cold diethyl ether, isolated, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Analytical Characterization of Peptides Containing Beta-Homothreonine

The successful synthesis and purity of peptides incorporating this compound must be confirmed through rigorous analytical techniques.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to verify the molecular weight of the final peptide. The incorporation of a beta-homothreonine residue will result in a predictable mass shift compared to its alpha-amino acid counterpart. Tandem mass spectrometry (MS/MS) can be employed to confirm the peptide sequence, with fragmentation patterns providing valuable structural information.

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC is the primary method for assessing the purity of the synthesized peptide. The retention time of the peptide can be influenced by the presence of the beta-homoamino acid, often leading to a slight increase in hydrophobicity compared to the native peptide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis, one- and two-dimensional NMR spectroscopy can provide insights into the conformation of the peptide in solution. The additional methylene group in the beta-homoamino acid will give rise to characteristic signals in the NMR spectrum, allowing for the unambiguous identification of its incorporation and its impact on the local peptide structure.

Conclusion: A Versatile Tool for Advanced Peptide Therapeutics

This compound is a valuable and versatile building block for the synthesis of advanced peptide therapeutics. Its incorporation into peptide sequences offers a proven strategy to enhance metabolic stability and fine-tune biological activity. A thorough understanding of its synthesis, properties, and application in SPPS, as detailed in this guide, empowers researchers and drug developers to harness the full potential of this powerful tool in the creation of next-generation peptide drugs with improved therapeutic profiles.

References

  • Synthesis of glycosylated β3-homo-threonine conjugates for mucin-like glycopeptide antigen analogues. Beilstein Journal of Organic Chemistry. [Link]

  • Guide to Solid Phase Peptide Synthesis. AAPPTec. [Link]

  • Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement. Synthesis. [Link]

  • Amino Acid Sidechain Deprotection. AAPPTec. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis. National Institutes of Health. [Link]

  • Amino Acid Building Blocks for Fmoc Solid-Phase Synthesis of Peptides Phosphocholinated at Serine, Threonine, and Tyrosine. AAPPTec. [Link]

  • Threonine versus isothreonine in synthetic peptides analyzed by high-resolution liquid chromatography/tandem mass spectrometry. PubMed. [Link]

  • Harnessing Aromatic-Histidine Interactions through Synergistic Backbone Extension and Side Chain Modification. National Institutes of Health. [Link]

  • Multi-technique Characterization of Adsorbed Peptide and Protein Orientation: LK310 and Protein G B1. National Institutes of Health. [Link]

  • Beta Homo Amino Acids for Peptide Synthesis Archives. AAPPTec. [Link]

  • beta-Homo Amino Acids. AAPPTec. [Link]

  • Fmoc-Thr(tBu)-OH [71989-35-0]. AAPPTec. [Link]

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An In-Depth Technical Guide to Fmoc-O-tert-butyl-L-beta-homothreonine: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Fmoc-O-tert-butyl-L-beta-homothreonine, a crucial building block for researchers, scientists, and drug development professionals engaged in advanced peptide synthesis. We will delve into its physicochemical properties, its strategic role in peptide design, and detailed protocols for its effective incorporation into peptide sequences, ensuring both scientific integrity and practical applicability.

Introduction: The Strategic Advantage of Beta-Homoamino Acids in Peptide Therapeutics

The landscape of peptide-based drug development is continually evolving, with a significant focus on enhancing the therapeutic profiles of native peptides. A key challenge lies in overcoming their inherent limitations, such as susceptibility to proteolytic degradation and rapid clearance in vivo. The incorporation of non-natural amino acids represents a powerful strategy to address these issues. Among these, beta-homoamino acids, structural analogs of alpha-amino acids with an additional carbon atom in their backbone, have emerged as valuable tools.

The inclusion of β-homoamino acids, such as L-beta-homothreonine, can profoundly influence the conformational and biological properties of peptides. This structural modification can induce unique secondary structures, enhance proteolytic stability, and ultimately lead to peptides with improved pharmacokinetic and pharmacodynamic profiles. This compound is a specifically designed derivative that facilitates the seamless integration of this valuable moiety into peptide chains using the well-established Fmoc-based solid-phase peptide synthesis (SPPS) methodology.[1]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this amino acid derivative is fundamental to its successful application.

PropertyValueSource
Molecular Weight 411.5 g/mol
Molecular Formula C₂₄H₂₉NO₅
CAS Number 353245-99-5
Appearance White to off-white solidGeneric Supplier Data
Solubility Soluble in DMF, NMP, and other common SPPS solventsGeneric Supplier Data
Purity (Typical) ≥98% (HPLC)Generic Supplier Data

The fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino function, which is labile to basic conditions (e.g., piperidine). The tert-butyl (tBu) group, on the other hand, protects the side-chain hydroxyl group of the beta-homothreonine residue and is labile to acidic conditions (e.g., trifluoroacetic acid). This orthogonal protection scheme is the cornerstone of the Fmoc/tBu strategy in SPPS, allowing for the selective deprotection and sequential elongation of the peptide chain.[2]

Molecular Structure:

SPPS_Workflow start Start: Resin with Free Amine deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Coupling of Fmoc-AA-OH (HBTU/HOBt/DIPEA in DMF) wash1->coupling wash2 4. DMF Wash coupling->wash2 kaiser_test 5. Kaiser Test (Monitoring) wash2->kaiser_test kaiser_test->coupling Positive (Recouple) next_cycle Next Coupling Cycle kaiser_test->next_cycle Negative next_cycle->deprotection cleavage Final Cleavage (TFA Cocktail) next_cycle->cleavage

Sources

Fmoc-O-tert-butyl-L-beta-homothreonine solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Fmoc-O-tert-butyl-L-beta-homothreonine for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Critical Role of Solubility in Peptide Synthesis

In the intricate process of solid-phase peptide synthesis (SPPS), the efficient coupling of amino acid derivatives is paramount to achieving high yields and purity of the target peptide. The solubility of these building blocks, such as this compound, in the reaction solvent is a critical, yet often overlooked, parameter. Poor solubility can lead to incomplete reactions, the formation of by-products, and significant challenges in purification. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, empowering researchers to optimize their synthetic protocols and accelerate drug discovery.

This compound is a non-canonical amino acid increasingly utilized in the design of peptidomimetics and novel therapeutic peptides. Its unique structure, featuring a beta-amino acid backbone and a bulky tert-butyl protecting group, presents distinct solubility characteristics that must be well understood for successful incorporation into a peptide sequence. This document will provide a framework for evaluating its solubility, offering both theoretical insights and actionable experimental protocols.

Physicochemical Properties Influencing Solubility

To understand the solubility of this compound, it is essential to first consider its molecular structure and inherent physicochemical properties.

PropertyValueSignificance for Solubility
Molecular Formula C26H33NO5The relatively large number of carbon atoms contributes to its nonpolar character.
Molecular Weight 439.55 g/mol A higher molecular weight can sometimes correlate with lower solubility in certain solvents.
Structure The bulky, nonpolar Fmoc and tert-butyl groups dominate the molecule's character, suggesting good solubility in organic solvents. The free carboxylic acid provides a site for potential ionic interactions and solubility in polar or basic media.
Polarity Primarily nonpolar with a polar functional groupThis amphipathic nature means its solubility will be highly dependent on the solvent system.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone of solubility prediction. The large, aromatic fluorenylmethyloxycarbonyl (Fmoc) group and the bulky aliphatic tert-butyl group are both highly nonpolar (lipophilic). These groups will favor interactions with nonpolar organic solvents. Conversely, the free carboxylic acid is a polar, hydrophilic moiety capable of hydrogen bonding and deprotonation to form a carboxylate anion.

Therefore, it is anticipated that this compound will exhibit favorable solubility in a range of common organic solvents used in peptide synthesis, such as:

  • Aprotic Polar Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP). These are excellent at solvating the peptide backbone and the Fmoc group.

  • Ethers: Tetrahydrofuran (THF).

  • Alcohols: Methanol, Ethanol (solubility may be more limited).

Solubility in aqueous solutions is expected to be poor at neutral pH due to the dominance of the nonpolar groups. However, in basic aqueous solutions (e.g., dilute sodium bicarbonate), the carboxylic acid will deprotonate to the carboxylate, increasing polarity and enhancing aqueous solubility.

Experimental Determination of Solubility: Protocols and Workflows

Theoretical predictions provide a valuable starting point, but empirical determination of solubility is essential for process optimization. Below are detailed protocols for quantifying the solubility of this compound.

Gravimetric Method for Solubility Determination

This method is a straightforward approach to determine solubility by measuring the mass of solute that can dissolve in a given volume of solvent.

Protocol:
  • Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the vial to pellet the undissolved solid.

  • Isolation: Carefully transfer a known volume of the supernatant to a pre-weighed vial.

  • Evaporation: Evaporate the solvent from the supernatant under a stream of nitrogen or in a vacuum oven.

  • Quantification: Weigh the vial containing the dried solute. The difference in weight corresponds to the mass of the dissolved amino acid derivative.

  • Calculation: Solubility (in mg/mL) = (Mass of dissolved solute) / (Volume of supernatant transferred).

Workflow Diagram:

G cluster_prep Preparation & Equilibration cluster_sep Separation & Isolation cluster_quant Quantification A Add excess solute to known volume of solvent B Agitate at constant temperature for 24h A->B C Centrifuge to pellet undissolved solid B->C D Transfer known volume of supernatant to pre-weighed vial C->D E Evaporate solvent D->E F Weigh dried solute E->F G Calculate Solubility (mg/mL) F->G

Caption: Gravimetric solubility determination workflow.

HPLC-Based Method for Solubility Determination

This method offers higher precision and is suitable for automation. It relies on creating a calibration curve to determine the concentration of the solute in a saturated solution.

Protocol:
  • Stock Solution & Calibration Curve:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

    • Create a series of calibration standards by serial dilution of the stock solution.

    • Inject each standard into an HPLC system and record the peak area.

    • Plot peak area versus concentration to generate a linear calibration curve.

  • Sample Preparation:

    • Prepare a saturated solution as described in the gravimetric method (Steps 1 & 2).

    • After centrifugation, filter the supernatant through a 0.22 µm filter.

  • Analysis:

    • Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Inject the diluted sample into the HPLC and record the peak area.

  • Calculation:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Workflow Diagram:

G cluster_calib Calibration cluster_sample Sample Preparation cluster_analysis Analysis & Calculation A Prepare stock solution & serial dilutions B Inject standards into HPLC A->B C Generate Calibration Curve (Peak Area vs. Conc.) B->C H Determine concentration from calibration curve C->H Use Curve D Prepare saturated solution & equilibrate E Centrifuge and filter supernatant D->E F Dilute supernatant E->F G Inject diluted sample into HPLC F->G G->H I Calculate original solubility (account for dilution) H->I

Caption: HPLC-based solubility determination workflow.

Factors Influencing Solubility and Optimization Strategies

Several factors can be manipulated to enhance the solubility of this compound during peptide synthesis.

  • Solvent Selection: As predicted, DMF and NMP are generally excellent choices for dissolving Fmoc-protected amino acids. For greener chemistry approaches, alternative solvents with similar solvating properties can be explored, but their efficacy for this specific derivative must be empirically verified.

  • Temperature: Solubility generally increases with temperature. Gently warming the solvent can help dissolve the amino acid derivative. However, one must be cautious of potential degradation of the compound at elevated temperatures over extended periods.

  • Co-solvents: The use of co-solvents can be a powerful strategy. For instance, adding a small amount of a more polar solvent like DMSO or a less polar solvent like DCM to the primary solvent can disrupt crystal lattice energy and improve solvation.

  • Additives: In some cases, the addition of salts or other additives can influence solubility, although this is less common in standard SPPS coupling reactions.

Conclusion

A thorough understanding and empirical determination of the solubility of this compound are indispensable for the successful and efficient synthesis of peptides containing this non-canonical amino acid. While theoretical predictions based on its physicochemical properties provide a strong indication of its behavior—favoring solubility in polar aprotic solvents—precise quantitative data obtained through methods like gravimetric analysis or HPLC are crucial for robust process development. By systematically evaluating solubility and employing strategies such as optimized solvent selection and temperature control, researchers can mitigate risks of incomplete reactions and purification difficulties, ultimately leading to higher quality peptides and more reliable scientific outcomes. This guide provides the foundational knowledge and practical protocols to empower scientists in achieving these goals.

References

  • Note: As specific solubility data for this compound is not readily available in published literature, the references below provide context on the general principles of solubility, peptide synthesis, and the properties of the chemical entities discussed.
  • Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Edited by W. C. Chan and P. D. White, Oxford University Press, 2000. (Provides comprehensive background on the chemical principles of SPPS).

  • PubChem Compound Summary for CID 135472145, this compound. National Center for Biotechnology Information. [Link] (Provides physicochemical data for the compound).

  • "Solubility of Amino Acids, Peptides, and Proteins in Nonaqueous Solvents" by Y. Nozaki and Charles Tanford. The Journal of Biological Chemistry, 1971, Vol. 246, No. 7, pp. 2211-2217. (Classic paper on the principles of amino acid solubility).

  • "Green Solvents in Peptide Synthesis: A Review" by F. Albericio et al. Green Chemistry, 2018, Vol. 20, pp. 18-30. (Discusses alternative solvents for peptide synthesis, relevant to solubility considerations).

An In-depth Technical Guide on the Stability of Fmoc-O-tert-butyl-L-beta-homothreonine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids like Fmoc-O-tert-butyl-L-beta-homothreonine is a critical strategy in modern peptide-based drug development for enhancing therapeutic properties.[1][2] This guide provides a comprehensive technical analysis of the stability of this valuable building block. It delves into the structural significance of its protecting groups, its stability under various conditions encountered during Solid-Phase Peptide Synthesis (SPPS), and best practices for its handling and storage. Detailed experimental workflows and protocols are presented to empower researchers to validate its integrity within their specific synthetic contexts, ensuring the fidelity of their final peptide products.

Introduction: The Strategic Advantage of Beta-Homo-Amino Acids

The pursuit of novel peptide therapeutics with improved potency, selectivity, and biological half-life has led to the widespread adoption of non-canonical amino acids.[2][3] Beta-homo-amino acids, which feature an extended carbon skeleton compared to their alpha-amino acid counterparts, are of particular interest.[2][3] This structural modification imparts unique conformational constraints and can enhance resistance to enzymatic degradation.[3][] this compound is a key derivative that facilitates the incorporation of a beta-homothreonine residue into a growing peptide chain.[1][5]

The successful application of this and other specialized amino acid derivatives is contingent upon a thorough understanding of their chemical stability throughout the entire synthesis process. This guide serves as a senior application scientist's perspective on navigating the nuances of working with this compound.

Deconstructing the Molecule: Roles of the Protective Groups

The stability profile of this compound is intrinsically linked to its two key protective groups, which are fundamental to the widely used Fmoc/tBu orthogonal strategy in SPPS.[6]

  • The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This base-labile protecting group shields the primary amine.[7] Its removal is typically achieved with a mild base, most commonly a 20% solution of piperidine in DMF.[7][8] The stability of the Fmoc group towards acidic conditions is a cornerstone of this synthetic approach.[7][9]

  • The O-tert-butyl (tBu) Group: This acid-labile group protects the hydroxyl functionality of the threonine side chain.[6][10] It is designed to remain intact during the basic conditions of Fmoc deprotection and is removed during the final cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).[6][11]

G cluster_molecule This compound cluster_conditions SPPS Conditions Molecule β-Homothreonine Backbone Fmoc Fmoc Group (Amine Protection) Molecule->Fmoc protects N-terminus tBu tert-butyl Group (Side-Chain Protection) Molecule->tBu protects OH group Base Base (e.g., Piperidine) Fmoc->Base Labile Acid Acid (e.g., TFA) Fmoc->Acid Stable tBu->Base Stable tBu->Acid Labile

Figure 1. Orthogonal stability of the Fmoc and tert-butyl protecting groups in SPPS.

Stability Under SPPS Conditions: A Critical Assessment

The integrity of this compound can be challenged at various stages of peptide synthesis. A proactive evaluation of its stability is crucial for troubleshooting and optimizing synthetic outcomes.

3.1. Stability During Fmoc Deprotection (Base Stability)

While the O-tert-butyl group is generally robust under the basic conditions used for Fmoc removal, it is not entirely impervious.[6] Prolonged exposure to piperidine or elevated temperatures can lead to undesired, premature deprotection of the side chain.

Experimental Protocol: Assessing O-tert-butyl Group Stability to Piperidine

This protocol is designed to quantify the stability of the tBu group under your specific laboratory's Fmoc deprotection conditions.

Methodology:

  • Resin Preparation: Swell a known quantity of a suitable resin (e.g., Rink Amide) in N,N-dimethylformamide (DMF).

  • Amino Acid Loading: Couple this compound to the resin using standard coupling protocols.

  • Piperidine Treatment: Divide the resin into several aliquots. Treat each aliquot with a 20% piperidine in DMF solution for varying durations (e.g., 30 min, 1 hr, 2 hrs, 4 hrs) at room temperature.

  • Washing: Thoroughly wash each resin aliquot with DMF and then dichloromethane (DCM) to remove all traces of piperidine.

  • Cleavage and Deprotection: Treat the resin samples with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)) for 2 hours to cleave the amino acid from the resin and remove the tBu group from any molecules where it remained.

  • Analysis: Analyze the resulting solutions by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ratio of the desired product to any byproducts resulting from premature side-chain deprotection.

Figure 2. Experimental workflow for assessing the stability of the O-tert-butyl group to piperidine.

3.2. Stability During Coupling Reactions

During the coupling step, the activated carboxylic acid of the incoming amino acid is in the presence of the O-tert-butyl protected beta-homothreonine. The stability of the protecting group and the stereochemical integrity of the beta-homothreonine are paramount.

Potential Concerns:

  • Side-Chain Acylation: While unlikely, highly activated species could potentially react with the ether linkage of the side chain.

  • Epimerization: The chiral centers of the beta-homo-amino acid could be susceptible to racemization under harsh activation conditions or with prolonged exposure to base.

This can be evaluated by coupling a test amino acid and subsequently cleaving and analyzing the resulting dipeptide for purity and stereochemical integrity using chiral chromatography.

3.3. Stability During Final Cleavage (Acid Stability)

The O-tert-butyl group is designed to be cleaved by strong acids like TFA.[6] However, the efficiency of this cleavage and the prevention of side reactions are critical for obtaining a high-purity final product.

Key Considerations:

  • Incomplete Cleavage: Insufficient time or acid strength can lead to incomplete removal of the tBu group, resulting in a difficult-to-separate impurity.

  • Cation Scavenging: The cleavage of the tBu group generates tert-butyl cations, which are reactive electrophiles.[12] These cations can reattach to nucleophilic residues in the peptide, such as tryptophan or cysteine.[12] The inclusion of scavengers like TIS or water in the cleavage cocktail is essential to quench these reactive species.[13]

Data on Cleavage Conditions:

Cleavage Cocktail CompositionTypical DurationKey Considerations
95% TFA / 2.5% Water / 2.5% TIS2-3 hoursStandard, effective for most peptides.
94% TFA / 2.5% Water / 2.5% EDT / 1% TIS2-4 hoursRecommended for peptides with cysteine to prevent disulfide formation.
88% TFA / 5% Phenol / 5% Water / 2% TIS2-4 hoursPhenol can help with solubility and scavenging.
Recommended Handling and Storage

To maintain the integrity of this compound, proper storage and handling are non-negotiable.

  • Storage: The compound should be stored at 2–8 °C in a tightly sealed container to protect it from moisture.[14] For long-term storage, -20°C is recommended.[15]

  • Handling: Before use, allow the container to equilibrate to room temperature before opening to prevent condensation. Use anhydrous solvents when preparing solutions for synthesis to avoid hydrolysis.

Conclusion

This compound is a powerful tool for peptide chemists seeking to enhance the therapeutic properties of their molecules.[1][5] Its stability is generally high under standard SPPS conditions, but a thorough understanding of its potential degradation pathways is essential for successful synthesis. The protocols and guidelines presented in this technical guide provide a framework for researchers to confidently employ this and other sensitive amino acid derivatives. By implementing these self-validating experimental checks, scientists can ensure the chemical integrity of their building blocks and the ultimate success of their peptide synthesis campaigns.

References
  • Wikipedia. (2023, October 27). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Behrendt, R., Huber, S., Martí, R., & White, P. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of Peptide Science, 21(8), 680-687.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Beta Homo Amino Acids for Peptide Synthesis Archives. Retrieved from [Link]

  • Rogers, J. M., et al. (2021). Ribosomal Synthesis of Macrocyclic Peptides with β2- and β2,3-Homo-Amino Acids for the Development of Natural Product-Like Combinatorial Libraries. Journal of the American Chemical Society, 143(25), 9572-9583.
  • AAPPTec. (2020, April 17). Beta Amino Acids and Beta Homo Amino Acids. Retrieved from [Link]

  • Coin, I., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(8), 1864-1872.
  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

  • YouTube. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis. Retrieved from [Link]

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Introduction: The Strategic Value of Modified Amino Acids in Peptide Science

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Fmoc-O-tert-butyl-L-beta-homothreonine: Principles and Applications

In the landscape of modern drug discovery and materials science, peptides represent a class of molecules with immense therapeutic potential and structural versatility. However, native peptides often suffer from metabolic instability, limiting their clinical utility. The incorporation of non-proteinogenic amino acids, particularly β-amino acids, has emerged as a powerful strategy to overcome these limitations. β-amino acids, such as L-β-homothreonine, introduce an additional carbon atom into the amino acid backbone, which can confer remarkable resistance to proteolytic degradation and induce stable, predictable secondary structures.[1]

The synthesis of these modified peptides, however, requires a sophisticated and precise methodology, underpinned by the strategic use of protecting groups.[2][3] This guide focuses on a key building block in this field: Fmoc-O-tert-butyl-L-β-homothreonine . We will explore the core principles of its protecting group strategy, its synthesis, its application in solid-phase peptide synthesis (SPPS), and its significance for researchers in medicinal chemistry and drug development. This molecule is a valuable amino acid derivative that facilitates the creation of complex peptides with high purity and yield, enhancing their stability and bioavailability for therapeutic applications.[4]

The Core Principle: Orthogonal Protection in Peptide Synthesis

The successful stepwise assembly of a peptide chain hinges on the concept of orthogonal protection . This strategy allows for the selective removal of one type of protecting group in the presence of others, which must remain intact.[5][6] Fmoc-O-tert-butyl-L-β-homothreonine is a quintessential example of this principle, employing the widely adopted Fmoc/tBu strategy.

  • The Fmoc (9-fluorenylmethoxycarbonyl) Group: This group protects the α-amino function of the amino acid. It is stable to acidic conditions but is readily cleaved under mild basic conditions, typically using a solution of piperidine in an organic solvent.[7] This lability to base allows for the selective deprotection of the N-terminus at each cycle of peptide elongation.

  • The tert-butyl (tBu) Group: This bulky alkyl group protects the hydroxyl (-OH) functional group on the side chain of the β-homothreonine residue. The tBu ether is highly stable to the basic conditions used for Fmoc removal but is efficiently cleaved by strong acids, such as trifluoroacetic acid (TFA).[2][6]

This differential chemical stability is the cornerstone of the Fmoc/tBu strategy. It ensures that the reactive side-chain hydroxyl group remains shielded throughout the entire chain assembly process and is only revealed during the final cleavage step.[2][5]

Orthogonal_Protection cluster_Peptide Protected β-Homothreonine Residue cluster_Deprotection Selective Deprotection Pathways Structure Fmoc-NH-CH(CH(OH-tBu)-CH₃)-CH₂-COOH Fmoc_Removal Fmoc Group Removal (α-Amino Deprotection) tBu_Removal tert-butyl Group Removal (Side-Chain Deprotection) Reagents Orthogonal Reagents Piperidine Piperidine (Base) Piperidine->Fmoc_Removal Selectively Cleaves Piperidine->tBu_Removal No Reaction TFA TFA (Acid) TFA->Fmoc_Removal No Reaction TFA->tBu_Removal Selectively Cleaves

Caption: Orthogonal protection strategy using Fmoc and tBu groups.

Physicochemical and Quantitative Data

For any laboratory application, a clear understanding of a reagent's physical and chemical properties is paramount. The table below summarizes the key data for Fmoc-O-tert-butyl-L-β-homothreonine.

PropertyValue
Molecular Formula C₂₄H₂₉NO₅[4]
Molecular Weight 411.5 g/mol [4]
CAS Number 353245-99-5[4]
Appearance White to light yellow glassy solid[4]
Purity ≥ 98% (by HPLC)[4]
Optical Rotation [α]D²⁵ = 16 ± 2º (c=1 in DMF)[4]
Storage Conditions 0 - 8 °C, sealed container[4]

Representative Synthesis Pathway

The synthesis of Fmoc-O-tert-butyl-L-β-homothreonine is a multi-step process requiring careful protection and deprotection of its functional groups. While various specific routes exist, a common strategy involves the sequential protection of the hydroxyl, then the amino group, starting from L-β-homothreonine. A plausible synthetic workflow is outlined below, adapted from established methods for similar protected threonine derivatives.[8][9][10]

  • Esterification: The carboxylic acid of L-β-homothreonine is first protected, typically as a methyl ester, by reacting it with thionyl chloride in methanol.

  • O-tert-butylation: The hydroxyl group of the side chain is then protected by forming a tert-butyl ether. This is commonly achieved by reacting the intermediate with isobutene in the presence of a strong acid catalyst like sulfuric acid.

  • N-Fmoc Protection: The free amino group is protected using an Fmoc-donating reagent, such as N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.

  • Saponification: Finally, the methyl ester is hydrolyzed back to a carboxylic acid using a base like sodium hydroxide, yielding the final product, Fmoc-O-tert-butyl-L-β-homothreonine.

Synthesis_Workflow Start L-β-Homothreonine Step1 Esterification (MeOH, SOCl₂) Start->Step1 Intermediate1 H-β-HThr(OH)-OMe Step1->Intermediate1 Step2 O-tert-butylation (Isobutene, H₂SO₄) Intermediate1->Step2 Intermediate2 H-β-HThr(tBu)-OMe Step2->Intermediate2 Step3 N-Fmoc Protection (Fmoc-OSu) Intermediate2->Step3 Intermediate3 Fmoc-β-HThr(tBu)-OMe Step3->Intermediate3 Step4 Saponification (NaOH) Intermediate3->Step4 End Fmoc-O-tert-butyl-L-β-homothreonine Step4->End

Caption: Representative synthesis workflow for Fmoc-protected β-homothreonine.

Experimental Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-O-tert-butyl-L-β-homothreonine is as a building block in SPPS. The following is a detailed, self-validating protocol for a single coupling cycle on a solid support (e.g., Wang or Rink Amide resin).

Workflow for a Single Coupling Cycle

SPPS_Cycle Start Start: Resin with Free Amine (e.g., H₂N-Resin) Activation Step 1: Activate Fmoc-β-HThr(tBu)-OH (HBTU/DIPEA in DMF) Start->Activation Coupling Step 2: Coupling Reaction (Add activated amino acid to resin) Activation->Coupling Wash1 Step 3: DMF Wash (Remove excess reagents) Coupling->Wash1 Deprotection Step 4: Fmoc Deprotection (20% Piperidine in DMF) Wash1->Deprotection Wash2 Step 5: DMF Wash (Remove piperidine and byproducts) Deprotection->Wash2 Next Ready for Next Coupling Cycle (New free amine exposed) Wash2->Next

Caption: The core cycle of Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Methodology

1. Resin Preparation and Swelling:

  • Place the solid-phase resin (e.g., 100 mg, 0.5 mmol/g loading) into a suitable reaction vessel.

  • Wash the resin with dichloromethane (DCM, 3 x 2 mL) followed by dimethylformamide (DMF, 3 x 2 mL).

  • Swell the resin in DMF (2 mL) for 30 minutes with gentle agitation.

2. Amino Acid Activation:

  • In a separate vial, dissolve Fmoc-O-tert-butyl-L-β-homothreonine (4 equivalents, ~0.2 mmol, ~82 mg) in DMF (1 mL).

  • Add a coupling agent, such as HBTU (3.9 equivalents, ~0.195 mmol, ~74 mg), to the amino acid solution.

  • Add a base, typically diisopropylethylamine (DIPEA) (8 equivalents, ~0.4 mmol, ~70 µL), to initiate activation.[11]

  • Allow the activation to proceed for 2-3 minutes at room temperature.

3. Coupling Reaction:

  • Drain the DMF from the swollen resin.

  • Immediately add the activated amino acid solution to the resin.

  • Agitate the mixture via shaking or nitrogen bubbling for 1-2 hours at room temperature to drive the coupling reaction to completion.[11]

4. Post-Coupling Wash:

  • Drain the reaction solution from the vessel.

  • Wash the peptide-resin thoroughly with DMF (5-6 times, 2 mL each) to remove all unreacted reagents and by-products.[11] A negative Kaiser test can be performed to confirm the absence of free amines and thus a successful coupling.

5. Fmoc Group Deprotection:

  • Add a solution of 20% piperidine in DMF (v/v, 2 mL) to the washed peptide-resin.[12]

  • Agitate for 3 minutes, then drain the solution.

  • Add a fresh portion of 20% piperidine in DMF (2 mL) and agitate for an additional 10-15 minutes.[12] The Fmoc group has a characteristic UV absorbance, allowing the deprotection to be monitored spectrophotometrically.

  • Drain the deprotection solution.

6. Final Wash:

  • Wash the peptide-resin extensively with DMF (5-6 times, 2 mL each) to completely remove residual piperidine and the cleaved dibenzofulvene-piperidine adduct.

  • The resin now has a newly exposed N-terminal amine and is ready for the next coupling cycle.

Final Cleavage and Side-Chain Deprotection

Once the desired peptide sequence has been assembled, the final step is to cleave the peptide from the solid support and simultaneously remove all acid-labile side-chain protecting groups, including the O-tert-butyl group from the β-homothreonine residue(s).

  • Procedure: The peptide-resin is treated with a cleavage cocktail, most commonly comprised of 95% Trifluoroacetic Acid (TFA).[11][13]

  • The Role of Scavengers: The cleavage cocktail must also contain "scavengers" to trap the highly reactive carbocations (e.g., tert-butyl cations) generated during deprotection. These scavengers prevent unwanted side reactions, such as the alkylation of sensitive residues like tryptophan or methionine.[14] Common scavengers include water (2.5%) and triisopropylsilane (TIS) (2.5%).

  • Execution: The dried peptide-resin is suspended in the cleavage cocktail and allowed to react for 2-3 hours at room temperature. The cleaved peptide is then precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, and lyophilized to yield the crude product.

Conclusion: Enabling Advanced Peptide Therapeutics

Fmoc-O-tert-butyl-L-β-homothreonine is more than just a chemical reagent; it is an enabling tool for the design and synthesis of advanced peptides. Its dual-protection system, grounded in the robust and reliable Fmoc/tBu orthogonal strategy, provides the precision and control required for complex peptide assembly. By facilitating the incorporation of β-amino acids, this building block allows scientists to develop novel peptidomimetics and therapeutic peptides with enhanced stability, controlled conformations, and improved pharmacological profiles, making it an indispensable component in the toolkit of modern drug development.[1][4]

References

  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • Chem-Impex. (n.d.). Fmoc-O-tert-butyl-L-β-homothreonine.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Wikipedia. (n.d.). Protecting group.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis.
  • Benchchem. (n.d.). A Technical Guide to Fmoc-Thr(tBu)-OH: Properties and Applications in Peptide Synthesis.
  • Google Patents. (n.d.). CN106631900A - Synthesis method of Fmoc-O-tert-butyl-L-threoninol.
  • AAPPTec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
  • Google Patents. (n.d.). CN109232321A - A kind of Fmoc-Thr(tBu)-OH preparation method.
  • Patsnap. (n.d.). Synthesis method of Fmoc-O-tert-butyl-L-threoninol.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • National Center for Biotechnology Information. (n.d.). L-beta-Homothreonine. PubChem Compound Summary for CID 5706676.
  • Riaz, M., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Medicinal Chemistry, 7(10).
  • AAPPTec Peptides. (n.d.). Amino Acid Sidechain Deprotection.

Sources

The Strategic Imperative of the Tert-Butyl Group in Fmoc-β-Homothreonine Chemistry: A Guide for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of peptide science, the incorporation of non-natural amino acids is a cornerstone of therapeutic innovation. β-amino acids, in particular, offer access to novel secondary structures and enhanced proteolytic stability. This guide provides an in-depth technical analysis of the pivotal role of the tert-butyl (tBu) protecting group on the side-chain hydroxyl of Fmoc-β-homothreonine (Fmoc-Hth(tBu)-OH). We will dissect the strategic rationale behind its selection within the orthogonal Fmoc/tBu solid-phase peptide synthesis (SPPS) framework, explore its influence on synthetic efficiency and peptide conformation, and provide validated protocols for its application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this unique building block for the creation of advanced peptide therapeutics.

Foundational Principles: Orthogonality and the Necessity of Side-Chain Protection

The success of modern Solid-Phase Peptide Synthesis (SPPS) hinges on the concept of orthogonal protection . This strategy employs two distinct classes of protecting groups that can be removed under mutually exclusive conditions. The most prevalent methodology, the Fmoc/tBu strategy, is a testament to this principle's efficacy.

  • Temporary Nα-Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group shields the α-amino terminus of the growing peptide chain. It is labile to mild basic conditions, typically treatment with a piperidine solution, allowing for its removal at each coupling cycle.

The hydroxyl group of β-homothreonine, like its α-amino acid counterpart, is a reactive nucleophile. If left unprotected during SPPS, it can be acylated by the incoming activated amino acid, leading to the formation of undesirable branched peptide impurities and a significant reduction in the yield of the target sequence. The tert-butyl group serves as a robust and reliable sentinel, preventing these side reactions.

The Chemical Logic of the Tert-Butyl Ether Linkage

The tert-butyl group is installed on the β-homothreonine side-chain hydroxyl via an ether linkage. This O-tert-butyl ether is characterized by its exceptional stability across a wide range of chemical conditions, including the repetitive mild basic treatments required for Fmoc removal. However, it is readily cleaved under strong acidic conditions, such as exposure to trifluoroacetic acid (TFA), which is the standard reagent for final peptide cleavage from most resins used in Fmoc-SPPS. This differential stability is the cornerstone of the Fmoc/tBu orthogonal scheme.

The Tert-Butyl Group in Action: A Synthetic Workflow

The incorporation of Fmoc-β-homothreonine(tBu)-OH into a peptide sequence follows the standard iterative cycle of Fmoc-SPPS. The process is a meticulously controlled sequence of deprotection, activation, and coupling steps.

Visualizing the Core Process: The SPPS Cycle

The following diagram illustrates the iterative nature of the SPPS workflow for incorporating a single Fmoc-β-homothreonine(tBu)-OH residue.

SPPS_Cycle cluster_resin Solid Support cluster_steps Synthesis Cycle cluster_result Elongated Peptide Resin_NH2 Resin-Bound Peptide (Free N-Terminus) Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Resin_NH2->Deprotection Start Cycle Wash1 Wash (DMF) Deprotection->Wash1 Coupling Step 2: Coupling Fmoc-Hth(tBu)-OH + Activator (e.g., HBTU/DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Resin_Peptide Resin-Bound Peptide (n+1 residues) Wash2->Resin_Peptide End Cycle Resin_Peptide->Deprotection Repeat for next AA

Caption: Iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Validated Experimental Protocol: Manual SPPS

This protocol outlines the manual synthesis steps for incorporating one residue of Fmoc-β-homothreonine(tBu)-OH.

Materials:

  • Resin: Rink Amide resin (or other suitable resin for peptide amides) with a free N-terminal amine.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Deprotection Solution: 20% (v/v) Piperidine in DMF.

  • Amino Acid: Fmoc-β-homothreonine(tBu)-OH.

  • Activation Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/TIS, 82.5:5:5:5:2.5 v/v).

  • Precipitation Solvent: Cold diethyl ether.

Methodology:

  • Resin Swelling: Swell the peptide-bound resin (1 eq) in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve Fmoc-β-homothreonine(tBu)-OH (3 eq) and HBTU (2.9 eq) in DMF.

    • Add DIPEA (6 eq) to the solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 1-2 hours. Note: Coupling of β-amino acids may require extended reaction times or double coupling for optimal efficiency.

  • Washing: Drain the coupling solution and wash the resin with DMF (5x), DCM (3x), and IPA (3x) to remove excess reagents and byproducts.

  • Cycle Repetition: The cycle (Steps 2-4) is repeated for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptidyl-resin with DCM and dry it under vacuum.

    • Treat the dried resin with the cleavage cocktail (e.g., Reagent K) for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and lyophilize the crude product before purification.

The Final Step: Acid-Mediated Deprotection of the Tert-Butyl Group

The final stage of the synthesis involves the simultaneous cleavage of the peptide from the resin and the removal of all acid-labile side-chain protecting groups, including the tert-butyl ether from β-homothreonine. This is achieved with a strong acid, typically a high concentration of TFA (e.g., 95%).

Mechanism and the Critical Role of Scavengers

The acid-catalyzed cleavage of the tert-butyl ether proceeds via a unimolecular (SN1) mechanism. The ether oxygen is protonated by TFA, creating a good leaving group. The subsequent departure of the protected hydroxyl generates a highly stable tert-butyl cation .

Deprotection_Mechanism Peptide_tBu Peptide-Hth(tBu) Protonated Protonated Ether Peptide_tBu->Protonated + H⁺ (TFA) Cation_Gen tert-Butyl Cation (Reactive) Protonated->Cation_Gen Deprotected_Peptide Deprotected Peptide-Hth(OH) Protonated->Deprotected_Peptide Scavenger Scavengers (TIS, H₂O, Thioanisole) Cation_Gen->Scavenger Trapped by Trapped_Cation Inert Product Scavenger->Trapped_Cation

Caption: Generation and scavenging of the tert-butyl cation.

This tert-butyl cation is a potent electrophile. If left unchecked, it can react with nucleophilic side chains in the peptide, such as tryptophan, methionine, or cysteine, leading to irreversible alkylation and the formation of difficult-to-remove impurities. To prevent this, scavengers are essential components of the cleavage cocktail. Common scavengers and their functions are summarized below.

ScavengerTarget Residue(s)Mechanism of Action
Triisopropylsilane (TIS) Trp, general carbocationsReduces the tert-butyl cation to isobutane.
Water TrpCompetes as a nucleophile to hydrate the cation.
Thioanisole Met, Tyr, TrpAromatic nucleophile that traps cations.
1,2-Ethanedithiol (EDT) Cys, MetReduces sulfoxides and traps cations.
Phenol Tyr, Trp, ArgAromatic scavenger.

Conformational Implications of the Tert-Butyl Group in β-Peptides

β-peptides are known to adopt stable, well-defined secondary structures, such as helices (e.g., 14-helix) and sheets, that are distinct from those of α-peptides. The stability and preference for a particular fold are significantly influenced by the nature and substitution pattern of the side chains.

While specific conformational studies on β-homothreonine-containing peptides are not extensively documented in the literature, we can infer the likely impact of the bulky tert-butyl group based on established principles of β-peptide structural chemistry.

  • Steric Influence: The tert-butyl group is sterically demanding. During synthesis, this bulk can potentially hinder coupling efficiency, sometimes necessitating longer reaction times or the use of more potent coupling reagents.

  • Pre-organization and Stability: In the folded peptide, the tBu group can influence local dihedral angles and restrict conformational freedom. This can have a stabilizing effect, pre-disposing the peptide backbone to adopt a specific secondary structure. The hydrophobic nature of the tBu group may also favor its burial within a folded structure in aqueous environments, further contributing to conformational stability.

  • Solubility: The presence of the hydrophobic tBu group can enhance the solubility of the protected peptide in organic solvents used during SPPS, which can be advantageous for synthesis. Conversely, it can decrease the solubility of the final peptide in aqueous solutions, a factor to consider in drug formulation.

The precise conformational outcome will depend on the overall sequence and the stereochemistry of the β-homothreonine residue. However, the introduction of a bulky, conformationally restrictive group like tert-butyl is a powerful tool for rationally designing β-peptides with predictable and stable secondary structures.

Conclusion and Future Outlook

The tert-butyl group is not merely a placeholder; it is a critical enabler for the successful synthesis of peptides containing β-homothreonine. Its role is multifaceted:

  • Chemical Sentinel: It provides robust, orthogonal protection of the side-chain hydroxyl, ensuring high fidelity during peptide elongation.

  • Workflow Compatibility: It is perfectly integrated into the well-established and reliable Fmoc/tBu SPPS strategy.

  • Conformational Director: Its steric bulk and hydrophobicity can be strategically employed to influence and stabilize the unique secondary structures of β-peptides.

As the demand for novel peptide therapeutics with enhanced stability and unique biological activities grows, the use of building blocks like Fmoc-β-homothreonine(tBu)-OH will become increasingly important. Understanding the fundamental role of the tert-butyl protecting group is paramount for any scientist aiming to push the boundaries of peptide design and synthesis.

References

  • Biondi, L., Filira, F., Gobbo, M., Pavin, E., & Rocchi, R. (1998). Conformational investigations on glycosylated threonine-oligopeptides of increasing chain length. Journal of Peptide Science, 4(1), 58–71. [Link]<58::aid-psc129>3.0.co;2-b

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Amino Acid Derivatives. (n.d.). Fmoc-L-Thr(tBu)-OH | Protected Threonine for Peptide Synthesis. Retrieved January 11, 2026, from [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved January 11, 2026, from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-Thr(tBu)-OH [71989-35-0]. Retrieved January 11, 2026, from [Link]

  • Bayer, E. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Rico, M., Gallego, J. L., Herranz, J., & Santoro, J. (1990). Conformational study of the threonine-rich C-terminal pentapeptide of peptide T. Biochemical and Biophysical Research Communications, 171(2), 596-602. [Link]

  • Pan, Y., et al. (2014). 4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis. NIH Public Access, Author Manuscript.
  • Tsompanou, A., et al. (2014). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect.
  • Singh, T. P., & Kaur, P. (1996). Conformational characteristics of peptides containing alpha, beta-dehydroamino acid residues. Biopolymers, 40(1), 105-19. [Link]<105::aid-bip5>3.0.co;2-#

  • Lee, H. J., et al. (2018). Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. Biochemistry, 57(9), 1535-1545.

An In-depth Technical Guide to β-Amino Acids in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond Nature's Alphabet — The Rise of β-Peptides

For decades, the field of peptide chemistry has largely focused on the 20 proteinogenic α-amino acids, the fundamental building blocks of life. However, the inherent limitations of α-peptides, such as their susceptibility to proteolytic degradation and often poor pharmacokinetic profiles, have driven researchers to explore beyond nature's canonical set.[1][2] This exploration has led to the exciting and rapidly expanding field of β-amino acids.

This technical guide provides a comprehensive overview of β-amino acids and their incorporation into peptides, creating a class of molecules known as β-peptides. We will delve into the fundamental principles that govern their unique structural and biological properties, explore the synthetic strategies for their creation, and showcase their diverse applications in drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals who seek to understand and leverage the transformative potential of β-peptides.

Core Concepts: The Fundamental Distinction of β-Amino Acids

At its core, the defining feature of a β-amino acid is the presence of an additional carbon atom in its backbone compared to its α-amino acid counterpart.[1] In α-amino acids, the amino and carboxyl groups are attached to the same carbon atom (the α-carbon). In β-amino acids, these functional groups are separated by two carbon atoms (the α- and β-carbons).[1] This seemingly subtle structural modification has profound consequences for the resulting peptide's conformation, stability, and biological activity.

The nomenclature for β-amino acids specifies the substitution pattern on the backbone. A β²-amino acid has a substituent on the α-carbon, a β³-amino acid has a substituent on the β-carbon, and a β²,³-amino acid has substituents on both. This increased structural diversity, with the potential for multiple stereocenters, offers a vast landscape for molecular design.[1][3]

G cluster_alpha α-Amino Acid cluster_beta β-Amino Acid a_alpha α-Carbon a_nh2 Amino Group (NH2) a_alpha->a_nh2 a_cooh Carboxyl Group (COOH) a_alpha->a_cooh a_r Side Chain (R) a_alpha->a_r a_h H a_alpha->a_h b_beta β-Carbon b_alpha α-Carbon b_beta->b_alpha b_nh2 Amino Group (NH2) b_beta->b_nh2 b_h1 H b_beta->b_h1 b_cooh Carboxyl Group (COOH) b_alpha->b_cooh b_r Side Chain (R) b_alpha->b_r b_h2 H b_alpha->b_h2

Caption: Structural comparison of α- and β-amino acids.

Synthesis of β-Amino Acids and β-Peptides

The journey into the world of β-peptides begins with the synthesis of their constituent monomers. A variety of synthetic strategies have been developed to access these valuable building blocks.

Synthesis of β-Amino Acid Monomers

Common synthetic routes to β-amino acids include:

  • Arndt-Eistert Homologation: This classical method involves the extension of an α-amino acid's carbon chain.[4]

  • Conjugate Addition: The addition of amine nucleophiles to Michael acceptors is a widely used approach.[4]

  • Mannich-type Reactions: These reactions provide a powerful tool for constructing the β-amino acid scaffold.[4]

  • Asymmetric Synthesis: Recent advances have enabled the enantioselective synthesis of β-amino acids, which is crucial for controlling the stereochemistry and, consequently, the secondary structure of the resulting β-peptide.[4] This includes methods like palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines.[4]

Solid-Phase Peptide Synthesis (SPPS) of β-Peptides

The incorporation of β-amino acids into peptide chains is readily achieved using standard solid-phase peptide synthesis (SPPS) techniques.[1][5] The well-established Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) and Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategies are both applicable.[5][6][]

Key Considerations for β-Peptide SPPS:

  • Protecting Groups: The choice of protecting groups for the amino and carboxyl termini, as well as for reactive side chains, is critical to prevent unwanted side reactions.[][8][9][10]

  • Coupling Reagents: Standard coupling reagents used in α-peptide synthesis, such as DIC/HOBt, are also effective for β-peptide synthesis.[11]

  • Microwave-Assisted Synthesis: The use of controlled microwave heating can significantly accelerate the synthesis process and improve the purity of the final product, especially for long or difficult sequences.[11][12]

Experimental Protocol: Fmoc-Based Solid-Phase Synthesis of a β-Peptide

This protocol outlines the general steps for the manual synthesis of a β-peptide on a solid support using Fmoc chemistry.

  • Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swollen in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with a solution of 20% piperidine in DMF. This liberates the free amine for the first coupling reaction.

  • Amino Acid Coupling: The Fmoc-protected β-amino acid is activated using a coupling reagent (e.g., HBTU/HOBt or DIC/HOBt) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The activated amino acid is then added to the resin, and the coupling reaction is allowed to proceed.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Steps 2-4 are repeated for each subsequent β-amino acid in the desired sequence.

  • Final Deprotection: After the final coupling step, the N-terminal Fmoc group is removed.

  • Cleavage and Side-Chain Deprotection: The synthesized β-peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification and Characterization: The crude β-peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity are confirmed by mass spectrometry and analytical HPLC.

G start Start: Swollen Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling β-Amino Acid Coupling (Fmoc-β-AA-OH, Coupling Reagents) deprotection->coupling washing Washing (DMF) coupling->washing repeat Repeat for each residue in sequence washing->repeat repeat->deprotection Next residue final_deprotection Final Fmoc Deprotection repeat->final_deprotection End of sequence cleavage Cleavage from Resin & Side-Chain Deprotection (TFA cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) & Characterization cleavage->purification

Caption: Workflow for Fmoc-based solid-phase β-peptide synthesis.

Structural Properties and Conformational Folding of β-Peptides

The additional backbone carbon atom in β-amino acids imparts a greater degree of conformational flexibility compared to their α-analogs. Despite this, β-peptides exhibit a remarkable propensity to adopt stable and well-defined secondary structures, often with shorter sequence lengths than required for α-peptides.[13][14] These structures are stabilized by intramolecular hydrogen bonds and include helices, sheets, and turns.[15][16]

Helical Structures

β-Peptides can form a variety of helical structures, with the most common being the 14-helix, which is characterized by a 14-membered hydrogen-bonded ring.[15] The handedness of the helix is determined by the stereochemistry of the constituent β-amino acids. The stability of these helices can be influenced by the nature of the side chains and the solvent environment.

Sheet Structures

Similar to α-peptides, β-peptides can form β-sheet structures, which consist of extended β-strands connected by hydrogen bonds.[17][18] These sheets can be arranged in parallel or antiparallel orientations. The formation of β-sheets is a key factor in the aggregation of some β-peptides, a phenomenon that has been implicated in certain diseases.[17][19]

Turns and Hairpins

β-Turns are crucial elements of secondary structure that allow the peptide chain to reverse direction.[20] In β-peptides, the formation of β-hairpins, where two antiparallel β-strands are connected by a short loop, is a common structural motif.[17][21] The stability of these hairpins is influenced by the sequence of the turn region and interactions between the side chains of the flanking strands.[21]

G cluster_helices Helical Structures cluster_sheets Sheet Structures cluster_turns Turns and Hairpins helix 14-Helix 12-Helix 10/12-Helix sheet Parallel β-Sheet Antiparallel β-Sheet turn β-Turn β-Hairpin beta_peptide β-Peptide Backbone beta_peptide->helix Folding beta_peptide->sheet Folding beta_peptide->turn Folding

Caption: Common secondary structures adopted by β-peptides.

Applications in Drug Discovery and Beyond

The unique properties of β-peptides make them highly attractive for a wide range of applications, particularly in the field of medicinal chemistry.[22][23]

Enhanced Proteolytic Stability

One of the most significant advantages of β-peptides is their remarkable resistance to enzymatic degradation.[1][24][25][26] The altered backbone structure of β-peptides prevents them from being recognized and cleaved by proteases, which are enzymes that specifically target the peptide bonds of α-peptides.[24] This enhanced stability leads to longer in vivo half-lives, a critical attribute for therapeutic agents.[13][25]

Peptide Type Protease Susceptibility In Vivo Half-Life
α-PeptideHighShort
β-PeptideVery Low to NoneLong
Peptidomimetics and Drug Design

β-Peptides serve as excellent peptidomimetics, molecules that mimic the structure and function of natural peptides.[1][2] By strategically incorporating β-amino acids, researchers can design novel therapeutic agents with improved properties. Three main strategies are employed in the design of bioactive β-peptides:

  • Direct Conversion: Replacing α-amino acids with their β-counterparts in a known bioactive peptide sequence.[27]

  • Side Chain Placement: Designing β-peptides with specific side chain arrangements to achieve a desired distribution of physicochemical properties for target interaction.[27]

  • Grafting: Attaching critical proteinaceous side chains onto a stable β-peptide scaffold.[27]

These approaches have led to the development of β-peptide-based:

  • Antimicrobial Agents: β-peptides can mimic the amphipathic structures of natural antimicrobial peptides, allowing them to disrupt bacterial membranes.[22][23]

  • Enzyme Inhibitors: The unique conformations of β-peptides can be designed to fit into the active sites of enzymes, blocking their activity.

  • Receptor Agonists and Antagonists: β-peptides can be engineered to bind to specific cellular receptors, either activating or inhibiting their signaling pathways.[22][23]

  • Inhibitors of Protein-Protein Interactions: The stable secondary structures of β-peptides can mimic the binding interfaces of proteins, disrupting disease-related protein-protein interactions.[22][23][28]

α/β-Peptides: A Hybrid Approach

Combining α- and β-amino acids within the same peptide chain creates α/β-peptides, which offer a powerful strategy to fine-tune the properties of the resulting molecule.[29] The incorporation of β-residues can modulate the conformation, enhance proteolytic stability, and improve the pharmacokinetic profile of bioactive α-peptides.[22][23][29] This hybrid approach has shown great promise in developing potent and durable therapeutic agents.[29]

Material Science and Nanotechnology

The self-assembly properties of β-peptides into well-defined nanostructures, such as nanotubes and hydrogels, have opened up exciting avenues in material science.[30] These materials have potential applications in tissue engineering, drug delivery, and biocatalysis.[30]

Conclusion and Future Perspectives

β-Amino acids have emerged from the shadow of their α-amino acid cousins to become a cornerstone of modern peptide chemistry and drug discovery. Their unique structural properties, particularly their ability to form stable secondary structures and resist proteolytic degradation, offer solutions to many of the challenges associated with traditional peptide-based therapeutics. The continued development of novel synthetic methodologies, a deeper understanding of their conformational behavior, and the exploration of new applications will undoubtedly solidify the position of β-peptides as a versatile and powerful platform for addressing a wide range of scientific and medical needs. The future of peptide chemistry is not just about understanding the language of life written in α-amino acids, but also about learning to write new languages with an expanded alphabet that includes the remarkable β-amino acids.

References

  • Koyack, M. J., & Cheng, R. P. (2006). Design and synthesis of beta-peptides with biological activity. Methods in Molecular Biology, 340, 65-83.
  • Chatterjee, S., Vasudev, P. G., Raghothama, S., & Balaram, P. (2008). Beta-amino acids: versatile peptidomimetics. Accounts of Chemical Research, 41(10), 1331-1342.
  • Cabrele, C., Martinek, T. A., & Berlicki, Ł. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of Medicinal Chemistry, 57(23), 9718-9739.
  • Cabrele, C., Martinek, T. A., & Berlicki, Ł. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Semantic Scholar.
  • Fülöp, F., Martinek, T. A., & Tóth, G. K. (2006). Application of alicyclic beta-amino acids in peptide chemistry. Chemical Society Reviews, 35(4), 323-334.
  • Heck, T., Stephan, A., Thaler, F., & Groll, M. (2014). Enzymatic degradation of beta- and mixed alpha,beta-oligopeptides. Chembiochem, 15(1), 115-121.
  • Saravanan, M. S., Anishetty, S., & Pennathur, G. (2020). On the Conformational Dynamics of β-Amyloid Forming Peptides: A Computational Perspective. Frontiers in Molecular Biosciences, 7, 123.
  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign.
  • Fülöp, F., Martinek, T. A., & Tóth, G. K. (2006). Application of alicyclic β-amino acids in peptide chemistry. RSC Publishing.
  • Bandala, Y., & Juaristi, E. (n.d.). Applications of β-Peptides in Chemistry, Biology, and Medicine. World Scientific Publishing.
  • N/A. (n.d.). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review.
  • Seebach, D., & Gardiner, J. (2008). Beta-peptidic peptidomimetics. Accounts of Chemical Research, 41(10), 1366-1375.
  • N/A. (n.d.). Design and Synthesis of β-Peptides With Biological Activity | Request PDF.
  • Werner, H. M., & Horne, W. S. (2014). Folding and function in α/β-peptides: Targets and therapeutic applications. Current Opinion in Chemical Biology, 22, 126-133.
  • Coin, I., D'Souza, L. J., & Beyermann, M. (2010). Direct Solid-Phase Synthesis of the β-Amyloid (1−42) Peptide Using Controlled Microwave Heating. The Journal of Organic Chemistry, 75(6), 2055-2060.
  • Stanger, H. E., & Gellman, S. H. (2006). β-hairpin-forming peptides; models of early stages of protein folding. Protein and Peptide Letters, 13(5), 413-421.
  • Mitin, Iu. V., Zapevalova, N. P., & Gorbunova, E. Iu. (1995). [Solid phase synthesis of beta amyloid (1-42)]. Bioorganicheskaia Khimiia, 21(9), 675-681.
  • Seebach, D., & Gardiner, J. (2008). β-Peptidic Peptidomimetics. ETH Zürich.
  • Gademann, K., Ernst, M., Hoyer, D., & Seebach, D. (1999). Beta-peptides: twisting and turning.
  • Teoh, C. Y., Chen, Y., & Liu, C. F. (2020). Three Decades of Amyloid Beta Synthesis: Challenges and Advances. Frontiers in Chemistry, 8, 592.
  • Fooks, A. G., & Gellman, S. H. (2010). Roles of β-Turns in Protein Folding: From Peptide Models to Protein Engineering. Protein Science, 19(7), 1241-1252.
  • Aubry, A., Cavelier, F., & Marraud, M. (1996). Pseudopeptides and β folding: X‐ray structures compared with structures in solution. Biopolymers, 40(4), 435-449. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHLKiMuhYkONCZfq9YPHlEelUegNM5U9zXrql7WscvxbPxLy6Ub9Ppad_OielGeiR7B55Gr3K5x-baA17UyX0P8_Ec24ukThKPcgx4Lb9t0gzHHafL9vTjpnv0AZCj61ADQJo2wbXNM5jN2hL25O2eYoW0_zm_ur8xj7jCKE9AqBMDuypTd4Av]([Link]

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A Comprehensive Technical Guide to Fmoc-O-tert-butyl-L-beta-homothreonine: From Supplier Selection to Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of innovative peptide therapeutics, the incorporation of non-canonical amino acids is a cornerstone for enhancing pharmacological profiles. Among these, beta-amino acids have garnered significant attention for their ability to impart proteolytic stability, modulate secondary structure, and improve bioavailability.[1] This guide provides an in-depth technical overview of Fmoc-O-tert-butyl-L-beta-homothreonine, a key building block for the synthesis of modified peptides. We will delve into supplier specifications, the mechanistic intricacies of its use in solid-phase peptide synthesis (SPPS), and its application in the development of bioactive peptides.

Understanding the Building Block: Chemical Properties and Strategic Protection

This compound is a derivative of the beta-amino acid, beta-homothreonine, strategically protected for use in Fmoc-based solid-phase peptide synthesis.[2] Its structure is designed to offer orthogonal protection, a critical concept in the stepwise assembly of complex peptide chains.[3]

Chemical and Physical Properties:

PropertyValue
IUPAC Name (3R,4R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]pentanoic acid
CAS Number 353245-99-5[2]
Molecular Formula C₂₄H₂₉NO₅[2]
Molecular Weight 411.5 g/mol [2]
Appearance White to light yellow glassy solid[2]
Storage Conditions 0 - 8 °C[2]

The two key protecting groups are the 9-fluorenylmethyloxycarbonyl (Fmoc) group on the β-amino function and the tert-butyl (tBu) group on the side-chain hydroxyl function.

  • The Fmoc Group (Base-Labile): This group protects the β-amino group and is stable to acidic conditions. Its removal is achieved under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). This allows for the iterative deprotection and coupling of amino acids along the peptide chain.[3]

  • The tert-Butyl (tBu) Group (Acid-Labile): The tBu group shields the hydroxyl side chain of the homothreonine residue. It is stable to the basic conditions used for Fmoc removal but is readily cleaved under strong acidic conditions, usually with a trifluoroacetic acid (TFA)-based cleavage cocktail at the final step of synthesis.[4]

This orthogonal protection scheme is fundamental to the Fmoc/tBu strategy in SPPS, ensuring that the side-chain protecting groups remain intact until the final cleavage from the solid support.[5]

Supplier Information and Quality Considerations

The quality of the amino acid building blocks is paramount to the success of peptide synthesis. When sourcing this compound, researchers should consider several key specifications. The following table provides a comparative overview of information from selected suppliers.

SupplierPurity SpecificationAnalytical MethodStereoisomer
Chem-Impex ≥ 98%HPLCL-form[2]
Chem-Impex ≥ 99.5%Chiral HPLCD-form[6]
Sigma-Aldrich ≥ 98.0% (for Fmoc-L-Thr(tBu)-OH)HPLCL-form[7]
Thermo Fisher Scientific 97% (for N-Fmoc-O-tert-butyl-L-allo-threonine)Not specifiedL-allo-form[8]

Key Considerations for Supplier Selection:

  • Purity: High purity (typically ≥98%) is crucial to minimize the incorporation of deletion or modified sequences in the final peptide.

  • Stereochemical Integrity: For biological applications, the stereochemistry of the amino acid is critical. Ensure the supplier provides data confirming the desired stereoisomer (L- or D-form).

  • Analytical Data: Reputable suppliers should provide a Certificate of Analysis (CoA) with each batch, detailing the purity (HPLC), identity (NMR, MS), and optical rotation.

  • Consistency: Batch-to-batch consistency is vital for reproducible research and development, particularly in a drug development setting.

Incorporation into Peptides: A Step-by-Step Guide to Solid-Phase Synthesis

The incorporation of this compound into a growing peptide chain follows the standard workflow of Fmoc-SPPS. The following is a detailed protocol for a single coupling cycle.

Workflow for a Single Coupling Cycle

SPPS_Cycle Resin Resin with N-terminal amine Wash1 DMF Wash (3x) Resin->Wash1 Prepare Resin Coupling Coupling: Fmoc-β-HomoThr(tBu)-OH + Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) in DMF Wash1->Coupling Wash2 DMF Wash (3x) Coupling->Wash2 Remove excess reagents Capping Capping (Optional) (e.g., Acetic Anhydride/DIPEA) Wash2->Capping Block unreacted amines Wash3 DMF Wash (3x) Capping->Wash3 Deprotection Fmoc Deprotection: 20% Piperidine in DMF Wash3->Deprotection Expose new N-terminal amine Wash4 DMF Wash (3x) Deprotection->Wash4 NextCycle Ready for Next Coupling Cycle Wash4->NextCycle Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step AA Fmoc-β-HomoThr(tBu)-COOH ActiveEster OAt-Active Ester (Highly Reactive) AA->ActiveEster Activation HATU HATU + DIPEA HATU->ActiveEster PeptideBond New Peptide Bond Formed ActiveEster->PeptideBond Coupling ResinAmine Resin-Peptide-NH2 ResinAmine->PeptideBond Nucleophilic Attack

Caption: Simplified mechanism of HATU-mediated peptide coupling.

In the presence of a base like DIPEA, the carboxylic acid of the incoming Fmoc-amino acid is activated by HATU to form a highly reactive OAt-active ester. This intermediate is then susceptible to nucleophilic attack by the free N-terminal amine of the peptide chain attached to the resin, resulting in the formation of a stable peptide bond.

The Fmoc Deprotection Mechanism

The removal of the Fmoc group proceeds via a β-elimination mechanism initiated by a base (piperidine).

Deprotection_Mechanism FmocPeptide Fmoc-NH-Peptide-Resin ProtonAbstraction Proton Abstraction from Fluorenyl Ring FmocPeptide->ProtonAbstraction Piperidine Piperidine (Base) Piperidine->ProtonAbstraction Elimination β-Elimination ProtonAbstraction->Elimination Products Dibenzofulvene-Piperidine Adduct + CO2 + H2N-Peptide-Resin Elimination->Products

Caption: Mechanism of Fmoc deprotection by piperidine.

Piperidine abstracts an acidic proton from the fluorenyl ring system, leading to the elimination of dibenzofulvene and carbon dioxide, and the liberation of the free amine. The excess piperidine also acts as a scavenger for the reactive dibenzofulvene, preventing its reaction with the newly deprotected amine.

Applications and Impact in Drug Development

The incorporation of this compound and other beta-amino acids into peptides can significantly enhance their therapeutic potential.

  • Increased Proteolytic Stability: The altered backbone structure of β-peptides makes them resistant to degradation by proteases, leading to a longer in vivo half-life. [1]* Modulation of Secondary Structure: β-amino acids can induce unique helical and sheet-like secondary structures, which can be exploited to mimic or disrupt protein-protein interactions.

  • Antimicrobial Peptides: The synthesis of antimicrobial peptides (AMPs) containing β-amino acids has been shown to enhance their activity and selectivity. [9][10]The modified backbone can improve their ability to disrupt microbial membranes while potentially reducing toxicity to mammalian cells.

  • Therapeutic Potential: The unique properties conferred by β-amino acids are being explored in the development of novel therapeutics for a range of diseases, including in oncology and immunology. [2]

Conclusion

This compound is a valuable and versatile building block for the synthesis of modified peptides with enhanced therapeutic properties. A thorough understanding of its chemical properties, the principles of its use in Fmoc-SPPS, and careful consideration of supplier quality are essential for its successful application. The ability to introduce β-amino acids into peptide sequences opens up new avenues for the design of next-generation peptide drugs with improved stability, selectivity, and efficacy. As research in this area continues to expand, the demand for high-quality, well-characterized building blocks like this compound will undoubtedly grow, further fueling innovation in peptide-based drug discovery and development.

References

  • Incorporation of β-amino acids enhances the antifungal activity and selectivity of the helical antimicrobial peptide aurein 1.2. PMC. [Link]
  • Synthesis of cationic antimicrobial β(2,2)-amino acid derivatives with potential for oral administration. PubMed. [Link]
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
  • Introduction to Peptide Synthesis. PMC. [Link]
  • Design and synthesis of beta-peptides with biological activity. PubMed. [Link]
  • Beta Homo Amino Acids for Peptide Synthesis Archives. AAPPTEC. [Link]
  • Fmoc / t-Bu Solid Phase Synthesis. Sunresin. [Link]

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A Senior Application Scientist's Guide to Fmoc-O-tert-butyl-L-beta-homothreonine: Enhancing Peptide Therapeutics through Backbone Modification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of peptide therapeutics, the strategic incorporation of non-natural amino acids is a cornerstone of innovation. This guide provides an in-depth technical overview of Fmoc-O-tert-butyl-L-beta-homothreonine, a specialized building block that offers significant advantages in modulating peptide structure and function. We will delve into the rationale behind its use, its commercial availability, and detailed protocols for its successful application in solid-phase peptide synthesis (SPPS).

The Strategic Advantage of Beta-Homo-Amino Acids in Peptide Design

The therapeutic potential of many native peptides is often hampered by their poor metabolic stability, primarily due to rapid degradation by proteases. The introduction of β-amino acids into a peptide backbone is a powerful strategy to overcome this limitation.[1] Unlike their α-amino acid counterparts, the altered backbone structure of β-amino acids confers significant resistance to enzymatic cleavage.

This compound, a derivative of the proteinogenic amino acid threonine, extends the peptide backbone by a single methylene group. This seemingly subtle modification has profound implications for the resulting peptide's pharmacological profile. The incorporation of β-homo-amino acids can lead to:

  • Increased Biological Half-Life: By sterically hindering protease recognition and cleavage, the peptide's circulation time in the body is extended.[2]

  • Enhanced Potency and Selectivity: The altered backbone geometry can induce unique secondary structures, such as helices and turns, which may lead to a more favorable interaction with the target receptor or enzyme.[3]

  • Modulated Conformation and Dynamics: The increased flexibility of the peptide backbone can allow for the adoption of novel conformations that are inaccessible to peptides composed solely of α-amino acids.[4]

The selection of this compound, specifically, provides the dual benefit of a protected hydroxyl group on the side chain (O-tert-butyl), preventing unwanted side reactions during synthesis, and the base-labile Fmoc protecting group on the α-amino group, which is standard for modern SPPS.

Commercial Availability and Physicochemical Properties

This compound is a commercially available specialty chemical, though it is important to distinguish it from its more common α-amino acid counterpart, Fmoc-L-Thr(tBu)-OH. When sourcing this reagent, it is crucial to verify the CAS number and chemical name.

PropertyValueSource
Chemical Name (3R,4R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)pentanoic acid[5]
Synonyms Fmoc-L-beta-homothreonine(OtBu), Fmoc-β-HomoThr(tBu)-OH[5]
CAS Number 353245-99-5[5]
Molecular Formula C₂₄H₂₉NO₅[5]
Molecular Weight 411.5 g/mol [5]
Appearance White to off-white solid
Purity Typically ≥98% (HPLC)
Storage 2-8 °C, desiccated

Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating this compound

The successful incorporation of this compound into a peptide sequence relies on a robust SPPS protocol. Due to the increased steric hindrance of this β-amino acid, longer coupling times and potent activation reagents are often necessary to ensure complete acylation. The following is a generalized protocol based on standard Fmoc/tBu chemistry.

Materials and Reagents
  • This compound

  • Rink Amide MBHA resin (or other suitable solid support)

  • Fmoc-protected α-amino acids

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

    • DIPEA (N,N-Diisopropylethylamine)

  • Fmoc-Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage Cocktail (Reagent K):

    • Trifluoroacetic acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

  • Cold diethyl ether

SPPS Workflow

The following diagram illustrates the key steps in a single cycle of SPPS for the incorporation of an amino acid.

SPPS_Workflow Resin Resin with N-terminal amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIPEA in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 NextCycle Repeat for next amino acid Wash2->NextCycle Continue Synthesis Cleavage Cleavage and Deprotection (Reagent K) Wash2->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for a single coupling cycle in Fmoc-based solid-phase peptide synthesis.

Step-by-Step Protocol
  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Initial Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then repeat for 15 minutes to ensure complete removal of the Fmoc group from the resin linker. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. Due to the steric bulk of the β-amino acid, a longer coupling time is recommended. A Kaiser test can be performed to monitor the reaction progress. If the test is positive (indicating free amines), the coupling step should be repeated.

  • Washing: After a negative Kaiser test, wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF as described in step 2.

  • Chain Elongation: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence. For standard α-amino acids, the coupling time can typically be reduced to 1-2 hours.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DMF, DCM, and methanol, then dry under vacuum.

    • Treat the dried peptide-resin with Reagent K for 2-3 hours at room temperature.[1] This cocktail will cleave the peptide from the resin and remove the acid-labile side-chain protecting groups, including the O-tert-butyl group from the homothreonine residue.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide should be confirmed by analytical HPLC and mass spectrometry.[6][7]

Structural Implications of Beta-Homothreonine Incorporation

The introduction of a β-homo-amino acid fundamentally alters the peptide backbone, as illustrated below.

Backbone_Comparison cluster_alpha α-Amino Acid Backbone cluster_beta_homo β-Homo-Amino Acid Backbone a1 ...-NH- a2 CH(R) a3 -CO-... b1 ...-NH- b2 CH(R) b3 -CH₂- b4 CO-...

Caption: Comparison of the peptide backbone structure with an α-amino acid versus a β-homo-amino acid.

This additional methylene group in the backbone increases the rotational freedom and can disrupt the typical secondary structures (α-helices and β-sheets) formed by α-amino acids. However, it also enables the formation of novel, stable helical structures, such as the 14-helix, which are unique to β-peptides.[3] The specific conformation adopted will depend on the sequence and the stereochemistry of the incorporated β-amino acids. This conformational flexibility is a key tool for medicinal chemists to fine-tune the biological activity of a peptide.

Conclusion

This compound is a valuable tool for the design and synthesis of peptide therapeutics with improved pharmacological properties. Its ability to confer proteolytic resistance and modulate peptide conformation makes it a strategic choice for overcoming the limitations of native peptides. While its incorporation requires careful optimization of SPPS protocols due to steric hindrance, the potential benefits in terms of increased stability and efficacy warrant its consideration in modern drug discovery and development programs.

References

  • AAPPTEC. (n.d.). Safety Data Sheet: Fmoc-Thr(tBu)-OH. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Fmoc-L-Threonine-(tBu). Retrieved from [Link]

  • Severn Biotech. (n.d.). Fmoc-Thr(tBu)-OH >99%_sds. Retrieved from [Link]

  • AAPPTEC. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]

  • Albericio, F., et al. (2018). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2761548, this compound. Retrieved from [Link]

  • Gellman, S. H., et al. (2015). Recognition of MHC-II peptide ligands that contain β-amino acids. Protein Science. Retrieved from [Link]

  • Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • ResearchGate. (2017). Does cysteine get alkylated with tButyl group in cleavage condition of peptides with Triisopropylsilane?. Retrieved from [Link]

  • ResearchGate. (n.d.). Solid-phase peptide synthesis using the Fmoc/tBu strategy. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Merck. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]

  • Gellman, S. H. (2011). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Accounts of Chemical Research. Retrieved from [Link]

  • ResearchGate. (2021). Fmoc solid phase peptide synthesis?. Retrieved from [Link]

  • Wu, Y.-D., & Wang, D.-P. (2008). Theoretical analysis of secondary structures of beta-peptides. Accounts of Chemical Research. Retrieved from [Link]

  • AAPPTEC. (n.d.). Beta Homo Amino Acids for Peptide Synthesis Archives. Retrieved from [Link]

  • Hodges, R. S., & Mant, C. T. (2011). HPLC Analysis and Purification of Peptides. Current Protocols in Protein Science. Retrieved from [Link]

  • ResearchGate. (2002). [Beta]-amino [Beta-amino] acids as secondary structure inducers in peptides. Retrieved from [Link]

  • Li, Y., et al. (2023). Impact of Multi-Factor Features on Protein Secondary Structure Prediction. International Journal of Molecular Sciences. Retrieved from [Link]

  • Pokkuluri, P. R., & Sukumar, N. (2010). Position-specific propensities of amino acids in the β-strand. BMC Bioinformatics. Retrieved from [Link]

  • Biondi, B., et al. (2019). Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery. Chemistry – A European Journal. Retrieved from [Link]

  • Yates, J. R., et al. (1998). Automated Identification of Amino Acid Sequence Variations in Proteins by HPLC/Microspray Tandem Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

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A Technical Guide to the Safe Handling of Fmoc-Protected Amino Acids: A Profile of Fmoc-O-tert-butyl-L-beta-homothreonine

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

This document provides an in-depth technical guide on the safe handling and use of Fmoc-O-tert-butyl-L-beta-homothreonine (CAS 353245-99-5), a specialized amino acid derivative crucial for peptide synthesis and drug development.[1][2] As a Senior Application Scientist, my objective is to move beyond a simple recitation of data sheet information. Instead, this guide is designed to provide a framework for risk assessment and operational safety, grounded in the practical realities of a research and development laboratory.

It is important to note that a comprehensive, officially registered Safety Data Sheet (SDS) for this compound is not widely available in public databases. Therefore, this guide has been constructed by leveraging safety data from its close structural analogue, Fmoc-O-tert-butyl-L-threonine (CAS 71989-35-0), and integrating established best practices for handling fine chemical powders and reagents used in peptide synthesis.[3][4][5] The underlying chemical moieties—the Fmoc protecting group, the tert-butyl ether, and the carboxylic acid—are shared, making the safety profile and handling requirements largely comparable. This approach prioritizes a conservative and proactive safety culture.

Compound Identification and Physicochemical Properties

Understanding a compound's physical properties is the foundation of a robust safety assessment. These characteristics dictate its potential for aerosolization, its behavior in various solvents, and the appropriate storage conditions required to maintain its integrity.

PropertyData (this compound)Data (Analogue: Fmoc-O-tert-butyl-L-threonine)Source(s)
CAS Number 353245-99-571989-35-0[1][2]
Molecular Formula C₂₄H₂₉NO₅C₂₃H₂₇NO₅[1][2]
Molecular Weight 411.5 g/mol 397.46 g/mol [1]
Appearance White to light yellow glassy solidWhite to off-white crystalline powder[1][6]
Melting Point Not specified125 - 135 °C[7]
Solubility Soluble in DMF, CHCl₃Soluble in DMSO, slightly soluble in water[1][4][8]
Storage Conditions 0 - 8 °C, dry2 - 8 °C, tightly closed, dry[1][6]

Note: Data for the beta-homothreonine derivative is limited; properties are primarily sourced from supplier pages. The analogue data provides a more complete physicochemical profile.

Hazard Identification and Classification

Based on the analysis of its structural analogue, this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[3] However, this does not mean it is devoid of risk. As a fine powder, it poses a risk of mechanical irritation to the eyes and respiratory tract. The primary directive is to prevent dust generation and inhalation.[9]

Some suppliers of the threonine analogue indicate a potential environmental hazard, classifying it as H410 (Very toxic to aquatic life with long lasting effects).[4][5] This necessitates stringent protocols to prevent its release into the environment.

GHS Classification (based on analogue Fmoc-L-Thr(tBu)-OH):

Hazard ClassClassificationPictogramSignal WordHazard Statement
Health HazardsNot ClassifiedNoneNoneNone
EnvironmentalAquatic Acute 1, Aquatic Chronic 1 (supplier dependent)GHS09 (Fish/Tree)WarningH410: Very toxic to aquatic life with long lasting effects

Primary Routes of Exposure:

  • Inhalation: Breathing in fine dust during weighing or transfer.

  • Dermal Contact: Skin contact with the powder or solutions.

  • Eye Contact: Direct contact with airborne particles.

  • Ingestion: Accidental ingestion (unlikely with good lab practice).

Proactive Risk Assessment and Mitigation

A key aspect of laboratory safety is anticipating risks in common workflows. The hazards associated with this compound are most acute when it is handled as a solid and during its dissolution.

Workflow 1: Weighing and Solid Handling

  • Inherent Risk: Generation of fine, inhalable dust.

  • Causality: The low density and fine particle size of protected amino acids make them prone to aerosolization.

  • Mitigation Strategy:

    • Engineering Control: Always handle the solid powder inside a certified chemical fume hood or a powder containment hood to capture any airborne particles.

    • Administrative Control: Develop a Standard Operating Procedure (SOP) for weighing that minimizes air turbulence (e.g., slow movements, use of anti-static weigh boats).

    • Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in the workflow diagram below.

Workflow 2: Dissolution and Reaction Setup

  • Inherent Risk: Exposure to solvents and potential for splashing.

  • Causality: Solvents required for dissolution (e.g., DMF, DMSO) have their own significant health risks. The process of dissolution can involve agitation, increasing splash risk.

  • Mitigation Strategy:

    • Engineering Control: All dissolution and liquid transfer steps must be performed in a chemical fume hood.

    • Solvent Safety: Always consult the SDS for the specific solvent being used. Ensure appropriate gloves are selected based on the solvent's breakthrough time.

    • PPE: Wear safety glasses with side shields or chemical goggles, and a lab coat.

PPE Selection Workflow

PPE_Selection cluster_assessment Risk Assessment cluster_solid Solid Handling cluster_liquid Liquid Handling start Start: Task Assessment task_type What is the physical form? start->task_type solid_ops Weighing, Aliquoting, Transferring Powder task_type->solid_ops Solid Powder liquid_ops Dissolving in Solvent, Liquid Transfers, Reactions task_type->liquid_ops Liquid / Solution solid_ppe Required PPE: - Nitrile Gloves (EN374) - Safety Glasses with Side Shields - Lab Coat - Work in Fume Hood solid_ops->solid_ppe liquid_ppe Required PPE: - Solvent-Appropriate Gloves (Consult SDS for solvent) - Chemical Goggles - Lab Coat - Work in Fume Hood liquid_ops->liquid_ppe

Caption: PPE selection workflow for handling protected amino acids.

Emergency Procedures

Preparedness is paramount. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.

First Aid Measures (Based on Analogue SDS) [3][4][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with plenty of water and soap for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. If the person feels unwell, call a physician.

Spill Response Protocol

The response to a spill depends critically on its scale and nature. The primary goal is to contain and clean the spill without creating dust.

Spill_Response cluster_small Small Spill (<5g, Contained) cluster_large Large Spill (>5g, Uncontained) spill Spill Occurs assessment Assess Spill Size & Location spill->assessment small_steps 1. Ensure PPE is worn. 2. Gently cover with a damp paper towel to prevent dust. 3. Wipe up material from outside-in. 4. Place waste in a sealed bag/container. 5. Clean area with soap and water. assessment->small_steps Small & Contained large_steps 1. Evacuate immediate area. 2. Alert supervisor and EH&S. 3. Restrict access to the area. 4. Do NOT attempt cleanup without specialized training/equipment. assessment->large_steps Large or Uncontained

Caption: Decision tree for responding to a chemical powder spill.

Stability, Storage, and Disposal

Stability and Reactivity

  • Stability: The compound is stable under recommended storage conditions (2-8 °C, dry).

  • Incompatibilities: Avoid strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO₂), and nitrogen oxides (NOx).

Storage Protocols

  • Container: Keep the container tightly sealed to prevent moisture absorption.

  • Location: Store in a designated, refrigerated (2-8 °C), and dry area away from incompatible materials.[6]

Waste Disposal

  • Responsibility: All waste disposal must comply with local, state, and federal regulations.

  • Procedure:

    • Collect waste material (unused product, contaminated consumables) in a clearly labeled, sealed container.

    • Do not mix with other waste streams.

    • Handle uncleaned containers as you would the product itself.

    • Given the potential aquatic toxicity, do not allow the material to enter drains or waterways.[5] Arrange for disposal via a licensed professional waste disposal service.

Toxicological and Ecological Profile

Toxicological Information To date, no specific toxicological studies have been published for this compound.[3][9] The safety data sheets for the threonine analogue consistently state that toxicological properties have not been thoroughly investigated.[9] The substance is not classified for acute toxicity, skin corrosion/irritation, or carcinogenicity.[3] The primary health concern remains mechanical irritation from dust.

Ecological Information Several data sheets for the analogue Fmoc-O-tert-butyl-L-threonine highlight its potential for environmental harm, specifically being very toxic to aquatic life with long-lasting effects.[4][5]

  • Persistence and Degradability: Data is largely unavailable, though some sources suggest it is biodegradable.[4]

  • Bioaccumulation: Not expected to bioaccumulate.[4]

  • Actionable Insight: The potential for aquatic toxicity must be the guiding principle for disposal. All measures should be taken to prevent its release into the environment.

This guide provides a comprehensive framework for the safe handling of this compound. By understanding the compound's properties, anticipating risks in laboratory workflows, and preparing for emergencies, researchers can utilize this valuable reagent while upholding the highest standards of safety and environmental responsibility.

References

  • Fmoc-Thr(tBu)-OH | Amino Acid Derivative | MedChemExpress.

  • Fmoc-L-Thr(tBu)-OH | Protected Threonine for Peptide Synthesis - Amino Acid Derivatives.

  • Safety Data Sheet: Fmoc-L-Threonine-(tBu) - Carl ROTH.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • Fmoc-O-tert-butyl-L-β-homothreonine - Chem-Impex.

  • This compound | C24H29NO5 | CID 2761548 - PubChem.

  • Fmoc-Thr(tBu)-OH 99%_sds - Severn Biotech.

  • Safety Data Sheet - AAPPTec.

  • Fmoc-Thr(tBu)-Thr(tBu)-OH - PubChem.

  • Fmoc-O-tert-butyl-L-threonine - Chem-Impex.

  • Safety Data Sheet - Biosynth.

Sources

Methodological & Application

Application Note & Protocol: Strategic Incorporation of Fmoc-O-tert-butyl-L-beta-homothreonine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on the application of Fmoc-O-tert-butyl-L-beta-homothreonine, a non-canonical amino acid, in solid-phase peptide synthesis (SPPS). It covers the strategic considerations for its use, detailed protocols for its incorporation into peptide chains, and the underlying chemical principles that govern its reactivity.

Introduction: The Significance of β-Amino Acids in Peptide Design

The incorporation of β-amino acids, such as L-beta-homothreonine, into peptide sequences is a powerful strategy in medicinal chemistry and drug development. Unlike their α-amino acid counterparts, β-amino acids introduce an additional carbon atom into the peptide backbone. This structural modification imparts significant and often desirable properties to the resulting peptide analogues, including:

  • Enhanced Proteolytic Stability: The altered backbone structure makes β-peptides and mixed α/β-peptides more resistant to degradation by common proteases.

  • Unique Conformational Preferences: β-amino acids induce stable secondary structures, such as helices (e.g., 14-helices) and sheets, which can be used to mimic or disrupt protein-protein interactions.

  • Diverse Biological Activity: These peptidomimetics have shown promise as antimicrobial agents, enzyme inhibitors, and other therapeutic modalities.

This compound is a specifically designed building block for introducing L-beta-homothreonine into a peptide sequence using standard Fmoc-based SPPS protocols. The molecule is protected at two key positions: the α-amino group with the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group and the side-chain hydroxyl group with the acid-labile tert-butyl (tBu) group. This orthogonal protection scheme is fundamental to its successful application.

The Building Block: Chemical Structure and Properties

A thorough understanding of the reagent's properties is critical for its effective use.

Chemical Structure

Caption: Structure of this compound.

Physicochemical Properties
PropertyValueSource
Chemical Formula C₂₆H₃₃NO₅ScinoPharm
Molecular Weight 439.55 g/mol ScinoPharm
Appearance White to off-white solidBroadPharm
Solubility Soluble in DMF, NMP, and other common SPPS solvents
Fmoc Deprotection 20% Piperidine in DMFStandard SPPS
Side-Chain Deprotection Strong acid (e.g., 95% TFA)Standard SPPS

Core Protocol: Incorporation via Fmoc-SPPS

This section details the step-by-step protocol for coupling this compound onto a solid-phase resin. The procedure assumes a standard Fmoc-SPPS workflow.

Pre-Coupling: Resin Preparation and Fmoc Deprotection

This initial step is critical for ensuring a free amino group on the resin-bound peptide, ready for coupling.

Caption: Fmoc deprotection workflow prior to coupling.

Protocol:

  • Resin Swelling: Swell the peptide-resin in an appropriate volume of Dimethylformamide (DMF) for 30-60 minutes.

  • Initial DMF Wash: Drain the solvent and wash the resin with DMF (3 x 1 min).

  • Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF.

    • Perform an initial treatment for 1 minute, then drain.

    • Perform a second treatment for 10-15 minutes to ensure complete removal of the Fmoc group. The extended time for the second wash allows for the diffusion and reaction to go to completion.

  • Post-Deprotection Wash: Drain the piperidine solution and thoroughly wash the resin with DMF (5-6 x 1 min) to remove all residual piperidine, which could quench the subsequent coupling reaction.

  • Verification (Optional): Perform a Kaiser test. A positive result (dark blue beads) confirms the presence of a free primary amine, indicating successful Fmoc removal.

Coupling Reaction: Activating and Attaching the β-Amino Acid

The coupling of a β-amino acid can be more sterically hindered and slower than that of α-amino acids. Therefore, the choice of coupling reagents and reaction conditions is paramount for achieving high efficiency.

Reagent Preparation:

  • Amino Acid Solution: Prepare a solution of this compound (3-5 equivalents relative to resin loading) in DMF.

  • Coupling Reagent Solution: Prepare a solution of an aminium-based coupling reagent such as HBTU/HCTU (e.g., 3-5 equivalents) and a base like N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

Protocol:

  • Pre-activation (Recommended): In a separate vessel, combine the amino acid solution with the coupling reagent/base solution. Allow the mixture to pre-activate for 2-5 minutes. This step forms the activated ester species, which is the reactive intermediate for amide bond formation.

  • Coupling: Add the pre-activated amino acid mixture to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-4 hours. The extended coupling time compared to standard α-amino acids is often necessary to overcome the increased steric hindrance of the β-amino acid.

  • Monitoring: After the designated time, take a small sample of the resin and perform a Kaiser test. A negative result (yellow/colorless beads) indicates that all free amines have reacted, and the coupling is complete. If the test is positive, the coupling reaction should be allowed to proceed longer or a second coupling (double coupling) may be necessary.

  • Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3 x 1 min) followed by Dichloromethane (DCM) (3 x 1 min) to prepare for the next cycle of deprotection or final cleavage.

Caption: Coupling workflow for this compound.

Final Cleavage and Side-Chain Deprotection

The final step involves cleaving the completed peptide from the solid support and simultaneously removing the acid-labile side-chain protecting groups, including the tert-butyl group from the β-homothreonine residue.

Causality: The tert-butyl group is specifically chosen for its stability under the basic conditions used for Fmoc removal, yet its lability to strong acids like Trifluoroacetic Acid (TFA). This orthogonality is the cornerstone of the Fmoc/tBu protection strategy.

Cleavage Cocktail: A standard cleavage cocktail is typically used. The exact composition depends on the other amino acids present in the sequence. A common cocktail for peptides containing Arg(Pbf), Trp(Boc), etc., is:

  • TFA (Trifluoroacetic Acid): 95%

  • TIS (Triisopropylsilane): 2.5% (Cation scavenger)

  • Water: 2.5%

Protocol:

  • Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin) and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times to remove residual scavengers and TFA.

  • Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Troubleshooting and Expert Insights

  • Slow or Incomplete Coupling: This is the most common issue with β-amino acids.

    • Solution 1 (Extend Time): Increase the coupling time to 4 hours or even overnight.

    • Solution 2 (Double Couple): After the initial coupling and a positive Kaiser test, drain the resin and repeat the coupling procedure with a fresh solution of activated amino acid.

    • Solution 3 (Change Reagents): For particularly difficult couplings, a more potent coupling reagent like COMU or HATU may yield better results.

  • Aggregation: Long peptide sequences containing β-amino acids can be prone to aggregation.

    • Solution: Incorporate "difficult sequence" protocols, such as using lower loading resins, performing couplings at elevated temperatures (e.g., 50°C), or using chaotropic salts like LiCl in the DMF.

References

  • ScinoPharm (n.d.). This compound. Retrieved from [Link]

  • Glixx Laboratories Inc. (n.d.). This compound. Retrieved from [Link]

Application Notes & Protocols: Strategic Incorporation of Fmoc-O-tert-butyl-L-beta-homothreonine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Peptidic Landscape with β-Amino Acids

Solid-Phase Peptide Synthesis (SPPS) utilizing the Fmoc/tBu orthogonal protection strategy is the cornerstone of modern peptide chemistry, enabling the assembly of complex peptide sequences with high fidelity.[1][2][3] The introduction of non-canonical amino acids, such as β-amino acids, into peptide chains is a powerful strategy for developing novel therapeutics and research tools. β-peptides exhibit unique structural properties and, critically, enhanced resistance to proteolytic degradation compared to their α-peptide counterparts.[4][5]

This guide provides a comprehensive protocol for the effective use of Fmoc-O-tert-butyl-L-beta-homothreonine , a valuable building block for introducing a protected beta-homothreonine residue.[6][7][8] The Nα-Fmoc group provides temporary, base-labile protection, while the O-tert-butyl (tBu) group offers robust, acid-labile protection for the side-chain hydroxyl group. This orthogonality is fundamental to the success of the synthesis, ensuring that the side chain remains intact throughout the iterative cycles of deprotection and coupling, only to be removed during the final acid-mediated cleavage from the solid support.[2][3]

Physicochemical Properties of this compound

A thorough understanding of the building block's properties is essential for its proper handling, storage, and application in synthesis.

PropertyValueSource(s)
Formal Name (3R,4R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)pentanoic acid[7]
Synonyms Fmoc-L-β-HomoThr(tBu)-OH, (3R,4R)-4-tert-Butoxy-3-(Fmoc-amino)pentanoic acid[6]
CAS Number 353245-99-5[6][7]
Molecular Formula C₂₄H₂₉NO₅[6][7]
Molecular Weight 411.5 g/mol [6][7]
Appearance White to light yellow solid[6][8]
Purity (Typical) ≥ 98% (HPLC)[6]
Storage Conditions Store at 0 - 8 °C, desiccated[6][8]
Protecting Groups Nα-Fmoc: Base-labile (cleaved by piperidine). O-tBu: Acid-labile (cleaved by TFA).[2][3]

The SPPS Workflow: An Overview

The synthesis of a peptide on a solid support is a cyclical process. Each cycle extends the peptide chain by one amino acid and consists of two main steps: Nα-Fmoc deprotection and coupling of the next amino acid. This iterative process is followed by a final cleavage and global deprotection step.

SPPS_Workflow cluster_cycle Start Start: Resin Support (e.g., Wang, Rink Amide) Swell 1. Resin Swelling in DMF/DCM Start->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-β-HomoThr(tBu)-OH + Activation Reagents) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Cycle Repeat Steps 2-3 for Each Amino Acid Wash2->Cycle Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cycle->Deprotection Next Cycle Cleavage 4. Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation 5. Peptide Precipitation & Isolation (Cold Ether) Cleavage->Precipitation End Crude Peptide Precipitation->End

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocols

The following protocols are based on a standard 0.1 mmol synthesis scale. Reagent volumes and reaction times may need to be optimized based on the specific resin, peptide sequence, and synthesis equipment (manual or automated).

Resin Preparation and Swelling
  • Causality: Proper swelling of the polystyrene resin is critical. It uncoils the polymer chains, making the reactive sites fully accessible for subsequent chemical steps. Inadequate swelling is a primary cause of low coupling efficiency and truncated sequences.

  • Protocol:

    • Place the resin (e.g., Wang or Rink Amide, ~0.1 mmol loading) into a fritted reaction vessel.

    • Add N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (5-10 mL).

    • Agitate gently (e.g., on a shaker or with nitrogen bubbling) for 30-60 minutes at room temperature.

    • Drain the solvent completely using vacuum or nitrogen pressure.

Nα-Fmoc Group Deprotection
  • Causality: The Fmoc group is removed via a base-catalyzed β-elimination mechanism.[9] A two-step process is employed to minimize potential side reactions. The initial short treatment removes the bulk of the Fmoc groups, and the second, longer treatment ensures complete deprotection. Thorough washing is mandatory to remove piperidine and the dibenzofulvene-piperidine adduct, which can interfere with subsequent steps.[9]

  • Protocol:

    • Add 20% piperidine in DMF (v/v) (5 mL) to the swollen resin.

    • Agitate for 3-5 minutes and drain.

    • Add a fresh aliquot of 20% piperidine in DMF (5 mL).

    • Agitate for an additional 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to ensure complete removal of reagents.

Activation and Coupling of this compound
  • Causality: The carboxylic acid of the incoming Fmoc-amino acid must be activated to form a reactive species that will readily undergo amidation with the free N-terminal amine on the resin-bound peptide. Onium salt-based reagents like HBTU, in the presence of a non-nucleophilic base (DIPEA), form a highly reactive OBt-ester intermediate, facilitating efficient peptide bond formation.[9] Using a slight excess of reagents ensures the reaction goes to completion.

  • Protocol:

    • Prepare Activation Solution: In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF (~3 mL).

    • Activate: Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the activation solution. The solution will typically turn yellow. Allow pre-activation to proceed for 1-2 minutes.

    • Couple: Add the activated amino acid solution to the deprotected peptide-resin.

    • React: Agitate the mixture for 1-2 hours at room temperature. Reaction times may be extended for this sterically hindered β-amino acid.

    • Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL) to remove excess reagents and byproducts.

    • (Optional) Capping: To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF for 10-15 minutes.

    • (Optional) Monitoring: Perform a qualitative test (e.g., Kaiser test) on a small resin sample. A negative result (yellow beads) indicates complete coupling, while a positive result (blue beads) signifies free amines, suggesting the coupling step should be repeated.

Coupling_Mechanism cluster_reactants Reactants cluster_products Products AA Fmoc-β-HomoThr(tBu)-OH Active_Ester Active OBt-Ester Intermediate AA->Active_Ester + HBTU/DIPEA HBTU HBTU + DIPEA HBTU->Active_Ester Coupled_Peptide Fmoc-β-HomoThr(tBu)-NH-Peptide-Resin Active_Ester->Coupled_Peptide + Resin Byproducts Byproducts Active_Ester->Byproducts Resin H₂N-Peptide-Resin Resin->Coupled_Peptide

Caption: Activation and coupling of the Fmoc-amino acid to the peptide-resin.

Final Cleavage and Side-Chain Deprotection
  • Causality: A strong acid, typically Trifluoroacetic Acid (TFA), is used to simultaneously cleave the peptide from the resin support and remove the acid-labile side-chain protecting groups, including the tert-butyl group from the homothreonine residue.[10] During this process, reactive carbocations (e.g., t-butyl cation) are generated.[11] Scavengers, such as triisopropylsilane (TIS) and water, are included in the cleavage cocktail to trap these cations, preventing them from causing unwanted modifications to sensitive residues like Tryptophan or Methionine.[10]

  • Protocol:

    • After the final Fmoc deprotection and washing, wash the peptide-resin with DCM (3 x 10 mL) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

    • Prepare Cleavage Cocktail: In a fume hood, prepare a fresh cleavage cocktail. A standard, low-odor cocktail is Reagent B : TFA / Water / TIS (95% : 2.5% : 2.5% v/v).

    • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (5-10 mL).

    • Agitate the slurry at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate, which contains the deprotected peptide, into a clean collection tube.

    • Wash the resin with a small additional volume of TFA (1-2 mL) and combine the filtrates.

Peptide Precipitation and Isolation
  • Causality: The cleaved peptide is insoluble in non-polar organic solvents like cold diethyl ether. Adding the TFA filtrate dropwise to a large excess of cold ether causes the peptide to precipitate out of solution, leaving behind the soluble protecting group fragments and scavengers.

  • Protocol:

    • Place a centrifuge tube containing cold (–20°C) diethyl ether (~40 mL) in an ice bath.

    • Add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.

    • Centrifuge the tube (e.g., 3000 rpm for 5 min) to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet by resuspending it in fresh cold ether and repeating the centrifugation (2-3 times) to remove residual scavengers and cleavage byproducts.

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification (e.g., by RP-HPLC) and characterization (e.g., by Mass Spectrometry).

Summary of Reagents and Troubleshooting

StepReagentMolar Equivalence (vs. Resin)Purpose
Deprotection 20% Piperidine in DMFLarge ExcessRemoval of Nα-Fmoc group
Coupling This compound3 - 5 eq.Amino acid building block
HBTU / HOBt2.8 - 4.8 eq.Activating agents
DIPEA6 - 10 eq.Non-nucleophilic base
Cleavage TFA / Water / TIS (95:2.5:2.5)Large ExcessCleavage from resin & side-chain deprotection

Troubleshooting Common Issues:

  • Problem: Incomplete coupling (positive Kaiser test).

    • Cause: Steric hindrance of the β-amino acid; poor resin swelling; insufficient activation time.

    • Solution: Double couple (repeat the coupling step); extend the coupling reaction time to 4-6 hours or overnight; switch to a more potent coupling reagent like HATU.

  • Problem: Peptide is difficult to precipitate.

    • Cause: The peptide may be very short, highly hydrophobic, or hydrophilic.

    • Solution: Concentrate the TFA filtrate under a stream of nitrogen before adding to ether; use a different precipitation solvent like methyl tert-butyl ether (MTBE).

  • Problem: Unidentified peaks in mass spectrometry analysis.

    • Cause: Incomplete deprotection of the tBu group; modification of sensitive residues by cations during cleavage.

    • Solution: Ensure a sufficient volume of cleavage cocktail and reaction time (2-3 hours); for peptides containing multiple sensitive residues (Trp, Cys, Met), consider using a more robust scavenger cocktail like Reagent K : TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5).[10]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • AAPPTec. (n.d.). Fmoc-Thr(tBu)-OH. Retrieved from [Link]

  • Rout, S. K., & Patel, B. K. (2010). Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. Beilstein Journal of Organic Chemistry, 6, 108. Retrieved from [Link]

  • Wolan, D. W., & Kent, S. B. (2018). Homoserine and Threonine Peptide Assembly. eScholarship, University of California. Retrieved from [Link]

  • Gellman, S. H. (2011). Design and synthesis of beta-peptides with biological activity. Methods in Molecular Biology, 788, 1-18. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Seebach, D., et al. (2004). The World of β- and γ-Peptides Comprised of Homologated Proteinogenic Amino Acids and Other Components. Helvetica Chimica Acta, 87(11), 2667-2852. Retrieved from [Link]

Sources

Application Notes and Protocols for Optimal Coupling of Fmoc-O-tert-butyl-L-beta-homothreonine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of β-Amino Acid Incorporation

Fmoc-O-tert-butyl-L-beta-homothreonine is a non-canonical amino acid derivative of significant interest in medicinal chemistry and drug development. Its incorporation into peptide chains can induce unique conformational constraints and enhance proteolytic stability, making it a valuable building block for designing novel peptidomimetics and therapeutic peptides[1]. However, the successful incorporation of this and other β-amino acids into a growing peptide chain during solid-phase peptide synthesis (SPPS) presents distinct challenges. The β-substitution pattern and the steric bulk of the O-tert-butyl protecting group can significantly hinder the coupling reaction, leading to incomplete acylation, lower yields, and the formation of deletion sequences[2][3].

The choice of coupling reagent is therefore of paramount importance for achieving efficient and reliable amide bond formation with sterically demanding residues like this compound[4][5]. This technical guide provides a comprehensive overview of suitable coupling reagents, detailed experimental protocols, and an in-depth discussion of the underlying chemical principles to empower researchers in overcoming the synthetic hurdles associated with this unique amino acid derivative.

The Landscape of Coupling Reagents for Hindered Amino Acids

The fundamental principle of peptide coupling involves the activation of the carboxylic acid group of the incoming amino acid to facilitate nucleophilic attack by the free amine of the resin-bound peptide chain[6][7]. Over the years, a diverse arsenal of coupling reagents has been developed, broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts[4][5][8].

Carbodiimides: The Classical Approach

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are cost-effective and widely used coupling reagents[4]. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can undergo intramolecular rearrangement to form an unreactive N-acylurea[9]. To mitigate these side reactions and enhance coupling efficiency, carbodiimides are almost always used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or its safer and more effective analogue, OxymaPure®[4][6][9]. The combination of DIC with OxymaPure is a robust system for many standard couplings[10][11].

Onium Salts: The High-Performance Activators

Phosphonium salts (e.g., PyBOP®) and aminium/uronium salts (e.g., HBTU, HATU, HCTU, COMU) represent a more modern and often more efficient class of coupling reagents, particularly for challenging sequences[4][8][12]. These reagents react with the carboxylic acid in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form highly reactive active esters[13][14].

Among these, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has emerged as a superior reagent for coupling sterically hindered amino acids[12][13][14][15]. The key to HATU's efficacy lies in its HOAt (1-hydroxy-7-azabenzotriazole) moiety. The nitrogen atom at the 7-position of the azabenzotriazole ring creates a more reactive OAt-ester intermediate compared to the OBt-ester formed by its HOBt-based counterpart, HBTU[13][14]. This enhanced reactivity leads to faster and more complete coupling reactions with a reduced risk of racemization[12][14][16].

COMU® (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholino)]uronium hexafluorophosphate) is another highly efficient coupling reagent that incorporates the non-explosive OxymaPure additive directly into its structure, offering a safer alternative to HOBt- and HOAt-based reagents with comparable or even superior performance to HATU in some cases[4][12][17][18].

Comparative Analysis of Recommended Coupling Reagents

The selection of an appropriate coupling reagent is a critical decision that can significantly impact the success of synthesizing peptides containing this compound. Below is a comparative summary of the most suitable reagents for this application.

Coupling Reagent Class Advantages Disadvantages Typical Conditions
HATU Aminium/Uronium SaltHighly reactive, excellent for hindered couplings, low racemization.[12][13][14]Higher cost, potential for guanidinylation of the N-terminus if used in excess.[12][13]3-4 eq. reagent, 6-8 eq. DIPEA in DMF or NMP.
HCTU Aminium/Uronium SaltHigh reactivity, often faster than HBTU.Based on 6-Cl-HOBt, which is more reactive but also more acidic than HOBt.3-4 eq. reagent, 6-8 eq. DIPEA in DMF.
COMU Aminium/Uronium SaltHigh reactivity comparable to HATU, contains safer OxymaPure additive, improved solubility.[4][12][17]Higher cost.3-4 eq. reagent, 6-8 eq. DIPEA in DMF.
DIC/OxymaPure Carbodiimide/AdditiveCost-effective, efficient for many couplings, low risk of side reactions from the coupling agent itself.[10][11]Generally less reactive than onium salts, may require longer coupling times for hindered residues.3-4 eq. DIC, 3-4 eq. OxymaPure in DMF/DCM.

Experimental Protocols

The following protocols are designed to provide a robust starting point for the successful incorporation of this compound into a peptide sequence. It is recommended to perform a test coupling and monitor its completion using a qualitative method like the Kaiser (ninhydrin) test[19].

Protocol 1: HATU-Mediated Coupling

This protocol is highly recommended for the coupling of this compound due to the high reactivity of HATU.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (4 eq.)

  • HATU (3.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (8 eq.)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF or NMP. Perform a final wash with the chosen solvent.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (4 eq.) and HATU (3.9 eq.) in DMF or NMP. Add DIPEA (8 eq.) to the solution and allow the mixture to pre-activate for 1-2 minutes at room temperature. A color change may be observed.

  • Coupling Reaction: Add the activated amino acid solution to the peptide-resin. Agitate the reaction vessel for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time may be extended, or the temperature can be slightly elevated (e.g., to 40°C).

  • Washing: After the coupling period, drain the reaction solution. Wash the peptide-resin extensively with DMF or NMP (5-6 times) to remove all soluble reagents and by-products.

  • Monitoring (Optional): Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), a second coupling (recoupling) may be necessary.

Protocol 2: DIC/OxymaPure-Mediated Coupling

This protocol offers a cost-effective alternative, though it may require longer reaction times.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (4 eq.)

  • OxymaPure (4 eq.)

  • Diisopropylcarbodiimide (DIC) (4 eq.)

  • N,N-Dimethylformamide (DMF) or a mixture of DMF/Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in the chosen solvent system.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (4 eq.) and OxymaPure (4 eq.) in DMF or a DMF/DCM mixture.

  • Coupling Reaction: Add the amino acid/OxymaPure solution to the resin, followed by the addition of DIC (4 eq.). Agitate the mixture for 4-6 hours at room temperature.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF or DMF/DCM (5-6 times).

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling.

Visualization of Key Processes

HATU Activation and Coupling Mechanism

HATU_Mechanism Fmoc_AA Fmoc-β-Hth(tBu)-OH OAt_Ester Reactive OAt-Ester Intermediate Fmoc_AA->OAt_Ester Activation HATU HATU HATU->OAt_Ester DIPEA DIPEA DIPEA->OAt_Ester Coupled_Peptide Fmoc-β-Hth(tBu)-Peptide-Resin OAt_Ester->Coupled_Peptide Coupling Byproducts Tetramethylurea + HOAt + DIPEA·H⁺ OAt_Ester->Byproducts Resin_Amine H₂N-Peptide-Resin Resin_Amine->Coupled_Peptide

Caption: Mechanism of HATU-mediated amide bond formation.

General SPPS Workflow for a Single Coupling Cycle

SPPS_Workflow Start Start: Fmoc-NH-Peptide-Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Washing1 DMF Washes Deprotection->Washing1 Coupling Coupling: Fmoc-β-Hth(tBu)-OH + Coupling Reagent + Base Washing1->Coupling Washing2 DMF Washes Coupling->Washing2 Monitoring Monitoring (Kaiser Test) Washing2->Monitoring End Ready for Next Cycle: Fmoc-β-Hth(tBu)-Peptide-Resin Monitoring->End Complete Recouple Recouple or Cap Monitoring->Recouple Incomplete Recouple->Coupling

Caption: Standard workflow for one cycle of Fmoc-SPPS.

Mitigating Potential Side Reactions

Even with optimized coupling protocols, the synthesis of peptides containing challenging residues can be susceptible to side reactions.

  • Racemization: While HATU and OxymaPure are excellent at suppressing racemization, the risk is never zero, especially with prolonged activation times or the use of stronger bases. It is crucial to use the recommended stoichiometry and pre-activation times. For particularly sensitive applications, the use of a weaker base like 2,4,6-collidine instead of DIPEA can be considered[4][20].

  • Guanidinylation: Uronium/aminium salts like HATU and HBTU can react with the free N-terminal amine of the peptide chain if used in excess relative to the carboxylic acid[12][13]. This side reaction caps the peptide chain, preventing further elongation. To avoid this, it is recommended to use a slight excess of the amino acid relative to the coupling reagent or to pre-activate the amino acid for a short period before adding it to the resin.

  • Aggregation: As the peptide chain elongates, it can aggregate on the resin, hindering both deprotection and coupling steps[2][3][21]. This is particularly prevalent with hydrophobic sequences. Using solvents like NMP, which are better at disrupting secondary structures, can be beneficial[22]. In severe cases, the incorporation of pseudoproline dipeptides or the use of elevated temperatures during coupling may be necessary.

Conclusion

The successful incorporation of this compound is a critical step in the synthesis of many modern peptidomimetics. While its sterically hindered nature poses a challenge, the use of high-performance coupling reagents, particularly HATU, provides a reliable and efficient solution. By understanding the principles behind different coupling strategies, adhering to optimized protocols, and being aware of potential side reactions, researchers can confidently incorporate this valuable building block into their target peptides. The protocols and insights provided in this guide serve as a comprehensive resource for navigating the complexities of synthesizing peptides containing β-amino acids, ultimately accelerating research and development in peptide-based therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • BenchChem. (n.d.). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency.
  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
  • Al-Warhi, T. I., El-Faham, A., & Albericio, F. (2012). Recent development in peptide coupling reagents.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Gellerman, G. (2016). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • Merrifield, R. B., et al. (1999). Accelerated chemical synthesis of peptides and small proteins. PNAS.
  • Unverzagt, C., et al. (2007). Yields of the peptide coupling reactions and comparison of HBTU and HATU.
  • BenchChem. (2025). A Technical Guide to Fmoc-Thr(tBu)
  • Mesa Labs. (n.d.). SPPS Tips For Success Handout.
  • Pires, D. A. T., Bemquerer, M. P., & do Nascimento, C. J. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
  • BenchChem. (n.d.). Addressing challenges in the synthesis of long peptide chains.
  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772.
  • Activotec. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • de la Torre, B. G., & Albericio, F. (2020).
  • BenchChem. (n.d.). Technical Support Center: Fmoc-Thr(tBu)-OH Coupling Reactions.
  • El-Faham, A., et al. (2015). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)
  • Caporale, A., et al. (2018). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions.
  • El-Faham, A., & Albericio, F. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Synlett, 31(15), 1445-1456.

Sources

Application Note & Protocol: Efficient Activation and Coupling of Fmoc-O-tert-butyl-L-beta-homothreonine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of β-Homo-Amino Acids

In the landscape of therapeutic peptide development, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for enhancing pharmacological properties. β-amino acids, and specifically their β-homo counterparts, offer a unique advantage by introducing an additional carbon atom into the peptide backbone.[1][2] This structural modification imparts significant resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of peptide drug candidates.[2] Furthermore, the altered backbone geometry can induce unique secondary structures, such as helices and turns, enabling novel receptor interactions and potentially improving binding affinity and selectivity.[3]

Fmoc-O-tert-butyl-L-beta-homothreonine is a particularly valuable building block, combining the benefits of the β-homo-amino acid scaffold with a protected side-chain hydroxyl group. The tert-butyl (tBu) ether provides robust, acid-labile protection compatible with the standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[4][5] However, the increased steric hindrance associated with β-substituted amino acids presents a significant challenge during the coupling step.[6] The β-carbon substitution, in addition to the side chain, can slow reaction kinetics, leading to incomplete couplings, deletion sequences, and ultimately, lower purity of the target peptide.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective activation and coupling of this compound. We will delve into the mechanistic principles of activation, compare leading coupling reagents, and provide a detailed, field-proven protocol for maximizing coupling efficiency.

The Chemical Principle: Activating the Carboxyl Group

The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine. In SPPS, this reaction does not proceed spontaneously and requires the "activation" of the incoming amino acid's carboxyl group.[7] This is achieved by converting the carboxylate into a highly reactive intermediate, which is then susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain on the solid support.

The general workflow for this process is visualized below:

G cluster_activation Activation Phase AA_COOH Fmoc-β-hThr(tBu)-OH ActiveEster Reactive Intermediate (OAt-Active Ester) AA_COOH->ActiveEster Activation Base Base (e.g., DIPEA) Base->ActiveEster CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActiveEster CoupledPeptide Fmoc-β-hThr(tBu)-NH-Peptide-Resin ActiveEster->CoupledPeptide Coupling PeptideResin H₂N-Peptide-Resin PeptideResin->CoupledPeptide

Figure 1. Generalized workflow for the activation and coupling of an Fmoc-amino acid in SPPS.

The choice of coupling reagent is critical, especially for sterically hindered residues like β-homothreonine. Inefficient activation leads to slow coupling, which in turn increases the risk of side reactions such as racemization or premature Fmoc-deprotection.

Comparative Analysis of Activation Reagents

For challenging couplings, aminium/uronium or phosphonium salt-based reagents are highly recommended over carbodiimides like DIC alone, as they generally provide higher activation levels and faster kinetics.[8] The most effective reagents form highly reactive esters (e.g., OAt or OBt esters) in situ.

ReagentClassActivating GroupKey AdvantagesConsiderations
HATU Aminium SaltOAt (1-hydroxy-7-azabenzotriazole)Extremely fast kinetics, low racemization, highly effective for hindered amino acids.[9][10] The pyridine nitrogen of the HOAt moiety provides anchimeric assistance, accelerating the coupling reaction.Higher cost. Can cause guanidinylation of the N-terminus if used in large excess.[10]
HBTU Aminium SaltOBt (1-hydroxybenzotriazole)Robust, widely used, and cost-effective. Excellent for standard couplings and many difficult sequences.[11]Generally less reactive than HATU.[9] May be less efficient for severely hindered couplings.
DIC/Oxyma Carbodiimide/ AdditiveOxymaPureHigh coupling efficiency, comparable to HOAt-based methods.[7] Oxyma is non-explosive, offering a safety advantage over HOBt.Slower active ester formation compared to aminium salts.[12] Requires careful pre-activation timing.
DIC/HOBt Carbodiimide/ AdditiveOBt (1-hydroxybenzotriazole)A classic, cost-effective method. Minimizes racemization compared to DIC alone.[9][13]Slower than aminium salt methods.[12] The byproduct DCU (from DCC) is insoluble, so DIC is preferred for SPPS as the resulting diisopropylurea is soluble.[9]

Recommendation: For this compound, HATU is the reagent of choice due to its superior performance in coupling sterically demanding residues.[6] Its ability to rapidly form a highly reactive OAt-ester intermediate is crucial for driving the reaction to completion and minimizing side products.

The HATU Activation Mechanism

The efficacy of HATU stems from its specific chemical pathway, which involves the formation of a highly reactive OAt-active ester.

HATU_Mechanism Carboxylate R-COO⁻ Isouronium O-acyl(tetramethyl) isouronium salt (unstable) Carboxylate->Isouronium Nucleophilic Attack HATU HATU HATU->Isouronium ActiveEster OAt-Active Ester (R-COO-At) Isouronium->ActiveEster Rapid Attack TMU Tetramethylurea Isouronium->TMU Liberated HOAt HOAt⁻ HOAt->ActiveEster PeptideBond Peptide Bond Formed ActiveEster->PeptideBond Nucleophilic Attack Amine H₂N-Peptide Amine->PeptideBond

Figure 2. HATU activation pathway. The carboxylate attacks HATU, forming an unstable isouronium salt. The displaced HOAt anion then rapidly forms the key OAt-active ester.[10][14][15]

Detailed Experimental Protocol: HATU-Mediated Coupling

This protocol details the manual coupling of this compound onto a solid-phase resin with a free N-terminal amine.

5.1 Materials and Reagents

  • Peptide-resin with free amine (1.0 eq)

  • This compound (4.0 eq)

  • HATU (3.9 eq)

  • N,N-Diisopropylethylamine (DIPEA) (8.0 eq)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Kaiser Test Kit (Ninhydrin)

5.2 Equipment

  • Solid-phase peptide synthesis vessel

  • Shaker or bubbler (for agitation)

  • Vacuum filtration apparatus

5.3 Step-by-Step Procedure

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30-60 minutes.

    • If the N-terminus is Fmoc-protected, perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (1 x 5 min, then 1 x 15 min).[16]

    • Wash the resin thoroughly with DMF (6 x 1 min) to remove all traces of piperidine.

    • Wash with DCM (3 x 1 min) and then DMF (3 x 1 min).

  • Amino Acid Pre-activation (Crucial Step):

    • In a separate, clean glass vial, dissolve this compound (4.0 eq) and HATU (3.9 eq) in a minimal volume of DMF.

    • Add DIPEA (8.0 eq) to the solution. Note: The solution may change color (e.g., to yellow), which is normal.

    • Allow the pre-activation to proceed for 2-5 minutes at room temperature. Do not exceed 10 minutes, as the active ester can begin to degrade.

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Immediately add the pre-activated amino acid solution to the resin.

    • Ensure the resin is fully suspended in the solution. Add more DMF if necessary.

    • Agitate the mixture via shaking or nitrogen bubbling for 2-4 hours at room temperature. Due to the steric hindrance of the β-homo-amino acid, a longer coupling time is recommended compared to standard α-amino acids.

  • Monitoring the Reaction:

    • After the initial 2 hours, perform a Kaiser (ninhydrin) test to check for the presence of free primary amines.

    • To perform the test, remove a small sample of beads (approx. 10-20), wash them thoroughly with DMF and then DCM, and dry them completely.

    • Add the ninhydrin reagents as per the manufacturer's instructions and heat for 3-5 minutes.

    • Interpretation:

      • Negative (Colorless/Yellow beads): The coupling is complete. Proceed to Step 5.

      • Positive (Dark Blue/Purple beads): The coupling is incomplete. Continue agitating for another 1-2 hours and re-test. If the test remains positive, a second coupling (double coupling) is required.

  • Post-Coupling Wash:

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution.

    • Wash the peptide-resin extensively with DMF (6 x 1 min) to remove all unreacted reagents and byproducts.

    • Wash with DCM (3 x 1 min).

    • The resin is now ready for the next Fmoc-deprotection and coupling cycle.

Troubleshooting & Field-Proven Insights

  • Problem: Persistently Positive Kaiser Test (Incomplete Coupling)

    • Cause: Insufficient activation, low reagent equivalents, or severe peptide aggregation on the resin. Aggregation is a common issue in sequences rich in hydrophobic residues.[17][18]

    • Solution 1 (Double Coupling): Drain the reaction mixture, wash the resin with DMF (3x), and repeat the coupling procedure (Steps 2-4) with a fresh solution of activated amino acid.

    • Solution 2 (Increase Temperature): For extremely difficult couplings, performing the reaction at an elevated temperature (e.g., 40-50°C) can improve kinetics. Microwave-assisted synthesis can also be highly effective at disrupting aggregation and accelerating the reaction.[18][19]

    • Solution 3 (Solvent Choice): While DMF is standard, N-Methyl-2-pyrrolidone (NMP) can be a superior solvent for improving resin swelling and disrupting aggregation, which may enhance coupling efficiency.[11]

  • Problem: Racemization

    • Cause: Prolonged exposure of the activated amino acid to the base (DIPEA) before coupling.

    • Solution: Minimize the pre-activation time as described in the protocol. Add the activated mixture to the resin promptly. Using a less hindered base like 2,4,6-collidine in place of DIPEA can sometimes reduce racemization, although it is less of a concern with HATU compared to other reagents.[10]

Conclusion

The successful incorporation of sterically hindered building blocks like this compound is achievable through the careful selection of a potent activation strategy. The use of HATU, combined with an optimized protocol featuring a distinct pre-activation step and extended coupling times, provides a robust and reliable method to overcome the kinetic barriers associated with these valuable residues. By understanding the underlying chemical principles and adhering to the detailed protocol, researchers can confidently synthesize complex β-peptide analogues for advancing drug discovery and development programs.

References

  • Fields, C. G., Lloyd, D. H., Macdonald, R. L., Otteson, K. M., & Noble, R. L. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research, 4(2), 95–101.
  • Sarreal, J., & devadoss, A. (2022). Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis. ResearchGate. Retrieved January 11, 2026, from [Link]

  • Low, X. Y., et al. (2020). Three Decades of Amyloid Beta Synthesis: Challenges and Advances. Frontiers in Bioengineering and Biotechnology. Retrieved January 11, 2026, from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved January 11, 2026, from [Link]

  • 2BScientific. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved January 11, 2026, from [Link]

  • The Organic Chemistry Tutor. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved January 11, 2026, from [Link]

  • Goldschmidt Gőz, V., Nagy, A., Farkas, V., Keszei, E., & Perczel, A. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances, 9(54), 31631–31639.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 11, 2026, from [Link]

  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved January 11, 2026, from [Link]

  • Albericio, F., & Kruger, H. G. (Eds.). (2012). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Peptide-based drug discovery. Royal Society of Chemistry.
  • Li, Y., et al. (2018). Coupling of sterically demanding peptides by β-thiolactone-mediated native chemical ligation.
  • Wikipedia. (n.d.). HATU. Retrieved January 11, 2026, from [Link]

  • Aapptec Peptides. (n.d.). beta-Homo Amino Acids. Retrieved January 11, 2026, from [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved January 11, 2026, from [Link]

  • Rogers, J. R., et al. (2021). Ribosomal Synthesis of Macrocyclic Peptides with β2- and β2,3-Homo-Amino Acids for the Development of Natural Product-Like Combinatorial Libraries. ACS Chemical Biology, 16(6), 1049–1060.
  • Reddit. (2018). Solid Phase Synthesis-- What are the major problems in the lab?. Retrieved January 11, 2026, from [Link]

  • ChemRxiv. (2021). Peptide Synthesis Using Unprotected Amino Acids. Retrieved January 11, 2026, from [Link]

  • Sureshbabu, A. F., & Gnanasekaran, R. (2018). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(21), 9415–9440.
  • Aapptec Peptides. (2020, April 17). Beta Amino Acids and Beta Homo Amino Acids. Retrieved January 11, 2026, from [Link]

Sources

Application Note: A Comprehensive Guide to the Fm-deprotection of β-Homothreonine Residues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of β-Homothreonine in Peptide Science

β-amino acids, structural isomers of the canonical α-amino acids, are of profound interest in medicinal chemistry and materials science. Their incorporation into peptide backbones induces stable, predictable secondary structures (β-peptides) that mimic natural peptides but exhibit remarkable resistance to enzymatic degradation. β-Homothreonine, with its unique stereochemistry and side chain, is a valuable building block for creating these peptidomimetics. The synthesis of such modified peptides relies heavily on Solid-Phase Peptide Synthesis (SPPS), where the 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone for temporary Nα-amino protection.[][2] The removal of this group, or deprotection, is a critical and repeated step in the elongation of the peptide chain.[2][3]

This guide provides a detailed examination of the Fmoc deprotection of β-homothreonine residues, addressing the underlying chemical mechanism, critical process parameters, and robust protocols designed to overcome potential challenges such as steric hindrance.

The Mechanism of Fmoc Deprotection: An E1cB Pathway

The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction, specifically proceeding through the E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[4][5][6] This process is favored by the use of a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][4]

The mechanism unfolds in two primary steps:

  • Proton Abstraction: The base (piperidine) abstracts the relatively acidic proton on the C9 carbon of the fluorenyl ring system.[4][6][7]

  • β-Elimination: This abstraction generates a carbanion intermediate, which then undergoes rapid elimination. This results in the formation of a highly reactive electrophile, dibenzofulvene (DBF), and the release of the free N-terminal amine of the peptide as an unstable carbamic acid, which quickly decarboxylates.[][4]

  • DBF Scavenging: Excess piperidine in the reaction medium acts as a nucleophile, trapping the electrophilic DBF to form a stable, UV-active adduct.[4][7][8] This scavenging step is crucial as it prevents the DBF from reacting with the newly liberated peptide amine, which would terminate the chain elongation.[4][8]

The formation of the dibenzofulvene-piperidine adduct is a convenient feature of this process, as its strong UV absorbance (around 301 nm) can be used for real-time, quantitative monitoring of the deprotection reaction.[9]

Fmoc_Deprotection cluster_0 Step 1: Proton Abstraction cluster_1 Step 2: β-Elimination cluster_2 Step 3: DBF Scavenging Fmoc_Peptide Fmoc-NH-β-Homothr-Peptide Carbanion Fluorenyl Carbanion Intermediate Fmoc_Peptide->Carbanion Fast Piperidine1 Piperidine (Base) Piperidine1->Carbanion Piperidinium Piperidinium Ion DBF Dibenzofulvene (DBF) Carbanion->DBF Rate-determining Carbanion->DBF Free_Amine H₂N-β-Homothr-Peptide (Free Amine) Carbanion->Free_Amine CO2 CO₂ Carbanion->CO2 Adduct DBF-Piperidine Adduct (UV Active) DBF->Adduct DBF->Adduct Piperidine2 Piperidine (Scavenger) Piperidine2->Adduct

Caption: The E1cB mechanism of Fmoc deprotection by piperidine.

Critical Parameters for Deprotecting β-Homothreonine

The efficiency of Fmoc removal from β-homothreonine, which can be sterically more demanding than α-amino acids, depends on several key factors.

ParameterStandard RangeRationale & Causality
Base Concentration 20-40% Piperidine in DMFA 20% solution is the most common standard, providing a balance between rapid deprotection and minimizing side reactions like aspartimide formation or racemization.[2][4][10] For sterically hindered residues like β-homothreonine, increasing the concentration or reaction time may be necessary.[4]
Solvent N,N-Dimethylformamide (DMF)DMF is the solvent of choice due to its excellent resin-swelling properties and ability to solubilize both the peptide and reagents, facilitating reaction kinetics.[4] N-Methyl-2-pyrrolidone (NMP) is a common alternative.[6]
Reaction Time 5-20 minutes (often 2x cycles)Incomplete deprotection is a primary cause of deletion sequences.[4] For hindered residues, a standard protocol often involves two treatments (e.g., 2 min + 8 min) to ensure complete removal.[8] Monitoring is crucial.
Temperature Ambient (20-25°C)Standard SPPS is conducted at room temperature. For particularly difficult deprotections due to aggregation, gentle heating (e.g., 40-50°C) can be employed, but must be used cautiously to avoid side reactions.[9]
Alternative Bases DBU, PiperazineFor extremely challenging sequences, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), often in a cocktail with piperazine (e.g., 2% DBU / 5% Piperazine in NMP), can significantly enhance deprotection kinetics and reduce side reactions like diketopiperazine formation.[5][9][11]

Standard Protocol for Fmoc Deprotection of Resin-Bound β-Homothreonine

This protocol assumes a standard manual or automated Solid-Phase Peptide Synthesis (SPPS) setup.

Materials and Reagents:

  • Peptide-resin with N-terminal Fmoc-β-homothreonine

  • Deprotection Solution: 20% (v/v) piperidine in high-purity DMF

  • Washing Solvent: High-purity DMF

  • Kaiser Test Kit (Solutions A, B, C)

  • SPPS reaction vessel (manual or automated synthesizer)

Workflow:

Caption: Experimental workflow for Fmoc deprotection and quality control.

Step-by-Step Procedure:

  • Resin Preparation: Swell the Fmoc-β-homothreonine-peptide-resin in DMF. Wash the resin thoroughly with DMF (3 cycles) to remove any residual reagents from the previous coupling step.

  • First Deprotection Treatment: Add the 20% piperidine/DMF solution to the resin (approx. 10 mL per gram of resin). Agitate the mixture gently (e.g., via nitrogen bubbling or orbital shaking) for 5-10 minutes. Drain the solution.

  • Second Deprotection Treatment: Add a fresh portion of the 20% piperidine/DMF solution to the resin. Continue agitation for an additional 10-20 minutes. The extended time is crucial for ensuring complete deprotection of potentially hindered residues.

  • Thorough Washing: Drain the deprotection solution. Wash the resin extensively with DMF (at least 5-6 cycles) to completely remove piperidine and the DBF-piperidine adduct.[12] Residual base can neutralize the incoming activated amino acid in the next step, leading to failed coupling.

  • Quality Control (Kaiser Test): After the final DMF wash, take a small sample of the resin beads (5-10 beads) for a Kaiser test.[9][13]

    • Procedure: Add a few drops each of the three Kaiser test reagents to the resin sample and heat at ~110°C for 5 minutes.

    • Interpretation: A deep blue color on the beads and in the solution indicates the presence of free primary amines, signifying successful and complete deprotection.[9] If the beads remain yellow, deprotection is incomplete.

Troubleshooting Guide

SymptomProbable Cause(s)Recommended Solution(s)
Negative Kaiser Test (Yellow Beads) 1. Steric Hindrance: The β-homothreonine residue or adjacent bulky groups are preventing piperidine access.[4][14] 2. Peptide Aggregation: The growing peptide chain is aggregated, blocking reaction sites. 3. Degraded Reagent: Piperidine solution is old or has degraded.[9]1. Extend Reaction Time: Increase the duration of the second deprotection step to 30 minutes or more. 2. Increase Temperature: Gently heat the reaction to 40°C during deprotection to disrupt aggregates. 3. Use Stronger Base: Employ a 2% DBU solution in DMF for 5-10 minutes.[9][11] 4. Prepare Fresh Reagent: Always use freshly prepared 20% piperidine/DMF solution.[9]
Deletion of β-Homothreonine in Final Product (LC-MS) Incomplete Deprotection: The Fmoc group was not fully removed, leading to the subsequent amino acid coupling to a different chain, or not at all.[4]This is a lagging indicator of the issues above. Implement routine Kaiser testing after the deprotection of every residue, especially hindered ones, to catch failures early. Re-evaluate and optimize the deprotection protocol for this specific position as described above.
Low Yield of Final Peptide Chain Termination: The reactive DBF byproduct was not effectively scavenged and capped the newly deprotected amine.Ensure a sufficient excess of piperidine is used (i.e., the 20% concentration is accurate). Ensure thorough mixing during the reaction to facilitate the scavenging reaction.

Conclusion

The Fmoc deprotection of β-homothreonine is a manageable but critical step in the synthesis of β-peptides. Success hinges on understanding the E1cB mechanism and recognizing the potential for steric hindrance. By employing a robust protocol with extended reaction times, ensuring the quality of reagents, and validating completion with a reliable method like the Kaiser test, researchers can efficiently and reliably incorporate these valuable residues into their peptide designs. For particularly challenging sequences, the use of stronger base systems like DBU provides an effective alternative.

References

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2025). Deprotection. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Green Chemistry - In situ Fmoc removal. Retrieved from [Link]

  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link]

  • MDPI. (2005). Nα-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. Retrieved from [Link]

  • ACS Omega. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]

  • JoVE. (2017). Video: Solid Phase Synthesis. Retrieved from [Link]

  • ResearchGate. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Retrieved from [Link]

  • YouTube. (2022). Deprotecting Fmoc Group Mechanism | Organic Chemistry. Retrieved from [Link]

  • Semantic Scholar. (2001). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). Fmoc and Bsmoc deprotection and its byproduct. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Integration of Fmoc-O-tert-butyl-L-beta-homothreonine in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical Amino Acids

In the landscape of peptide-based drug discovery, the limitations of natural α-amino acids—primarily their susceptibility to proteolytic degradation—pose a significant challenge to developing therapeutics with favorable pharmacokinetic profiles.[1][2] The exploration of unnatural amino acids has become a cornerstone of medicinal chemistry, with β-amino acids emerging as powerful tools for enhancing peptide stability and modulating biological activity.[3][4][5]

This guide focuses on Fmoc-O-tert-butyl-L-beta-homothreonine , a strategically protected building block designed for seamless integration into solid-phase peptide synthesis (SPPS) workflows. Beta-homo amino acids, like β-homothreonine, are structural analogs of canonical amino acids featuring an additional methylene group in their backbone.[6][7] This seemingly subtle modification fundamentally alters the peptide's structure, rendering it resistant to enzymatic cleavage by proteases that recognize specific α-amino acid motifs.[1][2]

The strategic protection scheme of this reagent is critical for its utility:

  • Fmoc (9-fluorenylmethoxycarbonyl): A base-labile protecting group on the α-amino group, allowing for iterative, controlled peptide chain elongation under mild conditions.[8][9]

  • tert-Butyl (tBu): An acid-labile group protecting the side-chain hydroxyl function of the threonine moiety. Its stability to the basic conditions used for Fmoc removal ensures the side chain's integrity throughout synthesis, preventing unwanted side reactions.[8][10]

This orthogonal protection strategy makes this compound fully compatible with the widely adopted Fmoc/tBu solid-phase peptide synthesis methodology.[11]

Physicochemical Properties

A clear understanding of the reagent's properties is essential for its proper handling and application in synthesis protocols.

PropertyValue
Chemical Name (3R,4R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)pentanoic acid[12]
Molecular Formula C₂₄H₂₉NO₅[12]
Molecular Weight 411.5 g/mol [12]
CAS Number 353245-99-5[12]
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, NMP, DCM
Storage Conditions 2–8 °C, sealed container, desiccated[8]

Core Applications in Drug Design & Discovery

The incorporation of this compound into a peptide sequence is not merely a substitution but a deliberate design choice aimed at conferring specific, advantageous properties.

Enhancing Metabolic Stability

The primary driver for using β-homoamino acids is to improve a peptide's in vivo half-life.[1][7] Proteolytic enzymes are highly specific for the peptide bonds formed between α-amino acids. The altered backbone geometry of a β-amino acid residue disrupts the recognition sites for these enzymes, effectively "armoring" the peptide against degradation.[2][4] This increased stability can lead to reduced dosing frequency and improved therapeutic efficacy.

G cluster_0 α-Peptide cluster_1 β-Peptide Hybrid A1 α-Amino Acid A2 α-Amino Acid A1->A2 Peptide Bond Degradation Rapid Degradation A2->Degradation B1 α-Amino Acid B2 β-Homoamino Acid B1->B2 B3 α-Amino Acid B2->B3 Stability Enhanced Stability B2->Stability Protease Proteolytic Enzyme Protease->A2 Recognizes & Cleaves Protease->B2 Fails to Recognize

Caption: Enzymatic recognition of α-peptides versus β-peptide hybrids.

Modulating Conformation and Bioactivity

The introduction of a β-amino acid adds flexibility to the peptide backbone, which can be harnessed to control the peptide's three-dimensional structure.[13] This conformational modulation can:

  • Increase Potency: By locking the peptide into a bioactive conformation that has a higher affinity for its target receptor.[7]

  • Enhance Selectivity: By designing a conformation that fits the intended target but not off-target receptors, thereby reducing side effects.[7]

  • Induce Specific Secondary Structures: β-amino acids are known to promote the formation of stable helices and turns that may not be accessible to their α-peptide counterparts.[3]

This makes β-homothreonine a valuable tool for rational drug design, where structure-activity relationships (SAR) are being explored.[14]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This section provides a detailed, field-proven protocol for the efficient incorporation of this compound into a peptide sequence using an automated synthesizer or manual SPPS techniques.

Materials and Reagents
  • Resin: Rink Amide or Wang resin (0.1 - 0.5 mmol/g loading).

  • Amino Acids: this compound and other required Fmoc-protected amino acids.

  • Solvents: Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Solution: 20% (v/v) Piperidine in DMF.

  • Coupling Reagents: HBTU, HATU, or HCTU.

  • Activation Base: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).

  • Washing Solvents: DMF, Isopropanol (IPA).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O).

  • Precipitation Solvent: Cold (-20°C) diethyl ether.

SPPS Workflow Diagram

SPPS_Workflow Start Start: Resin with Free Amine Coupling 1. Coupling: Fmoc-β-HomoThr(tBu)-OH + HATU/DIPEA in DMF Start->Coupling Wash1 2. DMF Wash (3x) Coupling->Wash1 Deprotection 3. Fmoc Deprotection: 20% Piperidine in DMF Wash1->Deprotection Wash2 4. DMF Wash (3x) Deprotection->Wash2 Next_Cycle Next Fmoc-AA Coupling Cycle Wash2->Next_Cycle Next_Cycle->Coupling Continue Elongation Cleavage Final Cleavage from Resin (TFA/TIS/H2O) Next_Cycle->Cleavage Final Step

Caption: Standard Fmoc/tBu SPPS cycle for incorporating the amino acid.

Step-by-Step Synthesis Protocol

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

  • Resin Preparation:

    • Place the resin in a suitable reaction vessel.

    • Swell the resin in DMF for 1 hour. Drain the DMF.[15]

  • Fmoc Deprotection (for pre-loaded resin or subsequent cycles):

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat with a second 5-minute treatment of 20% piperidine in DMF. Drain.

    • Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

  • Coupling of this compound:

    • Activation Solution: In a separate vial, dissolve this compound (4 equivalents, 0.4 mmol, ~165 mg), HATU (3.9 equivalents, 0.39 mmol, ~148 mg) in DMF (2 mL).

    • Add DIPEA (8 equivalents, 0.8 mmol, ~139 µL) to the activation solution. Vortex briefly. Causality Note: HATU is recommended for its high activation efficiency, which is beneficial for coupling sterically hindered or unusual amino acids like β-homothreonine.[15]

    • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 1-2 hours. Note: A longer coupling time compared to standard α-amino acids is advised to ensure complete reaction.

    • Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, a second coupling may be necessary.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 x 5 mL).

  • Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and deprotected, wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.

    • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O. Causality Note: TIS acts as a scavenger to quench the reactive tert-butyl cations released during deprotection, preventing side reactions with sensitive residues like Tryptophan or Methionine.

    • Add the cleavage cocktail to the resin (10 mL per gram of resin) and stir at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a 50 mL tube of ice-cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Purification and Characterization
  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the correct molecular weight and assess the purity profile.

Data & Expected Outcomes

Comparative Coupling Efficiency

The choice of coupling reagent can significantly impact the incorporation efficiency of sterically demanding amino acids.

Coupling ReagentTypical Equivalents (AA:Reagent:Base)Recommended TimeExpected EfficiencyNotes
HBTU/DIPEA4 : 3.9 : 82-4 hours>98%A standard and cost-effective choice.
HATU/DIPEA 4 : 3.9 : 8 1-2 hours >99% Highly recommended for β-amino acids due to faster kinetics and higher efficiency. [15]
HCTU/DIPEA4 : 3.9 : 81.5-3 hours>98.5%Lower epimerization risk compared to HBTU.

Conclusion

This compound is a powerful and versatile building block for the synthesis of next-generation peptide therapeutics. Its strategic incorporation offers a reliable method to enhance metabolic stability and fine-tune the conformational properties of bioactive peptides.[1][3] The protocols outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to successfully utilize this reagent, paving the way for the discovery of more potent and durable peptide-based drugs.

References

  • Aapptec Peptides. (2020, April 17). Beta Amino Acids and Beta Homo Amino Acids. [Link]

  • Aapptec Peptides. beta-Homo Amino Acids. [Link]

  • ResearchGate. (2002). [Beta]-amino [Beta-amino] acids as secondary structure inducers in peptides. [Link]

  • Springer Nature Experiments. Fmoc Solid-Phase Peptide Synthesis. [Link]

  • ACS Publications. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-56. [Link]

  • UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • PubChem. This compound. [Link]

  • Rogers, J. M., & Suga, H. (2021). Ribosomal Synthesis of Macrocyclic Peptides with β2- and β2,3-Homo-Amino Acids for the Development of Natural Product-Like Combinatorial Libraries. Journal of the American Chemical Society, 143(25), 9377–9382. [Link]

  • Flook, M., & Paterson, B. M. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2349. [Link]

  • Aapptec. Fmoc-Thr(tBu)-OH [71989-35-0]. [Link]

  • PubChem. L-beta-Homothreonine. [Link]

  • Rehman, M. F., Naveed, N., & Riaz, N. (2017). Biological Applications of β-amino acids and its derivatives. International Academy of Engineering and Medical Research. [Link]

  • Riaz, N., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Medicinal Chemistry, 7(10). [Link]

  • Yanfen Biotech. (2024). Stability Issues of Peptide Drugs and Their Solutions. [Link]

  • Zhang, Y., et al. (2020). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Molecules, 25(21), 5094. [Link]

  • Nielsen, D. S., Hoang, H. N., & Fairlie, D. P. (2017). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Journal of Medicinal Chemistry, 60(19), 7943–7952. [Link]

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Application Notes and Protocols: Incorporating β-Homothreonine into Therapeutic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of β-Amino Acid Scaffolds in Peptide Therapeutics

The therapeutic potential of peptides is often hampered by their inherent limitations, primarily their susceptibility to proteolytic degradation and poor pharmacokinetic profiles.[1][2] A proven strategy to overcome these challenges is the incorporation of non-proteinogenic amino acids, with β-amino acids emerging as particularly valuable building blocks.[3] β-Amino acids, which possess an additional carbon atom in their backbone compared to their α-analogs, confer unique structural and functional properties to peptides.[3][4]

The incorporation of β-amino acids, such as β-homothreonine, can lead to:

  • Enhanced Proteolytic Stability: The altered peptide backbone is not readily recognized by proteases, significantly increasing the peptide's half-life in biological systems.[2][5][6]

  • Improved Pharmacological Properties: This modification can lead to increased potency, enhanced receptor selectivity, and reduced toxicity.[4][7]

  • Novel Conformational Scaffolds: β-amino acids induce unique secondary structures, such as helices and turns, which can be exploited to mimic or inhibit protein-protein interactions.[1][8]

This guide provides a comprehensive overview and detailed protocols for the successful incorporation of β-homothreonine into therapeutic peptide candidates, from synthetic design to analytical characterization.

I. Synthetic Strategy: Solid-Phase Peptide Synthesis (SPPS) of β-Homothreonine-Containing Peptides

Solid-phase peptide synthesis (SPPS) is the method of choice for the efficient and controlled assembly of peptides containing β-homothreonine.[9][10][11] The general workflow for SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[11][12]

SPPS_Workflow Resin Resin Support Attach Attach First Amino Acid Resin->Attach C-terminal anchoring Deprotect Nα-Deprotection Attach->Deprotect Couple Couple Next Amino Acid Deprotect->Couple Free N-terminus Wash Wash Couple->Wash Repeat Repeat Cycle Wash->Repeat Repeat->Deprotect For each amino acid Cleave Cleave from Resin & Deprotect Side Chains Repeat->Cleave Final Step Purify Purify Peptide Cleave->Purify

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protecting Group Strategy for β-Homothreonine

A critical aspect of SPPS is the use of orthogonal protecting groups for the α-amino group and the side chains of the amino acids.[13][14] For β-homothreonine, the following protecting groups are commonly employed:

Functional GroupProtecting GroupDeprotection ConditionsStrategy Compatibility
α-Amino Group Fmoc (9-fluorenylmethyloxycarbonyl)20% Piperidine in DMFFmoc/tBu
α-Amino Group Boc (tert-butyloxycarbonyl)Trifluoroacetic acid (TFA)Boc/Bn
Side-Chain Hydroxyl tBu (tert-butyl)Strong acid (e.g., TFA)Fmoc/tBu

Note on Hydroxyl Protection: While side-chain protection of threonine is standard practice to prevent side reactions, some studies have shown successful synthesis without hydroxyl protection under specific coupling conditions.[15] However, for complex peptides or those prone to side reactions, protection of the β-homothreonine side-chain hydroxyl group with a tert-butyl ether is highly recommended.[16]

Protocol: Fmoc-Based Solid-Phase Synthesis of a β-Homothreonine Peptide

This protocol outlines the manual synthesis of a model peptide containing β-homothreonine using the widely adopted Fmoc/tBu strategy.[11]

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected α-amino acids

  • Fmoc-β-homothreonine(tBu)-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5)

  • Washing solvents: DMF, DCM, Methanol

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to react for 2-3 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours.

    • Kaiser Test: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or perform a double coupling.[17]

  • Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, including Fmoc-β-homothreonine(tBu)-OH.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

II. Purification and Analytical Characterization

Purification and rigorous characterization are essential to ensure the identity and purity of the synthesized β-homothreonine-containing peptide.[18][19]

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for purifying synthetic peptides.[19][20]

HPLC_Workflow Crude_Peptide Crude Peptide (dissolved in mobile phase A) Injection Inject onto C18 Column Crude_Peptide->Injection Gradient Gradient Elution (Mobile Phase A & B) Injection->Gradient Detection UV Detection (214 nm & 280 nm) Gradient->Detection Fractionation Fraction Collection Detection->Fractionation Analysis Purity Analysis of Collected Fractions Fractionation->Analysis Lyophilization Lyophilization of Pure Fractions Analysis->Lyophilization Pool pure fractions

Caption: Workflow for the purification of peptides using RP-HPLC.

Typical RP-HPLC Parameters:

ParameterRecommended SettingRationale
Column C18, 3-5 µm particle sizeProvides good retention and resolution for a wide range of peptides.[19]
Mobile Phase A 0.1% TFA in waterIon-pairing agent to improve peak shape.
Mobile Phase B 0.1% TFA in acetonitrileOrganic modifier for elution.
Gradient 5-95% B over 30-60 minutesA broad gradient is used for initial screening, followed by an optimized, shallower gradient for final purification.[19]
Flow Rate 1 mL/min (analytical), 10-20 mL/min (preparative)Adjusted based on column dimensions.
Detection 214 nm and 280 nm214 nm for the peptide backbone and 280 nm for aromatic residues (Tyr, Trp).[19]
Characterization by Mass Spectrometry

Mass spectrometry is indispensable for confirming the molecular weight of the synthesized peptide.[21]

  • Electrospray Ionization Mass Spectrometry (ESI-MS): Provides accurate molecular weight determination of the intact peptide.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Couples HPLC with mass spectrometry, allowing for simultaneous purity assessment and mass confirmation of the eluting peaks.[18]

  • Tandem Mass Spectrometry (MS/MS): Can be used to sequence the peptide and confirm the incorporation of β-homothreonine at the correct position.

III. Impact of β-Homothreonine on Peptide Properties

The incorporation of β-homothreonine can significantly alter the physicochemical and biological properties of a peptide.

Conformational Effects

β-amino acids are known to induce stable secondary structures in peptides.[1][3] The presence of β-homothreonine can promote the formation of specific helical or turn structures, which can be crucial for biological activity.[8][22]

Conformational Analysis Techniques:

  • Circular Dichroism (CD) Spectroscopy: Provides information about the secondary structure content (e.g., α-helix, β-sheet) of the peptide in solution.[23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed three-dimensional structural information of the peptide.[1]

Enhanced Proteolytic Stability

A key advantage of incorporating β-amino acids is the increased resistance to enzymatic degradation.[2][5][24]

Protocol: In Vitro Proteolytic Stability Assay

  • Peptide Incubation: Incubate the β-homothreonine-containing peptide and its corresponding all-α-amino acid analog with a relevant protease (e.g., trypsin, chymotrypsin) or in human serum/plasma at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), quench the reaction by adding an acid (e.g., TFA) or an organic solvent.

  • Analysis by RP-HPLC: Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining.

  • Half-Life Calculation: Determine the half-life (t₁/₂) of the peptides by plotting the percentage of intact peptide versus time.

Expected Outcome: The β-homothreonine-containing peptide is expected to exhibit a significantly longer half-life compared to its native counterpart.[24]

IV. Therapeutic Applications and Future Directions

The ability to enhance stability and modulate conformation makes β-homothreonine-containing peptides promising candidates for a wide range of therapeutic applications, including:

  • Metabolic Disorders: Analogs of glucagon-like peptide-1 (GLP-1) for the treatment of type 2 diabetes and obesity.[25][26]

  • Oncology: Peptide-drug conjugates and tumor-homing peptides for targeted cancer therapy.[25]

  • Infectious Diseases: Antimicrobial peptides with improved stability and selectivity.[27]

  • Cardiovascular Diseases: Analogs of natriuretic peptides for the treatment of heart failure.[25]

The rational design and incorporation of β-homothreonine and other β-amino acids will continue to be a valuable strategy in the development of next-generation peptide therapeutics with improved efficacy and drug-like properties.[26][28]

References

  • AAPPTEC. (n.d.). Beta Homo Amino Acids for Peptide Synthesis Archives.
  • AAPPTec. (n.d.). beta-Homo Amino Acids.
  • Gademann, K., et al. (2004). Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. PubMed.
  • Gademann, K., et al. (1999). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. PubMed.
  • Horne, W. S., & Gellman, S. H. (2008). β-Peptides as inhibitors of protein–protein interactions. PMC - NIH.
  • Noda, K., Gazis, D., & Gross, E. (1982). Solid-phase synthesis of peptides via alpha, beta-unsaturated amino acids: oxytocin, simultaneous incorporation of amide functions in COOH-terminal and endo-positions. PubMed.
  • Hintermann, T., & Seebach, D. (1997). The Biological Stability of β-Peptides: No Interactions between α- and β-Peptidic Structures? CHIMIA.
  • Kent, S. B. H., et al. (2018). Homoserine and Threonine Peptide Assembly. eScholarship.
  • Albericio, F., & Royo, M. (2014). Solid-phase synthesis of peptides. Digital CSIC.
  • Creative Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Lenci, E., & Trabocchi, A. (2020). Beta-amino acids: versatile peptidomimetics. ResearchGate.
  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis.
  • Meldal, M., et al. (2018). Computational Evolution of Threonine-Rich β-Hairpin Peptides Mimicking Specificity and Affinity of Antibodies. PMC - PubMed Central.
  • Gellman, S. H., & DeGrado, W. F. (2009). Design and synthesis of beta-peptides with biological activity. PubMed.
  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
  • Lee, M. R., et al. (2015). Incorporation of β-amino acids enhances the antifungal activity and selectivity of the helical antimicrobial peptide aurein 1.2. PMC - NIH.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • Wang, C. K., et al. (2019). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. PubMed Central - NIH.
  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Chemical Reviews.
  • Atherton, E., et al. (1985). Solid-phase peptide synthesis without side-chain hydroxyl protection of threonine. Journal of the Chemical Society, Perkin Transactions 1.
  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Accounts of Chemical Research.
  • BroadPharm. (2025). Peptides in Therapeutic Applications.
  • Waters. (n.d.). Comprehensive and Routine Characterization of Proteins and Peptides using an Integrated Waters LC-MS Workflow and LC-MSE.
  • Wang, L., et al. (2022). Therapeutic peptides: current applications and future directions. PMC - PubMed Central.
  • Choi, J. S., et al. (2011). Phosphorylation alters backbone conformational preferences of serine and threonine peptides. PubMed.
  • Gellman, S. H. (1998). Incorporation of Conformationally Constrained Beta-Amino Acids Into Peptides. PubMed.
  • Singh, T. P., & Kaur, P. (1996). Conformational characteristics of peptides containing alpha, beta-dehydroamino acid residues. PubMed.
  • Mant, C. T., & Hodges, R. S. (2007). Analytical HPLC of Peptides. ResearchGate.
  • Drewniak-Świtalska, M., et al. (2021). Constrained beta-amino acid-containing miniproteins. RSC Publishing.
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Sources

Leveraging β-Homothreonine for Site-Specific Bioconjugation via Oxidative Cleavage

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide

Authored by: Gemini, Senior Application Scientist

Introduction: A New Frontier in Peptide Bioconjugation

The precise, covalent attachment of molecules to peptides and proteins is a cornerstone of modern drug development, diagnostics, and materials science.[1][2] While traditional methods often target the primary amines of lysine or the thiols of cysteine, these approaches can yield heterogeneous products due to the presence of multiple reactive residues. The incorporation of non-canonical amino acids (ncAAs) with unique, bioorthogonal functionalities offers a powerful solution for achieving site-specific modification.[3][4][5][6]

This guide introduces a novel and robust strategy for bioconjugation utilizing peptides containing the non-canonical amino acid β-homothreonine (β-hThr) . As a β-amino acid, its incorporation can inherently enhance peptide stability against enzymatic degradation.[7] More importantly, the vicinal amino-alcohol functionality within the β-hThr side chain serves as a latent aldehyde, which can be unmasked under mild conditions using sodium periodate. This oxidative cleavage generates a highly reactive α-oxo aldehyde at the peptide's N-terminus, providing a unique chemical handle for subsequent, highly specific ligation reactions.[8][9][10]

This application note provides a comprehensive overview of the underlying chemical principles, detailed protocols for peptide synthesis and conjugation, and expert insights into the validation and application of this powerful technique.

Principle of the Method: Periodate-Mediated Aldehyde Unmasking

The core of this methodology rests on the selective oxidative cleavage of the β-homothreonine side chain by sodium periodate (NaIO₄). Periodate is a well-established reagent for cleaving the carbon-carbon bond of vicinal diols and related amino alcohols.[11] In the context of a peptide containing an N-terminal β-hThr, this reaction proceeds rapidly in aqueous solution to yield two key products: a peptide bearing a unique N-terminal α-oxo-aldehyde (glyoxylyl) group and acetaldehyde as a benign byproduct.

The resulting aldehyde is a versatile electrophile that does not naturally occur in proteins, making it an ideal bioorthogonal handle.[12] It can be targeted with a variety of nucleophiles, most commonly aminooxy or hydrazide-functionalized molecules, to form stable oxime or hydrazone linkages, respectively. This two-step, one-pot process enables the site-specific conjugation of a wide array of payloads, including small molecules, fluorophores, polymers like PEG, and larger biomolecules.

Visual Workflow: From Synthesis to Conjugate

The overall process can be visualized as a streamlined, three-stage workflow: solid-phase synthesis of the β-hThr-containing peptide, oxidative activation to unmask the reactive aldehyde, and finally, chemoselective ligation to the molecule of interest.

G cluster_0 Part 1: Peptide Synthesis cluster_1 Part 2: Bioconjugation cluster_2 Part 3: Validation sp_start Start Solid-Phase Peptide Synthesis (SPPS) sp_couple Couple Fmoc-Protected Amino Acids sp_start->sp_couple sp_bht Incorporate Fmoc-β-Homothreonine-OH sp_couple->sp_bht sp_cleave Cleave and Deprotect Peptide from Resin sp_bht->sp_cleave sp_purify Purify Peptide (RP-HPLC) sp_cleave->sp_purify v_peptide Validate Peptide (MS, HPLC) sp_purify->v_peptide QC b_oxidize Oxidative Cleavage (Sodium Periodate) b_ligate Add Hydrazide/Aminooxy Payload b_oxidize->b_ligate b_purify Purify Final Conjugate (SEC or RP-HPLC) b_ligate->b_purify v_conjugate Characterize Conjugate (MS, SDS-PAGE, UV-Vis) b_purify->v_conjugate Final QC v_peptide->b_oxidize Proceed

Caption: Overall workflow for bioconjugation using β-homothreonine.

Part I: Synthesis of β-Homothreonine Peptides

The foundation of this technique is the successful synthesis of a high-purity peptide containing β-homothreonine. This is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).[13][14]

Protocol 1: Fmoc-SPPS of a β-hThr Peptide

Rationale: This protocol outlines the manual synthesis of a model peptide. The use of Fmoc chemistry with HBTU/DIPEA activation is a robust and widely used method for peptide bond formation. Side-chain protection for threonine is often optional in Fmoc synthesis, but for β-homothreonine, protecting the hydroxyl group (e.g., as a t-butyl ether) is recommended to prevent potential side reactions during synthesis and cleavage, though it may be cleaved under standard TFA conditions.[15]

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected α-amino acids

  • Fmoc-(tBu)-L-β-Homothreonine-OH (custom synthesis or commercial supplier)

  • Coupling Solution: 0.4 M HBTU / 0.4 M HOBt in DMF

  • Activator Base: 2 M DIPEA in NMP

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution and agitate for 3 minutes. Drain.

    • Add fresh deprotection solution and agitate for 15 minutes. Drain.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate tube, pre-activate the Fmoc-amino acid (4 eq. to resin loading) by dissolving it in DMF and adding the Coupling Solution (4 eq.) and Activator Base (8 eq.). Mix for 1-2 minutes.

    • Add the activated amino acid mixture to the resin. Agitate for 1-2 hours.

    • Causality: Pre-activation ensures the formation of a reactive ester, which readily couples to the free amine on the resin, driving the reaction to completion.

  • Wash: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction (beads should remain colorless).

  • Cycle Repetition: Repeat steps 2-5 for each amino acid in the sequence, incorporating Fmoc-(tBu)-L-β-Homothreonine-OH at the desired N-terminal position.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Global Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Add the cold Cleavage Cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Expert Insight: The TIS in the cocktail acts as a scavenger to trap reactive cations generated during the cleavage of acid-labile side-chain protecting groups, preventing side reactions with sensitive residues like Tryptophan or Methionine.[14]

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin, collecting the filtrate.

    • Precipitate the crude peptide by adding the filtrate dropwise into a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Purification and Validation:

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the peptide in a suitable aqueous buffer (e.g., 0.1% TFA in water/acetonitrile).

    • Purify by reverse-phase HPLC (RP-HPLC).

    • Confirm the identity and purity of the peptide by LC-MS and MALDI-TOF mass spectrometry.

Part II: Bioconjugation via Oxidative Cleavage and Ligation

This section details the core bioconjugation process. The protocol is designed as a one-pot reaction where the aldehyde is generated and immediately trapped by the ligation partner to maximize efficiency.

Reaction Mechanism

Caption: Mechanism of β-hThr bioconjugation.

Protocol 2: One-Pot Oxidative Ligation

Rationale: This protocol uses a slight excess of the payload and periodate to drive the reaction. The reaction is performed in an acidic buffer (pH 4.5-5.5), which is a compromise: it's mild enough to maintain the integrity of most biomolecules while being optimal for the formation of hydrazone/oxime bonds.[12]

Materials:

  • Purified β-hThr peptide

  • Payload molecule functionalized with a hydrazide or aminooxy group

  • Reaction Buffer: 100 mM Sodium Acetate, pH 4.7

  • Oxidant: 100 mM Sodium Periodate (NaIO₄) in water (prepare fresh)

  • Quenching Solution: 1 M Glycerol or Ethylene Glycol

  • Purification columns (e.g., Size-Exclusion Chromatography (SEC) for large molecules, or RP-HPLC for smaller conjugates)

Procedure:

  • Dissolve Reactants:

    • Dissolve the β-hThr peptide in the Reaction Buffer to a final concentration of 1-5 mM.

    • Dissolve the hydrazide/aminooxy payload in the same buffer.

  • Set up the Reaction:

    • In a microcentrifuge tube, combine the peptide solution with the payload solution. A 1.5 to 5-fold molar excess of the payload is recommended to ensure efficient capture of the aldehyde.

    • Expert Insight: Running a control reaction without periodate is crucial to ensure that no non-specific reactions are occurring between the peptide and the payload.

  • Initiate Oxidation:

    • Add the freshly prepared NaIO₄ solution to the peptide/payload mixture. A final concentration of 2-5 molar equivalents of periodate relative to the peptide is typical.

    • Causality: The periodate rapidly cleaves the β-hThr, and the generated aldehyde is immediately in the presence of the nucleophilic payload, favoring the forward ligation reaction and minimizing potential aldehyde side reactions.[8][9]

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours, or at 4°C for 4-6 hours. Protect the reaction from light, as periodate can be light-sensitive.

    • Monitor the reaction progress by taking small aliquots and analyzing via LC-MS to observe the consumption of the starting peptide and the formation of the conjugated product.

  • Quench the Reaction:

    • Add the Quenching Solution (e.g., glycerol) to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

    • Rationale: Glycerol contains a vicinal diol and will consume any excess periodate, preventing unwanted oxidation of the target molecule or conjugate.

  • Purification:

    • Purify the final bioconjugate from excess payload and reagents.

    • For large protein conjugates, SEC is effective.

    • For smaller peptide conjugates, RP-HPLC provides high-resolution separation.

  • Final Characterization:

    • Confirm the molecular weight of the final conjugate using mass spectrometry (MALDI-TOF or ESI-MS).

    • Assess purity using RP-HPLC or SDS-PAGE.

    • If the payload has a chromophore, use UV-Vis spectroscopy to quantify the degree of labeling.

Quantitative Data and Method Comparison

To assist in experimental design, the following table summarizes key reaction parameters.

ParameterRecommended ConditionRationale
pH 4.5 - 6.0Optimal for oxime/hydrazone bond formation; maintains stability of most biomolecules.
Temperature 4°C to 25°CLower temperatures can be used to minimize potential degradation of sensitive molecules.
Peptide Conc. 1-10 mg/mLHigher concentrations can accelerate the reaction rate.
Periodate Equiv. 2-10 molar equivalentsSufficient to drive oxidation without excessive oxidative damage.[16]
Payload Equiv. 1.5-5 molar equivalentsEnsures efficient trapping of the transient aldehyde intermediate.

This β-homothreonine method offers distinct advantages over conventional bioconjugation strategies.

MethodTarget ResidueLinkage FormedKey AdvantagesKey Limitations
β-hThr (Oxidative) N-terminal β-hThrOxime / HydrazoneAbsolute site-specificity; unique reactive handle; stable linkage.Requires peptide synthesis with ncAAs; periodate can oxidize other residues (e.g., Met, Cys, N-term Ser/Thr).[11]
Maleimide CysteineThioetherHigh specificity for thiols; rapid reaction at neutral pH.[17]Maleimide linkage can undergo hydrolysis; requires a free cysteine.
NHS Ester Lysine, N-terminusAmideSimple, common reagents.[18]Low specificity, leads to heterogeneous products; NHS esters are hydrolysis-prone.
Click Chemistry Azide / Alkyne (ncAA)TriazoleBioorthogonal; high efficiency.[17]Requires ncAAs and often a copper catalyst which can be cytotoxic.

Applications and Future Directions

The specificity and robustness of the β-homothreonine conjugation method open doors to numerous advanced applications:

  • Antibody-Drug Conjugates (ADCs): Site-specific attachment of cytotoxic drugs to antibodies can produce homogeneous ADCs with improved therapeutic windows.[19]

  • PEGylation: Precise attachment of polyethylene glycol (PEG) can improve the pharmacokinetic profile of therapeutic peptides and proteins.[17][18]

  • Fluorescent Labeling: Attaching imaging agents or FRET pairs at a defined location allows for precise biophysical studies and high-resolution imaging.[19]

  • Surface Immobilization: Covalently attaching peptides to surfaces or nanoparticles for applications in diagnostics and biomaterials.[1]

This technique provides a valuable, orthogonal tool for the chemical biologist's arsenal, enabling the creation of precisely engineered bioconjugates for the next generation of therapeutics and research tools.

References

  • Fang, Z., & Li, X. (2014). Development and application of serine/threonine ligation for synthetic protein chemistry. Organic & Biomolecular Chemistry. [Link]

  • Bode, J. W. (2014). Serine/threonine Ligation for the Chemical Synthesis of Proteins. PubMed. [Link]

  • Chen, J., et al. (2009). Stereospecific Pseudoproline Ligation of N-Terminal Serine, Threonine, or Cysteine-Containing Unprotected Peptides. Journal of the American Chemical Society. [Link]

  • Li, F., & Li, X. (2015). Serine/threonine ligation for the chemical synthesis of proteins. ResearchGate. [Link]

  • Li, Y. M., et al. (2018). Serine/Threonine Ligation: Origin, Mechanistic Aspects, and Applications. Accounts of Chemical Research. [Link]

  • Wang, N. (2017). Breaking Through the Current Obstacles of Non-Canonical Amino Acid Technology. ProQuest. [Link]

  • American Chemical Society. (n.d.). Exploiting non-canonical amino acids to facilitate bioconjugations. American Chemical Society. [Link]

  • Bio-Synthesis Inc. (n.d.). peptide KLH conjugates. Bio-Synthesis. [Link]

  • Mills, J. H., & Wang, L. (2019). Future prospects for noncanonical amino acids in biological therapeutics. PMC - NIH. [Link]

  • Neuland Labs. (2023). A Guide to the Basics of Peptide Conjugation. Neuland Labs. [Link]

  • Prier, C. K., & Arnold, F. H. (2024). Noncanonical Amino Acids in Biocatalysis. Chemical Reviews. [Link]

  • Lees, A. (2022). "Peptide-Protein Conjugation" with Andrew Lees, the founder and CEO of Fina Biosolutions. YouTube. [Link]

  • Gellerman, G. (2012). Design and synthesis of beta-peptides with biological activity. PubMed. [Link]

  • Kent, S. B. H., & Pentelute, B. L. (2018). Homoserine and Threonine Peptide Assembly. eScholarship. [Link]

  • Pagar, A. D., et al. (2021). Noncanonical Amino Acids: Bringing New-to-Nature Functionalities to Biocatalysis. Chemical Reviews. [Link]

  • Seebach, D., et al. (2007). The World of β- and γ-Peptides Comprised of Homologated Proteinogenic Amino Acids and Other Components. Helvetica Chimica Acta. [Link]

  • L'Homme, L., et al. (2013). α-Oxo Aldehyde or Glyoxylyl Group Chemistry in Peptide Bioconjugation. ACS Publications. [Link]

  • Applied Biosystems. (2007). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Tufts University. [Link]

  • van Kasteren, S. I., & Bonger, K. M. (2014). Site-specific functionalization of proteins and their applications to therapeutic antibodies. Verhaar, MC. [Link]

  • van der Plank, L., et al. (2020). Rapid sodium periodate cleavage of an unnatural amino acid enables unmasking of a highly reactive α-oxo aldehyde for protein bioconjugation. ResearchGate. [Link]

  • Zhang, K., et al. (2016). A chemical biology route to site-specific authentic protein modifications. Science. [Link]

  • Hooker, J. M., et al. (2008). Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols. PMC - NIH. [Link]

  • Kiick, K. L., et al. (2002). Site-specific chemical modifications of proteins. ResearchGate. [Link]

  • Atherton, E., & Sheppard, R. C. (1985). Solid-phase peptide synthesis without side-chain hydroxyl protection of threonine. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • van der Plank, L., et al. (2020). Rapid sodium periodate cleavage of an unnatural amino acid enables unmasking of a highly reactive α-oxo aldehyde for protein bioconjugation. Organic & Biomolecular Chemistry. [Link]

  • Bernardes, G. J. L., & Stephanopoulos, N. (2016). Site-selective protein-modification chemistry for basic biology and drug development. University of Cambridge. [Link]

  • Meldal, M., et al. (2018). Computational Evolution of Threonine-Rich β-Hairpin Peptides Mimicking Specificity and Affinity of Antibodies. ACS Omega. [Link]

  • Clamp, J. R., & Hough, L. (1965). The periodate oxidation of amino acids with reference to studies on glycoproteins. Biochemical Journal. [Link]

  • Dirksen, A., & Dawson, P. E. (2009). Single-step conjugation of bioactive peptides to proteins via a self-contained succinimidyl bis-arylhydrazone. Bioconjugate Chemistry. [Link]

  • Müller, M., et al. (2010). Threonine aldolases-screening, properties and applications in the synthesis of non-proteinogenic beta-hydroxy-alpha-amino acids. Biotechnology and Bioengineering. [Link]

  • van der Plank, L., et al. (2020). Rapid sodium periodate cleavage of an unnatural amino acid enables unmasking of a highly reactive α-oxo aldehyde for protein bioconjugation. Organic & Biomolecular Chemistry. [Link]

  • PubChem. (n.d.). L-beta-Homothreonine. National Center for Biotechnology Information. [Link]

  • Bisht, T., et al. (2023). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Current Pharmaceutical Design. [Link]

  • Rehman, F. U., et al. (2017). Biological Applications of β-amino acids and its derivatives. ResearchGate. [Link]

  • Audie, J., & Roy, S. (2022). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. MDPI. [Link]

  • Khan, F., et al. (2020). Multimodal Role of Amino Acids in Microbial Control and Drug Development. PMC. [Link]

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Application Note & Protocols: Leveraging Fmoc-O-tert-butyl-L-beta-homothreonine for Advanced Studies of Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein-protein interactions (PPIs) are fundamental to nearly every biological process, and their dysregulation is a hallmark of numerous diseases. The development of molecular tools to probe and modulate these interactions is a cornerstone of modern chemical biology and drug discovery.[1][2] Peptides derived from native interacting sequences are powerful starting points but are often limited by poor metabolic stability and low bioavailability. This guide details the strategic application of a non-canonical amino acid, Fmoc-O-tert-butyl-L-beta-homothreonine , to overcome these limitations. By incorporating this β-amino acid into synthetic peptides, researchers can create conformationally constrained and protease-resistant tools ideal for mapping PPI interfaces, validating biological hypotheses, and developing novel therapeutic leads.[3][4][5][6] We provide a comprehensive overview of the underlying principles, detailed protocols for synthesis and characterization, and a robust framework for biophysical analysis.

Introduction: The Challenge and Opportunity in Studying PPIs

Protein-protein interactions form a complex network that dictates cellular function.[2] Targeting these interactions offers immense therapeutic potential.[7][8] Unlike traditional enzyme active sites, PPI interfaces are often large, shallow, and lack well-defined pockets, making them challenging targets for small molecules. Peptides, on the other hand, can offer high specificity and potency due to their larger interaction surface area.[2]

However, the therapeutic utility of standard α-peptides is hampered by their rapid degradation by proteases.[3][4] The introduction of β-amino acids, which contain an additional carbon in their backbone, offers a compelling solution.[][10][11] The resulting β-peptides or mixed α/β-peptides exhibit remarkable resistance to proteolytic degradation while being capable of adopting stable, predictable secondary structures that can mimic the bioactive conformations of their α-peptide counterparts.[3][4][12]

The Strategic Advantage of this compound

  • Proteolytic Resistance : The β-amino acid backbone is not recognized by most endogenous proteases, dramatically increasing the in-vivo half-life of the resulting peptide compared to its native α-peptide equivalent.[3][4][5]

  • Structural Pre-organization : β-amino acids induce unique folding patterns, such as the 14-helix, which can mimic the α-helical domains frequently found at PPI interfaces.[4][14] This pre-organized conformation reduces the entropic penalty of binding, potentially leading to higher affinity.[15]

  • Fmoc Group for Synthesis : The base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS), allowing for mild, iterative assembly of the peptide chain with high yields.[][17]

  • Orthogonal tert-Butyl Protection : The acid-labile tert-butyl (tBu) group protects the side-chain hydroxyl of the homothreonine residue.[18] This is orthogonal to the base-labile Fmoc group, ensuring that the side chain remains protected during synthesis until the final acid-mediated cleavage step.[][18][19]

Component Function Chemistry Advantage for PPI Studies
L-beta-homothreonine Core Backbone modificationβ-amino acidConfers high resistance to proteolytic degradation.[3][4] Induces stable secondary structures.[14]
Fmoc Group N-α-terminal protectionBase-labileEnables standard, efficient, and automatable solid-phase peptide synthesis (SPPS).[20][21]
O-tert-butyl Group Side-chain protectionAcid-labileProvides orthogonal protection compatible with the Fmoc strategy, preventing side reactions.[18][22]

Experimental Design & Workflow

Workflow cluster_design Phase 1: Design & Synthesis cluster_qc Phase 2: Quality Control cluster_validation Phase 3: Biophysical Validation Design Peptide Design (Identify key residues at PPI interface) Synthesis Solid-Phase Peptide Synthesis (SPPS) (Incorporate β-hThr) Design->Synthesis Cleavage Cleavage & Deprotection (TFA Cocktail) Synthesis->Cleavage Purification RP-HPLC Purification Cleavage->Purification MassSpec Mass Spectrometry (Verify Identity) Purification->MassSpec HPLC_Analysis Analytical HPLC (Assess Purity) Purification->HPLC_Analysis Assay Binding Assay (e.g., Fluorescence Polarization, SPR, ITC) MassSpec->Assay HPLC_Analysis->Assay Data Data Analysis (Determine Kd, IC50) Assay->Data

Caption: Overall workflow for developing β-peptide tools for PPI studies.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a β-Homothreonine-Containing Peptide

This protocol outlines the manual synthesis of a model 12-mer peptide using the standard Fmoc/tBu strategy.[20][21][23]

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-protected α-amino acids and this compound

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Reagents: Piperidine, N,N'-Diisopropylethylamine (DIPEA), HATU

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell 100 mg of Rink Amide resin in DMF for 30 minutes in the reaction vessel. Drain the solvent.

  • Fmoc Deprotection: Add 2 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes. Drain. Repeat with a second 2 mL portion for 10 minutes. Drain and wash the resin thoroughly with DMF (5 x 2 mL).

    • Rationale: Piperidine, a secondary amine, cleaves the base-labile Fmoc group, exposing the N-terminal amine for the next coupling cycle.[17]

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the amino acid by dissolving 4 equivalents (eq) of the Fmoc-amino acid, 3.95 eq of HATU, and 8 eq of DIPEA in 1 mL of DMF.

    • Add the activation solution to the resin. Agitate for 45-60 minutes at room temperature.

    • Rationale: HATU is a highly efficient coupling reagent that forms an activated ester with the amino acid's carboxyl group, facilitating rapid peptide bond formation.[24] DIPEA acts as a base to neutralize the protonated amine.

  • Monitoring the Coupling: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive (blue beads), repeat the coupling step.

    • Rationale: The Kaiser test is a critical quality control step to ensure the reaction has gone to completion before proceeding, preventing deletion sequences.

  • Washing: After a negative Kaiser test, drain the coupling solution and wash the resin thoroughly with DMF (3 x 2 mL) and DCM (3 x 2 mL).

  • Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence, incorporating this compound at the desired position using the same procedure.

Protocol 2: Peptide Cleavage, Purification, and Characterization

Procedure:

  • Final Fmoc Deprotection: Perform the final Fmoc deprotection as described in Protocol 1, Step 2.

  • Resin Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum for at least 1 hour.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.

    • Add 2 mL of the cleavage cocktail to the dried resin. Agitate for 2-3 hours at room temperature.

    • Rationale: TFA is a strong acid that cleaves the peptide from the resin and simultaneously removes the acid-labile side-chain protecting groups, including the tert-butyl group.[18][19] TIS and water act as scavengers to trap reactive cations generated during deprotection, preventing side reactions.[25]

  • Peptide Precipitation: Filter the cleavage solution into a cold solution of diethyl ether. A white precipitate (the crude peptide) should form. Centrifuge, decant the ether, and repeat the ether wash twice.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions corresponding to the major peak.

  • Characterization:

    • Mass Spectrometry: Confirm the identity of the purified peptide by analyzing a sample via MALDI-TOF or ESI-MS to ensure the observed molecular weight matches the calculated mass.

    • Analytical HPLC: Assess the purity of the final product by injecting a small sample onto an analytical C18 column. Purity should ideally be >95%.

Protocol 3: Biophysical Analysis via Fluorescence Polarization (FP)

This protocol describes a competitive binding assay to determine the ability of the synthetic β-peptide to inhibit a known PPI.[][27]

Materials:

  • Purified target protein (Protein A)

  • A fluorescently-labeled peptide known to bind Protein A (Tracer Peptide)

  • Purified synthetic β-peptide inhibitor

  • Assay Buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)

  • Black, low-volume 384-well plate

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Determine Tracer Binding: First, perform a saturation binding experiment by titrating the Tracer Peptide against a fixed concentration of Protein A to determine the Kd and the optimal concentrations for the competition assay.

  • Competition Assay Setup:

    • To each well, add a fixed concentration of Protein A and Tracer Peptide (typically at the Kd concentration of their interaction).

    • Add the synthetic β-peptide inhibitor in a serial dilution across the plate. Include no-inhibitor controls.

    • Incubate the plate for 30-60 minutes at room temperature, protected from light.

  • Measurement: Measure the fluorescence polarization (in millipolarization units, mP) of each well.

  • Data Analysis:

    • Plot the mP values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to displace 50% of the bound tracer.

PPI_Inhibition cluster_0 No Inhibitor: High Polarization cluster_1 With β-Peptide Inhibitor: Low Polarization P Protein A T Tracer Peptide (Fluorescent) P->T Binding caption0 Tracer binds protein, tumbles slowly, high FP signal. P1 Protein A I β-Peptide Inhibitor P1->I Inhibition T1 Tracer Peptide (Free) caption1 Inhibitor displaces tracer, tracer tumbles freely, low FP signal.

Caption: Principle of the Fluorescence Polarization competitive binding assay.

Troubleshooting and Expert Insights

Problem Possible Cause Recommended Solution
Low peptide yield after synthesis Incomplete coupling reactions.Double couple difficult residues (especially at the β-amino acid step). Use a stronger coupling reagent like HATU. Consider microwave-assisted synthesis to improve efficiency.[21][24]
Multiple peaks in crude HPLC Side reactions during cleavage; Incomplete deprotection.Ensure fresh cleavage cocktail with adequate scavengers (TIS, water).[25] Extend cleavage time if necessary.
Peptide is insoluble Aggregation of the peptide sequence.Modify the sequence to include solubility-enhancing residues if possible. Purify and handle in solvents containing organic modifiers or denaturants (e.g., Guanidinium HCl).
No binding observed in FP assay The β-peptide does not inhibit the interaction; Incorrect folding.Confirm protein and tracer activity. Redesign the peptide based on structural data of the PPI. Characterize peptide secondary structure using Circular Dichroism (CD) spectroscopy.

Conclusion

This compound is a powerful and versatile building block for chemists and biologists aiming to dissect and modulate protein-protein interactions. Its incorporation into peptides yields metabolically stable probes that can more accurately report on biological function in complex environments. The protocols and principles outlined in this guide provide a robust foundation for the design, synthesis, and application of these advanced molecular tools, paving the way for new discoveries and therapeutic strategies targeting the interactome.

References

  • The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. PubMed. Available from: [Link]

  • Beta-peptides: twisting and turning. PubMed. Available from: [Link]

  • The Alzheimer A beta peptide develops protease resistance in association with its polymerization into fibrils. PubMed. Available from: [Link]

  • Using peptides to study protein-protein interactions. PubMed. Available from: [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available from: [Link]

  • Methods and protocols of modern solid phase peptide synthesis. SpringerLink. Available from: [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available from: [Link]

  • Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera. Available from: [Link]

  • BIOPHYSICAL MEASUREMENTS OF PROTEIN-PROTEIN INTERACTIONS. Purdue University Graduate School. Available from: [Link]

  • Fmoc / t-Bu Solid Phase Synthesis. Sunresin. Available from: [Link]

  • FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. PubMed Central. Available from: [Link]

  • Engineering protease-resistant peptides to inhibit human parainfluenza viral respiratory infection. bioRxiv. Available from: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available from: [Link]

  • beta-Homo Amino Acids. Aapptec Peptides. Available from: [Link]

  • Biotinylated Cell-penetrating Peptides to Study Protein Interactions | Protocol Preview. JoVE. Available from: [Link]

  • Peptide design to control protein–protein interactions. RSC Publishing. Available from: [Link]

  • Using Peptides to Study Protein–Protein Interactions | Request PDF. ResearchGate. Available from: [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Request PDF. ResearchGate. Available from: [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available from: [Link]

  • CHAPTER 5: Modulation of Protein–Protein Interactions Using Cyclic Peptides. Royal Society of Chemistry. Available from: [Link]

  • Beta Amino Acids and Beta Homo Amino Acids. Aapptec Peptides. Available from: [Link]

  • Biophysical prediction of protein-peptide interactions and signaling networks using machine learning. PubMed. Available from: [Link]

  • Biophysical characterization of designed protein–peptide complexes. ResearchGate. Available from: [Link]

  • β-Peptides as inhibitors of protein–protein interactions. PubMed Central. Available from: [Link]

  • Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. National Institutes of Health. Available from: [Link]

  • This compound | C24H29NO5 | CID 2761548. PubChem. Available from: [Link]

  • Cooperative stabilisation of 14-3-3s protein– protein interactions via covalent protein modification. RSC Publishing. Available from: [Link]

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Application Note: Strategic Incorporation of Fmoc-O-tert-butyl-L-beta-homothreonine for the Synthesis of Proteolytically Stable Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Native peptides, despite their high specificity and potency, are often hindered as therapeutic agents by their poor metabolic stability and low bioavailability. Peptidomimetics, synthetic molecules that mimic the structure and function of natural peptides, offer a compelling solution to these challenges. The incorporation of non-proteinogenic amino acids, particularly β-amino acids, is a cornerstone of modern peptidomimetic design. This application note provides a detailed guide for researchers on the use of Fmoc-O-tert-butyl-L-beta-homothreonine , a key building block for synthesizing proteolytically resistant peptide analogs. We will explore the rationale behind β-amino acid incorporation, the specific advantages of this protected homolog of threonine, and provide detailed, field-proven protocols for its successful integration into peptide chains using Solid-Phase Peptide Synthesis (SPPS).

The Imperative for Peptidomimetics: Beyond Nature's Blueprint

The Therapeutic Promise and Peril of Native Peptides

Peptides are exquisite signaling molecules, governing nearly all physiological processes with high precision.[1] This inherent biological activity makes them attractive candidates for drug development. However, their utility is often compromised by two major liabilities:

  • Proteolytic Instability: Peptides are rapidly degraded by proteases in plasma and tissues, leading to very short in vivo half-lives.

  • Poor Membrane Permeability: Their typically hydrophilic and flexible nature prevents efficient passage across cell membranes to engage intracellular targets.

β-Amino Acids: Engineering Stability and Structure

A powerful strategy to overcome these limitations is the use of peptidomimetics.[2] One of the most successful approaches involves the incorporation of β-amino acids, which are structural homologs of α-amino acids containing an additional carbon atom in their backbone.[3]

This seemingly minor modification has profound consequences:

  • Enhanced Proteolytic Resistance: The altered peptide bond geometry is poorly recognized by proteases, rendering the resulting β-peptides and α,β-hybrid peptides exceptionally stable against enzymatic degradation.[2][3][4]

  • Novel Conformational Landscapes: The increased backbone flexibility allows β-peptides to adopt unique and highly stable secondary structures, such as helices and turns, that are distinct from those of α-peptides.[5] This provides a powerful tool to control the three-dimensional shape of a molecule to optimize receptor binding and biological activity.[6]

The Building Block: Dissecting this compound

To leverage the benefits of β-amino acids, chemists require building blocks that are compatible with standard, automated synthesis techniques. This compound is an ideally designed reagent for this purpose.

Chemical Structure and Orthogonal Protection

This building block features two critical protecting groups that are "orthogonal," meaning each can be removed under distinct chemical conditions without affecting the other.[7] This principle is the foundation of modern Fmoc-based SPPS.[8][9]

  • Fmoc (9-fluorenylmethoxycarbonyl) Group: Protects the N-terminal amine. It is base-labile and is selectively removed at the start of each coupling cycle with a mild base, typically piperidine.[8]

  • tBu (tert-butyl) Group: Protects the hydroxyl side chain of the homothreonine residue as a tert-butyl ether. It is acid-labile and remains stable throughout the synthesis until it is removed during the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[7][10]

Caption: The iterative workflow of the Solid-Phase Peptide Synthesis (SPPS) cycle.

Protocol 1: N-Terminal Fmoc Deprotection

This procedure is performed before each amino acid coupling step to expose the N-terminal amine. [11]

  • Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.

  • Solvent Removal: Drain the DMF from the resin.

  • Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate gently for 5-10 minutes.

  • Drain: Drain the piperidine solution. The dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance, can be monitored to quantify Fmoc removal. [8]5. Repeat: Repeat the piperidine treatment (steps 3-4) one more time to ensure complete deprotection.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reaction.

Protocol 2: Coupling of this compound

The carboxylic acid of the incoming amino acid must be activated to form a peptide bond. While β-amino acids can be coupled using standard reagents, their increased steric bulk may sometimes necessitate more potent activators or longer reaction times. [12] Materials:

  • This compound (3-5 equivalents relative to resin loading)

  • Coupling Reagent (see table below)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvent: Anhydrous, amine-free DMF

Coupling Reagent Class Equivalents Notes & Causality
HBTU / HOBt Aminium Salt2.95 / 3.0A robust, cost-effective workhorse for standard couplings. The HOBt additive minimizes potential racemization. [11][13]
HATU Aminium Salt2.95More reactive than HBTU due to the 7-aza-HOBt (HOAt) leaving group. It is the reagent of choice for sterically hindered or difficult couplings, ensuring higher efficiency and faster kinetics. [14]
DIC / OxymaPure Carbodiimide3.0 / 3.0A modern alternative to HOBt, OxymaPure is less explosive and highly effective at suppressing racemization. DIC is used as the dehydrating agent. [13]

Procedure (using HATU):

  • Pre-activation: In a separate vessel, dissolve this compound (3 eq.) and HATU (2.95 eq.) in DMF.

  • Base Addition: Add DIPEA (6 eq.) to the activation mixture. The solution may change color. Agitate for 2-5 minutes. Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, initiating the formation of the highly reactive OAt-ester intermediate.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin from Protocol 1.

  • Reaction: Agitate the reaction vessel for 60-120 minutes at room temperature. For particularly difficult sequences, reaction time can be extended or gentle heating (e.g., 40°C) may be applied.

  • Monitoring & Wash: After the reaction, drain the solution and wash the resin thoroughly with DMF (3-5 times). Proceed to Protocol 3 to confirm completion.

Protocol 3: Qualitative Monitoring of Coupling Completion

It is crucial to verify that all free amines have been acylated before proceeding to the next cycle. The Kaiser test is a reliable method for detecting primary amines.

  • Sample Collection: Remove a small sample of resin beads (5-10 beads) and wash them thoroughly with ethanol.

  • Reagent Addition: Add 2-3 drops each of:

    • Reagent A: 5% (w/v) ninhydrin in ethanol

    • Reagent B: 80% (w/v) phenol in ethanol

    • Reagent C: 2% (v/v) 0.001M KCN in pyridine

  • Heating: Heat the sample at 100°C for 3-5 minutes.

  • Observation:

    • Positive Result (Blue Beads): Indicates the presence of free primary amines (incomplete coupling). The coupling step (Protocol 2) must be repeated.

    • Negative Result (Yellow/Colorless Beads): Indicates successful and complete coupling. You may proceed to the next deprotection cycle.

Protocol 4: Final Cleavage and Global Deprotection

Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all acid-labile side-chain protecting groups (including the O-tert-butyl group) are removed simultaneously.

Cleavage Cocktail: A standard cleavage cocktail for peptides without highly sensitive residues is:

  • 95% Trifluoroacetic Acid (TFA)

  • 2.5% Water

  • 2.5% Triisopropylsilane (TIS)

Expert Insight: The choice of scavengers is critical. The tert-butyl cation released during deprotection is highly reactive and can alkylate sensitive residues like Tryptophan, Methionine, or Cysteine. [7][15]* Water acts as a scavenger and helps with peptide solubility.

  • TIS is a highly effective carbocation scavenger.

  • For peptides containing Cysteine, 1,2-ethanedithiol (EDT) is often added to prevent side reactions.

Procedure:

  • Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

  • Cleavage: Add the cold (0°C) cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Collection: Filter the resin and collect the filtrate, which now contains the deprotected peptide.

  • TFA Removal: Concentrate the filtrate under reduced pressure to remove the majority of the TFA.

  • Precipitation: Precipitate the crude peptide by adding it dropwise to a stirred flask of cold (0°C) diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

Impact and Applications

The incorporation of β-homothreonine fundamentally alters the properties of the resulting peptide.

  • Structural Modulation: The additional backbone flexibility can be harnessed to either disrupt undesirable secondary structures (like β-sheet aggregation) or to stabilize novel, bioactive conformations. [6][16]The stereochemistry of the β-carbon and the side chain are critical determinants of the final structure.

  • Enhanced Biological Half-Life: The primary benefit is a dramatic increase in resistance to proteases, making these peptidomimetics viable candidates for in vivo applications where parent α-peptides would be rapidly degraded. [4][17]* Therapeutic Development: This strategy is widely employed in drug discovery to create analogs of hormones, enzyme inhibitors, and receptor antagonists with improved pharmacokinetic profiles. [6][18]

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) 1. Steric hindrance of the β-amino acid.2. Peptide aggregation on resin.3. Insufficient reagent equivalents or reaction time.1. Switch to a more potent coupling reagent like HATU.<br>2. Increase reaction time and/or temperature (up to 40-50°C).3. Double couple (repeat the coupling step).4. For aggregation, use a different solvent (e.g., NMP) or chaotropic salts.
Low Yield After Cleavage 1. Incomplete cleavage from the resin.2. Loss of peptide during workup/precipitation.1. Extend the cleavage time or use a fresher TFA cocktail.2. Ensure the ether used for precipitation is ice-cold and add the peptide solution slowly to promote formation of a solid precipitate.
Unexpected Masses in MS Analysis 1. Deletion sequences from incomplete coupling.2. Side reactions from inadequate scavenging during cleavage.3. Racemization.1. Implement capping (acetylation) of unreacted amines after each coupling step to terminate deletion sequences.2. Optimize the scavenger cocktail based on the peptide sequence (e.g., add EDT for Cys).3. Use high-purity reagents and additives like HOBt or OxymaPure to suppress racemization. [13]

References

  • G. Guichard, J.-P. Briand. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

  • M. S. A. G. S. T. H. Wright, D. J. Madge. Beta-amino acids: versatile peptidomimetics. PubMed. [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • M. S. A. G. S. T. H. Wright, D. J. Madge. Beta-amino acids: versatile peptidomimetics | Request PDF. ResearchGate. [Link]

  • S. K. George, B. V. V. S. Kumar, M. V. R. Reddy, C. T. C. C. H. Li, W. C. T. S. C. Hung. A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis. PMC - NIH. [Link]

  • Chem-Impex. Fmoc-O-tert-butyl-L-β-homothreonine. Chem-Impex. [Link]

  • S. K. G., P. K. S. Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews. [Link]

  • V. S. K. A. K. V. S. K. Peptides and peptidomimetics as immunomodulators. PMC - NIH. [Link]

  • AAPPTec. Coupling Reagents. Aapptec Peptides. [Link]

  • Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]

  • Biovera. Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera. [Link]

  • AAPPTec. Guide to Solid Phase Peptide Synthesis. AAPPTec. [Link]

  • UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • A. R. K. M. L. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. ResearchGate. [Link]

  • M. Amblard, J.-A. Fehrentz, J. Martinez, G. Subra. Methods and protocols of modern solid phase peptide synthesis. SpringerLink. [Link]

  • Chem-Impex. Fmoc-O-tert-butyl-L-threonine. Chem-Impex. [Link]

  • Amino Acid Derivatives. Fmoc-L-Thr(tBu)-OH | Protected Threonine for Peptide Synthesis. Amino Acid Derivatives. [Link]

  • Sunresin. Fmoc / t-Bu Solid Phase Synthesis. Sunresin. [Link]

  • J. M. C. G. A. I. F. A. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry (RSC Publishing). [Link]

  • K. P. C. Reagent-free continuous thermal tert-butyl ester deprotection. PubMed. [Link]

  • D. Seebach, A. K. Beck, D. J. Bierbaum. Beta-peptidic peptidomimetics. PubMed. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • F.-L. Qing. 4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis. NIH. [Link]

  • PubChem. This compound. PubChem. [Link]

  • ResearchGate. Enzymatic stability characterization in the presence of serum protease of peptides (left) and lipopeptides (right). Curve doses vs. response. ResearchGate. [Link]

  • F. Lecaille, G. Lalmanach, P. G. V. D. G. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. PubMed. [Link]

  • Chemistry Stack Exchange. Why is tert-Butyl (tBu) often not listed as protecting group for alcohol? Chemistry Stack Exchange. [Link]

  • ResearchGate. Deprotection of the t-butyl ester group | Download Scientific Diagram. ResearchGate. [Link]

  • W. D. Lubell. Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. ResearchGate. [Link]

  • P. Balaram. Role of peptide backbone conformation on biological activity of chemotactic peptides. PubMed. [Link]

  • P. Balaram. Role of peptide backbone conformation on biological activity of chemotactic peptides. International Journal of Peptide and Protein Research. [Link]

  • Semantic Scholar. Solid-state and solution-phase conformations of pseudoproline-containing dipeptides. Semantic Scholar. [Link]

  • J. Wang. Effects of phosphorylation on the intrinsic propensity of backbone conformations of serine/threonine. PMC - PubMed Central. [Link]

  • C. A. Smith. Effects of Phosphorylation on Protein Backbone Dynamics and Conformational Preferences. PMC - PubMed Central. [Link]

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Application Notes and Protocols for Automated Peptide Synthesis with Fmoc-O-tert-butyl-L-β-homothreonine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Peptidic Architecture with β-Amino Acids

The synthesis of peptides with functions beyond those found in nature is a cornerstone of modern drug discovery and materials science. The incorporation of non-canonical amino acids offers a powerful tool to modulate the pharmacological and physicochemical properties of peptides, such as enhancing their stability against enzymatic degradation and inducing specific secondary structures.[1][2] Among these, β-amino acids are of particular interest as they introduce an additional carbon atom into the peptide backbone, leading to unique conformational properties.[2] This guide provides a detailed protocol and scientific rationale for the automated solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-O-tert-butyl-L-β-homothreonine, a derivative of the non-proteinogenic amino acid β-homothreonine.[3]

Fmoc-O-tert-butyl-L-β-homothreonine is a valuable building block for creating bioactive peptides with enhanced stability and solubility, finding applications in oncology and immunology research.[3] The strategic use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection and the acid-labile tert-butyl (tBu) group for the side-chain hydroxyl function allows for a robust and orthogonal approach to peptide synthesis.[4][5]

This document will delve into the critical aspects of incorporating this unique amino acid, addressing the challenges posed by its structure and providing optimized protocols for successful automated synthesis.

Core Principles of Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)

Automated SPPS using the Fmoc/tBu strategy is a cyclical process performed on an insoluble polymer resin.[6][7] This method allows for the efficient assembly of a peptide chain from the C-terminus to the N-terminus.[8] Each cycle consists of two main steps: the removal of the temporary Nα-Fmoc protecting group and the coupling of the next Fmoc-protected amino acid.[7][9]

SPPS_Cycle

The orthogonality of the Fmoc and tBu protecting groups is fundamental to this strategy. The Fmoc group is labile to basic conditions (e.g., 20% piperidine in DMF), while the tBu group is stable under these conditions but readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step.[5]

Challenges in Incorporating Fmoc-O-tert-butyl-L-β-homothreonine

The incorporation of β-amino acids, particularly those with bulky side chains and protecting groups, can present challenges compared to the synthesis with standard α-amino acids. These challenges primarily stem from steric hindrance and the potential for peptide aggregation.

Steric Hindrance: The β-amino acid structure, with its additional backbone carbon and the bulky O-tert-butyl group on the β-homothreonine side chain, can sterically hinder the approach of the activated amino acid to the free N-terminal amine of the growing peptide chain.[10][11] This can lead to slower coupling kinetics and incomplete reactions, resulting in deletion sequences.[10]

Peptide Aggregation: Sequences containing β-amino acids can adopt unique secondary structures, which may in some cases promote inter-chain aggregation on the solid support.[6] This aggregation can physically block reactive sites, leading to failed couplings and deprotection steps.[9]

To overcome these challenges, optimization of the coupling conditions is crucial. This includes the selection of more potent activating reagents and potentially longer coupling times or the use of elevated temperatures, which can be achieved with microwave-assisted peptide synthesizers.[11]

Optimized Coupling Protocol for Fmoc-O-tert-butyl-L-β-homothreonine

The following protocol is designed for the efficient incorporation of Fmoc-O-tert-butyl-L-β-homothreonine in an automated peptide synthesizer.

Reagents and Materials
ReagentPurposeSupplier Recommendation
Fmoc-O-tert-butyl-L-β-homothreonineAmino acid building blockChem-Impex or equivalent
Rink Amide ResinSolid support for C-terminal amideStandard suppliers
N,N-Dimethylformamide (DMF)Solvent for washing and reactionsPeptide synthesis grade
PiperidineReagent for Fmoc deprotectionReagent grade
N,N'-Diisopropylcarbodiimide (DIC)Carbodiimide coupling reagentPeptide synthesis grade
Oxyma PureAdditive to suppress racemizationStandard suppliers
N,N-Diisopropylethylamine (DIEA)Base for activation and neutralizationPeptide synthesis grade
Dichloromethane (DCM)Solvent for resin swelling and washingReagent grade
Cleavage Cocktail (TFA/TIS/H₂O)For final cleavage and deprotectionSee protocol below
Automated Synthesizer Program

This protocol outlines a single coupling cycle. The synthesizer should be programmed to repeat these steps for each amino acid in the sequence.

1. Resin Swelling:

  • Swell the Rink Amide resin in DMF for at least 30 minutes in the reaction vessel.[12]

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 20% piperidine in DMF to the resin.

  • React for 5 minutes, then drain.

  • Add a fresh solution of 20% piperidine in DMF.

  • React for an additional 15 minutes.[12]

  • Drain and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.[4]

3. Coupling of Fmoc-O-tert-butyl-L-β-homothreonine:

  • Amino Acid Preparation: In a separate vial, dissolve 4 equivalents of Fmoc-O-tert-butyl-L-β-homothreonine and 4 equivalents of Oxyma Pure in DMF.

  • Activation: Add 4 equivalents of DIC to the amino acid solution and allow to pre-activate for 2-5 minutes.

  • Coupling Reaction: Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.

  • Couple for 1-2 hours at room temperature. For difficult sequences, a double coupling or extended coupling time may be necessary.

  • Drain the coupling solution.

4. Washing:

  • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[12]

5. Capping (Optional but Recommended):

  • To block any unreacted N-terminal amines, a capping step with acetic anhydride and DIEA in DMF can be performed. This prevents the formation of deletion peptides.

Coupling_Workflow

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide must be cleaved from the resin, and all side-chain protecting groups, including the O-tert-butyl group, must be removed.[9] This is achieved using a strong acid cleavage cocktail.

Cleavage Cocktail Preparation

A standard and effective cleavage cocktail for peptides containing acid-labile protecting groups is Reagent K.[13]

Reagent K Composition:

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

CAUTION: Prepare the cleavage cocktail in a well-ventilated fume hood. TFA is highly corrosive.[14]

Cleavage Protocol
  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).[15]

  • Agitate the mixture at room temperature for 2-4 hours.[15]

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.[12]

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether 2-3 times to remove scavengers and residual TFA.

  • Dry the crude peptide under vacuum.

Purification and Analysis

The crude peptide should be purified by reversed-phase high-performance liquid chromatography (RP-HPLC). The incorporation of a β-amino acid may alter the peptide's hydrophobicity and retention time compared to its α-amino acid counterpart.[16]

HPLC Conditions
ParameterRecommended Setting
Column C18, 5 µm, 100 Å, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient A linear gradient of 5-95% B over 30 minutes is a good starting point.[17]
Flow Rate 1.0 mL/min
Detection 214 nm and 280 nm
Mass Spectrometry Analysis

The purified peptide should be characterized by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its identity and purity. The observed molecular weight should match the calculated theoretical mass of the peptide containing the β-homothreonine residue. Amino acid analysis can also be performed for absolute peptide quantitation.[18]

Conclusion

The successful automated synthesis of peptides containing Fmoc-O-tert-butyl-L-β-homothreonine is achievable with careful optimization of the coupling protocol. By employing potent activating reagents and allowing for sufficient reaction times, the steric challenges associated with this non-canonical amino acid can be overcome. The protocols outlined in this guide provide a robust framework for researchers to explore the unique properties that β-amino acids can impart to synthetic peptides, paving the way for the development of novel therapeutics and advanced biomaterials.

References

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 749-758.
  • Vaidehi, N., et al. (2002). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
  • Cabrele, C., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9718-9748.
  • Larsen, B. D., & Nielsen, T. E. (2015). Cleavage of synthetic peptides.
  • Cabrele, C., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
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manual synthesis protocols for Fmoc-O-tert-butyl-L-beta-homothreonine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Manual Synthesis of Fmoc-O-tert-butyl-L-beta-homothreonine

Abstract

This document provides a comprehensive guide for the manual synthesis of this compound, a crucial building block in the solid-phase synthesis of modified peptides and peptidomimetics. Beta-amino acids, such as β-homothreonine, are of significant interest in drug discovery due to their ability to confer unique structural properties and increased proteolytic stability to peptides.[1][2] This protocol details a robust two-stage synthetic strategy: first, the one-carbon backbone homologation of Fmoc-L-threonine to Fmoc-L-β-homothreonine via an Arndt-Eistert reaction and subsequent Wolff rearrangement, followed by the selective O-tert-butylation of the side-chain hydroxyl group. We provide detailed, step-by-step experimental procedures, explain the chemical principles behind the chosen methodologies, and include a troubleshooting guide to address potential challenges. This application note is intended for researchers, chemists, and drug development professionals engaged in advanced peptide synthesis.

Introduction: The Significance of β-Amino Acids in Peptide Science

Alpha-amino acids are the fundamental constituents of natural peptides and proteins. However, their synthetic analogs, β-amino acids, have garnered substantial attention for their unique contributions to medicinal chemistry and materials science.[3][4] The inclusion of a β-amino acid introduces an additional methylene group into the peptide backbone, which imparts several advantageous properties:

  • Enhanced Proteolytic Stability: The altered backbone structure makes β-peptides resistant to degradation by common proteases, a critical feature for increasing the in vivo half-life of peptide-based therapeutics.[2]

  • Novel Secondary Structures: β-peptides can fold into stable, predictable secondary structures, including helices, sheets, and turns, that are distinct from those formed by α-peptides. This allows for the design of peptidomimetics with unique conformational properties for targeting specific biological receptors.[5]

  • Structural Diversity: The expanded conformational landscape of β-amino acids provides a powerful tool for designing molecules with precise three-dimensional arrangements of functional groups.[1]

This compound is a derivative of the proteinogenic amino acid threonine, designed for seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS). The orthogonal protection scheme, featuring the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the amine and the acid-labile tert-butyl (tBu) group on the side-chain hydroxyl, allows for precise, stepwise peptide elongation.[6][7]

Principle of the Synthetic Strategy

The synthesis of the target compound is achieved through a logical, two-part process. This strategy is designed to first establish the β-amino acid backbone and then install the acid-labile side-chain protecting group, minimizing potential side reactions.

Part 1: Arndt-Eistert Homologation. The conversion of an α-amino acid to its β-amino acid counterpart is achieved via the Arndt-Eistert synthesis. This classic homologation method involves three key steps:

  • Activation: The carboxylic acid of the starting material, Fmoc-L-threonine, is converted into a more reactive species, typically a mixed anhydride or an acid chloride.

  • Diazoketone Formation: The activated acid is reacted with diazomethane to form an α-diazoketone intermediate.

  • Wolff Rearrangement: The diazoketone undergoes a rearrangement catalyzed by a metal salt (e.g., silver benzoate), often promoted by sonication, to form a ketene.[8] This ketene is immediately trapped by a nucleophile (water, in this case) to yield the homologated carboxylic acid, Fmoc-L-β-homothreonine.[8]

Part 2: Selective O-tert-butylation. With the β-amino acid backbone established, the side-chain hydroxyl group is protected with a tert-butyl ether. This is a critical step that requires conditions that will not compromise the existing Fmoc protecting group. The reaction proceeds by treating Fmoc-L-β-homothreonine with a surplus of isobutylene under strongly acidic catalysis.[9] While various acids can be used, a catalyst system of boron trifluoride etherate (BF₃·OEt₂) is effective for this transformation on N-protected amino acids, driving the reaction to completion while minimizing side reactions.[10]

The overall synthetic scheme is depicted below.

cluster_0 Part 1: Arndt-Eistert Homologation cluster_1 Part 2: O-tert-butylation FmocThr Fmoc-L-threonine Diazoketone α-Diazoketone Intermediate FmocThr->Diazoketone 1. Isobutyl chloroformate, NMM 2. Diazomethane (CH₂N₂) FmocBetaThr Fmoc-L-β-homothreonine FinalProduct Fmoc-O-tert-butyl-L-β-homothreonine FmocBetaThr->FinalProduct Isobutylene, Cat. BF₃·OEt₂ in Dichloromethane Diazoketone->FmocBetaThr Wolff Rearrangement (Ag benzoate, H₂O, Sonication)

Caption: Chemical synthesis route for Fmoc-O-tert-butyl-L-β-homothreonine.

Detailed Experimental Protocols

Safety Precaution: This protocol involves hazardous reagents, including diazomethane , which is highly toxic and potentially explosive. Diazomethane should only be generated and handled in a dedicated fume hood by trained personnel using appropriate safety equipment (shatter-proof screen, proper glassware). Thionyl chloride and boron trifluoride etherate are corrosive and moisture-sensitive. Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
Fmoc-L-threonine≥99% PuritySigma-Aldrich, Bachem
Isobutyl chloroformateReagent GradeAcros Organics
N-Methylmorpholine (NMM)Reagent GradeAlfa Aesar
Diazomethane (Generated in situ)--
Silver (I) BenzoateReagent GradeSigma-Aldrich
Isobutylene (liquefied)≥99%Matheson
Boron trifluoride etherate (BF₃·OEt₂)RedistilledSigma-Aldrich
Tetrahydrofuran (THF)AnhydrousAcros Organics
DioxaneAnhydrousSigma-Aldrich
Dichloromethane (DCM)AnhydrousFisher Scientific
Diethyl EtherAnhydrousFisher Scientific
Ethyl AcetateHPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Sodium Bicarbonate (NaHCO₃)ACS GradeVWR
Sodium Chloride (NaCl)ACS GradeVWR
Magnesium Sulfate (MgSO₄)AnhydrousVWR
Hydrochloric Acid (HCl)ConcentratedFisher Scientific
Silica Gel60 Å, 230-400 meshSorbent Technologies
Ultrasonic Bath-Branson
Pressure-rated reaction vessel-Chemglass
Protocol Part 1: Synthesis of Fmoc-L-β-homothreonine

This procedure is adapted from established methods for the Wolff rearrangement of Fmoc-amino acids.[8]

  • Formation of Mixed Anhydride:

    • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Fmoc-L-threonine (1.0 eq) in anhydrous THF (approx. 0.2 M concentration).

    • Cool the solution to -15 °C using an ice-salt or acetone/dry ice bath.

    • Add N-methylmorpholine (NMM) (1.0 eq) dropwise while stirring.

    • Slowly add isobutyl chloroformate (1.0 eq) dropwise, ensuring the internal temperature does not exceed -10 °C. A white precipitate (NMM·HCl) will form.

    • Stir the reaction mixture at -15 °C for 30 minutes.

  • Diazoketone Formation (EXTREME CAUTION):

    • In a separate apparatus, generate a solution of diazomethane in anhydrous diethyl ether using a standard procedure (e.g., from Diazald®).

    • Filter the cold mixed anhydride suspension through a pre-cooled sintered glass funnel to remove the NMM·HCl precipitate, collecting the filtrate in a flask cooled to 0 °C.

    • Slowly add the ethereal solution of diazomethane (approx. 2-3 eq) to the cold filtrate with gentle stirring. The addition is complete when a faint yellow color persists and nitrogen evolution ceases.

    • Allow the reaction to stir at 0 °C for 2-3 hours.

    • Carefully quench any excess diazomethane by adding a few drops of glacial acetic acid until the yellow color disappears.

  • Ultrasound-Promoted Wolff Rearrangement:

    • Transfer the α-diazoketone solution to a suitable flask. Add a solution of silver benzoate (0.1 eq) dissolved in triethylamine (1.0 eq).

    • Add a mixture of 1,4-dioxane and water (e.g., 9:1 v/v) to the reaction.

    • Place the flask in an ultrasonic bath at room temperature and sonicate for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) for the disappearance of the diazoketone spot.

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Work-up and Isolation:

    • Wash the organic phase sequentially with 1 M HCl (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude Fmoc-L-β-homothreonine. This product is often a pale yellow solid or oil and may be used directly in the next step or purified further by column chromatography if necessary.

Protocol Part 2: O-tert-butylation of Fmoc-L-β-homothreonine

This procedure is based on acid-catalyzed tert-butylation methods.[9][10]

  • Reaction Setup:

    • Place the crude Fmoc-L-β-homothreonine (1.0 eq) in a pressure-rated reaction vessel equipped with a magnetic stir bar.

    • Dissolve the starting material in anhydrous dichloromethane (DCM).

    • Cool the vessel to approximately -30 °C in a dry ice/acetone bath.

    • Carefully condense liquefied isobutylene (approx. 10-20 eq) into the reaction vessel.

    • Seal the vessel securely.

  • Catalysis and Reaction:

    • Slowly add the catalyst, boron trifluoride etherate (BF₃·OEt₂) (approx. 0.1-0.2 eq), to the cold, sealed mixture via syringe.

    • Allow the reaction vessel to warm slowly to room temperature behind a blast shield.

    • Stir the mixture at room temperature for 24-48 hours. The reaction progress should be monitored by TLC or LC-MS by carefully taking an aliquot.

  • Work-up and Purification:

    • After the reaction is complete, cool the vessel back down to below 0 °C before carefully venting the excess isobutylene in a fume hood.

    • Dilute the reaction mixture with DCM.

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer and wash it with water (1x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product.

    • Purify the crude material using silica gel column chromatography, typically with a gradient of ethyl acetate in hexanes, to yield the final product, Fmoc-O-tert-butyl-L-β-homothreonine, as a white solid.

G start Start: Fmoc-L-threonine step1 Step 1: Mixed Anhydride Formation (Isobutyl chloroformate, NMM, THF, -15°C) start->step1 step2 Step 2: Diazoketone Synthesis (Add CH₂N₂/Ether, 0°C) CAUTION: TOXIC/EXPLOSIVE step1->step2 step3 Step 3: Wolff Rearrangement (Ag Benzoate, Dioxane/H₂O, Sonication) step2->step3 workup1 Workup 1: Acid/Brine Wash, Dry, Concentrate step3->workup1 intermediate Intermediate: Crude Fmoc-L-β-homothreonine workup1->intermediate step4 Step 4: O-tert-butylation Setup (Dissolve in DCM, Add Isobutylene, -30°C) intermediate->step4 step5 Step 5: Catalysis & Reaction (Add BF₃·OEt₂, Stir 24-48h at RT) step4->step5 workup2 Workup 2: Quench, Wash, Dry, Concentrate step5->workup2 purification Final Purification: Silica Gel Column Chromatography workup2->purification product Final Product: Fmoc-O-tert-butyl-L-β-homothreonine purification->product

Caption: Laboratory workflow for the manual synthesis of the target compound.

Quantitative Data and Troubleshooting

Summary of Reaction Parameters
ParameterPart 1: HomologationPart 2: O-tert-butylation
Starting Material Fmoc-L-threonineFmoc-L-β-homothreonine
Key Reagents Isobutyl chloroformate, DiazomethaneIsobutylene, BF₃·OEt₂
Stoichiometry (eq) Reagents: ~1.0-1.1, CH₂N₂: ~2-3Isobutylene: ~10-20, Catalyst: ~0.1-0.2
Solvent THF, Diethyl Ether, DioxaneDichloromethane (DCM)
Temperature -15 °C to Room Temp.-30 °C to Room Temp.
Typical Duration 6-8 hours24-48 hours
Expected Yield 60-75% (crude)50-70% (after purification)
Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Part 1 Incomplete activation of the carboxylic acid. Degradation of diazomethane. Inefficient Wolff rearrangement.Ensure all reagents and solvents for activation are anhydrous. Use freshly prepared diazomethane solution. Ensure efficient sonication and use of fresh silver benzoate catalyst.
Epimerization/Racemization Base (NMM) exposure time is too long during activation. Over-sonication.Minimize time between anhydride formation and reaction with diazomethane. Monitor rearrangement by TLC and stop sonication once the starting material is consumed. The degree of racemization can be checked by CZE.[8]
Incomplete reaction in Part 2 Insufficient catalyst. Inactive catalyst due to moisture. Insufficient isobutylene.Use a higher loading of BF₃·OEt₂ (e.g., up to 0.5 eq). Ensure all glassware and solvents are scrupulously dry. Use a larger excess of isobutylene and ensure the reaction vessel is properly sealed.
Fmoc group cleavage during Part 2 Catalyst is too harsh or reaction time is excessively long.Reduce the amount of BF₃·OEt₂ or reaction time. Monitor the reaction closely by TLC for the appearance of the free amine byproduct.
Difficult purification of final product Presence of unreacted starting material and other byproducts.Perform a careful silica gel column chromatography with a shallow solvent gradient to ensure good separation of spots.

Conclusion

The synthetic protocol detailed herein provides a reliable pathway to obtain high-purity Fmoc-O-tert-butyl-L-β-homothreonine for advanced peptide synthesis. By combining a classic Arndt-Eistert homologation with a selective side-chain protection step, this guide enables researchers to produce this valuable non-canonical amino acid. The explanations of the underlying chemical principles and the troubleshooting guide are intended to empower scientists to successfully implement and adapt this protocol for their specific research and development needs in the expanding field of peptidomimetics.

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  • Chem-Impex. L-β-homothreonine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTjDH4DdYBbVwxSiZNILOo6_Wcx82ouO-HeH5nhE93FfKOahkkcJeB2N500bw4NDO0oa_y6krm603WskDMunD_MVKX5OS_Ggj2U8O2eY94eT_4s2lySGhIZ12RVOrbDx8n-7w=]

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Application Notes and Protocols for Fmoc-O-tert-butyl-L-beta-homothreonine in Peptide Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Chemical Space of Peptide Libraries with β-Amino Acids

The synthesis of peptide libraries is a cornerstone of modern drug discovery and chemical biology, enabling the high-throughput screening of vast numbers of molecules for desired biological activities.[1] While the 20 proteinogenic α-amino acids have traditionally formed the basis of these libraries, the incorporation of non-natural amino acids offers a powerful strategy to expand their chemical diversity and functional potential. Among these, β-amino acids have garnered significant interest due to their ability to confer unique structural and pharmacological properties upon peptides.[2]

The incorporation of β-amino acids, such as L-β-homothreonine, into peptide backbones can induce novel secondary structures and, critically, enhance resistance to enzymatic degradation, thereby increasing the in vivo half-life of peptide-based therapeutics.[3] This application note provides a detailed technical guide for the use of Fmoc-O-tert-butyl-L-β-homothreonine, a key building block for introducing this valuable modification into peptide libraries via solid-phase peptide synthesis (SPPS).

As a Senior Application Scientist, this guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for key experimental choices. We will delve into the specific challenges associated with the incorporation of this sterically hindered β-amino acid and provide evidence-based strategies to ensure high coupling efficiency and final peptide purity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of β-amino acid-containing peptides in their research.

Physicochemical Properties of Fmoc-O-tert-butyl-L-β-homothreonine

A thorough understanding of the physicochemical properties of the building block is essential for successful peptide synthesis. Fmoc-O-tert-butyl-L-β-homothreonine is a derivative of L-threonine with an additional methylene group in its backbone, classifying it as a β-homo-amino acid. The α-amino group is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group, while the side-chain hydroxyl group is protected by the acid-labile tert-butyl (tBu) group. This orthogonal protection scheme is fully compatible with standard Fmoc-based SPPS.[4]

PropertyValueSource
Chemical Formula C₂₄H₂₉NO₅[5]
Molecular Weight 411.5 g/mol [5]
CAS Number 353245-99-5[5]
Appearance White to light yellow glassy solid[5]
Purity ≥ 98% (HPLC)[5]
Solubility Soluble in DMF, NMP, and DCMGeneral knowledge for Fmoc-amino acids
Storage Conditions 0 - 8 °C[5]

The presence of the β-carbon and the bulky O-tert-butyl group can present steric challenges during the coupling reaction, necessitating optimized conditions for efficient incorporation into the growing peptide chain.

Solid-Phase Peptide Synthesis (SPPS) of β-Homothreonine-Containing Peptides

The following section provides a detailed protocol for the incorporation of Fmoc-O-tert-butyl-L-β-homothreonine into a peptide sequence on a solid support. The protocol is based on established methods for the synthesis of complex peptides and has been adapted to address the specific challenges posed by this sterically hindered β-amino acid.[6]

General Workflow for Fmoc-SPPS

The synthesis of peptides on a solid support follows a cyclical process of deprotection and coupling, as illustrated in the diagram below.

SPPS_Workflow Resin Resin with free amine Coupling Fmoc-AA Coupling Resin->Coupling Activate & Couple (e.g., HATU/DIPEA) Wash1 DMF Wash Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 DMF Wash Deprotection->Wash2 Next_Cycle Next Coupling Cycle or Final Cleavage Wash2->Next_Cycle

Figure 1: General workflow for a single cycle of Fmoc-based solid-phase peptide synthesis.

Protocol for Incorporation of Fmoc-O-tert-butyl-L-β-homothreonine

This protocol is designed for a 0.1 mmol synthesis scale. Reagent volumes and quantities should be adjusted accordingly for different scales.

Materials:

  • Rink Amide resin (or other suitable resin depending on desired C-terminal functionality)

  • Fmoc-O-tert-butyl-L-β-homothreonine

  • Standard Fmoc-protected α-amino acids

  • Coupling Reagents (Choose one):

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[5]

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[7]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Cleavage Cocktail (Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT)[8]

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling of Fmoc-O-tert-butyl-L-β-homothreonine (Double Coupling Recommended):

    • Activation: In a separate vial, dissolve Fmoc-O-tert-butyl-L-β-homothreonine (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow to pre-activate for 2-5 minutes. The use of a highly efficient coupling reagent like HATU is recommended for sterically hindered amino acids.[9]

    • First Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 2 hours at room temperature.

    • Wash: Wash the resin with DMF (3 x 1 min).

    • Second Coupling: Repeat the activation and coupling steps to ensure maximum incorporation and minimize the formation of deletion sequences.

    • Wash: Wash the resin thoroughly with DMF (5 x 1 min).

  • Monitoring the Coupling Reaction: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue/purple beads), a third coupling may be necessary.

  • Chain Elongation: Continue the peptide synthesis by repeating the deprotection and coupling steps for the subsequent standard α-amino acids. For non-hindered amino acids, a single coupling step of 1-2 hours with HBTU or HATU is typically sufficient.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum for at least 30 minutes.

    • Add the cleavage cocktail (Reagent K) to the dried resin (approx. 10 mL per gram of resin).[10]

    • Agitate the mixture at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether.

    • A white precipitate (the crude peptide) will form.

  • Peptide Precipitation and Washing:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether (3x).

    • Dry the crude peptide under vacuum.

Optimization and Rationale for Protocol Choices

The successful incorporation of sterically hindered β-amino acids is highly dependent on the choice of coupling reagents and reaction conditions.

Coupling_Logic cluster_challenge Challenge cluster_solution Solution cluster_outcome Outcome Steric_Hindrance Steric Hindrance of Fmoc-β-homoThr(tBu)-OH Potent_Reagent Use Potent Coupling Reagent (e.g., HATU) Steric_Hindrance->Potent_Reagent Overcomes activation barrier Double_Coupling Perform Double Coupling Steric_Hindrance->Double_Coupling Drives reaction to completion Extended_Time Increase Coupling Time Steric_Hindrance->Extended_Time Allows more time for reaction High_Efficiency High Coupling Efficiency Potent_Reagent->High_Efficiency Minimize_Deletion Minimize Deletion Sequences Double_Coupling->Minimize_Deletion Extended_Time->High_Efficiency

Figure 2: Logic diagram illustrating the strategy to overcome steric hindrance during coupling.

  • Choice of Coupling Reagent: Uronium/aminium salt-based coupling reagents like HATU and HBTU are generally more effective than carbodiimides for hindered amino acids due to their higher reactivity. HATU, in particular, is often preferred for its speed and efficiency.[5]

  • Double Coupling: For challenging couplings, such as those involving β-amino acids or other sterically demanding residues, a single coupling reaction may not proceed to completion. Performing the coupling step twice is a robust strategy to maximize the yield of the desired full-length peptide and minimize the accumulation of difficult-to-remove deletion sequences.

  • Cleavage Cocktail: The choice of "Reagent K" as the cleavage cocktail is based on its comprehensive scavenger composition. The tert-butyl cations generated during the deprotection of the O-tert-butyl group can cause side reactions, particularly alkylation of sensitive residues like tryptophan and methionine. The scavengers in Reagent K (phenol, thioanisole, water, and EDT) effectively trap these reactive species, preserving the integrity of the final peptide.[10]

Application in Peptide Library Synthesis

The protocol described above can be readily adapted for the synthesis of peptide libraries using split-and-mix or parallel synthesis methodologies. The incorporation of Fmoc-O-tert-butyl-L-β-homothreonine at one or more positions within the library can generate novel scaffolds with enhanced proteolytic stability, a highly desirable feature for therapeutic peptide candidates.[6]

A notable application of a similar building block, a glycosylated Fmoc-β³-homo-threonine derivative, has been demonstrated in the synthesis of MUC1 glycopeptide analogues.[6][8][11][12][13] These analogues are of significant interest for the development of anti-cancer vaccines. The β-amino acid modification is introduced to improve the biological half-life of the glycopeptide antigen.[6][8][11][12][13] This example underscores the potential of incorporating β-homo-amino acids to create more robust and effective peptide-based immunotherapies.

Characterization of β-Homothreonine-Containing Peptides

The successful synthesis of the target peptide should be confirmed by a combination of analytical techniques.

TechniquePurposeExpected Observations for β-Homothreonine Peptides
Reversed-Phase HPLC (RP-HPLC) Purity assessment and quantificationA single major peak corresponding to the full-length peptide. The retention time may be altered compared to the all-α-amino acid analogue due to changes in hydrophobicity and conformation.
Mass Spectrometry (MS) Molecular weight confirmationThe observed molecular weight should match the calculated theoretical mass of the peptide. Tandem MS (MS/MS) can be used to confirm the amino acid sequence, including the correct incorporation of the β-homothreonine residue. The fragmentation pattern may differ from that of α-peptides due to the altered backbone structure.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural analysis2D NMR techniques (COSY, TOCSY, NOESY) can be used to assign proton resonances and determine the three-dimensional structure of the peptide in solution. The chemical shifts of the protons adjacent to the β-homothreonine residue will be distinct from those of standard α-amino acids.[15]

Conclusion

Fmoc-O-tert-butyl-L-β-homothreonine is a valuable building block for the synthesis of peptide libraries with enhanced structural and pharmacological properties. While its incorporation presents steric challenges, the use of potent coupling reagents, optimized reaction conditions, and a double coupling strategy can ensure high-yield synthesis of the desired peptides. The increased proteolytic stability conferred by the β-amino acid backbone makes this an attractive modification for the development of next-generation peptide therapeutics. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully utilize this compound in their peptide synthesis and drug discovery endeavors.

References

  • Karch, F., & Hoffmann-Röder, A. (2010). Synthesis of glycosylated β³-homo-threonine conjugates for mucin-like glycopeptide analogues. Beilstein Journal of Organic Chemistry, 6, 47. [Link]

  • Karch, F., & Hoffmann-Röder, A. (2010). Synthesis of glycosylated β³-homo-threonine conjugates for mucin-like glycopeptide analogues. Beilstein Journal of Organic Chemistry, 6, 47. [Link]

  • Karch, F., & Hoffmann-Röder, A. (2010). Synthesis of glycosylated β³-homo-threonine conjugates for mucin-like glycopeptide analogues. ResearchGate. [Link]

  • Karch, F., & Hoffmann-Röder, A. (2010). Synthesis of glycosylated β³-homo-threonine conjugates for mucin-like glycopeptide analogues. PubMed. [Link]

  • Karch, F., & Hoffmann-Röder, A. (2010). Synthesis of glycosylated β³-homo-threonine conjugates for mucin-like glycopeptide analogues. Semantic Scholar. [Link]

  • Aapptec. (n.d.). Peptide Synthesis - FAQ. Aapptec. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]

  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec. [Link]

  • Murray, J. K., & Gellman, S. H. (2005). Efficient synthesis of a beta-peptide combinatorial library with microwave irradiation. Journal of the American Chemical Society, 127(38), 13271–13280. [Link]

  • Aapptec. (n.d.). Fmoc-Thr(tBu)-OH [71989-35-0]. Aapptec. [Link]

  • University of North Texas. (2010). Synthesis and Screening of a Combinatorial Peptide Library for Ligands to Target Transferrin: Miniaturizing the Library. UNT Digital Library. [Link]

  • University of Zurich. (n.d.). Peptide/Protein NMR. University of Zurich. [Link]

  • Gorshkov, V., et al. (2016). Threonine versus isothreonine in synthetic peptides analyzed by high-resolution liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 30(11), 1323-31. [Link]

  • Aapptec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Aapptec. [Link]

  • The Organic Chemistry Tutor. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry [Video]. YouTube. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. The Royal Society of Chemistry. [Link]

  • Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Slideshare. [Link]

  • CEM Corporation. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures. CEM Corporation. [Link]

  • Aapptec. (n.d.). Beta Homo Amino Acids for Peptide Synthesis Archives. Aapptec. [Link]

  • The University of Arizona. (n.d.). PEPTIDE FRAGMENTATION AND AMINO ACID QUANTIFICATION BY MASS SPECTROMETRY. The University of Arizona. [Link]

  • Indian Academy of Sciences. (n.d.). Proton NMR studies of peptide conformations. Indian Academy of Sciences. [Link]

  • Aapptec. (2020, April 17). Beta Amino Acids and Beta Homo Amino Acids. Aapptec. [Link]

  • Aapptec. (n.d.). beta-Homo Amino Acids. Aapptec. [Link]

  • ResearchGate. (n.d.). Homoserine and Threonine Peptide Assembly. ResearchGate. [Link]

  • Wikipedia. (n.d.). Proteasome. Wikipedia. [Link]

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Application Notes & Protocols: Strategic Incorporation of Fmoc-O-tert-butyl-L-beta-homothreonine in Modified Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The integration of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern therapeutic peptide design, offering a powerful strategy to enhance pharmacological properties. This guide provides an in-depth technical overview and detailed protocols for the use of Fmoc-O-tert-butyl-L-beta-homothreonine , a modified amino acid analog designed to impart significant advantages, most notably enhanced proteolytic stability. We will explore the structural rationale for its use, address the unique synthetic challenges associated with its sterically hindered nature, and present optimized coupling protocols to ensure its successful incorporation into peptide chains using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Introduction: The Rationale for Backbone Modification

Peptide-based therapeutics often face a significant hurdle in clinical development: rapid degradation by endogenous proteases. This enzymatic cleavage limits their circulating half-life and bioavailability. A proven strategy to overcome this limitation is the introduction of modifications to the peptide backbone.[1] Beta-amino acids, which feature an additional carbon atom in their backbone compared to their alpha-amino acid counterparts, fundamentally alter the peptide structure.[2]

This extension disrupts the canonical spacing of side chains and the peptide bond geometry that proteases are evolved to recognize, thereby rendering the modified peptide significantly more resistant to enzymatic hydrolysis.[1][3] this compound is a strategically protected building block designed for this purpose.

  • β-Homo-Amino Acid Structure: Lengthens the peptide backbone, altering conformation and increasing resistance to peptidases.[1]

  • Fmoc Group (Nα-protection): A base-labile protecting group standard to the most common SPPS strategy, allowing for iterative, controlled peptide elongation.[4]

  • O-tert-butyl Group (Side-Chain Protection): An acid-labile group protecting the hydroxyl function of the homothreonine side chain. Its stability to the basic conditions used for Fmoc removal (orthogonality) is critical to prevent unwanted side reactions throughout the synthesis.[4]

This document serves as a practical guide for researchers aiming to leverage these advantages in their synthetic peptide projects.

Physicochemical Properties and Handling

A summary of the key properties of this compound is provided below.

PropertyValue
Chemical Name (3R,4R)-4-tert-Butoxy-3-(Fmoc-amino)pentanoic acid
Molecular Formula C₂₄H₂₉NO₅
Molecular Weight 411.5 g/mol
Appearance White to off-white powder/solid
Solubility Soluble in DMF, NMP, DCM
Storage Store at 2–8 °C in a sealed container

Core Challenge: Overcoming Steric Hindrance in Coupling

The primary synthetic challenge when incorporating β-amino acids, including β-homothreonine, is overcoming the steric hindrance they present during the coupling reaction. The bulkier backbone can slow the approach of the activated carboxyl group to the free N-terminal amine on the growing peptide chain. This can lead to incomplete coupling reactions, resulting in deletion sequences and significantly complicating purification.

Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) with HOBt may prove insufficient to drive the reaction to completion in a reasonable timeframe.[5] Therefore, more potent activating reagents are required. Phosphonium and aminium/uronium salt-based reagents are highly recommended as they generate more reactive active esters.[6]

Diagram 1: SPPS Workflow for a Single Amino Acid Coupling This diagram illustrates the core cyclical process of Solid-Phase Peptide Synthesis (SPPS).

Resin Peptide-Resin (Free Amine) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1. Expose N-terminus Wash1 DMF Wash Deprotection->Wash1 2. Remove Reagents Coupling Amino Acid Coupling (Fmoc-β-HomoThr(tBu)-OH + Activator) Wash1->Coupling 3. Prepare for Coupling Wash2 DMF Wash Coupling->Wash2 4. Add Next Residue Next_Cycle Ready for Next Cycle Wash2->Next_Cycle 5. Remove Reagents Next_Cycle->Deprotection Repeat for Next Amino Acid

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Recommended Experimental Protocols

The following protocols are optimized for the efficient incorporation of this compound. A preliminary small-scale synthesis is always advised to fine-tune conditions for a specific peptide sequence.

Standard Fmoc Deprotection

This procedure is performed prior to each coupling step to deprotect the N-terminal amine of the resin-bound peptide.

  • Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Solvent Removal: Drain the DMF from the resin.

  • Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 15-20 minutes at room temperature. For sequences prone to aggregation, two shorter deprotection steps (e.g., 3 min followed by 15 min) may be beneficial.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times, 1 minute each) to completely remove piperidine and the dibenzofulvene adduct. Proceed immediately to the coupling protocol.

Coupling Protocol 1: PyBOP Activation (Recommended)

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a highly efficient phosphonium-salt reagent well-suited for sterically hindered couplings.[7][8]

  • Reagent Preparation: In a separate vial, dissolve this compound (3 eq.), PyBOP (3 eq.), and 1-Hydroxybenzotriazole (HOBt, 3 eq.) in DMF.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 6 eq.) to the amino acid solution and allow it to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 1-3 hours.

  • Monitoring: Perform a Kaiser (ninhydrin) test to monitor the reaction progress. A negative test (clear/yellow beads) indicates a complete reaction. If the test remains positive (blue beads) after 3 hours, extend the coupling time or consider a second coupling (double coupling).

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then Dichloromethane (DCM) (3 times) to prepare for the next cycle.

Diagram 2: PyBOP Activation Mechanism This diagram shows the formation of the reactive HOBt-ester intermediate.

cluster_0 Activation Step cluster_1 Coupling Step AminoAcid Fmoc-AA-COOH ActiveEster Fmoc-AA-OBt (Active Ester) AminoAcid->ActiveEster PyBOP PyBOP PyBOP->ActiveEster Base DIPEA Base->ActiveEster NewPeptide Fmoc-AA-NH-Peptide-Resin ActiveEster:f0->NewPeptide Nucleophilic Attack PeptideResin H₂N-Peptide-Resin PeptideResin->NewPeptide

Caption: PyBOP activates the amino acid to form a reactive OBt ester.

Coupling Protocol 2: HATU Activation (High-Efficiency Alternative)

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) is an aminium-based reagent that forms a highly reactive OAt-ester, often succeeding where other reagents fail.[6]

  • Reagent Preparation: In a separate vial, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF.

  • Activation: Add DIPEA or 2,4,6-collidine (6 eq.) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring & Washing: Follow steps 4 and 5 from the PyBOP protocol. Due to HATU's high reactivity, coupling times are often shorter.

Final Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support and all side-chain protecting groups (including the O-tert-butyl group) must be removed. This is achieved with a strong acid cocktail.

  • Resin Preparation: Wash the final peptide-resin with DCM (3-5 times) and dry it thoroughly under vacuum.

  • Cleavage: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is Reagent K : 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

  • Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of ice-cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Expected Outcomes and Validation

The primary benefit of incorporating β-homothreonine is a significant increase in the peptide's resistance to proteolytic degradation.

Peptide TypeExpected Proteolytic StabilityRationale
Standard α-Peptide LowSusceptible to cleavage by endogenous proteases.
α/β-Hybrid Peptide HighThe β-amino acid residue disrupts the backbone structure required for protease recognition and binding.[1][2]

Validation: The stability of the synthesized peptide should be validated empirically. An in vitro protease stability assay can be performed by incubating the purified α-peptide and the modified α/β-peptide in solutions containing relevant proteases (e.g., trypsin, chymotrypsin) or in human serum. Aliquots are taken at various time points and analyzed by LC-MS to quantify the amount of intact peptide remaining. The enhanced stability of the β-homothreonine-containing peptide will be demonstrated by a significantly longer half-life compared to its native counterpart.

Conclusion

This compound is a valuable building block for the synthesis of modified peptides with enhanced therapeutic potential. While its incorporation presents a steric challenge, the use of potent coupling reagents like PyBOP or HATU, combined with optimized reaction times, ensures high-yield synthesis. The resulting modification of the peptide backbone provides a robust defense against proteolytic degradation, a critical attribute for the development of next-generation peptide drugs. Careful adherence to the protocols outlined in this guide will enable researchers to successfully leverage this powerful tool in their drug discovery and development efforts.

References

  • Benchchem. (n.d.). A Comparative Analysis of PyBOP, HATU, and HCTU Coupling Reagents in Peptide Synthesis.
  • Frackenpohl, J., Arvidsson, P. I., Schreiber, J. V., & Seebach, D. (2004). Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. Helvetica Chimica Acta, 87(5), 1149-1169.
  • Gante, J. (1994). Peptidomimetics—tailed amino acids and peptide-modified backbones. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Scribd. (n.d.). Proteolytic Stability Peptides.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Royal Society of Chemistry. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances, 9(53), 30985-30992.
  • Luxembourg Bio Technologies. (n.d.). PyBOP-A-new-peptide-coupling-reagent-devoid-of-toxic-by-product.pdf. Retrieved from Luxembourg Bio Technologies website.
  • ResearchGate. (n.d.). Beta-amino acids: versatile peptidomimetics.
  • Optimizing Peptide Coupling. (n.d.). Key Techniques.
  • National Institutes of Health. (2018). Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. ACS Chemical Biology, 13(3), 746-754.
  • Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis.

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Troubleshooting & Optimization

Technical Support Center: Navigating Peptide Aggregation with Fmoc-O-tert-butyl-L-β-homothreonine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the strategic use of Fmoc-O-tert-butyl-L-β-homothreonine in overcoming the persistent challenge of peptide aggregation during Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful synthesis of "difficult" peptide sequences.

The Challenge of Peptide Aggregation in SPPS

During the stepwise elongation of a peptide chain on a solid support, certain sequences, particularly those rich in hydrophobic residues, have a propensity to self-associate. This phenomenon, known as on-resin aggregation, is primarily driven by the formation of intermolecular hydrogen bonds, leading to the adoption of secondary structures like β-sheets.[1] Such aggregation can physically obstruct the N-terminus of the growing peptide, leading to incomplete Fmoc deprotection and subsequent poor coupling of the next amino acid. The consequences range from diminished crude peptide purity and yield to complete synthesis failure.[1][2]

Fmoc-O-tert-butyl-L-β-homothreonine: A Strategic Solution

The incorporation of modified amino acids that disrupt the regular hydrogen bonding patterns of the peptide backbone is a powerful strategy to mitigate aggregation.[3] Fmoc-O-tert-butyl-L-β-homothreonine, a β-amino acid derivative, introduces an additional carbon atom into the peptide backbone. This subtle modification effectively disrupts the formation of β-sheet structures, thereby enhancing the solvation of the peptide chain and improving the efficiency of subsequent synthesis steps.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during the incorporation and utilization of Fmoc-O-tert-butyl-L-β-homothreonine.

Problem Potential Cause(s) Suggested Solution(s)
Incomplete Coupling of Fmoc-O-tert-butyl-L-β-homothreonine 1. Steric Hindrance: The β-amino acid structure can present a greater steric challenge compared to α-amino acids. 2. Suboptimal Coupling Reagents: Not all coupling reagents are equally effective for sterically hindered amino acids. 3. Insufficient Reaction Time or Temperature: The coupling reaction may require more time or energy to proceed to completion.1. Utilize a more potent coupling reagent: HATU or HCTU are generally more effective than HBTU for hindered couplings. Consider using a phosphonium-based reagent like PyBOP. 2. Increase the excess of amino acid and coupling reagents: Use 3-5 equivalents of Fmoc-O-tert-butyl-L-β-homothreonine and the coupling reagent. 3. Extend the coupling time: Increase the reaction time to 2-4 hours, or consider an overnight coupling at room temperature. 4. Elevate the temperature: If using a microwave peptide synthesizer, increasing the temperature to 50-75°C can significantly improve coupling efficiency. For manual synthesis, gentle heating to 40-50°C can be beneficial.
Slow or Incomplete Fmoc Deprotection Following β-homothreonine Incorporation 1. Residual Aggregation: While β-homothreonine disrupts aggregation, some residual secondary structure may persist. 2. Inadequate Piperidine Concentration or Purity: The deprotection solution may not be sufficiently effective.1. Increase the deprotection time: Extend the piperidine treatment to 2 x 10 minutes or 1 x 20 minutes. 2. Add a chaotropic agent: Incorporate 0.1 M HOBt into the piperidine solution to aid in disrupting hydrogen bonds. 3. Use a stronger base: A solution of 2% DBU and 2% piperidine in DMF can be more effective for difficult deprotections.[5]
Unexpected Side Products 1. Racemization: While less common with urethane-based protecting groups like Fmoc, racemization can occur under harsh basic conditions or with certain coupling reagents. 2. Incomplete Deprotection of the O-tert-butyl Group: Residual tert-butyl groups can lead to heterogeneity in the final product.1. Avoid prolonged exposure to strong bases. 2. Use coupling reagents with racemization-suppressing additives: HATU/HOAt or DIC/OxymaPure are good choices.[6] 3. Ensure complete final cleavage: Use a standard cleavage cocktail with a high concentration of TFA (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to ensure complete removal of the tert-butyl group.[7][8]

Frequently Asked Questions (FAQs)

Q1: At what position in my "difficult" sequence should I incorporate Fmoc-O-tert-butyl-L-β-homothreonine?

A1: It is most effective to introduce the β-homo amino acid within the aggregation-prone region of your peptide. Predictive algorithms can help identify these regions, which are often rich in hydrophobic amino acids. A common strategy is to replace an existing Threonine residue or to insert it at a strategic point to disrupt a potential β-sheet-forming sequence.

Q2: Will the incorporation of a β-amino acid affect the biological activity of my peptide?

A2: The introduction of a β-amino acid will alter the peptide's backbone conformation, which can impact its biological activity. This modification can be either detrimental or beneficial, potentially leading to increased proteolytic stability or altered receptor binding affinity.[9] It is crucial to consider the structure-activity relationship of your peptide and, if necessary, to screen a small library of analogues with the β-homo amino acid at different positions.

Q3: Can I use standard coupling protocols for Fmoc-O-tert-butyl-L-β-homothreonine?

A3: While standard protocols can be a good starting point, the increased steric bulk of β-amino acids often necessitates adjustments for optimal results. It is advisable to use more potent coupling reagents, extended reaction times, and potentially elevated temperatures to ensure complete and efficient coupling.[4]

Q4: How do I confirm that peptide aggregation has been successfully overcome?

A4: Several indicators can be monitored during synthesis. Visually, the resin should swell well in the reaction solvent. Analytically, monitoring the Fmoc deprotection via UV absorbance should show sharp, consistent peaks for each cycle. A significant broadening of the deprotection peak is a sign of aggregation.[5] After cleavage, a cleaner crude product profile on HPLC with a prominent peak for the desired product is a strong indicator of a successful synthesis.

Q5: What are the deprotection conditions for the O-tert-butyl group on the β-homothreonine side chain?

A5: The O-tert-butyl group is an acid-labile protecting group and is stable to the basic conditions used for Fmoc deprotection. It is efficiently removed during the final cleavage of the peptide from the resin using a strong acid cocktail, typically containing a high concentration of trifluoroacetic acid (TFA).[7][10] A common cleavage cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[8]

Experimental Protocols

Protocol 1: Manual Incorporation of Fmoc-O-tert-butyl-L-β-homothreonine

This protocol outlines the manual coupling of Fmoc-O-tert-butyl-L-β-homothreonine to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-O-tert-butyl-L-β-homothreonine (3-5 equivalents)

  • HATU (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-O-tert-butyl-L-β-homothreonine and HATU in a minimal amount of DMF. Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the swelled resin. Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, continue the coupling for an additional 1-2 hours or consider a double coupling.

  • Washing: After a negative Kaiser test, drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes to remove the Fmoc group from the newly incorporated β-homothreonine.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine and byproducts. The resin is now ready for the next coupling cycle.

Protocol 2: Final Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the O-tert-butyl protecting group.

Materials:

  • Peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage Reaction: In a well-ventilated fume hood, add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Peptide Collection: Centrifuge the suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Visualization of Concepts

Mechanism of Aggregation Disruption

Aggregation_Disruption cluster_0 Standard Peptide Backbone (Aggregated State) cluster_1 Backbone with β-homothreonine (Disrupted Aggregation) Peptide_Chain_1 …-Val-Gly-Ala-Leu-… H_Bond_1 H-Bond Peptide_Chain_1->H_Bond_1 Aggregation β-Sheet Formation Peptide_Chain_2 …-Val-Gly-Ala-Leu-… H_Bond_1->Peptide_Chain_2 Peptide_Chain_3 …-Val-βhThr-Ala-Leu-… Disruption Steric Hindrance & Altered H-Bonding No_Aggregation Improved Solvation Peptide_Chain_4 …-Val-βhThr-Ala-Leu-…

Caption: Incorporation of β-homothreonine disrupts the regular backbone structure, preventing β-sheet formation and aggregation.

Experimental Workflow for Incorporating Fmoc-O-tert-butyl-L-β-homothreonine

SPPS_Workflow Start Start: Fmoc-deprotected peptide-resin Activate_bht Activate Fmoc-βhThr(tBu)-OH (HATU/DIPEA in DMF) Start->Activate_bht Couple_bht Couple to resin (2-4 hours) Activate_bht->Couple_bht Monitor_Coupling Kaiser Test Negative? Couple_bht->Monitor_Coupling Wash_1 Wash with DMF and DCM Monitor_Coupling->Wash_1 Yes Double_Couple Recouple or Troubleshoot Monitor_Coupling->Double_Couple No Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Wash_1->Fmoc_Deprotect Wash_2 Wash with DMF Fmoc_Deprotect->Wash_2 Next_Cycle Proceed to Next Coupling Cycle Wash_2->Next_Cycle Double_Couple->Couple_bht

Caption: Step-by-step workflow for the incorporation of Fmoc-O-tert-butyl-L-β-homothreonine in SPPS.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Nagy, A., et al. (n.d.). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. CORE. Retrieved from [Link]

  • AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Sinha, S., et al. (2012). Comparison of three amyloid assembly inhibitors: the sugar scyllo-inositol, the polyphenol epigallocatechin gallate, and the molecular tweezer CLR01. PubMed. Retrieved from [Link]

  • Biopolymers. (2007). Enantioselective synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their racemization-free incorporation into oligopeptides via solid-phase synthesis. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling of Fmoc-Ser(tBu)-OH with tyrosine-O-methyl ester: (a) HATU.... Retrieved from [Link]

  • ACS Publications. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic overview of Fmoc solid-phase peptide synthesis (SPPS),.... Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of N-Fmoc-Protected β2- and β3-Amino Acids and Their Use as Building Blocks for the Solid-Phase Synthesis of β-Peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic overview of Fmoc solid-phase peptide synthesis (SPPS), including related impurity formation. Retrieved from [Link]

  • MDPI. (n.d.). Plant-Based Inhibitors of Protein Aggregation. Retrieved from [Link]

  • ChemRxiv. (n.d.). Controlled morphological changes in self-assembled structures formed by Fmoc variants of Threonine and Serine. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the inhibitory effect of all used in the study structural.... Retrieved from [Link]

  • ResearchGate. (2021). (SPPS) Loading rate decreased on Fmoc quantification?. Retrieved from [Link]

  • PubMed. (n.d.). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-Thr(tBu)-OH [71989-35-0]. Retrieved from [Link]

  • NIH. (2018). Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]

  • PubMed. (n.d.). Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. Retrieved from [Link]

  • ChemRxiv. (n.d.). Title: Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Prion. Retrieved from [Link]

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Technical Support Center: Improving Coupling Efficiency of Fmoc-O-tert-butyl-L-beta-homothreonine

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the incorporation of Fmoc-O-tert-butyl-L-beta-homothreonine in solid-phase peptide synthesis (SPPS). As a team of Senior Application Scientists, our goal is to provide not only procedural guidance but also the scientific rationale behind our recommendations to empower you in your research.

Part 1: Frequently Asked Questions (FAQs)

Q1: We are experiencing poor coupling efficiency with this compound using our standard SPPS protocol. What are the primary reasons for this?

A: Low coupling efficiency with this particular amino acid derivative is a common challenge primarily due to steric hindrance. The bulky tert-butyl protecting group on the side-chain hydroxyl, combined with the β-amino acid structure, significantly impedes the approach of the activated amino acid to the N-terminal amine of the growing peptide chain. This steric bulk slows down the reaction kinetics, often leading to incomplete coupling within standard reaction times.

Q2: How critical is the choice of coupling reagent for this amino acid?

A: The choice of coupling reagent is paramount. While standard carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are effective for many amino acids, they are often not potent enough for sterically demanding couplings.[1] It is highly recommended to switch to more powerful uronium/aminium salts such as HATU, HBTU, or HCTU, or phosphonium salts like PyBOP.[1] These reagents form highly reactive esters that can more effectively overcome the steric barrier.[1]

Q3: Can modifying the solvent system improve the coupling reaction?

A: Yes, the solvent plays a crucial role in solvating the peptide-resin complex, which is essential for a successful coupling reaction.[1] While N,N-dimethylformamide (DMF) is a standard solvent, N-methylpyrrolidone (NMP) is often preferred for its superior solvating properties, especially for difficult sequences.[1][2][3] For particularly challenging couplings, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[1] In cases of peptide aggregation, the use of chaotropic salts like LiCl in DMF can help disrupt secondary structures and improve reaction efficiency.[4]

Q4: How can we definitively confirm that the low yield is a result of the failed incorporation of this compound?

A: A multi-pronged approach is best for confirmation. A qualitative Kaiser test (ninhydrin test) can be performed after the coupling step to detect the presence of unreacted primary amines on the resin.[5] A positive result (a blue color on the resin beads) indicates incomplete coupling. For a more definitive and quantitative analysis, a small portion of the resin can be cleaved, and the resulting peptide mixture analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[5][6][7][8] These techniques will allow you to identify the desired full-length peptide and any deletion sequences lacking the beta-homothreonine residue.[5][6][7][8]

Part 2: In-Depth Troubleshooting Guides

Issue: Persistently Low Coupling Yields

Causality: The steric hindrance of this compound necessitates more forcing reaction conditions than standard SPPS protocols provide. The kinetics of the coupling reaction are significantly slower, requiring adjustments to reagent concentrations, reaction times, and potentially temperature.

Troubleshooting Workflow:

Caption: A logical workflow for troubleshooting low coupling efficiency.

Step-by-Step Protocol for Enhanced Coupling:

  • Increase Reagent Stoichiometry: For difficult couplings, increasing the excess of the amino acid and coupling reagents can drive the reaction to completion. A 3- to 5-fold excess is a good starting point.

  • Extended Coupling Time and Double Coupling: Increase the coupling reaction time from the standard 1-2 hours to overnight.[1] A "double coupling" strategy, where the coupling procedure is repeated with a fresh batch of activated amino acid, is also highly effective.[9]

  • Elevated Temperature: In some cases, gentle heating can help overcome the activation energy barrier.[1] However, this should be approached with caution as it can increase the risk of racemization.

  • Selection of a High-Potency Coupling Reagent: If the above measures are insufficient, switching to a more powerful coupling reagent is advised.

Coupling Reagent Class Key Advantages
DIC/Oxyma CarbodiimideCost-effective, low racemization.[10]
HBTU/HATU Uronium/AminiumHigh efficiency, rapid reaction kinetics, and ability to minimize racemization.[11][12]
PyBOP PhosphoniumHighly effective for sterically hindered couplings.[1][11][13]
COMU UroniumHigh efficiency, and a safer alternative to HOBt/HOAt-based reagents.[10][14]
Issue: Potential Side Reactions and Impurity Profile

Causality: The use of more forcing conditions to improve coupling efficiency can sometimes lead to an increase in side reactions. These can include racemization of the amino acid, premature deprotection of side chains, or modification of sensitive residues.

Mitigation Strategies and Analytical Verification:

  • Racemization Control: The use of additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure can help to suppress racemization during the activation step.[14][15] For particularly sensitive amino acids, conducting the coupling at a lower temperature (0°C) may be necessary.

  • Preventing Side-Chain Reactions: Ensure that the orthogonal protection strategy is robust. The tert-butyl group is generally stable to the basic conditions of Fmoc deprotection but can be sensitive to prolonged exposure to strong acids. During the final cleavage from the resin, the use of scavengers in the cleavage cocktail is crucial to prevent the re-attachment of reactive carbocations to sensitive residues like tryptophan, methionine, or cysteine.[16]

  • Thorough Analytical Characterization: A comprehensive analysis of the crude peptide by HPLC and MS is essential to identify any side products.[17][18] Tandem MS (MS/MS) can be used for peptide sequencing to confirm the correct amino acid sequence and pinpoint any modifications.[18]

Experimental Protocol: Test Cleavage and Analysis

  • Resin Sampling: After completing the synthesis, take a small, measured amount of the dried peptide-resin (e.g., 10-20 mg).

  • Cleavage Cocktail: Prepare a fresh cleavage cocktail appropriate for your peptide sequence and resin type. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).

  • Cleavage Reaction: Add the cleavage cocktail to the resin sample and allow the reaction to proceed for 2-4 hours at room temperature.

  • Peptide Precipitation: After cleavage, precipitate the peptide by adding the TFA mixture to a large volume of cold diethyl ether.

  • Isolation and Preparation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with fresh cold ether. After drying, dissolve the crude peptide in a suitable solvent for analysis (e.g., a water/acetonitrile mixture).

  • Analysis: Analyze the crude peptide by RP-HPLC to assess purity and by MS to confirm the molecular weight of the desired product and identify any impurities.[6][7][8]

References

  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
  • Maxed Out Compounds. (n.d.). Understanding Peptide Purity Testing. Maxed Out Compounds.
  • BenchChem. (2025). Troubleshooting low yield in solid-phase peptide synthesis. BenchChem.
  • AltaBioscience. (n.d.). Peptide Purification and Product Analysis. AltaBioscience.
  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. AAPPTec.
  • Jaeger, E., Remmer, H. A., Jung, G., Metzger, J., Oberthür, W., Rücknagel, K. P., Schäfer, W., Sonnenbichler, J., & Zetl, I. (1993). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. Biological chemistry Hoppe-Seyler, 374(5), 349–362.
  • Peptide Sciences. (n.d.). Peptide Purity Guide — 98%, 99% & Research-Grade Explained. Peptide Sciences.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • BOC Sciences. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. BOC Sciences.
  • Chem-Impex. (n.d.). Fmoc-O-tert-butyl-L-β-homothreonine. Chem-Impex.
  • Al Musaimi, O., de la Torre, B. G., & Albericio, F. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). Green Chemistry, 24(17), 6434–6450.
  • Su, X. (2015). Better Solvents for Peptide Synthesis. ChemistryViews.
  • MtoZ Biolabs. (n.d.). Mechanism of Peptide Purity Analysis. MtoZ Biolabs.
  • Merck. (n.d.). Novabiochem® Coupling reagents. Merck.
  • Biosynth. (n.d.). Analytical methods and Quality Control for peptide products. Biosynth.
  • Creative Peptides. (n.d.). Optimizing Solid-Phase Peptide Synthesis (SPPS) with HOAt.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • Creative Peptides. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Wang, S. S., Tam, J. P., Wang, B. S., & Merrifield, R. B. (1981). Side reactions in solid-phase peptide synthesis and their applications. International journal of peptide and protein research, 18(5), 459–467.
  • AAPPTec. (n.d.). Coupling Reagents. AAPPTec.
  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
  • Varkey, J. T. (2014). Methods and protocols of modern solid phase peptide synthesis. International Journal of Pharmaceutical Science and Research, 5(6), 2134.
  • BenchChem. (2025). Application Notes and Protocols for HBTU in Complex Peptide Synthesis. BenchChem.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Coomber, C. L., Clarke, C. J., & North, M. (2017). The greening of peptide synthesis. Green Chemistry, 19(5), 1237–1242.
  • ResearchGate. (2014). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?
  • ResearchGate. (2025). Timeline of introducing coupling reagents and additives in SPPS and...
  • ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?
  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS)
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940–972.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. AAPPTec.
  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Mesa Labs.
  • Creative Peptides. (n.d.). Optimizing Peptide Synthesis: The Role of Wang Resin and Coupling Efficiency.
  • Biondaro, M. A., & Bräse, S. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 183.
  • Seebach, D., & Gardiner, J. (2008). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1366–1375.
  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTec.
  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of organic chemistry, 72(15), 5794–5801.
  • Zhang, W., & Tsuchida, K. (2007). and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their racemization-free incorporation into oligopeptides via solid-phase synthesis. Journal of peptide science : an official publication of the European Peptide Society, 13(8), 540–547.
  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794–5801.
  • Zhang, W., & Tsuchida, K. (2008). 4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis. Journal of peptide science : an official publication of the European Peptide Society, 13(8), 540–547.
  • AAPPTec. (n.d.).
  • Chem-Impex. (n.d.). Fmoc-O-tert-butyl-L-threonine. Chem-Impex.
  • Parchem. (n.d.). Technical Aspects of Fmoc-O-tert-butyl-D-threonine in Peptide Synthesis. Parchem.
  • Ahern, K. (2016, September 28). Protein Structure II. YouTube.

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Technical Support Center: Troubleshooting Incomplete Deprotection of Fmoc-β-homothreonine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the deprotection of Fmoc-β-homothreonine during solid-phase peptide synthesis (SPPS). Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to help you overcome these synthetic hurdles.

Introduction: The Challenge of Fmoc-β-homothreonine Deprotection

Fmoc-β-homothreonine, a valuable building block for creating peptide analogs with modified backbones, presents unique challenges during the N-α-deprotection step. Incomplete removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) group is a frequent issue, leading to truncated or deletion peptide sequences that compromise the purity and yield of the final product. This difficulty primarily stems from the steric hindrance around the secondary amine, a characteristic of many β-amino acids, which can impede the access of the base catalyst, typically piperidine, required for the deprotection reaction.

The standard mechanism for Fmoc deprotection is a base-catalyzed β-elimination. A base, such as piperidine, abstracts the acidic proton on the fluorenyl group, leading to the elimination of dibenzofulvene (DBF) and the release of the free amine. The piperidine also acts as a scavenger for the reactive DBF, preventing its re-addition to the newly liberated amine. However, the bulky side chain of β-homothreonine can create a sterically crowded environment that slows down this process, often requiring modified protocols for complete deprotection.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and provides a systematic approach to troubleshooting incomplete Fmoc-β-homothreonine deprotection.

Q1: How can I confirm that the Fmoc deprotection of β-homothreonine is incomplete?

A1: It is crucial to first definitively identify incomplete deprotection before modifying your protocol. Several methods can be employed:

  • Qualitative Colorimetric Tests:

    • Kaiser (Ninhydrin) Test: This is a widely used test for primary amines. A positive result (dark blue beads) indicates the presence of free amines, signifying successful deprotection. A negative result (yellow or no color change) suggests the Fmoc group is still attached.

    • Chloranil Test: This test is useful for detecting secondary amines, which are formed after the deprotection of β-amino acids.

  • Quantitative Monitoring:

    • UV-Vis Spectrophotometry: You can monitor the release of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance around 301 nm. By collecting the piperidine solution after deprotection and measuring its absorbance, you can quantify the extent of Fmoc removal. Many automated synthesizers use this method to ensure complete deprotection.

  • Chromatographic Analysis:

    • HPLC Analysis: A small, fully protected sample of the peptide can be cleaved from the resin and analyzed by HPLC. The presence of a significant peak corresponding to the Fmoc-protected peptide alongside the desired product is a clear indication of incomplete deprotection.

Q2: My standard 20% piperidine in DMF protocol is not working for Fmoc-β-homothreonine. What is the first thing I should try?

A2: If your standard protocol is failing, the most straightforward initial troubleshooting steps involve modifying the reaction conditions to favor more complete deprotection.

  • Extend the Deprotection Time: For sterically hindered residues, simply increasing the reaction time can often be effective. Instead of the standard 5-10 minutes, try extending the deprotection time to 20-30 minutes.

  • Increase the Number of Deprotection Steps: Instead of a single, longer deprotection, performing two or three shorter deprotection steps with fresh reagent can be more efficient.

  • Elevate the Temperature: Gently warming the reaction vessel to 30-40°C can increase the reaction rate and help overcome the energy barrier for deprotection. However, be cautious, as higher temperatures can also promote side reactions.

Q3: I've tried longer deprotection times and it's still incomplete. What are my options for stronger deprotection reagents?

A3: When standard conditions fail, switching to a more potent deprotection cocktail is the next logical step. The most common and effective alternative is the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Why DBU? DBU is a non-nucleophilic, sterically hindered base that is significantly stronger than piperidine. Its strength allows it to more effectively abstract the acidic proton from the fluorene ring, even in sterically challenging environments.

  • Important Consideration: DBU itself is not a scavenger for the liberated dibenzofulvene (DBF). Therefore, it must be used in combination with a nucleophilic scavenger like piperidine or piperazine to prevent the re-addition of DBF to the deprotected amine.

Recommended DBU Deprotection Protocol:
Reagent ComponentConcentrationSolvent
DBU2% (v/v)DMF or NMP
Piperidine2% (v/v)DMF or NMP

Step-by-Step Protocol:

  • Resin Swelling: Swell the peptide-resin in DMF or N-Methyl-2-pyrrolidone (NMP) for at least 30 minutes.

  • Deprotection: Add the 2% DBU / 2% piperidine solution to the resin.

  • Agitation: Agitate the mixture for 5-10 minutes at room temperature.

  • Repeat: Drain the solution and repeat the deprotection step with fresh reagent for another 5-10 minutes.

  • Washing: Thoroughly wash the resin with DMF or NMP (at least 5 times) to remove all traces of the deprotection reagents before proceeding to the next coupling step.

Q4: Are there any other alternative bases besides DBU?

A4: Yes, several other bases can be used, often to mitigate specific side reactions.

  • Piperazine: Can be used as a direct replacement for piperidine and is sometimes considered a "safer" alternative. It is also an effective DBF scavenger.

  • 4-Methylpiperidine: Has similar efficacy to piperidine but is not a controlled substance in some regions, making it a logistically simpler choice.

  • Pyrrolidine: A more nucleophilic base that can be effective, but caution is advised for sequences prone to aspartimide formation.

Q5: Could peptide aggregation be contributing to the incomplete deprotection?

A5: Absolutely. As the peptide chain elongates, it can fold and form secondary structures, such as β-sheets, on the resin. This aggregation can physically block the deprotection reagent from reaching the N-terminal Fmoc group.

Troubleshooting Peptide Aggregation:

  • Solvent Choice: Switch from DMF to a more effective solvating agent like N-Methyl-2-pyrrolidone (NMP). NMP is better at disrupting secondary structures.

  • Chaotropic Agents: The addition of chaotropic salts like LiCl to the deprotection solution can help to break up aggregates.

  • Microwave Synthesis: Microwave-assisted peptide synthesis can provide the energy to disrupt aggregation and accelerate both coupling and deprotection steps.

Visualizing the Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting incomplete Fmoc-β-homothreonine deprotection.

TroubleshootingWorkflow start Incomplete Deprotection Suspected (e.g., positive Kaiser test) confirm Confirm with Quantitative Method (UV-Vis or HPLC) start->confirm protocol_mod Modify Standard Protocol confirm->protocol_mod If confirmed extend_time Extend Deprotection Time (e.g., 20-30 min) protocol_mod->extend_time increase_temp Increase Temperature (e.g., 30-40°C) protocol_mod->increase_temp stronger_base Use Stronger Base Cocktail (e.g., 2% DBU / 2% Piperidine) extend_time->stronger_base If still incomplete increase_temp->stronger_base If still incomplete check_aggregation Consider Peptide Aggregation stronger_base->check_aggregation If still incomplete success Deprotection Successful stronger_base->success If successful change_solvent Switch to NMP check_aggregation->change_solvent microwave Use Microwave Synthesis check_aggregation->microwave change_solvent->success If successful microwave->success If successful

Caption: A flowchart for troubleshooting incomplete Fmoc deprotection.

The Mechanism of Fmoc Deprotection

Understanding the underlying chemistry is key to effective troubleshooting. The following diagram illustrates the base-catalyzed β-elimination mechanism of Fmoc removal.

Caption: Mechanism of piperidine-mediated Fmoc deprotection.

Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.

Conclusion

Incomplete deprotection of Fmoc-β-homothreonine is a common but surmountable challenge in solid-phase peptide synthesis. By systematically evaluating the completeness of the reaction and employing a tiered troubleshooting approach—from extending reaction times to utilizing stronger base cocktails like DBU/piperidine and optimizing solvent conditions to disrupt aggregation—researchers can significantly improve the efficiency of this critical step. A thorough understanding of the underlying chemical principles and a methodical approach to problem-solving are paramount to achieving high-purity, high-yield synthesis of peptides containing this and other sterically hindered amino acids.

References

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Larsen, B. D., & Holm, A. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International journal of peptide and protein research, 43(1), 1–9.
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
  • Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry [Video]. YouTube. [Link]

  • Wade, J. D., Bedford, J., Sheppard, R. C., & Tregear, G. W. (1991). DBU as an N alpha-deprotecting reagent for the fluorenylmethoxycarbonyl group in continuous flow solid-phase peptide synthesis. Peptide research, 4(4), 194–199.
  • Wellings, D. A., & Atherton, E. (1997). Standard Fmoc protocols. Methods in enzymology, 289, 44-67.

Technical Support Center: Fmoc-O-tert-butyl-L-beta-homothreonine Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for addressing solubility challenges with Fmoc-O-tert-butyl-L-beta-homothreonine in N,N-Dimethylformamide (DMF). This resource is designed for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful incorporation of this valuable amino acid derivative into your peptide sequences.

Introduction

This compound is a crucial building block in peptide synthesis, valued for its unique structure that can enhance the stability and biological activity of peptides.[1][2] The fluorenylmethoxycarbonyl (Fmoc) group provides base-labile protection of the α-amino group, while the tert-butyl (tBu) group offers acid-labile protection for the side-chain hydroxyl group, a strategy central to modern SPPS.[3][4] However, the specific physicochemical properties of this derivative, including its hydrophobicity, can present solubility challenges in DMF, the workhorse solvent of SPPS.[5][6]

This guide will explore the underlying reasons for these solubility issues and provide actionable, field-proven solutions to overcome them, ensuring high coupling efficiency and overall synthesis success.

I. Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the solubility of this compound.

Q1: Why is my this compound not dissolving well in DMF?

A1: Several factors can contribute to the poor solubility of this compound in DMF:

  • Molecular Structure: The molecule possesses both a bulky, hydrophobic Fmoc group and a tert-butyl protecting group. These nonpolar moieties can lead to aggregation in the polar aprotic environment of DMF, reducing overall solubility.[5][6]

  • DMF Quality: The purity of your DMF is critical. Over time, DMF can degrade into dimethylamine, a basic impurity that can prematurely cleave the Fmoc group and affect solubility.[7]

  • Moisture: The presence of water in the DMF can interfere with the dissolution process.

  • Solid-State Characteristics: The physical form (e.g., crystalline vs. amorphous) of the amino acid derivative can influence its rate of dissolution.

Q2: Can I gently heat the solution to improve solubility?

A2: Yes, gentle warming is a viable strategy. Heating the solution to approximately 37°C can help overcome the activation energy barrier for dissolution.[8] However, prolonged exposure to higher temperatures should be avoided as it can potentially lead to degradation or other side reactions.

Q3: Are there alternative solvents to DMF for dissolving this amino acid?

A3: Absolutely. If solubility in DMF remains a persistent issue, consider the following alternatives:

  • N-Methyl-2-pyrrolidone (NMP): NMP has a higher solvating power than DMF, particularly for hydrophobic and aggregation-prone sequences, and can be an excellent alternative.[7][8]

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful solvent for many Fmoc-amino acids and can be used, often in a co-solvent system with DMF.[8][9]

  • "Green" Solvent Mixtures: Research is ongoing into more environmentally friendly solvent systems. Binary mixtures, such as those containing DMSO and ethyl acetate, are being explored.[8][10]

Q4: Will sonication help dissolve the compound?

A4: Yes, sonication is a highly effective method. Applying ultrasonic waves can break up aggregates and increase the surface area of the solid, facilitating faster dissolution.[8] A 5-10 minute treatment in an ultrasonic bath is often sufficient.[8]

II. Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve solubility issues encountered during your experiments.

Problem 1: this compound fails to dissolve completely in DMF at the required concentration.
Root Cause Analysis:

The primary cause is often a combination of the inherent hydrophobicity of the molecule and potential issues with solvent quality. The bulky Fmoc and tert-butyl groups can promote intermolecular interactions, leading to aggregation that DMF alone cannot sufficiently disrupt at room temperature.[5][6]

Troubleshooting Workflow:

A Start: Incomplete Dissolution in DMF B Verify DMF Quality (Amine-free, Low Water Content) A->B C Apply Mechanical Agitation (Vortexing) B->C D Utilize Sonication (5-10 min) C->D E Gentle Warming (37°C) D->E F Issue Resolved? E->F G No F->G No H Yes F->H Yes J Consider Solvent Modification G->J I Proceed with Coupling H->I K Add Co-solvent (e.g., 10% DMSO) J->K L Switch to Alternative Solvent (e.g., NMP) J->L

Caption: Decision tree for troubleshooting initial dissolution.

Detailed Protocols:

Protocol 1: Standard Dissolution Procedure

  • Weigh the required amount of this compound into a clean, dry vial.

  • Add the calculated volume of high-purity, amine-free DMF.

  • Vortex the vial vigorously for 1-2 minutes.[8]

  • If solids remain, place the vial in an ultrasonic bath for 5-10 minutes.[8]

  • If necessary, gently warm the solution to 37°C with intermittent vortexing until fully dissolved.[8]

  • Use the solution promptly for the coupling reaction.

Protocol 2: Co-Solvent Approach

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 100 mg/mL).

  • In a separate vial, add the majority of the required coupling volume as DMF.

  • Add the necessary volume of the DMSO stock solution to the DMF and mix thoroughly. This approach leverages the high solvating power of DMSO to overcome solubility limits in pure DMF.[8]

Problem 2: The dissolved amino acid solution appears hazy or forms a precipitate over time.
Root Cause Analysis:

This can indicate that the solution is supersaturated and thermodynamically unstable. It may also point to slow aggregation of the solute molecules or the presence of impurities in either the amino acid derivative or the solvent.

Troubleshooting Workflow:

A Start: Solution becomes hazy/precipitates B Check for Supersaturation (Was heating required?) A->B C Re-solubilize with gentle heat/sonication B->C Yes F Investigate Purity B->F No D Use immediately after preparation C->D E Filter solution through a 0.45 µm syringe filter D->E G Check Amino Acid Purity (HPLC) F->G H Check Solvent Purity (Amine-free) F->H I Prepare fresh solution with higher purity reagents G->I H->I

Caption: Workflow for addressing solution instability.

Preventative Measures & Solutions:
  • Immediate Use: Always prepare solutions of this compound immediately before the coupling step to minimize the time for potential precipitation.

  • Solvent Quality Control: Ensure your DMF is of high purity and stored properly to prevent degradation. Using freshly opened bottles or DMF that has been degassed can be beneficial.[7]

  • Purity Verification: The purity of the Fmoc-amino acid is paramount. Impurities can act as nucleation sites for precipitation.[11] Ensure you are using a high-purity grade (typically ≥98% by HPLC) from a reputable supplier.[1]

Problem 3: Poor coupling efficiency despite apparent dissolution.
Root Cause Analysis:

Even if the amino acid appears dissolved, microscopic aggregation can still occur. These small aggregates can hinder the accessibility of the activated carboxyl group to the free amine on the resin-bound peptide, leading to incomplete coupling.[5] Furthermore, on-resin aggregation of the growing peptide chain can also block reactive sites.[8]

Data Presentation: Solvent System Comparison
Solvent SystemRelative Solvating PowerKey Considerations
DMF StandardProne to degradation; may be insufficient for difficult sequences.[7]
NMP HighMore effective for hydrophobic peptides; may cause more Fmoc decomposition over time.[7]
DMF/DMSO (9:1) Very HighExcellent for sparingly soluble derivatives; use immediately.[8][9]
"Magic Mixture" ExceptionalFor extremely difficult cases; contains DCM/DMF/NMP, Triton X-100, and ethylenecarbonate.[8]
Solutions to Enhance Coupling:
  • Chaotropic Salts: Washing the resin with a solution containing a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) before coupling can disrupt secondary structures and improve reagent access.[8]

  • Alternative Solvents: For hydrophobic peptide sequences, switching the primary synthesis solvent from DMF to NMP can significantly improve coupling yields by better solvating the growing peptide chain.[7][8]

  • Optimized Activation: Ensure your activation method (e.g., HBTU, HATU) and conditions are optimal. Inadequate activation will result in poor coupling regardless of solubility.

III. References

  • BenchChem. (2025). Technical Support Center: Optimizing Fmoc-Amino Acid Solubility in DMF. BenchChem.

  • Creative Peptides. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Creative Peptides.

  • Wegner, K., Barnes, D., Manzor, K., & Moran, D. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. ResearchGate. [Link]

  • BenchChem. (2025). A Technical Guide to the Solubility of Fmoc-Protected Amino Acids in Common Organic Solvents, with a Focus on Fmoc-Dap(Adpoc)-OH. BenchChem.

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. AAPPTec.

  • Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730-2732. [Link]

  • Ambeed. (2024). Choosing the Right Fmoc Amino Acid for Your Peptide Synthesis. Ambeed.

  • Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Sunresin New Materials Co. Ltd.

  • BenchChem. (2025). Application Notes and Protocols for Fmoc-Thr(tBu)-OH in Automated Solid-Phase Peptide Synthesis. BenchChem.

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Fmoc-O-tert-butyl-L-beta-homothreonine Coupling

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for challenges related to the coupling of Fmoc-O-tert-butyl-L-beta-homothreonine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues of racemization during peptide synthesis.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the coupling of this compound, providing explanations and actionable solutions.

Issue 1: Significant Racemization Detected Post-Coupling

Q1: We are observing a high degree of racemization of our this compound residue after coupling. What are the primary causes and how can we mitigate this?

A1: Racemization during peptide bond formation is a significant challenge, particularly with sterically hindered amino acids like β-homothreonine. The primary mechanism involves the activation of the carboxylic acid, which can lead to the formation of an oxazolone intermediate or direct enolization, both of which can result in the loss of stereochemical integrity.[1][2] Several factors can exacerbate this issue:

  • Activation Method: The choice of coupling reagent is critical. Highly reactive reagents can increase the propensity for racemization.

  • Base: The type and concentration of the base used can promote proton abstraction from the alpha-carbon, leading to racemization.[1][3]

  • Temperature: Elevated temperatures can accelerate the rate of racemization.[4][5]

  • Steric Hindrance: The bulky nature of the β-homothreonine side chain and its protecting groups can slow down the desired coupling reaction, allowing more time for racemization to occur.

Troubleshooting Steps:

  • Optimize Coupling Reagents and Additives:

    • Carbodiimides with Additives: The use of carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in conjunction with racemization-suppressing additives is highly recommended.[6][7]

      • HOBt (1-Hydroxybenzotriazole): A standard additive that minimizes racemization by forming less reactive OBt esters.[7]

      • HOAt (1-Hydroxy-7-azabenzotriazole): Often more effective than HOBt in suppressing racemization due to its electronic properties.[1][8]

      • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt, known for high coupling rates and low racemization.[1][6][9]

    • Onium Salts (Uronium/Aminium and Phosphonium): Reagents like HATU, HBTU, and PyBOP are highly efficient but should be used with caution. Pre-activation should be minimized to avoid racemization of the activated ester before the amine component is introduced.[7][10]

  • Select an Appropriate Base:

    • Sterically Hindered Bases: The use of sterically hindered, weaker bases is preferable. 2,4,6-collidine (TMP) is often a better choice than N,N-diisopropylethylamine (DIEA) as its bulkiness disfavors proton abstraction at the chiral center.[1][11]

    • N-Methylmorpholine (NMM): A weaker base than DIEA, which can also help in reducing racemization.[1]

  • Control Reaction Temperature:

    • Perform the coupling reaction at a reduced temperature (e.g., 0 °C) to slow down the rate of racemization.[12][13] While elevated temperatures can be used to drive difficult couplings, they significantly increase the risk of racemization for sensitive amino acids.[11][14]

  • Consider In-Situ Neutralization Protocols: For solid-phase peptide synthesis (SPPS), in-situ neutralization protocols can suppress racemization.

Q2: We are coupling this compound to a resin and observing racemization. Are there specific considerations for solid-phase synthesis?

A2: Yes, solid-phase peptide synthesis (SPPS) presents unique challenges. A study on a similar sterically hindered amino acid, 4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine, found that the addition of copper(II) chloride (CuCl₂) to the DIC/HOBt coupling cocktail was effective in preventing racemization when coupling the first amino acid to the resin.[12][13][15]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization during peptide coupling?

A1: The most common mechanism involves the formation of a 5(4H)-oxazolone intermediate.[2][16] The carboxyl group of the N-protected amino acid is activated by the coupling reagent. This activated intermediate can then be attacked intramolecularly by the oxygen of the urethane protecting group, forming the oxazolone. The hydrogen at the chiral center (α-carbon) of the oxazolone is acidic and can be abstracted by a base, leading to a planar, achiral enolate intermediate. Reprotonation can occur from either face, resulting in a mixture of L- and D-isomers.[2] A secondary mechanism involves the direct abstraction of the α-proton by a base from the activated amino acid.[2]

Q2: How does steric hindrance of this compound contribute to racemization?

A2: The bulky tert-butyl protecting group on the side-chain hydroxyl and the β-substituted nature of homothreonine create significant steric hindrance. This can slow down the rate of the desired aminolysis (peptide bond formation). When the coupling reaction is slow, the activated amino acid intermediate exists for a longer period, increasing the opportunity for racemization to occur via the oxazolone or direct enolization pathways.

Q3: Can the choice of solvent impact the level of racemization?

A3: Yes, the solvent can play a role. Polar aprotic solvents like DMF and NMP are common in peptide synthesis. While they are generally effective, a less polar solvent may in some cases reduce the rate of racemization. However, solvent choice must also ensure the solubility of all reactants.

Q4: Are there any analytical methods to quantify the extent of racemization?

A4: Chiral chromatography is the most common and reliable method. This can be done using either gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase. The synthesized peptide is typically hydrolyzed back to its constituent amino acids, which are then derivatized before analysis. The ratio of the L- to D-isomer of β-homothreonine can then be accurately determined.[17]

Part 3: Experimental Protocols and Data

Protocol 1: Optimized Coupling of this compound in SPPS

This protocol is designed to minimize racemization during the coupling of this compound onto a solid support.

Materials:

  • This compound

  • Peptide synthesis resin (e.g., Rink Amide MBHA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • Copper(II) Chloride (CuCl₂) (for coupling to the resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution in DMF (for Fmoc deprotection)

Procedure:

  • Swell the resin in DMF for 30 minutes.

  • Perform Fmoc deprotection of the N-terminal amine on the resin using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF and DCM.

  • In a separate vessel, dissolve this compound (3.0 equiv.), HOBt or OxymaPure® (3.0 equiv.), and if coupling to the resin, CuCl₂ (1.0 equiv.) in DMF.

  • Cool the amino acid solution to 0 °C.

  • Add DIC (2.7 equiv.) to the cooled amino acid solution and pre-activate for 2-5 minutes.

  • Add the pre-activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed at 0 °C for 2 hours, then let it warm to room temperature and continue for an additional 18-22 hours.

  • Wash the resin with DMF and DCM.

  • Perform a Kaiser test to confirm the completion of the coupling.

Data Summary: Impact of Coupling Conditions on Racemization

The following table summarizes literature findings on the effect of different coupling conditions on racemization levels for sensitive amino acids, which can be extrapolated to the behavior of this compound.

Coupling Reagent/AdditiveBaseTemperature (°C)Racemization LevelReference
DIC/HOBtDIPEA25Moderate[7]
DIC/HOBtCollidine25Low[11]
HATU/HOAtDIPEA25Low to Moderate[1]
DIC/HOBt/CuCl₂None0Very Low[12][13]
DIC/OxymaPure®NMM25Low[1][9]

Part 4: Visualizations

Racemization Mechanism via Oxazolone Formation

Racemization_Mechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Peptide Coupling A Fmoc-AA-COOH B Activated Ester (e.g., O-acylisourea) A->B + Coupling Reagent (e.g., DIC) C Oxazolone Intermediate B->C Intramolecular Attack G L-Peptide (Desired) B->G D Planar Enolate (Achiral) C->D + Base - H+ E Racemized Oxazolone D->E + H+ H D-Peptide (Racemized) E->H F H2N-Peptide F->G Aminolysis F->H Aminolysis

Caption: Mechanism of racemization via oxazolone intermediate during peptide coupling.

Troubleshooting Workflow for Racemization

Troubleshooting_Workflow Start High Racemization Detected Q1 Is coupling reagent carbodiimide-based? Start->Q1 A1_Yes Add/Change Additive (HOBt, HOAt, Oxyma) Q1->A1_Yes Yes A1_No Switch to Carbodiimide + Additive (e.g., DIC/HOBt) Q1->A1_No No Q2 What base is used? A1_Yes->Q2 A1_No->Q2 A2_DIPEA Switch to weaker/hindered base (NMM or Collidine) Q2->A2_DIPEA DIPEA A2_Other Reduce base equivalents Q2->A2_Other Other Q3 What is the reaction temperature? A2_DIPEA->Q3 A2_Other->Q3 A3_High Lower temperature to 0°C Q3->A3_High > 25°C A3_RT Consider lowering to 0°C Q3->A3_RT ~25°C Check Re-analyze for racemization A3_High->Check A3_RT->Check

Caption: A logical workflow for troubleshooting racemization in peptide synthesis.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Reagents Used in Peptide Synthesis Archives. Retrieved from [Link]

  • Subir, M., et al. (2022). Epimerisation in Peptide Synthesis. PMC. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]

  • Bodanszky, M., & Bodanszky, A. (1967). Racemization in Peptide Synthesis. Mechanism-specific Models. Chemical Communications (London). Retrieved from [Link]

  • Al Musaimi, O. (2016). Racemization in peptide synthesis. Slideshare. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Wehmiller, J. F. (1991). AMINO ACID RACEMIZATION. Retrieved from [Link]

  • Okamoto, K., et al. (2020). Effect of coupling reagent on α-C racemization of His, Cys, and Ser during coupling. ResearchGate. Retrieved from [Link]

  • Wagner, G. (1998). Principle of amino acid geochronology. ResearchGate. Retrieved from [Link]

  • Basiuk, V. A. (2001). Some observations on amino acid racemization under pyrolytic temperatures and inorganic oxide-catalyzed intermolecular condensation. Advances in Space Research. Retrieved from [Link]

  • Liu, Y., et al. (2007). Enantioselective synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their racemization-free incorporation into oligopeptides via solid-phase synthesis. Biopolymers. Retrieved from [Link]

  • Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry. Retrieved from [Link]

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]

  • Liu, Y., et al. (2007). 4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis. NIH. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Coupling Reactions for Fmoc-O-tert-butyl-L-beta-homothreonine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the incorporation of Fmoc-O-tert-butyl-L-beta-homothreonine into your peptide sequences. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with the solid-phase peptide synthesis (SPPS) of β-peptides and peptides containing this sterically hindered β-amino acid. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance your coupling efficiency and final peptide purity.

Introduction: The Challenge of β-Homothreonine Incorporation

This compound presents a unique set of challenges during SPPS. As a β-amino acid, its kinetics of acylation are inherently slower than those of α-amino acids. Furthermore, the presence of a β-substituent and the bulky tert-butyl protecting group on the side chain contribute to significant steric hindrance around the amine, further impeding the coupling reaction. This can often lead to incomplete couplings, resulting in deletion sequences and difficult purifications. This guide will provide you with the necessary strategies to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound so much slower than for standard α-amino acids?

A1: The reduced reactivity stems from two primary factors:

  • Electronic Effects of the β-Amino Group: The carboxyl group in β-amino acids is one carbon further away from the amino group compared to α-amino acids. This increased distance can influence the electronic environment and reduce the nucleophilicity of the amine.

  • Steric Hindrance: The side chain of β-homothreonine, coupled with the bulky O-tert-butyl protecting group, creates a sterically crowded environment around the β-amino group. This physically obstructs the approach of the activated carboxyl group of the incoming amino acid, slowing down the reaction rate.

Q2: What are the primary consequences of incomplete coupling of this compound?

A2: Incomplete coupling reactions lead to the formation of deletion sequences, where the intended β-homothreonine residue is missing from a portion of the synthesized peptides. This results in a heterogeneous crude product that is often difficult to purify, significantly lowering the overall yield of the desired full-length peptide.[1]

Q3: Is a single coupling reaction sufficient for incorporating this compound?

A3: In many cases, a single coupling reaction, even with extended reaction times, may not be sufficient to achieve complete incorporation, especially in challenging sequences. A "double coupling" strategy is often recommended to drive the reaction to completion.[2][3] This involves performing the coupling step twice before proceeding to the next deprotection step.

Q4: How does the choice of coupling reagent impact the efficiency of incorporating this amino acid?

A4: The choice of coupling reagent is critical. Due to the sterically hindered nature of this compound, more potent activating reagents are generally required. Standard carbodiimide reagents like DCC or DIC with HOBt may prove insufficient. Uronium/aminium salts such as HATU, HCTU, or phosphonium salts like PyBOP and PyAOP are generally more effective for such difficult couplings.[4][5]

Q5: Can elevating the reaction temperature improve coupling efficiency?

A5: Yes, increasing the temperature can enhance the reaction kinetics for sterically hindered amino acids.[6] However, it must be done with caution, as elevated temperatures can also increase the risk of side reactions, such as racemization, particularly with sensitive amino acids.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the coupling of this compound.

Issue 1: Low Coupling Efficiency Detected by Ninhydrin (Kaiser) Test

A positive ninhydrin test (indicated by a blue/purple color of the resin beads) after the coupling step signifies the presence of unreacted primary amines, indicating an incomplete reaction.

Initial Steps:

  • Confirm Reagent Quality: Ensure all reagents, especially the coupling reagent and DIPEA, are fresh and of high purity. Old or degraded reagents can significantly reduce coupling efficiency.

  • Verify Reagent Stoichiometry: Double-check the calculations for the equivalents of amino acid, coupling reagent, and base used. For difficult couplings, a higher excess of reagents is often necessary.

Advanced Troubleshooting Strategies:

  • Implement a Double Coupling Protocol: This is the most common and effective strategy. After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated amino acid.[2][3]

  • Switch to a More Potent Coupling Reagent: If you are using a standard carbodiimide-based activator, switch to a more powerful uronium/aminium or phosphonium salt. HATU and HCTU are often recommended for their high reactivity in hindered couplings.[4][7]

  • Increase Reaction Time: The active esters of β-amino acids are generally more stable and less prone to hydrolysis than those of α-amino acids, allowing for longer reaction times without significant degradation of the activated species. Consider extending the coupling time to 2-4 hours or even overnight for the second coupling.

  • Elevate the Reaction Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C). This can provide the necessary energy to overcome the activation barrier for sterically hindered couplings.[6]

  • Optimize Solvent Choice: While DMF is the standard solvent, N-Methyl-2-pyrrolidone (NMP) can be more effective at solvating protected amino acids and the growing peptide chain, which can help to disrupt secondary structures and improve accessibility of the N-terminus.

Issue 2: Presence of Deletion Sequences in the Final Product Mass Spectrometry

Even with a negative ninhydrin test, trace amounts of unreacted amines can lead to detectable deletion sequences in the final product.

Mitigation Strategies:

  • Prophylactic Double Coupling: For all planned incorporations of this compound, preemptively use a double coupling protocol.

  • Capping of Unreacted Amines: After the coupling step (or the second coupling), treat the resin with a capping agent, such as acetic anhydride with DIPEA in DMF. This will acetylate any remaining free amines, preventing them from reacting in subsequent cycles and resulting in a truncated, more easily separable peptide.

Recommended Coupling Protocols

Below are detailed, step-by-step methodologies for the incorporation of this compound.

Protocol 1: Standard Double Coupling with HATU

This protocol is recommended as a starting point for achieving high coupling efficiency.

Reagents:

  • This compound (4 equivalents)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • High-purity DMF

Procedure:

  • Resin Preparation: Following the standard Fmoc deprotection of the N-terminal amine of the resin-bound peptide, wash the resin thoroughly with DMF (5 x 1 min).

  • First Coupling:

    • In a separate vessel, dissolve this compound and HATU in DMF.

    • Add DIPEA to the solution and allow for a pre-activation time of 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Drain the reaction vessel and wash the resin with DMF (3 x 1 min).

  • Second Coupling:

    • Repeat the activation and coupling steps as described in step 2.

    • Agitate the reaction mixture for an additional 1-2 hours at room temperature.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min) to remove any excess reagents and by-products.

  • Monitoring (Optional but Recommended): Perform a ninhydrin (Kaiser) test on a small sample of the resin beads. A negative result (yellow/colorless beads) indicates a successful coupling.

Protocol 2: Elevated Temperature Coupling

This protocol can be employed for particularly difficult sequences where the standard double coupling is insufficient.

Procedure:

  • Follow the "Standard Double Coupling with HATU" protocol.

  • During the second coupling step, increase the temperature of the reaction vessel to 40-50°C and maintain for 1-2 hours.

  • Allow the reaction vessel to cool to room temperature before proceeding with the washing steps.

Data Summary: Coupling Reagent Comparison

The following table provides a qualitative comparison of common coupling reagents for sterically hindered amino acids like this compound.

Coupling ReagentRelative ReactivityRacemization RiskCostRecommended Use
DIC/HOBt ModerateLow to ModerateLowNot recommended for initial attempts with this amino acid.
HBTU/DIPEA HighLow to ModerateModerateA good starting point, but may require longer reaction times or double coupling.[4]
HCTU/DIPEA Very HighLowModerateMore reactive than HBTU, a strong candidate for single or double coupling.[7]
HATU/DIPEA Very HighVery LowHighOften considered the gold standard for difficult couplings due to high reactivity and low racemization.[4]
PyBOP/DIPEA HighLowHighA robust phosphonium-based alternative to uronium salts; avoids potential guanidinylation side reactions.[5]
COMU/DIPEA Very HighVery LowHighA newer generation uronium salt with excellent performance, often comparable or superior to HATU.[8]

Visualizing the Workflow: Troubleshooting Logic

The following diagram illustrates the decision-making process when encountering difficulties with this compound coupling.

TroubleshootingWorkflow start Start: Couple Fmoc-β-HomoThr(tBu)-OH kaiser_test Perform Kaiser Test start->kaiser_test is_negative Negative (Yellow)? kaiser_test->is_negative proceed Proceed to Next Deprotection is_negative->proceed Yes double_couple Perform Double Coupling is_negative->double_couple No (Blue) re_test Re-run Kaiser Test double_couple->re_test is_negative2 Negative (Yellow)? re_test->is_negative2 is_negative2->proceed Yes troubleshoot Advanced Troubleshooting: - Stronger Reagent (HATU/COMU) - Increase Temperature - Capping Step is_negative2->troubleshoot No

Caption: A decision-making workflow for troubleshooting incomplete coupling reactions.

References

  • BenchChem. (2025). Application Note and Protocol: Optimization of Fmoc-Thr-OH Coupling Reaction Time and Temperature in Solid-Phase Peptide Synthesis. BenchChem Technical Resources.
  • BenchChem. (2025). Strategies for double coupling of N3-L-Orn(Fmoc)-OH in difficult sequences. BenchChem Technical Resources.
  • BenchChem. (2025). A Comparative Guide to Coupling Reagents for Fmoc-His(Trt)-OH in Peptide Synthesis. BenchChem Technical Resources.
  • Gongora-Benitez, M., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
  • Vazquez, M. E. (2015). Are double couplings in SPPS interesting for purity of short peptides?
  • Biotage. (2023). Using double coupling to improve your peptide synthesis.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem AG.
  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Coupling Reagents for Fmoc-DL-Phe-OH in Peptide Synthesis. BenchChem Technical Resources.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Gellman, S. H. (2012). Design and synthesis of beta-peptides with biological activity. Methods in Molecular Biology, 813, 39-59.
  • Reddit. (2022). Solid Phase Peptide Synthesis Help. r/Chempros.
  • BenchChem. (2025). Application Notes and Protocols for Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS). BenchChem Technical Resources.
  • Aapptec. (n.d.). Coupling Reagents.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. MilliporeSigma.
  • Birts, C. N., & Dawson, P. E. (2010). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation.
  • El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 785-797.
  • Goldschmidt Gőz, V., et al. (2019). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. Organic & Biomolecular Chemistry, 17(2), 295-304.
  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Aapptec. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2016). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. AJPAMC, 4(2), 89-98.
  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
  • The Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube.

Sources

Technical Support Center: Purification of Peptides Containing β-Homothreonine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the unique challenges of purifying synthetic peptides incorporating β-homothreonine (β-hThr). The introduction of this non-canonical, β-amino acid introduces complexities not typically encountered with standard peptides, primarily due to its additional chiral center and altered backbone structure. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles and field-proven experience.

Part 1: Troubleshooting Guide - Common Purification Issues

This section addresses specific problems you may encounter during the purification of β-homothreonine-containing peptides, particularly with Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), the most common purification technique.

Question 1: Why am I seeing a broad peak or a doublet for my β-hThr peptide in RP-HPLC, even though the mass is correct?

Answer:

This is the most common and challenging issue when working with peptides containing β-hThr. The root cause is the presence of diastereomers.

  • The Underlying Chemistry: β-Homothreonine has two chiral centers: the α-carbon and the β-carbon. When you incorporate a commercially available, enantiomerically pure β-hThr monomer (e.g., (2S,3R)-β-hThr) into a peptide chain composed of L-amino acids during solid-phase peptide synthesis (SPPS), you can still generate two different diastereomers. This occurs because the standard coupling reactions can cause partial epimerization at the α-carbon of the adjacent standard amino acid residue. The resulting peptides (e.g., ...L-Ala-(2S,3R)-β-hThr-...) and (...D-Ala-(2S,3R)-β-hThr-...) have very similar chemical properties but are distinct stereoisomers.

  • Chromatographic Behavior: These diastereomers often have nearly identical hydrophobicity, leading them to co-elute or elute very closely during RP-HPLC, resulting in broad, poorly resolved peaks or distinct doublets. Their separation is often challenging and requires careful method optimization.

If you suspect diastereomeric co-elution, follow this systematic approach to improve separation.

G A Start: Broad Peak or Doublet (Correct Mass Confirmed) B Step 1: Modify Gradient A->B C Decrease Gradient Slope (e.g., 1%/min to 0.5%/min) B->C Implementation D Step 2: Adjust Temperature C->D If resolution is still poor J Result: Improved Resolution C->J Success E Increase Column Temperature (e.g., 40°C to 60°C) D->E Implementation F Step 3: Change Mobile Phase Modifier E->F If resolution is still poor E->J Success G Switch TFA to Formic Acid (FA) or Phosphoric Acid (H3PO4) F->G Implementation H Step 4: Evaluate Stationary Phase G->H If resolution is still poor G->J Success I Try a Different Column Chemistry (e.g., C18 to Phenyl-Hexyl) H->I Implementation I->J K Result: No Improvement I->K

Technical Support Center: Synthesis of Fmoc-O-tert-butyl-L-beta-homothreonine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Fmoc-O-tert-butyl-L-beta-homothreonine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, identify potential byproducts, and troubleshoot common issues. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of impurities encountered in the synthesis of this compound?

A1: The impurities can be broadly categorized as follows:

  • Process-Related Impurities: These arise from the reagents and solvents used during the synthesis. A common example is residual acetic acid, which can act as a capping agent in subsequent peptide synthesis, leading to truncated sequences.[1]

  • Product-Related Impurities: These are structurally similar to the desired product and originate from side reactions. They include diastereomers, dipeptides, and byproducts from incomplete reactions.

  • Fmoc-Group Related Impurities: The introduction of the Fmoc group can itself generate impurities. For instance, the use of Fmoc-OSu can lead to the formation of Fmoc-β-alanine derivatives through a Lossen-type rearrangement.[1][2]

Q2: How can diastereomeric impurities arise, and what is their impact?

A2: this compound has two chiral centers. Diastereomeric impurities can be introduced if the starting materials are not enantiomerically pure or if the reaction conditions cause epimerization at one of the chiral centers. The presence of diastereomers can be difficult to detect by standard HPLC and can significantly impact the biological activity and conformational properties of the final peptide.

Q3: What is the significance of dipeptide impurities?

A3: Dipeptide impurities, such as this compound-O-tert-butyl-L-beta-homothreonine-OH, can form if the Fmoc-protection agent reacts with the already formed product.[1] During solid-phase peptide synthesis (SPPS), these dipeptides will be incorporated into the growing peptide chain, resulting in a sequence with an undesired insertion.[2]

Troubleshooting Guide: Identification and Mitigation of Byproducts

This section provides a detailed breakdown of potential byproducts, their identification, and proven strategies to minimize their formation.

Issue 1: Presence of an Unexpected Peak with a Mass of +71 Da in LC-MS
  • Potential Culprit: Fmoc-β-alanine derivative impurity.

  • Underlying Chemistry: When Fmoc-OSu is used as the protecting agent, it can undergo a rearrangement to form Fmoc-β-alanine-OSu. This activated species can then react with the free amino group of O-tert-butyl-L-beta-homothreonine, leading to the formation of an Fmoc-β-alanine-dipeptide impurity. The mass difference corresponds to the addition of a β-alanine residue.

  • Identification:

    • LC-MS: Look for a peak with a mass corresponding to [M+71]+.

    • HPLC: The impurity may co-elute or appear as a shoulder on the main product peak. A high-resolution column and optimized gradient may be required for separation.

  • Mitigation Strategies:

    • Use of Fmoc-Cl: Consider using Fmoc-Cl instead of Fmoc-OSu for the protection step, as this reagent is less prone to the rearrangement that forms β-alanine derivatives.[2]

    • Purification: Careful flash chromatography or preparative HPLC may be necessary to remove this impurity.

Issue 2: Diastereomeric Impurities Detected by Chiral HPLC or NMR
  • Potential Culprit: Epimerization at the α or β carbon.

  • Underlying Chemistry: The stereocenters of beta-homothreonine can be susceptible to epimerization under certain conditions, particularly if harsh bases or elevated temperatures are used during the synthesis or workup. The Arndt-Eistert homologation, a common method for synthesizing β-amino acids from α-amino acids, is generally considered to preserve stereochemistry, but deviations can occur.[3][4]

  • Identification:

    • Chiral HPLC: This is the most definitive method for separating and quantifying diastereomers.

    • NMR Spectroscopy: Careful analysis of 1H and 13C NMR spectra may reveal the presence of diastereomers through the appearance of additional, distinct signals for certain protons or carbons.

  • Mitigation Strategies:

    • Mild Reaction Conditions: Employ mild bases and maintain low reaction temperatures throughout the synthesis.

    • Starting Material Purity: Ensure the enantiomeric purity of the starting α-amino acid (e.g., L-threonine derivative) is high.

    • Choice of Homologation Method: If using the Arndt-Eistert synthesis, ensure the Wolff rearrangement is conducted under conditions known to minimize racemization, such as using silver (I) oxide as a catalyst at room temperature.[5]

Issue 3: Truncated Sequences in Subsequent Peptide Synthesis
  • Potential Culprit: Residual acetic acid in the this compound starting material.

  • Underlying Chemistry: Ethyl acetate is a common solvent for the purification and crystallization of Fmoc-amino acids. Hydrolysis of residual ethyl acetate during storage can generate acetic acid.[1] In SPPS, acetic acid can act as a capping agent by acetylating the free N-terminus of the growing peptide chain, preventing further elongation.

  • Identification:

    • HPLC Analysis of the Fmoc-Amino Acid: A dedicated HPLC method can be used to quantify the amount of acetic acid.

    • Analysis of Crude Peptide: The presence of a series of truncated peptide sequences in the crude product of a peptide synthesis is a strong indicator of a capping issue.

  • Mitigation Strategies:

    • High-Purity Reagents: Source this compound with a low specification for residual acetic acid.

    • Proper Storage: Store the Fmoc-amino acid in a cool, dry, and dark place to minimize degradation.

    • Azeotropic Removal: If acetic acid contamination is suspected, it may be possible to remove it by co-evaporation with a solvent like toluene, although this is not always practical.

Experimental Protocols

Protocol 1: HPLC Analysis for Purity and Diastereomer Detection
  • Column: A high-resolution reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) for general purity and a chiral stationary phase column for diastereomer separation.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient (for C18): Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.

  • Isocratic (for chiral): An isocratic mobile phase of hexane and isopropanol with a small amount of trifluoroacetic acid is often effective. The exact ratio will need to be optimized.

  • Detection: UV at 265 nm (for the Fmoc group) and mass spectrometry.

Data Presentation

Impurity ClassCommon ByproductTypical Mass DifferenceAnalytical MethodMitigation Strategy
Fmoc-Related Fmoc-β-alanine adduct+71 DaLC-MS, HPLCUse Fmoc-Cl instead of Fmoc-OSu
Stereochemical DiastereomersSame MassChiral HPLC, NMRMild reaction conditions, pure starting materials
Process-Related Residual Acetic AcidN/A (capping agent)HPLCHigh-purity reagents, proper storage
Product-Related Dipeptide+ Molecular Weight of ProductLC-MS, HPLCControlled stoichiometry, optimized reaction time

Visualizations

Synthetic Pathway and Potential Byproduct Formation

Synthesis_Byproducts cluster_main Main Synthetic Pathway cluster_byproducts Potential Byproduct Formation Start O-tert-butyl-L-beta-homothreonine Product This compound Start->Product Fmoc Protection Fmoc_reagent Fmoc-OSu or Fmoc-Cl Fmoc_reagent->Product Beta_Ala Fmoc-β-alanine Adduct Fmoc_reagent->Beta_Ala Rearrangement (Fmoc-OSu) Diastereomer Diastereomeric Impurity Product->Diastereomer Epimerization Dipeptide Dipeptide Impurity Product->Dipeptide Over-reaction Troubleshooting_Workflow Start Unexpected Peak in HPLC/LC-MS Check_Mass Check Mass Spectrum Start->Check_Mass Mass_71 Mass = +71 Da? Check_Mass->Mass_71 Analyze Mass Mass_Product Mass = Product MW? Mass_71->Mass_Product No Beta_Ala_Impurity Likely Fmoc-β-alanine Adduct Mass_71->Beta_Ala_Impurity Yes Mass_Dipeptide Mass = 2x Product MW? Mass_Product->Mass_Dipeptide No Diastereomer_Impurity Potential Diastereomer Mass_Product->Diastereomer_Impurity Yes Dipeptide_Impurity Likely Dipeptide Impurity Mass_Dipeptide->Dipeptide_Impurity Yes Optimize_Purification Optimize Purification Beta_Ala_Impurity->Optimize_Purification Chiral_HPLC Run Chiral HPLC Diastereomer_Impurity->Chiral_HPLC Dipeptide_Impurity->Optimize_Purification Chiral_HPLC->Optimize_Purification If confirmed

Caption: A logical workflow for troubleshooting unexpected impurities.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN106631900A - Synthesis method of Fmoc-O-tert-butyl-L-threoninol.
  • Google Patents. (n.d.). CN112110868A - Preparation method of Fmoc-beta-Ala-AA-OH.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN109232321A - A kind of Fmoc-Thr(tBu)-OH preparation method.
  • Eureka | Patsnap. (n.d.). Synthesis method of Fmoc-O-tert-butyl-L-threoninol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]

  • PubMed. (2003). First Synthesis of a beta(2)-homoamino Acid by Enantioselective Catalysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Arndt–Eistert reaction. Retrieved from [Link]

  • University of Illinois. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. Retrieved from [Link]

  • RSC Publishing. (n.d.). Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation. Retrieved from [Link]

  • PubMed. (2021). Ribosomal Synthesis of Macrocyclic Peptides with β2- and β2,3-Homo-Amino Acids for the Development of Natural Product-Like Combinatorial Libraries. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Arndt-Eister reaction. Retrieved from [Link]

  • PubMed. (n.d.). Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of β-branched tryptophan analogs using an engineered subunit of tryptophan synthase. Retrieved from [Link]

  • PubMed. (n.d.). Diastereoselective synthesis of L: -threo-3,4-dihydroxyphenylserine by low-specific L: -threonine aldolase mutants. Retrieved from [Link]

  • SciSpace. (n.d.). Diastereoselective Synthesis of gamma -Hydroxy-beta -Amino Alcohols and (2S,3S)-beta -Hydroxyleucine from Chiral D-(N,N-Dibenzylamino)serine (TBDMS) Aldehyde. Retrieved from [Link]

Sources

Technical Support Center: Impact of β-Homothreonine on Peptide Secondary Structure

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with β-homothreonine-containing peptides. The incorporation of non-canonical amino acids like β-homothreonine into peptide sequences offers exciting possibilities for creating novel structures with enhanced stability and biological activity. However, it also presents unique experimental challenges. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges and successfully characterize the impact of β-homothreonine on your peptide's secondary structure.

I. Frequently Asked Questions (FAQs)

Q1: What is β-homothreonine, and how does it differ from canonical amino acids?

A1: β-Homothreonine is a non-canonical β-amino acid. Unlike α-amino acids, which have the amino group attached to the α-carbon (the first carbon after the carboxyl group), β-amino acids have an additional carbon atom in their backbone, with the amino group attached to the β-carbon.[1][2] This extended backbone provides greater conformational flexibility compared to α-amino acids.[1] The introduction of β-homothreonine can restrict the available range of backbone conformations, acting as a stereochemical director of polypeptide chain folding.[1]

Q2: What are the expected effects of incorporating β-homothreonine on peptide secondary structure?

A2: The incorporation of β-amino acids like β-homothreonine can induce novel secondary structures not commonly observed in peptides composed solely of α-amino acids.[2][3] These can include various helices (such as 14-helices, 12-helices, and 10/12-helices), turns, and sheet-like conformations.[2][3] For instance, β-peptides have been shown to form stable helical structures with as few as four residues.[2] The specific impact of β-homothreonine will depend on its position in the sequence, the stereochemistry, and the surrounding amino acid residues. Some studies suggest that side-chain hydrogen bonding in β-peptides containing β-homothreonine could be a stabilizing force for helix formation.[4]

Q3: Why is my β-homothreonine-containing peptide showing poor solubility?

A3: Poor solubility is a common issue with synthetic peptides, especially those containing hydrophobic or aggregation-prone sequences.[5][6] The introduction of β-homothreonine can sometimes exacerbate this issue. The altered backbone conformation and side-chain interactions can lead to increased intermolecular hydrogen bonding and self-association, resulting in aggregation.[7] Signs of aggregation include difficulty dissolving the lyophilized powder and the formation of cloudy or precipitated solutions.[5]

Q4: How can I improve the solubility of my β-homothreonine peptide?

A4: A systematic approach to solubilization is recommended.[5]

  • Start with deionized, sterile water or a common buffer. Use vortexing and brief sonication to aid dissolution.[5]

  • Adjust the pH. If the peptide is basic, try a dilute acidic solution (e.g., 10% acetic acid). If it's acidic, try a dilute basic solution (e.g., 10% ammonium bicarbonate).[5]

  • Use organic co-solvents. For hydrophobic peptides, first dissolve in a minimal amount of DMSO or DMF, then slowly add the aqueous buffer while vortexing.[5]

  • Employ denaturing agents. If the application allows, strong denaturants like 6 M guanidinium hydrochloride (GdmCl) or 8 M urea can be used to disrupt aggregates.[5]

II. Troubleshooting Guides

Guide 1: Challenges in Solid-Phase Peptide Synthesis (SPPS) of β-Homothreonine Peptides

Issue: Slow or incomplete coupling reactions during SPPS.

This is a frequent problem when synthesizing "difficult sequences," which can be caused by peptide aggregation on the solid support.[6][7][8]

Troubleshooting Steps:

  • Optimize Coupling Reagents and Conditions:

    • Rationale: Standard coupling conditions may not be sufficient for sterically hindered or aggregation-prone sequences. More potent activating reagents can improve coupling efficiency.

    • Recommendation: Use coupling reagents like HATU or HBTU, which are known for their rapid activation.[9] Consider double coupling, where the coupling step is repeated to ensure completion.[10] Microwave-assisted synthesis can also accelerate reactions and disrupt aggregation.[7][9]

  • Incorporate Pseudoproline Dipeptides:

    • Rationale: Pseudoproline dipeptides introduce a "kink" in the peptide backbone, disrupting the interchain hydrogen bonding that leads to β-sheet formation and aggregation.[5]

    • Recommendation: If your sequence contains a Ser or Thr residue near the β-homothreonine, consider replacing the individual amino acid couplings with a single coupling of a corresponding Fmoc-Xaa-Thr(ψMe,MePro)-OH dipeptide.[5]

  • Modify Resin and Solvents:

    • Rationale: The choice of resin and solvent can significantly impact peptide aggregation.

    • Recommendation: Use a low-substitution resin or a PEG-based resin like TentaGel, which has better swelling properties and can reduce aggregation.[7][9] Switching the solvent from DMF to N-methylpyrrolidone (NMP) or adding chaotropic salts like LiCl can also help disrupt hydrogen bonding.[7]

Guide 2: Interpreting Ambiguous Circular Dichroism (CD) Spectra

Issue: The CD spectrum of my β-homothreonine peptide does not resemble a classic α-helix or β-sheet.

The interpretation of CD spectra for peptides containing β-amino acids can be ambiguous.[11][12] Similar CD spectra can arise from different secondary structures, making it difficult to derive the conformational preference from CD alone.[11]

Troubleshooting and Analysis Steps:

  • Compare with Known β-Peptide Spectra:

    • Rationale: β-peptides form unique secondary structures with distinct CD signatures that differ from those of α-peptides.

    • Recommendation: Consult the literature for CD spectra of known β-peptide structures (e.g., 14-helices, 12-helices). While not definitive, this can provide initial hypotheses about the conformation of your peptide.

  • Perform Temperature and Solvent Titrations:

    • Rationale: Assessing the stability of the secondary structure can provide valuable information. A stable, well-defined structure will show a cooperative unfolding transition with increasing temperature or denaturant concentration.

    • Recommendation: Record CD spectra at various temperatures to check for a melting transition. Also, measure spectra in the presence of different concentrations of a denaturant like GdmCl.

  • Complement with Other Techniques:

    • Rationale: Due to the inherent ambiguity of CD for β-peptides, it is crucial to use orthogonal techniques to validate your structural hypothesis.

    • Recommendation: Use Nuclear Magnetic Resonance (NMR) spectroscopy to obtain detailed structural information, including inter-proton distances (through NOEs) and dihedral angle restraints.[13][14] If the peptide can be crystallized, X-ray crystallography can provide an atomic-resolution structure.[1][15]

III. Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a β-Homothreonine-Containing Peptide (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a peptide incorporating β-homothreonine using the standard Fmoc/tBu strategy.[9][16]

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected α-amino acids

  • Fmoc-protected β-homothreonine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.[16][17]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.[9]

    • Drain and repeat the piperidine treatment for 10 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 equivalents), HATU (3 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activation mixture to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.[17]

    • If the Kaiser test is positive, repeat the coupling.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence, including the Fmoc-β-homothreonine.

  • Final Deprotection: After the final coupling, perform one last Fmoc deprotection (step 2).

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) to the resin.[9]

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide by reverse-phase HPLC.

    • Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: Structural Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in solution.[18][19]

Materials:

  • Purified, lyophilized β-homothreonine peptide

  • Appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • CD spectropolarimeter

  • Quartz cuvette with a 1 mm path length

Procedure:

  • Sample Preparation:

    • Accurately determine the peptide concentration, for example, by UV absorbance if the sequence contains Trp or Tyr residues.[20]

    • Prepare a stock solution of the peptide in the chosen buffer. The final concentration for CD analysis should be in the range of 10-50 µM.

  • Instrument Setup:

    • Turn on the CD spectropolarimeter and the nitrogen purge. Allow the lamp to warm up for at least 30 minutes.

    • Set the measurement parameters:

      • Wavelength range: 190-260 nm

      • Data pitch: 1 nm

      • Bandwidth: 1 nm

      • Scanning speed: 50 nm/min

      • Accumulations: 3-5

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone in the cuvette.

    • Record the spectrum of the peptide sample.

    • The instrument software will automatically subtract the baseline from the sample spectrum.

  • Data Processing and Analysis:

    • Convert the raw data (ellipticity in millidegrees) to molar residue ellipticity ([θ]) using the following equation: [θ] = (mdeg * 100) / (c * n * l) where:

      • mdeg is the observed ellipticity in millidegrees

      • c is the molar concentration of the peptide

      • n is the number of amino acid residues

      • l is the path length of the cuvette in cm

    • Analyze the resulting spectrum for characteristic features. For example, an α-helix typically shows negative bands at ~208 nm and ~222 nm, while a β-sheet has a negative band around 218 nm.[18][19] The spectrum of your β-homothreonine peptide may show different features corresponding to β-peptide secondary structures.

IV. Data Presentation and Visualization

Table 1: Troubleshooting Summary for SPPS of β-Homothreonine Peptides
Problem Potential Cause Recommended Solution Rationale
Incomplete CouplingPeptide aggregation on resinUse microwave-assisted synthesis; switch to NMP solvent; add chaotropic salts (e.g., LiCl).[7][9]Disrupts interchain hydrogen bonds that cause aggregation.
Steric hindranceUse a more potent coupling reagent (e.g., HATU); perform a double coupling.[9]Ensures complete reaction at sterically challenging positions.
Poor Resin SwellingInterchain peptide associationUse a PEG-based resin (e.g., TentaGel); incorporate pseudoproline dipeptides.[5][7][9]Improves solvent accessibility and breaks up secondary structures.
False-Negative Kaiser TestAggregated N-termini are inaccessibleComplement with a different test (e.g., TNBS); rely on consistent synthesis protocols.Ensures accurate monitoring of reaction completion.
Diagram 1: Troubleshooting Workflow for Peptide Aggregation in SPPS

spss_troubleshooting start Incomplete Coupling or Poor Resin Swelling Detected q1 Is microwave synthesis available? start->q1 microwave Apply Microwave Heating (e.g., 60°C for 5 min) q1->microwave Yes q2 Is aggregation severe? q1->q2 No microwave->q2 solvents Switch to NMP solvent or add chaotropic salts (LiCl) q2->solvents Yes coupling Use stronger coupling reagent (HATU) and perform double coupling q2->coupling No dipeptides Resynthesize with Pseudoproline Dipeptides solvents->dipeptides end Proceed with Synthesis dipeptides->end coupling->end

Caption: Workflow for addressing aggregation during SPPS.

Diagram 2: Logic Flow for Characterizing Secondary Structure

structure_characterization start Synthesized and Purified β-Homothreonine Peptide cd Circular Dichroism (CD) Spectroscopy start->cd q1 Ambiguous Spectrum? cd->q1 nmr NMR Spectroscopy (NOESY, TOCSY) q1->nmr Yes model Develop Structural Model q1->model No (Clear Signature) xray X-ray Crystallography (if crystals form) nmr->xray For validation nmr->model xray->model

Caption: A multi-technique approach for structural analysis.

V. References

  • Can One Derive the Conformational Preference of a β-Peptide from Its CD Spectrum? Journal of the American Chemical Society. Available at:

  • Methods and protocols of modern solid phase peptide synthesis. Available at:

  • Solid-Phase Peptide Synthesis Methods: Complete Guide - Biovera. Available at:

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Available at:

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at:

  • Can one derive the conformational preference of a beta-peptide from its CD spectrum? Available at:

  • peptide nmr. Available at:

  • Enumerative Discovery of Noncanonical Polypeptide Secondary Structures | Journal of the American Chemical Society. Available at:

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. Available at:

  • Probing the structural determinants of type II' beta-turn formation in peptides and proteins. Available at:

  • De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy | PNAS. Available at:

  • Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis - Biomatik. Available at:

  • X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions - etd@IISc. Available at:

  • NMR studies of amyloid .beta.-peptides: proton assignments, secondary structure, and mechanism of an .alpha.-helix .fwdarw. .beta.-sheet conversion for a homologous, 28-residue, N-terminal fragment | Biochemistry - ACS Publications. Available at:

  • Circular dichroism spectra of beta- peptides - Research Collection. Available at:

  • The Role of Circular Dichroism in Peptide Structural Analysis. Available at:

  • NMR structural characterization of beta-amyloid peptides and their inhibitors - mediaTUM. Available at:

  • A Newcomer's Guide to Peptide Crystallography - PMC - PubMed Central. Available at:

  • Noncanonical Amino Acids in Biocatalysis | Chemical Reviews - ACS Publications. Available at:

  • NMR in structural determination of proteins and peptides - NMIMS Pharmacy. Available at:

  • Design of peptides with non-canonical amino acids using flow matching - bioRxiv. Available at:

  • Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich. Available at:

  • Computational Evolution of Threonine-Rich β-Hairpin Peptides Mimicking Specificity and Affinity of Antibodies - PMC - PubMed Central. Available at:

  • β-Peptides as inhibitors of protein–protein interactions - PMC - NIH. Available at:

  • The twists and turns of beta-peptides - PubMed. Available at:

  • How to Analyze Protein Structure Using Circular Dichroism Spectroscopy. Available at:

  • An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides - PMC - NIH. Available at:

  • A new turn structure for the formation of beta-hairpins in peptides - PubMed - NIH. Available at:

  • How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction? : r/molecularbiology - Reddit. Available at:

  • Technical Support Center: Preventing Aggregation in Trp-Thr Containing Peptides - Benchchem. Available at:

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC. Available at:

  • Effect of the N1 residue on the stability of the α-helix for all 20 amino acids - PubMed Central. Available at:

  • Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure - NIH. Available at:

  • Theoretical analysis of secondary structures of beta-peptides - PubMed. Available at:

  • Structure and Stability of the α-Helix | Springer Nature Experiments. Available at:

  • Solid-phase peptide synthesis without side-chain hydroxyl protection of threonine. Available at:

  • Beta Conformation of Peptides | Biochemistry - YouTube. Available at:

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC. Available at:

  • Enantiomeric β-sheet peptides from Aβ form homochiral pleated β-sheets rather than heterochiral rippled β-sheets - Chemical Science (RSC Publishing). Available at:

  • (PDF) [Beta]-amino [Beta-amino] acids as secondary structure inducers in peptides [Elektronische Ressource] / - ResearchGate. Available at:

  • Dependence of α-helical and β-sheet amino acid propensities on the overall protein fold type - PubMed Central. Available at:

  • Impact of Multi-Factor Features on Protein Secondary Structure Prediction - MDPI. Available at:

  • Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides - CHIMIA. Available at:

  • Position-specific propensities of amino acids in the β-strand - PMC - PubMed Central. Available at:

  • Which is more stable in general, 'alpha helix' or 'beta sheet'? - Quora. Available at:

  • Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC. Available at:

  • Rippled β-Sheet Formation by an Amyloid-β Fragment Indicates Expanded Scope of Sequence Space for Enantiomeric β-Sheet Peptide Coassembly - MDPI. Available at:

  • Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery - NIH. Available at:

Sources

Technical Support Center: Coupling Strategies for Difficult β-Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of incorporating β-amino acids into peptide sequences. The unique structural properties of β-amino acids, particularly steric hindrance and altered reactivity, often lead to challenges such as low coupling yields, epimerization, and unwanted side reactions.

This resource provides in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting guides to help you overcome these hurdles and ensure the success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: Why are β-amino acids so much more difficult to couple than standard α-amino acids?

A1: The primary challenges with β-amino acids stem from their structure. The presence of an additional carbon atom in the backbone increases steric hindrance around the reactive carboxyl and amino groups. This bulkiness can physically obstruct the approach of the coupling reagents and the N-terminal amine of the growing peptide chain, slowing down the reaction rate significantly.[1][2]

Furthermore, the altered geometry can lead to different conformational preferences, which may not be optimal for the transition state of the amide bond formation. In some cases, particularly with cyclic or heavily substituted β-amino acids, this steric clash is severe enough to cause standard coupling protocols to fail entirely.[3]

Q2: What is the first-line coupling activator you recommend for a sterically hindered β-amino acid?

A2: For most "difficult" couplings involving sterically hindered β-amino acids, the recommended first-line activators are uronium/aminium salt-based reagents, specifically HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[4][5][6]

The reason for this recommendation lies in its mechanism of action. HATU, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), rapidly converts the β-amino acid's carboxyl group into a highly reactive OAt-active ester.[4][7] The 7-azabenzotriazole (HOAt) moiety is a superior leaving group compared to the HOBt found in older reagents like HBTU, due to the electron-withdrawing effect of the pyridine nitrogen.[4][8] This enhanced reactivity leads to faster and more efficient acylation, which is crucial for overcoming the high activation energy barrier associated with sterically hindered substrates.[4]

Q3: When should I consider a phosphonium salt reagent like PyBOP instead of a uronium salt like HATU?

A3: Phosphonium salt reagents, such as PyBOP ((Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate), are an excellent choice and sometimes superior to uronium salts in specific situations:

  • Minimizing Guanidinylation: Uronium/aminium reagents can react with the free N-terminal amine of the peptide chain, causing a chain-terminating side reaction called guanidinylation. This is particularly problematic if the carboxyl activation step is slow.[9] Phosphonium reagents do not have this liability, making them a "cleaner" option for very slow or difficult couplings where the reagent is present in excess for extended periods.[9][10]

  • Suppressing Epimerization: While modern uronium reagents offer good protection against loss of stereochemistry, phosphonium salts are often associated with even lower levels of racemization, especially in challenging couplings.[9][10]

  • Improved Solubility: Phosphonium reagents are typically more soluble in common synthesis solvents like DMF than their uronium counterparts, which can be a practical advantage for achieving higher reaction concentrations.

Q4: Can I still use carbodiimide activators like DIC for β-amino acids?

A4: Yes, carbodiimides like N,N'-Diisopropylcarbodiimide (DIC) can be used, but they are generally less effective for hindered β-amino acids compared to onium salts.[1][11] If you choose to use DIC, it is essential to use it in combination with a racemization-suppressing additive. For β-amino acids, Oxyma Pure (Ethyl cyanohydroxyiminoacetate) is highly recommended. The DIC/Oxyma combination is a powerful, cost-effective system that forms a reactive Oxyma-ester.[12] This system is generally superior to the older DIC/HOBt combination and avoids the use of potentially explosive benzotriazole-based additives.[8][12][13]

Troubleshooting Guide for Difficult β-Amino Acid Couplings

This section addresses specific problems you may encounter during synthesis.

Problem 1: Low or No Coupling Yield
  • Symptom: A positive Kaiser test (blue beads) after a coupling step indicates a significant number of unreacted free primary amines.[14] Mass spectrometry of a test cleavage shows a large peak corresponding to the truncated peptide.

  • Primary Cause: Incomplete acylation due to high steric hindrance.

  • Solutions:

    • Switch to a Stronger Activator: If you are using a carbodiimide-based system, switch to HATU or COMU. These reagents form more reactive esters, leading to faster kinetics that can overcome steric barriers.[8][15]

    • Double Couple: This is a highly effective and straightforward technique. After the first coupling reaction (e.g., 1-2 hours), drain the reaction vessel, wash, and then add a fresh solution of the activated β-amino acid and reagents for a second coupling cycle.[15][16]

    • Increase Reaction Time & Temperature: For particularly stubborn couplings, extending the reaction time (e.g., overnight) can be beneficial. Microwave-assisted peptide synthesis (MAPS) can also be highly effective, as the increased temperature drives difficult couplings to completion more efficiently.[2]

    • Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents (e.g., moving from 0.2 M to 0.5 M) can increase the probability of successful molecular interactions and drive the reaction forward.[16]

Problem 2: Epimerization (Loss of Stereochemical Purity)
  • Symptom: HPLC analysis of the crude peptide shows a diastereomeric impurity, often as a shoulder peak or a closely eluting secondary peak with the same mass as the target peptide.

  • Primary Cause: The activated carboxyl group of the amino acid is susceptible to base-catalyzed proton abstraction at the α-carbon, leading to a loss of stereochemistry. This is exacerbated by long reaction times and strong bases.[17]

  • Solutions:

    • Use a Weaker Base: Instead of DIPEA, switch to a weaker, less-hindered base like N-methylmorpholine (NMM). For fragment couplings with a high risk of epimerization, the use of collidine has also been recommended.[13]

    • Optimize Reagent Stoichiometry: Ensure you are not using a large excess of base. For uronium/phosphonium salt couplings, use 2 equivalents of base relative to the amino acid. For COMU, as little as one equivalent of base can be used.[12]

    • Choose the Right Additive: If using a carbodiimide, additives are crucial. HOAt and Oxyma Pure are superior to HOBt in suppressing racemization.[13][18]

    • Lower the Temperature: Performing the coupling at a lower temperature (e.g., 0°C) can significantly reduce the rate of epimerization.[18]

Visual Guide: Selecting Your Coupling Reagent

This workflow provides a decision-making framework for choosing an appropriate activator for your specific β-amino acid.

Coupling_Reagent_Decision_Tree start Start: Characterize your β-Amino Acid Coupling q1 Is the coupling sterically hindered (e.g., N-methylated, β-branched, or cyclic)? start->q1 hatu_path High-Reactivity Path: Uronium/Phosphonium Salts q1->hatu_path Yes dic_path Standard-Reactivity Path: Carbodiimides q1->dic_path No q2 Is epimerization a major concern? hatu_path->q2 reco_dic Recommendation: 1. DIC/Oxyma Pure 2. Base-free conditions dic_path->reco_dic reco_hatu Recommendation: 1. HATU/DIPEA 2. COMU/DIPEA q2->reco_hatu No reco_pybop Recommendation: 1. PyBOP/DIPEA 2. Use weaker base (NMM) q2->reco_pybop Yes troubleshoot Troubleshooting: Low Yield? reco_hatu->troubleshoot reco_pybop->troubleshoot double_couple Action: Double Couple Increase Time/Temp troubleshoot->double_couple Yes

Caption: Decision workflow for coupling activator selection.

Data Summary: Comparison of Common Coupling Reagents

The table below summarizes key characteristics of activators frequently used for difficult couplings.

Reagent ClassExample(s)Relative SpeedEpimerization RiskKey Advantage(s)Key Disadvantage(s)
Uronium/Aminium HATU, HCTU, COMUVery FastVery Low to LowHighest reactivity for hindered systems; fast reactions.[4][19]Potential for guanidinylation side reaction; higher cost.[19]
Phosphonium PyBOP, PyAOPFastVery LowNo guanidinylation risk; excellent for suppressing racemization.[9][10]Byproducts can be difficult to remove; often more expensive.[6][9]
Carbodiimide DIC (+ Oxyma Pure)ModerateLow (with additive)Cost-effective; urea byproduct is soluble (for DIC).[11][19]Slower kinetics; less effective for highly hindered couplings.[15][19]

Experimental Protocol: Standard HATU Coupling for a Hindered β-Amino Acid

This protocol provides a robust starting point for coupling a sterically hindered β-amino acid on solid phase.

Reagents & Setup:

  • Resin: 1.0 eq (with free N-terminal amine)

  • Fmoc-β-Amino Acid: 4.0 eq

  • HATU: 3.9 eq

  • DIPEA: 8.0 eq

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes. If starting from an Fmoc-protected resin, perform standard Fmoc deprotection (e.g., 20% piperidine in DMF) and wash thoroughly with DMF (5-7 times).[14]

  • Activation Solution Preparation (Pre-activation):

    • In a separate vessel, dissolve the Fmoc-β-Amino Acid (4.0 eq) and HATU (3.9 eq) in DMF.

    • Add the DIPEA (8.0 eq) to the solution.

    • Allow the mixture to pre-activate for 5 minutes at room temperature. The solution may change color.[5]

  • Coupling Reaction:

    • Drain the DMF from the swollen and deprotected resin.

    • Immediately add the pre-activated amino acid solution to the resin.

    • Agitate the reaction vessel at room temperature for 2 hours.

  • Monitoring & Wash:

    • Take a small sample of resin beads, wash them thoroughly with DMF and then methanol, and perform a Kaiser test.

    • A negative Kaiser test (yellow/colorless beads) indicates the reaction is complete.

    • If the test is positive (blue beads), drain the vessel and perform a second coupling (double coupling) with a fresh batch of activated amino acid for another 2 hours.

  • Final Wash: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove any excess reagents and byproducts before proceeding to the next deprotection step.

Protocol_Workflow cluster_pre Preparation cluster_react Reaction cluster_post Analysis & Completion swell 1. Swell/Deprotect Resin prepare_sol 2. Prepare Activation Solution (AA + HATU + DIPEA) swell->prepare_sol preactivate 3. Pre-activate for 5 min prepare_sol->preactivate add_sol 4. Add Solution to Resin preactivate->add_sol agitate 5. Agitate for 2 hours add_sol->agitate kaiser 6. Perform Kaiser Test agitate->kaiser wash 8. Final Wash with DMF kaiser->wash Negative recouple 7. Recouple if Positive kaiser->recouple Positive recouple->agitate

Caption: Step-by-step workflow for HATU-mediated coupling.

References

  • The Science Behind HBTU: Mechanism and Advantages in Peptide Coupling. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

  • Technical Bulletins & General Procedures. Aapptec Peptides. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances. [Link]

  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Aapptec. [Link]

  • HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube. [Link]

  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube. [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. GenScript. [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. ResearchGate. [Link]

  • DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ACS Omega. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Huarenstore. [Link]

  • Epimerisation in Peptide Synthesis. Molecules. [Link]

  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. [Link]

  • Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. NIH. [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols. [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]

  • Peptide synthesis troubleshooting. Reddit. [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

Sources

Technical Support Center: Managing Slow Coupling Kinetics of Fmoc-O-tert-butyl-L-beta-homothreonine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is specifically designed for researchers, chemists, and drug development professionals encountering challenges with the incorporation of sterically hindered amino acids, focusing on Fmoc-O-tert-butyl-L-beta-homothreonine (Fmoc-β-hThr(tBu)-OH).

The unique structure of β-amino acids, compounded by the steric bulk of the O-tert-butyl and β-methyl groups, presents a significant kinetic barrier to efficient peptide bond formation. This guide provides in-depth troubleshooting advice, advanced strategies, and detailed protocols to overcome these challenges, ensuring high-purity synthesis of your target peptide.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter when working with Fmoc-β-hThr(tBu)-OH, presented in a direct question-and-answer format.

Q1: My Kaiser test is strongly positive after a standard coupling time. What is my first course of action?

A positive Kaiser test indicates the presence of unreacted primary amines on the resin, signifying an incomplete coupling reaction.[1] The steric hindrance of Fmoc-β-hThr(tBu)-OH is the primary cause, slowing the reaction rate significantly.[2][3]

Immediate Action: Perform a Double Coupling.

A single coupling, even with extended time, may be insufficient. A second, fresh application of activated amino acid is the most reliable first step to drive the reaction toward completion.[4]

  • Rationale: The initial coupling may have stalled due to localized reagent depletion or resin aggregation. Introducing a fresh solution of the activated amino acid re-establishes the necessary concentration gradient to complete the reaction on the remaining free amines.

  • See Protocol 1 for a detailed step-by-step double coupling procedure.

Q2: I performed a double coupling, but the Kaiser test is still slightly blue. What's next?

If a double coupling fails to yield a negative (yellow) Kaiser test, this points to a more persistent issue.[5] At this stage, forcing the reaction further is unlikely to be productive and may increase side reactions.

Immediate Action: Cap the Unreacted Amines.

Capping permanently blocks the unreacted N-terminal amines by acetylating them, preventing them from reacting in subsequent cycles.[6][7] This is critical to avoid the formation of deletion sequences, which are peptides missing the Fmoc-β-hThr(tBu)-OH residue and are often difficult to separate during purification.[6]

  • Rationale: Capping ensures that all subsequent chemistry occurs only on the correctly elongated peptide chains, simplifying the final crude product mixture. The most common capping agent is a solution of acetic anhydride.[6][7]

  • See Protocol 2 for a standard capping procedure.

Q3: My crude HPLC analysis shows a significant deletion peak corresponding to the absence of β-hThr(tBu). How can I optimize my strategy from the start?

Proactively addressing the slow kinetics is key to preventing deletion sequences. This involves optimizing your choice of coupling reagents, base, and reaction conditions.

Primary Strategy: Enhance Activation and Reaction Environment.

  • Switch to a More Potent Coupling Reagent: Standard reagents may not be sufficient.[3] Aminium/uronium salts like HATU are demonstrably superior to HBTU for hindered couplings because they form a more reactive OAt-ester intermediate.[8][9] This enhanced reactivity accelerates the coupling reaction, leading to higher efficiency.[8]

  • Use a Hindered, Non-Nucleophilic Base: The base used during activation is critical. While DIPEA is common, it can sometimes cause premature Fmoc-deprotection.[10] For difficult couplings, 2,4,6-collidine is a superior choice. Its steric bulk minimizes side reactions while effectively catalyzing the reaction.[11][12]

  • Consider Microwave-Assisted Synthesis: Microwave energy can dramatically accelerate difficult coupling reactions by efficiently heating the solvent and reagents, helping to overcome the high activation energy associated with sterically hindered residues.[2][13][14] This can reduce reaction times from hours to minutes and significantly improve purity.[15]

Visual Workflow: Troubleshooting Incomplete Coupling

The following diagram outlines the logical decision-making process when encountering a positive Kaiser test after attempting to couple Fmoc-β-hThr(tBu)-OH.

G start Initial Coupling of Fmoc-β-hThr(tBu)-OH kaiser1 Perform Kaiser Test start->kaiser1 result1 Result? kaiser1->result1 double_couple Perform Second Coupling (Double Couple) result1->double_couple Positive (Blue) proceed Proceed to Next Fmoc-Deprotection Step result1->proceed Negative (Yellow) kaiser2 Perform Kaiser Test double_couple->kaiser2 result2 Result? kaiser2->result2 capping Cap Unreacted Amines with Acetic Anhydride result2->capping Positive (Blue) result2->proceed Negative (Yellow) capping->proceed optimize STOP & RE-EVALUATE: - Use HATU/Collidine - Consider Microwave SPPS - Check Reagent Quality capping->optimize

Caption: Troubleshooting flowchart for incomplete coupling reactions.

Frequently Asked Questions (FAQs)
Q: Which coupling reagent is definitively best for Fmoc-β-hThr(tBu)-OH?

A: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is strongly recommended.[9]

  • Mechanism: HATU contains a 7-azabenzotriazole (HOAt) moiety.[8] The resulting OAt-active ester is significantly more reactive than the OBt-ester formed by reagents like HBTU.[8] This is due to the electron-withdrawing effect of the pyridine nitrogen in the HOAt ring, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the peptide's N-terminal amine. This "neighboring group participation" effect makes HATU exceptionally efficient for sterically demanding couplings.

ReagentActive Ester IntermediateRelative ReactivityKey Considerations
HATU OAt-esterVery High Recommended for hindered residues. Less epimerization.[8][9]
HBTU/HCTU OBt/O-6-ClBt-esterHighGood general-purpose reagents, but may be insufficient for β-hThr(tBu).[3]
DIC/HOBt OBt-esterModerateOften too slow for hindered couplings, leading to low yields.[16]
Q: Can I just extend the coupling time to 24 hours instead of doing a double coupling?

A: While extending the time can help, it is not the preferred method. A very long coupling time can increase the risk of side reactions, such as racemization or premature deprotection of the Fmoc group by the base (especially if using DIPEA).[10] A double coupling with fresh reagents for a defined period (e.g., 2 hours) is a more controlled and efficient method to achieve a complete reaction.[3]

Q: Is it necessary to pre-activate the amino acid solution before adding it to the resin?

A: Yes, pre-activation is highly recommended. Allowing the Fmoc-amino acid, coupling reagent, and base to react in solution for 1-5 minutes before adding to the resin ensures the active ester is fully formed.[3] This maximizes the concentration of the reactive species upon introduction to the resin, promoting a more efficient reaction.

Experimental Protocols
Protocol 1: High-Efficiency Double Coupling using HATU/Collidine

This protocol is optimized for the incorporation of Fmoc-β-hThr(tBu)-OH or other sterically hindered amino acids.

  • Resin Preparation: Following the standard Fmoc-deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (5 x 1 min).

  • First Coupling Activation: In a separate vessel, dissolve Fmoc-β-hThr(tBu)-OH (4 eq. relative to resin loading), HATU (3.9 eq.), in DMF. Add 2,4,6-collidine (8 eq.) and allow the solution to pre-activate for 2 minutes at room temperature.

  • First Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2 hours at room temperature.

  • Intermediate Wash: Drain the reaction solution. Wash the resin thoroughly with DMF (5 x 1 min).

  • Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated Fmoc-β-hThr(tBu)-OH.

  • Final Wash: Drain the second coupling solution and wash the resin extensively with DMF (5 x 1 min) and DCM (3 x 1 min) to prepare for the next deprotection step or a monitoring test.

  • Monitoring: Perform a Kaiser test (See Protocol 3 ) to confirm the absence of free amines.

Protocol 2: Capping of Unreacted Amines

This procedure should be performed if the Kaiser test remains positive after a double coupling.

  • Resin Washing: After the final coupling wash, ensure the resin is washed thoroughly with DMF (3 x 1 min).

  • Capping Solution Preparation: Prepare the capping solution fresh. A common mixture is Acetic Anhydride / Pyridine / DMF or Acetic Anhydride / DIPEA / DMF.[6][17] For example, use a 10:5:85 (v/v/v) mixture of acetic anhydride:DIPEA:DMF.[17]

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[18]

  • Final Washing: Drain the capping solution and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove all traces of the capping reagents.

Protocol 3: Qualitative Kaiser Test

This test detects the presence of free primary amines on the resin.[10]

  • Sample Collection: Transfer a small sample of resin beads (1-2 mg) to a small glass test tube. Wash the beads with ethanol (2x) and then add 2-3 drops of each of the three Kaiser test solutions (Ninhydrin in ethanol, Phenol in ethanol, Potassium cyanide in pyridine).[5]

  • Heating: Heat the test tube at 100-120°C for 5 minutes.[5][6]

  • Observation:

    • Positive Result (Incomplete Coupling): Resin beads and/or solution turn an intense blue.[1][10]

    • Negative Result (Complete Coupling): Resin beads remain colorless or slightly yellow, and the solution remains yellow.[5]

References
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Perreault, S., & Sabatino, D. (2002). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synthesis, 2002(11), 1592-1596.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US11028123B2 - Capping of unprotected amino groups during peptide synthesis.
  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. Retrieved from [Link]

  • Verma, D., et al. (2020). A review on solid-phase peptide synthesis and monitoring of its coupling reaction by different colour test. International Journal of Research in Pharmaceutical Sciences, 11(4), 6033-6039.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Research Science Alliance. (2022, June 27). Peptide Hand Synthesis Part 6: Capping [Video]. YouTube. Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Supporting Information. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-5801. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Fmoc-O-tert-butyl-L-beta-homothreonine Coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Temperature Effects in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of sterically hindered amino acids is a common challenge in solid-phase peptide synthesis (SPPS). Fmoc-O-tert-butyl-L-beta-homothreonine presents a unique case due to the combined steric bulk of the beta-amino acid backbone, the N-terminal Fmoc protecting group, and the O-tert-butyl group on the side chain. This guide provides in-depth troubleshooting advice and optimized protocols, focusing on the critical role of temperature in achieving successful coupling outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple?

A1: The difficulty arises from significant steric hindrance. The reactive carboxyl group is crowded by three bulky chemical moieties:

  • Beta-Amino Acid Structure: The peptide backbone is extended compared to a standard alpha-amino acid, altering the geometry of the approach to the N-terminus of the growing peptide chain.

  • Fmoc Protecting Group: This large, rigid group on the alpha-amino group restricts conformational freedom.

  • O-tert-butyl (OtBu) Group: The side chain is protected by a very bulky tert-butyl group, which shields the reaction center.

This combined bulk slows down the reaction kinetics, making it difficult for the activated amino acid to approach and react with the resin-bound amine, often resulting in incomplete coupling and deletion sequences.[1][2]

Q2: What is the primary effect of increasing the temperature during the coupling reaction?

A2: The primary effect of increasing temperature is an increase in the reaction rate. Elevated temperatures provide the necessary kinetic energy to overcome the high activation energy barrier caused by steric hindrance.[1] This can significantly improve coupling efficiency for difficult residues, reduce reaction times, and help disrupt secondary structure formation (aggregation) of the growing peptide chain on the resin.[3]

Q3: What are the main risks associated with high-temperature couplings?

A3: While beneficial for efficiency, high temperatures can promote undesirable side reactions.[4] The two most significant risks are:

  • Racemization: Higher temperatures can increase the rate of racemization, particularly for sensitive amino acids, leading to the formation of diastereomeric impurities that are difficult to separate from the target peptide.[5][6] While beta-homothreonine is not as susceptible as Cysteine or Histidine, the risk is non-negligible, especially at temperatures above 60°C.[7][8]

  • Reagent Decomposition: Many common coupling reagents (e.g., HBTU, HATU) and the activated amino acid itself can be thermally labile.[9][10] Prolonged exposure to high temperatures can lead to their degradation, reducing the concentration of active species and potentially generating impurities.

Q4: Should I use a different coupling reagent for this amino acid?

A4: Yes, for sterically hindered amino acids, standard carbodiimide reagents like DCC or DIC alone are often inefficient.[11] More potent onium-salt-based reagents are highly recommended.[12][13]

  • Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are extremely effective as they form highly reactive O-acylisourea intermediates.

  • COMU: This is another powerful phosphonium-based reagent that shows excellent performance with hindered couplings.

These reagents, in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), are the standard choice for such challenging couplings.

Troubleshooting Guide: Low Coupling Efficiency

This guide addresses the common problem of incomplete coupling of this compound, diagnosed by a positive Kaiser test (for primary amines) or Chloranil test (for secondary amines) after the coupling step.

Problem: Incomplete Coupling at Room Temperature
Potential Cause Underlying Science Recommended Solution
Insufficient Activation Energy The steric bulk of the amino acid creates a high energy barrier for the reaction to proceed at an adequate rate at ambient temperature.Increase Temperature: Raise the reaction temperature to 50-75°C. This is often the most effective single change to improve yield for difficult couplings.[1] A temperature scan can identify the optimal balance between efficiency and side reactions.
Suboptimal Reagent Choice Less potent coupling reagents (e.g., DIC/HOBt) may not activate the sterically hindered carboxyl group efficiently enough to drive the reaction to completion.Switch to a Stronger Reagent: Utilize a high-efficiency onium salt reagent like HATU or COMU. These reagents generate more reactive intermediates, promoting faster acylation.[13]
Inadequate Reaction Time Due to slow kinetics, a standard coupling time (e.g., 1-2 hours) may be insufficient for a complete reaction.Extend Coupling Time & Double Couple: Increase the coupling time to 4 hours or more. If still incomplete, perform a "double coupling" by draining the reagents and adding a fresh mixture of activated amino acid for a second reaction cycle.[12]
Peptide Aggregation on Resin The growing peptide chain can fold into secondary structures and aggregate, making the N-terminal amine inaccessible to the incoming activated amino acid.[14]Use Chaotropic Agents or Modify Solvents: Incorporate chaotropic salts (e.g., LiCl) in the DMF or use "magic mixture" solvent systems to disrupt hydrogen bonds and break up aggregates. Elevating the temperature also helps mitigate aggregation.[15]

G cluster_success cluster_fail start Start: Standard Coupling (Room Temp, HATU/DIPEA, 2h) kaiser_test Perform Kaiser/Chloranil Test start->kaiser_test success Result: Negative Test (Coupling Complete) kaiser_test->success Negative failure Result: Positive Test (Incomplete Coupling) kaiser_test->failure Positive proceed Proceed to Next Cycle success->proceed action1 Action 1: Increase Temperature (e.g., 50-75°C) failure->action1 action2 Action 2: Double Couple (Fresh Reagents, 2h) action1->action2 re_test Re-test Coupling action2->re_test re_test->success Negative re_test->failure Positive (Consult Specialist)

Optimized Experimental Protocols

Protocol 1: Standard Coupling at Room Temperature

This protocol should be the first attempt. It uses a powerful coupling agent but conservative temperature to minimize side reactions.

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.[16]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vessel, pre-activate the this compound.

    • Dissolve this compound (4 eq. relative to resin loading).

    • Add HATU (3.9 eq.).

    • Add DIPEA (8 eq.).

    • Add a minimal amount of DMF to fully dissolve the components.

    • Allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature (25°C) for 2-4 hours.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.

  • Washing: Once the reaction is complete (negative Kaiser test), wash the resin with DMF (5 times) to remove excess reagents.

Protocol 2: Elevated Temperature Coupling

Use this protocol when Protocol 1 fails or for sequences known to be difficult.

  • Resin Swelling & Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation: Prepare the activated amino acid solution as described in step 3 of Protocol 1.

  • Coupling: Add the activated amino acid solution to the resin in a reaction vessel equipped for heating (e.g., microwave synthesizer or jacketed vessel).

  • Heating: Raise the temperature to the desired setpoint (start with 50°C) and maintain for 45-90 minutes. Note that higher temperatures allow for significantly shorter reaction times.[7]

  • Monitoring: Cool the vessel to room temperature before taking a resin sample for Kaiser testing. Caution: Performing the test on hot beads can give misleading results.

  • Washing: Once complete, wash the resin thoroughly with DMF (5 times).

G cluster_Resin Solid Support (Resin) cluster_AA Activated Amino Acid Resin_N Growing Peptide Chain -NH₂ AA Fmoc-β-hThr(tBu)-O-HATU AA->Resin_N   Approach is   Sterically Hindered Fmoc Bulky Fmoc Group AA->Fmoc tBu Bulky O-tert-butyl AA->tBu

Data Summary: Temperature Effects

The following table summarizes the expected trade-offs when selecting a coupling temperature for this compound.

Temperature RangeCoupling EfficiencyPurity/Side ReactionsRacemization RiskRecommended Use Case
0 - 4°C Very LowHigh PurityMinimalNot recommended for this amino acid due to extremely slow kinetics. Used for highly racemization-prone standard amino acids.[5]
20 - 25°C (RT) Moderate to LowGood PurityLowInitial attempt for any sequence. May require extended coupling times or double coupling.
50 - 75°C HighPotential for increased side products if time is not optimized.ModerateOptimal range for difficult couplings. Balances high efficiency with manageable side reaction risk.[1]
> 80°C Very HighHigh risk of reagent decomposition and byproduct formation.HighGenerally not recommended unless all other methods fail and the peptide is short, as the risk of compromising peptide integrity is significant.[7][17]

References

  • Bacsa, B., Horváti, K., Bõsze, S., Andreae, F., & Kappe, C. O. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532–7541. Retrieved from [Link]

  • Polymer Chemistry. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. Request PDF. Retrieved from [Link]

  • CS Bio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. Request PDF. Retrieved from [Link]

  • Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143–148. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Peptide Synthesis – Safety Topics. Retrieved from [Link]

  • ResearchGate. (n.d.). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. Request PDF. Retrieved from [Link]

  • The Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). Temperature Scanning | PurePep Chorus Applications | Peptide Synthesis. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Movassaghi, M., Schmidt, M. A., & Ashenhurst, J. A. (2006). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. Proceedings of the National Academy of Sciences, 103(31), 11489-11493. Retrieved from [Link]

  • ResearchGate. (2015, January 1). During Solid Phase Peptide Synthesis, If we raise temperature up to 35 D C on coupling time does that mean any problem? Retrieved from [Link]

  • Hartnett, C. T., Miller, S. C., & Le-Duff, P. (2019). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. Organic Process Research & Development, 23(6), 1149-1157. Retrieved from [Link]

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Request PDF. Retrieved from [Link]

  • Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6605. Retrieved from [Link]

  • Activotec. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • Muttenthaler, M., Nevin, S. T., & Grishin, A. A. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 178. Retrieved from [Link]

  • Gazal, S., & El-Faham, A. (2014). Methods and protocols of modern solid phase peptide synthesis. International Journal of Peptide Research and Therapeutics, 20(4), 489-503. Retrieved from [Link]

  • AAPPTec. (n.d.). Fmoc-Thr(tBu)-OH [71989-35-0]. Retrieved from [Link]

Sources

Validation & Comparative

HPLC analysis of peptides with Fmoc-O-tert-butyl-L-beta-homothreonine

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Comparative Guide to the HPLC Analysis of Peptides Incorporating Fmoc-O-tert-butyl-L-beta-homothreonine

Foreword

In the pursuit of novel peptide therapeutics, the integration of non-canonical amino acids is a cornerstone of modern drug design. This compound, a sterically hindered beta-amino acid derivative, is a prime example, offering synthetic chemists a tool to enhance proteolytic stability and induce specific secondary structures.[1] However, the very features that make this building block attractive—the bulky Fmoc and O-tert-butyl protecting groups—present significant analytical challenges.[1] Standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods often fall short, plagued by issues of poor peak shape, low resolution, and potential on-column artifacts.

As a Senior Application Scientist, this guide is crafted from field-proven experience to navigate these complexities. We will dissect the causal factors behind these analytical hurdles and provide a systematic, data-driven comparison of methodologies to develop a robust, self-validating HPLC protocol for peptides containing this unique residue.

The Analytical Challenge: Unpacking the Molecular Properties

The difficulty in analyzing peptides containing this compound stems from a combination of its structural characteristics:

  • Extreme Hydrophobicity: The large, nonpolar Fmoc group, combined with the tert-butyl side-chain protection, dramatically increases the overall hydrophobicity of the peptide. This leads to very strong retention on standard C18 columns, often requiring high concentrations of organic solvent for elution, which can compromise resolution and peptide solubility.[2][3]

  • Steric Hindrance: The bulky nature of the protecting groups can lead to secondary interactions with the stationary phase, causing significant peak tailing.[4] Furthermore, these groups can hinder the peptide's ability to freely interact with the stationary phase, resulting in broadened peaks.

  • Potential for On-Column Degradation: Acidic mobile phases, essential for good chromatography, can pose a risk to the acid-labile O-tert-butyl group.[5][6] Conversely, the Fmoc group is famously base-labile, making the choice of pH and additives a delicate balance.[7][8]

Part 1: A Comparative Analysis of Stationary Phases

The choice of the HPLC column is the most critical parameter in mitigating the challenges described above. A screening of different column chemistries is not just recommended; it is essential for successful method development.[9][10]

Comparative Data: Stationary Phase Performance
Stationary PhaseParticle Size (µm)Pore Size (Å)Key Performance Characteristics & RationaleBest Suited For
Standard C18 3 - 5100-120Provides strong hydrophobic retention. Prone to severe peak tailing with bulky molecules due to interactions with residual silanols.[4]Initial screening, but often suboptimal for this application.
Sterically Protected C18 3 - 5160-200End-capping with bulky groups shields residual silanols, drastically reducing peak tailing and improving peak shape for basic and sterically hindered peptides.[11]Recommended starting point. Ideal for improving resolution of the target peptide from closely-related impurities.
Wide-Pore C4 / C8 3.5 - 5300The shorter alkyl chain (C4 or C8) reduces excessive retention of highly hydrophobic peptides.[2][12] The wide pore size is crucial for peptides to prevent restricted diffusion.[4]Peptides that are too strongly retained on C18 phases, even with high organic content.
Phenyl-Hexyl 3 - 5100-120Offers alternative selectivity through π-π interactions between the phenyl groups on the stationary phase and the aromatic Fmoc group.[2]Resolving impurities that co-elute with the main peak on traditional alkyl phases.
Experimental Workflow: Stationary Phase Screening

G cluster_0 Preparation cluster_1 HPLC System cluster_2 Column Evaluation cluster_3 Analysis & Selection Sample Prepare Peptide Sample (e.g., in 50% ACN/Water) HPLC HPLC System (Pump, Autosampler, Detector) Sample->HPLC ColumnOven Column Oven (40°C) HPLC->ColumnOven C18 Standard C18 ColumnOven->C18 ProtC18 Protected C18 ColumnOven->ProtC18 C8 Wide-Pore C8 ColumnOven->C8 Phenyl Phenyl-Hexyl ColumnOven->Phenyl Analyze Analyze Data: - Peak Shape - Resolution - Retention Time C18->Analyze ProtC18->Analyze C8->Analyze Phenyl->Analyze Select Select Optimal Column Analyze->Select

Caption: Systematic workflow for HPLC column selection.

Part 2: Mobile Phase Optimization: The Key to Sharp Peaks

Once a suitable column is selected, the mobile phase composition, particularly the acidic additive, must be optimized to ensure sharp, symmetrical peaks. These additives act as ion-pairing agents, masking secondary interactions and protonating acidic residues.[13][14]

  • Mobile Phase A: Water + Acid Modifier

  • Mobile Phase B: Acetonitrile + Acid Modifier

Comparison of Common Acid Modifiers
Acid Modifier (0.1%)Ion-Pairing StrengthMS CompatibilityTypical Outcome for Protected Peptides
Trifluoroacetic Acid (TFA) StrongPoor (Ion Suppression)Excellent peak shape, considered the "gold standard" for UV-based purity analysis.[13][15]
Formic Acid (FA) WeakExcellentOften results in broader peaks and lower resolution compared to TFA, but is necessary for LC-MS identity confirmation.[15]
Difluoroacetic Acid (DFA) MediumGoodA strong compromise, offering significantly better peak shape than FA while causing less ion suppression than TFA.[16]
Detailed Protocol: Mobile Phase Additive Evaluation
  • System & Column: Use an HPLC or UHPLC system with a UV detector set to 214 nm and 265 nm (for peptide backbone and Fmoc group, respectively). Equip the system with the optimal column selected in Part 1 (e.g., a Sterically Protected C18, 2.7 µm, 150 x 4.6 mm).

  • Mobile Phase Preparation: Prepare three sets of mobile phases (A and B), each containing 0.1% (v/v) of TFA, FA, or DFA.

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of approximately 1 mg/mL.

  • Gradient Program:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Gradient: Start with a scouting gradient of 10-90% B over 15 minutes.

  • Injection & Analysis: Inject 5 µL of the sample using each of the three mobile phase systems.

  • Evaluation: Compare the chromatograms. Assess the main peak's asymmetry (tailing factor), the number of theoretical plates (efficiency), and the resolution between the main peak and the closest eluting impurities. The system providing the best resolution and peak shape is chosen for further optimization.

Part 3: Gradient Design and Alternative Methodologies

Gradient Optimization Logic

For complex synthetic peptide mixtures, a shallow gradient is crucial for achieving baseline separation of impurities like deletion sequences or diastereomers.[9] A steep gradient will cause peaks to elute quickly but with poor resolution, while a shallow gradient increases run time but maximizes separation.

G Gradient Gradient Slope Steep (%B/min ↑) Shallow (%B/min ↓) Outcome Chromatographic Result Poor Resolution Fast Analysis Good Resolution Long Analysis Gradient:fast->Outcome:res_poor Leads to Gradient:fast->Outcome:time_fast Results in Gradient:slow->Outcome:res_good Leads to Gradient:slow->Outcome:time_slow Results in

Caption: Relationship between gradient slope and chromatographic outcome.

Alternative and Orthogonal Techniques

While RP-HPLC is the primary workhorse, no single method is exhaustive. For comprehensive characterization, orthogonal techniques are invaluable.

TechniqueSeparation PrincipleKey Advantage for This Application
UHPLC HydrophobicityUltra-High-Performance Liquid Chromatography offers significantly higher resolution and faster analysis times due to sub-2 µm particle columns, ideal for resolving complex impurity profiles.[17]
LC-MS Hydrophobicity & Mass-to-ChargeLiquid Chromatography-Mass Spectrometry is essential for confirming the molecular weight of the target peptide and identifying unknown impurities, providing unequivocal identity confirmation.[18]
Normal-Phase Flash Chromatography PolarityFor purifying the fully protected, highly hydrophobic peptide intermediate, normal-phase chromatography can sometimes offer a more effective and scalable alternative to RP-HPLC.[19]
Ion-Exchange (IEX) HPLC Net ChargeIf the peptide has multiple charged residues, IEX can provide an orthogonal separation to RP-HPLC, separating based on charge instead of hydrophobicity.[20]

Final Recommendations

For the robust analysis of peptides containing this compound, a systematic approach is non-negotiable. Begin with a sterically protected, wide-pore C18 or C8 column to mitigate peak tailing and strong retention. For UV-based purity determination, 0.1% TFA in acetonitrile/water remains the mobile phase of choice for achieving the sharpest peaks and best resolution. Develop a shallow gradient focused around the elution point of the target peptide to maximize the separation of process-related impurities. Finally, always complement your HPLC purity data with LC-MS analysis using a formic acid-based mobile phase to definitively confirm the identity of your target molecule. This multi-faceted strategy ensures a comprehensive and reliable assessment, underpinning the integrity of your research and development efforts.

References

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Advanced Chromatography Technologies.
  • Fmoc-O-tert-butyl-L-b-homothreonine. (n.d.). Chem-Impex. Retrieved from [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent. Retrieved from [Link]

  • Stoll, D. R. (2017). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 1541, 3-25. Retrieved from [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis. (n.d.). Phenomenex. Retrieved from [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(4), 223-241. Retrieved from [Link]

  • Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. (2023). Agilent. Retrieved from [Link]

  • Roy, A., et al. (2014). How can I get a proper HPLC for hydrophobic peptide? ResearchGate. Retrieved from [Link]

  • Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex. Retrieved from [Link]

  • Alternative strategies for purification of fully protected peptides using flash chromatography. (2017). Journal of Chromatography A, 1515, 137-144. Retrieved from [Link]

  • HPLC Column Selection Guide. (n.d.). Chromtech. Retrieved from [Link]

  • Glajch, J. L., et al. (1986). Effect of column degradation on the reversed-phase high-performance liquid chromatographic separation of peptides and proteins. Journal of Chromatography A, 352, 379-390. Retrieved from [Link]

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). ACS Omega. Retrieved from [Link]

  • Careri, M., et al. (2021). Expanding the Use of Dynamic Electrostatic Repulsion Reversed-Phase Chromatography: An Effective Elution Mode for Peptides Control and Analysis. Molecules, 26(14), 4333. Retrieved from [Link]

  • Dolan, J. W. (2007). On-Column Sample Degradation. LCGC North America, 25(1), 32-38. Retrieved from [Link]

  • What are other methods except RP-HLPC to purify peptides? (2022). ResearchGate. Retrieved from [Link]

  • Exploring Peptide Separation Techniques in Analytical Research. (2024). Retrieved from [Link]

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. (n.d.). Almac Group. Retrieved from [Link]

  • Efficient Purification of Synthetic Peptides at High and Low pH. (n.d.). Agilent. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Mass Spectrometry of β-Homothreonine Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals exploring the unique characteristics of non-canonical amino acid-containing peptides.

Introduction: The Analytical Challenge of β-Amino Acids

The incorporation of non-canonical amino acids, such as β-homothreonine, into peptide structures offers exciting possibilities for modulating their pharmacological properties, including increased potency and enhanced stability against proteolytic degradation.[1][2] However, these structural modifications also present unique analytical challenges, particularly in the realm of mass spectrometry-based sequencing and characterization. The additional methylene group in the backbone of β-amino acids alters the fragmentation behavior of the peptide, necessitating a careful selection and optimization of mass spectrometry techniques to obtain complete and accurate sequence information.[1]

This guide provides an in-depth comparison of the three most common fragmentation techniques—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—for the analysis of peptides containing β-homothreonine. We will delve into the mechanistic underpinnings of each technique, present a theoretical comparison of their fragmentation patterns for a model β-homothreonine-containing peptide, and provide detailed experimental protocols to empower researchers in their analytical endeavors.

Understanding the Fragmentation Landscape

Tandem mass spectrometry (MS/MS) is the cornerstone of peptide sequencing.[3] The process involves the isolation of a specific peptide ion (the precursor ion) and its subsequent fragmentation into smaller product ions. The resulting mass spectrum, a unique fingerprint of the peptide's sequence, is then interpreted to deduce the amino acid sequence.[4] The choice of fragmentation method significantly influences the types of product ions generated and, consequently, the quality and completeness of the sequence information obtained.[5][6]

Collision-Induced Dissociation (CID)

CID is a widely used "slow-heating" fragmentation method where precursor ions are activated through multiple collisions with an inert gas.[5][7] This vibrational excitation primarily leads to the cleavage of the most labile bonds, which in peptides are the amide bonds along the backbone. This process predominantly generates b- and y-type ions .[8]

For peptides containing hydroxyl-bearing amino acids like threonine, a common observation in CID spectra is the neutral loss of water (-18 Da).[8] In the case of β-homothreonine, which also possesses a hydroxyl group on its side chain, a similar neutral loss of water is anticipated. Additionally, for deprotonated peptides, the loss of acetaldehyde from threonine is a dominant fragmentation pathway, suggesting a similar loss might be observed for β-homothreonine.[9][10]

Higher-Energy Collisional Dissociation (HCD)

HCD is a beam-type CID technique characterized by higher activation energy and a shorter activation time compared to traditional ion trap CID.[5][6] Like CID, HCD also produces b- and y-type fragment ions. However, the higher energy can lead to a predominance of y-ions and further fragmentation of b-ions into a-ions.[5] A key advantage of HCD is the absence of the "low mass cutoff" inherent to ion trap CID, allowing for the detection of low m/z immonium ions and other diagnostic fragments.[5] For peptides with post-translational modifications, HCD can provide both sequence information and localization of the modification.[6]

Electron Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply protonated peptide precursor ion.[5][8] This process induces cleavage of the N-Cα backbone bonds, generating primarily c- and z-type fragment ions .[8] A significant advantage of ETD is its ability to preserve labile post-translational modifications and to fragment larger peptides more effectively than CID.[5][6]

For peptides containing β-amino acids, ETD offers unique fragmentation pathways. Studies on β-linked peptides have shown that cleavage of the N-Cβ and Cα-Cβ bonds is rare.[1] Instead, fragmentation is often initiated by electron capture at a backbone amide nitrogen, leading to the formation of a• and y-type ions.[1] This suggests that for β-homothreonine-containing peptides, ETD may provide complementary fragmentation information to CID and HCD, potentially revealing unique diagnostic ions for the identification and localization of this non-canonical residue.

Comparative Analysis: Fragmentation of a Model β-Homothreonine Peptide

To illustrate the expected differences in fragmentation patterns, let's consider a hypothetical model peptide: Ac-Gly-Ala-βhThr-Val-Ile-Leu-Lys-NH₂ . The following table summarizes the anticipated primary ion types and potential diagnostic fragments for each fragmentation method.

Fragmentation MethodPrimary Ion TypesExpected Diagnostic Fragments for β-HomothreonineAdvantages for β-Homothreonine PeptidesLimitations for β-Homothreonine Peptides
CID b, yNeutral loss of water (-18 Da) from precursor and fragment ions. Potential loss of acetaldehyde (-44 Da) from the side chain.Well-established technique, provides good backbone fragmentation for smaller peptides.May not provide complete fragmentation around the β-amino acid. Neutral losses can complicate spectral interpretation.
HCD b, y, aSimilar to CID, but with potentially more extensive fragmentation and the presence of immonium ions.No low-mass cutoff allows for detection of diagnostic immonium ions. Higher energy can lead to more complete fragmentation.Can result in complex spectra with extensive secondary fragmentation.
ETD c, z, a•, yPotential for unique a• and y-type ions resulting from fragmentation initiated at the β-amino acid residue.[1] Preservation of the hydroxyl side chain.Provides complementary fragmentation to CID/HCD. Preserves labile modifications. May generate unique fragments for β-amino acid identification.Can be less efficient for doubly charged precursor ions. May produce fewer total fragment ions compared to CID/HCD.[11]

Experimental Workflows and Protocols

Experimental Workflow for Peptide Analysis

The general workflow for the analysis of a synthetic peptide containing β-homothreonine by mass spectrometry is outlined below.

Peptide Analysis Workflow cluster_synthesis Peptide Synthesis & Purification cluster_ms Mass Spectrometry Analysis synthesis Solid-Phase Peptide Synthesis (Fmoc Chemistry) purification RP-HPLC Purification synthesis->purification Crude Peptide lcms LC-MS/MS Analysis (CID, HCD, ETD) purification->lcms Purified Peptide data_analysis Data Analysis & Sequencing lcms->data_analysis

Caption: General workflow for the synthesis, purification, and mass spectrometric analysis of a β-homothreonine-containing peptide.

Proposed Fragmentation Pathways

The following diagram illustrates the proposed primary fragmentation pathways for our model peptide under CID/HCD and ETD.

Peptide Fragmentation cluster_peptide Model Peptide: Ac-G-A-βhT-V-I-L-K-NH₂ cluster_cid_hcd CID / HCD Fragmentation cluster_etd ETD Fragmentation p Ac-NH-CH₂-CO-NH-CH(CH₃)-CO-NH-CH(CH(OH)CH₃)-CH₂-CO-NH-CH(CH(CH₃)₂)-CO-NH-CH(CH(CH₃)CH₂CH₃)-CO-NH-CH(CH₂CH(CH₃)₂)-CO-NH-CH((CH₂)₄NH₂)-CONH₂ b_ions b-ions p->b_ions Amide Bond Cleavage (N-terminal charge retention) y_ions y-ions p->y_ions Amide Bond Cleavage (C-terminal charge retention) c_ions c-ions p->c_ions N-Cα Bond Cleavage (N-terminal charge retention) z_ions z-ions p->z_ions N-Cα Bond Cleavage (C-terminal charge retention)

Caption: Proposed primary fragmentation pathways for a model β-homothreonine peptide under CID/HCD and ETD.

Protocol 1: Solid-Phase Peptide Synthesis of a β-Homothreonine-Containing Peptide

This protocol outlines the manual synthesis of the model peptide Ac-Gly-Ala-βhThr-Val-Ile-Leu-Lys-NH₂ using Fmoc solid-phase peptide synthesis (SPPS).

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (Gly, Ala, Val, Ile, Leu, Lys(Boc))

  • Fmoc-β-homothreonine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetic anhydride

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain and repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of OxymaPure® in DMF.

    • Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Lys(Boc), Leu, Ile, Val, βhThr, Ala, Gly).

  • N-terminal Acetylation:

    • After the final Fmoc deprotection (of Gly), wash the resin with DMF.

    • Add a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DMF to the resin and shake for 30 minutes.

    • Wash the resin with DMF (5 times) and DCM (5 times).

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by LC-MS and MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of the β-Homothreonine-Containing Peptide

Instrumentation:

  • High-resolution mass spectrometer capable of CID, HCD, and ETD (e.g., Thermo Scientific™ Orbitrap Fusion™ Lumos™ Tribrid™ Mass Spectrometer)

  • Nano-liquid chromatography system

Procedure:

  • Sample Preparation: Dissolve the purified peptide in 0.1% formic acid in water to a final concentration of 1 pmol/µL.

  • LC Separation:

    • Inject 1 µL of the peptide solution onto a C18 reverse-phase nano-LC column.

    • Elute the peptide using a gradient of acetonitrile in 0.1% formic acid.

  • MS and MS/MS Acquisition:

    • Acquire MS1 scans in the Orbitrap analyzer at a resolution of 120,000.

    • Use a data-dependent acquisition method to trigger MS/MS scans on the most intense precursor ions.

    • For each precursor, acquire three separate MS/MS scans using:

      • CID: in the ion trap with a normalized collision energy of 35%.

      • HCD: with a stepped normalized collision energy (e.g., 25, 30, 35%).

      • ETD: with calibrated reagent injection times.

  • Data Analysis:

    • Process the raw data using appropriate software (e.g., Proteome Discoverer™).

    • Manually inspect the CID, HCD, and ETD spectra for the model peptide.

    • Identify and annotate the b, y, c, and z ions, as well as any characteristic neutral losses or diagnostic fragment ions associated with the β-homothreonine residue.

    • Compare the sequence coverage and the types of fragment ions obtained from each fragmentation method.

Conclusion: A Multi-Faceted Approach for Comprehensive Characterization

The analysis of peptides containing non-canonical amino acids like β-homothreonine requires a nuanced and multi-faceted approach. While CID and HCD provide robust backbone fragmentation leading to b- and y-ions, the presence of the β-amino acid can introduce unique fragmentation pathways that may not be fully elucidated by these methods alone. ETD, with its distinct fragmentation mechanism, offers a complementary tool that can generate unique c- and z-type ions and potentially diagnostic fragments specific to the β-homothreonine residue.

By employing a combination of CID, HCD, and ETD, researchers can maximize sequence coverage and gain a more comprehensive understanding of the fragmentation behavior of these novel peptides. The detailed protocols provided in this guide serve as a starting point for developing robust analytical methods for the characterization of β-homothreonine-containing peptides, ultimately facilitating their development as next-generation therapeutics.

References

  • Swaney, D. L., McAlister, G. C., & Coon, J. J. (2010). Decision tree-driven tandem mass spectrometry for shotgun proteomics. Nature methods, 7(5), 361-364. Available at: [Link]

  • Liu, M., & Quan, L. (2013). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. InTech. Available at: [Link]

  • Sarga, D. P., & Julian, R. R. (2014). Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 25(9), 1549–1557. Available at: [Link]

  • Lee, Y. J., Lee, Y. M., & Lee, S. (2013). Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. Journal of proteome research, 12(3), 1335–1344. Available at: [Link]

  • Olsen, J. V., & Mann, M. (2004). Improved peptide identification in proteomics by two consecutive stages of mass spectrometric fragmentation. Proceedings of the National Academy of Sciences, 101(37), 13417-13422. Available at: [Link]

  • Michalski, A., Damoc, E., Hauschild, J. P., Lange, O., Wieghaus, A., Makarov, A., ... & Cox, J. (2011). Mass spectrometry-based proteomics using Q Exactive, a high-performance benchtop quadrupole Orbitrap mass spectrometer. Molecular & Cellular Proteomics, 10(9), M111.011015. Available at: [Link]

  • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198-207. Available at: [Link]

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  • NIST. (n.d.). Peptide Mass Spectral Libraries. Retrieved from [Link]

  • Tsiatsiani, L., & Heck, A. J. (2015). The role of electron transfer dissociation in modern proteomics. Analytical chemistry, 87(1), 138-151. Available at: [Link]

  • Brodbelt, J. S. (2016). Ion Activation Methods for Peptides and Proteins. Analytical Chemistry, 88(1), 30-51. Available at: [Link]

  • Julian, R. R., & Seye, F. (2012). RDD-HCD Provides Variable Fragmentation Routes Dictated by Radical Stability. Journal of The American Society for Mass Spectrometry, 23(8), 1435–1443. Available at: [Link]

  • Stein, S. E. (2012). Mass spectral libraries: a ubiquitous utility and research tool. Mass spectrometry reviews, 31(1), 1-13. Available at: [Link]

  • Miladi, M. (2016). Structural Characterization of Peptides and Peptide Fragment Ions Using High Resolution Mass Spectrometry and Ion Mobility Spectrometry. Baylor University. Available at: [Link]

  • Stein, S. E., & Stephen, R. (2017). Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses. Journal of The American Society for Mass Spectrometry, 28(12), 2579–2592. Available at: [Link]

  • Swaney, D. L., Wenger, C. D., & Coon, J. J. (2010). Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot. Journal of proteome research, 9(7), 3758–3765. Available at: [Link]

  • Lam, H., Deutsch, E. W., Eddes, J. S., Eng, J. K., King, N., Stein, S. E., & Aebersold, R. (2007). Development and validation of a spectral library searching method for peptide identification from MS/MS. Proteomics, 7(5), 655-667. Available at: [Link]

  • Gessner, G., Pérez-Riverol, Y., & Wilhelm, M. (2020). Theoretical Assessment of Indistinguishable Peptides in Mass Spectrometry-Based Proteomics. Analytical Chemistry, 92(20), 13865–13872. Available at: [Link]

  • DeGnore, J. P., & Wysocki, V. H. (1998). Unusual fragmentation of Pro-Ser/Thr-containing peptides detected in collision-induced dissociation spectra. Journal of mass spectrometry, 33(10), 977-984. Available at: [Link]

  • Czauderna, T., & Klipp, E. (2010). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. International journal of molecular sciences, 22(22), 12431. Available at: [Link]

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A Senior Application Scientist's Guide to NMR Characterization of Peptides with β-Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of β-amino acids into peptides opens up a fascinating area of research, offering peptides with unique structural properties and enhanced resistance to enzymatic degradation. However, these novel characteristics also present distinct challenges for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth comparison of NMR techniques for characterizing β-peptides, supported by experimental insights and protocols, to empower researchers in this burgeoning field.

The Structural Uniqueness of β-Peptides and Its NMR Implications

Unlike α-peptides, which are composed of α-amino acids with a single backbone torsion angle (φ, ψ, ω), β-peptides have an additional backbone bond, introducing more degrees of freedom and a greater diversity of stable secondary structures, such as helices, sheets, and turns.[1][2] This increased conformational flexibility can lead to challenges in NMR spectral analysis, including:

  • Signal Overlap: The additional protons in the β-amino acid backbone (Hβ and Hγ) can lead to increased spectral crowding, making resonance assignment more complex.[3]

  • Altered Chemical Shifts: The chemical environments of backbone and side-chain protons in β-peptides differ from those in α-peptides, necessitating careful comparison with established databases.[4][5]

  • Unique Coupling Constants: The vicinal coupling constants (³J) in β-peptides provide crucial information about dihedral angles, but their interpretation requires specific Karplus equations parameterized for β-amino acid geometries.[6][7]

A Comparative Guide to NMR Experiments for β-Peptide Characterization

A comprehensive NMR analysis of β-peptides typically involves a suite of one- and two-dimensional experiments. The choice of experiments and their parameters should be tailored to the specific properties of the peptide under investigation.[8][9]

Resonance Assignment: The Foundation of Structural Analysis

The first and most critical step in any NMR structural study is the sequential assignment of all proton resonances.[3] For β-peptides, this is typically achieved through a combination of through-bond correlation experiments.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through two or three bonds (geminal or vicinal).[10][11] In β-peptides, COSY is essential for identifying the spin systems of individual amino acid residues by tracing the connectivity from the amide proton (NH) to the α, β, and γ protons.[12]

  • TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to include all protons within a spin system, regardless of the number of bonds separating them.[13] This is particularly advantageous for β-peptides as it can help to resolve ambiguities arising from signal overlap and identify complete amino acid spin systems, even for residues with long side chains.[3][14]

Experimental Insight: For β-peptides, a longer mixing time (e.g., 80-150 ms) in the TOCSY experiment is often necessary to achieve full correlation within the extended spin systems of β-amino acids.[14]

Unveiling Three-Dimensional Structure with NOESY

Once the resonances are assigned, the Nuclear Overhauser Effect (NOE) provides through-space distance information between protons, which is the cornerstone of 3D structure determination.[3][6]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space (typically < 5-6 Å), irrespective of whether they are connected by chemical bonds.[3][15] The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing powerful constraints for structure calculation.[3] For β-peptides, NOESY is crucial for identifying inter-residue contacts that define the peptide's secondary and tertiary structure.[16][17]

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): For molecules with intermediate molecular weights, where the NOE can be close to zero, ROESY provides an alternative method for obtaining through-space distance information.[14]

Experimental Insight: The presence of multiple conformations in β-peptides can lead to averaged NOE signals.[18] In such cases, a qualitative analysis of NOE patterns is often more reliable than a quantitative distance restraint-based approach.

Leveraging Heteronuclear NMR for Enhanced Resolution

For larger or more complex β-peptides, especially those that can be isotopically labeled with ¹³C and ¹⁵N, heteronuclear NMR experiments offer significantly improved spectral resolution and additional structural information.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached heteronucleus (e.g., ¹³C or ¹⁵N).[19][20] An ¹⁵N-HSQC spectrum provides a unique fingerprint of the peptide, with each peak corresponding to a specific backbone or side-chain amide group.[21] This is invaluable for monitoring conformational changes, ligand binding, or protein-peptide interactions.[22]

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects correlations between protons and carbons that are separated by two or three bonds.[19][23][24] This experiment is particularly useful for assigning quaternary carbons and for linking different spin systems together, aiding in the sequential assignment process.[23]

Comparative Data Summary

NMR Experiment Information Obtained Application for β-Peptides Key Experimental Consideration Alternative/Complementary Technique
1D ¹H Overall proton chemical shift dispersionInitial assessment of folding and conformational heterogeneity.[14]High magnetic field strength (≥ 500 MHz) for better peak dispersion.[14]CD Spectroscopy
COSY Through-bond (2-3 bond) ¹H-¹H correlationsIdentification of individual amino acid spin systems.[10]High digital resolution to resolve fine coupling patterns.TOCSY
TOCSY Complete ¹H-¹H spin system correlationsUnambiguous identification of amino acid residues, even with spectral overlap.[13][14]Optimization of mixing time to ensure complete magnetization transfer within the spin system.[14]COSY
NOESY/ROESY Through-space ¹H-¹H correlations (< 6 Å)Determination of secondary and tertiary structure by identifying short- and long-range contacts.[3][16]Careful analysis of cross-peak intensities, as they can be affected by conformational averaging.[18]Molecular Dynamics Simulations
¹⁵N-HSQC ¹H-¹⁵N one-bond correlationsFingerprint of the peptide; useful for studying dynamics, stability, and interactions.[21]Requires ¹⁵N isotopic labeling.2D ¹H-¹H experiments
HMBC ¹H-¹³C multiple-bond correlations (2-3 bonds)Assignment of quaternary carbons and linking of spin systems for sequential assignment.[19][23]Requires ¹³C isotopic labeling.3D NMR experiments (e.g., HNCACB)

Experimental Protocols

Protocol 1: Standard ¹H-¹H 2D NMR for Resonance Assignment and Structural Analysis
  • Sample Preparation: Dissolve the purified β-peptide in a suitable solvent (e.g., 90% H₂O/10% D₂O or a methanol/water mixture) to a final concentration of 1-5 mM.[14] Adjust the pH to the desired value (typically between 4 and 7). Add a chemical shift reference standard, such as DSS or TSP.[14]

  • Data Acquisition:

    • Acquire a 1D ¹H spectrum to assess sample quality and spectral dispersion.

    • Record a 2D TOCSY spectrum with a mixing time of 80-120 ms.

    • Record a 2D NOESY spectrum with a mixing time of 150-300 ms.

    • If necessary, acquire a 2D DQF-COSY spectrum to aid in resolving overlapping signals.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Perform sequential resonance assignment by identifying the characteristic spin system patterns in the TOCSY spectrum and linking them together using sequential NOEs (e.g., Hα(i) to NH(i+1)) in the NOESY spectrum.

    • Identify medium- and long-range NOEs to determine the secondary and tertiary structure.

Protocol 2: ¹⁵N-HSQC for Monitoring Conformational Changes
  • Sample Preparation: Prepare a ¹⁵N-labeled β-peptide sample as described in Protocol 1.

  • Data Acquisition: Record a 2D ¹⁵N-HSQC spectrum.

  • Data Analysis:

    • Assign the cross-peaks in the HSQC spectrum based on the previously obtained ¹H assignments.

    • Monitor changes in chemical shifts and peak intensities upon varying experimental conditions (e.g., temperature, pH, addition of a ligand) to identify residues involved in conformational transitions or binding events.

Visualizing the NMR Workflow

The following diagram illustrates the general workflow for the NMR characterization of a β-peptide.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Determination Peptide Purified β-Peptide Sample NMR Sample (1-5 mM) Peptide->Sample Solvent NMR Solvent (e.g., H2O/D2O) Solvent->Sample NMR_Spec NMR Spectrometer (≥ 500 MHz) Sample->NMR_Spec Exp1D 1D ¹H NMR_Spec->Exp1D Exp2D_HH 2D ¹H-¹H (COSY, TOCSY, NOESY) NMR_Spec->Exp2D_HH Exp2D_XN 2D Heteronuclear (HSQC, HMBC) (if isotopically labeled) NMR_Spec->Exp2D_XN Assignment Resonance Assignment Exp1D->Assignment Exp2D_HH->Assignment Exp2D_XN->Assignment NOE_Analysis NOE Analysis & Distance Restraints Assignment->NOE_Analysis Structure_Calc Structure Calculation & Refinement NOE_Analysis->Structure_Calc Validation Structure Validation Structure_Calc->Validation Final_Structure 3D Structure Ensemble Validation->Final_Structure

Caption: General workflow for β-peptide NMR characterization.

Logical Relationships in NMR Data Analysis

The interplay between different NMR experiments is crucial for a successful structural determination.

Data_Interplay TOCSY TOCSY Identifies complete spin systems Assignment Sequential Resonance Assignment Links spin systems in sequence TOCSY->Assignment Primary tool COSY COSY Confirms vicinal couplings COSY->Assignment Supportive tool NOESY NOESY Provides through-space distance information NOESY->Assignment Sequential NOEs (Hα(i)-NH(i+1)) Structure 3D Structure Determination Defines peptide fold NOESY->Structure Distance Restraints Assignment->Structure

Sources

Comparative Guide: Fmoc-O-tert-butyl-L-beta-homothreonine vs. Fmoc-Thr(tBu)-OH in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison between two critical threonine derivatives used in solid-phase peptide synthesis (SPPS): the canonical alpha-amino acid Fmoc-Thr(tBu)-OH and its backbone-modified counterpart, Fmoc-O-tert-butyl-L-beta-homothreonine . The choice between these building blocks is fundamental, dictating not only the synthetic strategy but also the final structural and pharmacological properties of the target peptide. This document is intended for researchers, chemists, and drug development professionals seeking to make informed decisions in the design of novel peptides and peptidomimetics.

We will explore their structural distinctions, comparative physicochemical properties, implications for peptide secondary structure, and performance in Fmoc/tBu-based SPPS. The guide includes detailed experimental protocols and data to provide a practical framework for laboratory application.

Core Structural and Physicochemical Distinctions

The fundamental difference between these two molecules lies in the peptide backbone. Fmoc-Thr(tBu)-OH is a standard α-amino acid, where the amino group is attached to the alpha-carbon (the carbon adjacent to the carboxyl group). In contrast, this compound is a β-homo-amino acid, featuring an additional methylene (-CH₂) group in its backbone between the α-carbon and the carboxyl group.[1][2][3] This seemingly minor alteration has profound consequences for the resulting peptide's conformation, stability, and biological activity.

Caption: Chemical structures of Fmoc-Thr(tBu)-OH and its β-homo analogue.

The side chains of both molecules, a hydroxyl group protected by a bulky tert-butyl (tBu) ether, are identical. This ensures that the primary variable under consideration is the effect of the backbone extension. The N-terminus of both is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, making them fully compatible with the most common SPPS strategy.[4][5]

Table 1: Comparative Physicochemical Properties

PropertyFmoc-Thr(tBu)-OHThis compoundReference(s)
CAS Number 71989-35-0353245-99-5[6][7]
Molecular Formula C₂₃H₂₇NO₅C₂₄H₂₉NO₅[6][7]
Molecular Weight 397.46 g/mol 411.50 g/mol [6][7]
Appearance White to off-white crystalline powderWhite to light yellow glassy solid[8][9]
Melting Point 131-134 °CNot consistently reported[9]
Side-Chain Protection tert-butyl (tBu) ethertert-butyl (tBu) ether[10][11]
Nα-Protection 9-fluorenylmethoxycarbonyl (Fmoc)9-fluorenylmethoxycarbonyl (Fmoc)[4][11]
Cleavage Conditions Acid-labile (e.g., TFA)Acid-labile (e.g., TFA)[12][13]

Implications for Peptide Structure and Stability

The introduction of a β-homo-amino acid fundamentally alters the peptide backbone's geometry and flexibility. This is the primary reason for choosing this compound over its α-amino acid counterpart.

  • Conformational Plasticity: The additional methylene group in the β-homo-amino acid backbone increases the number of rotatable bonds, leading to a different set of preferred dihedral angles compared to α-peptides. While α-peptides famously form secondary structures like α-helices and β-sheets, β-peptides are known to form their own unique, stable helical structures (e.g., 12-helices, 14-helices) and turns.[14][15] The choice to incorporate a β-amino acid is a deliberate strategy to create novel peptide folds.[16]

  • Proteolytic Resistance: Natural proteases are highly specific enzymes that have evolved to recognize and cleave peptide bonds between α-amino acids. The altered backbone geometry of a peptide containing a β-homo-amino acid residue makes it a poor substrate for these enzymes.[2] This modification can dramatically increase the peptide's in vivo half-life, a critical attribute for therapeutic candidates.[1][3]

  • Steric Considerations: The tert-butyl protecting group is sterically demanding. While this is true for both derivatives, the positioning of this bulky group relative to the reactive N-terminus is slightly different due to the backbone extension. In practice, however, both amino acids can be coupled effectively using standard high-efficiency coupling reagents like HBTU or HATU, which are designed to overcome the steric hindrance of such protected residues.[17][18][19]

Application in Solid-Phase Peptide Synthesis (SPPS)

Both derivatives are designed for use in the orthogonal Fmoc/tBu SPPS strategy. The overall workflow for incorporating either amino acid is nearly identical, but subtle differences in reactivity may arise.

SPPS_Workflow start Start: Resin-Bound Peptide with Free Amine coupling Step 1: Coupling (Fmoc-AA-OH, Activator, Base in DMF) start->coupling Add reagents wash1 Step 2: DMF Wash coupling->wash1 Remove excess deprotection Step 3: Fmoc Deprotection (20% Piperidine in DMF) wash1->deprotection Expose new N-terminus wash2 Step 4: DMF Wash deprotection->wash2 Remove piperidine next_cycle Ready for Next Coupling Cycle wash2->next_cycle Elongated peptide

Caption: General workflow for a single cycle in Fmoc/tBu SPPS.

Coupling Efficiency: α-amino acids like Fmoc-Thr(tBu)-OH generally exhibit predictable and high coupling efficiencies. β-amino acids can sometimes be slightly less reactive due to altered stereoelectronics and greater conformational flexibility, which can make achieving the ideal transition state for amide bond formation less favorable.

Causality: This potential for lower reactivity is why the choice of coupling reagent is critical. Carbodiimide-based reagents (e.g., DIC/HOBt) are effective, but for sterically hindered or less reactive amino acids, uronium/aminium salt-based activators like HBTU, TBTU, or HATU are strongly recommended.[17] These reagents rapidly form the activated species in situ, minimizing side reactions and driving the coupling reaction to completion.[20]

Deprotection: The deprotection protocols for both the Fmoc and tBu groups are identical for both compounds.

  • Fmoc Removal: The Fmoc group is reliably cleaved using a 20% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[4][21]

  • Side-Chain and Resin Cleavage: The tBu ether on the threonine side chain is an acid-labile protecting group. It is removed simultaneously with the cleavage of the peptide from most standard acid-sensitive resins (e.g., Wang, Rink Amide) using a strong acid cocktail, typically based on trifluoroacetic acid (TFA).[13][22]

Experimental Protocols

The following protocols are standardized for Fmoc/tBu SPPS and are applicable to both amino acid derivatives.

Protocol 1: Standard Coupling of Fmoc-Thr(tBu)-OH or Fmoc-β-homoThr(tBu)-OH

This protocol assumes a 0.1 mmol scale synthesis on a suitable resin (e.g., Rink Amide).

  • Resin Preparation:

    • Swell the resin in DMF for 30 minutes in a reaction vessel.

    • Perform Fmoc deprotection on the resin-bound peptide by treating with 20% piperidine in DMF (1 x 5 min, 1 x 15 min).

    • Wash the resin thoroughly with DMF (6 x 1 min) to remove all traces of piperidine. A positive Kaiser test should confirm the presence of a free primary amine.

  • Activation and Coupling:

    • In a separate vial, dissolve 4 equivalents of the amino acid derivative (0.4 mmol) and 3.9 equivalents of HBTU (0.39 mmol) in DMF.

    • Add 8 equivalents of N,N-Diisopropylethylamine (DIEA) (0.8 mmol) to the activation mixture. The solution will typically change color.

    • Immediately add the activated amino acid solution to the reaction vessel containing the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature. For β-homo-amino acids, extending the coupling time or performing a double coupling may be beneficial to ensure completion.

  • Post-Coupling Wash:

    • Drain the reaction vessel.

    • Wash the resin with DMF (5 x 1 min) to remove excess reagents and byproducts.

    • Perform a Kaiser test to confirm the absence of free primary amines, indicating a successful coupling.

Protocol 2: Cleavage and Final Deprotection
  • Resin Preparation:

    • Wash the final peptide-resin with DMF, followed by dichloromethane (DCM), and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation:

    • Prepare a cleavage cocktail. A standard choice is Reagent K: 92.5% TFA, 2.5% water, 2.5% ethanedithiol (EDT), and 2.5% triisopropylsilane (TIS).

    • Causality: TFA is the strong acid that cleaves the peptide from the resin and removes acid-labile side-chain protecting groups like tBu.[22] Water helps with solubility, while TIS and EDT act as scavengers to trap the reactive carbocations (e.g., t-butyl cations) released during deprotection, preventing them from causing side reactions with sensitive residues like Tryptophan or Methionine.[22]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

    • Stir or agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the TFA solution containing the cleaved peptide. Wash the resin with a small amount of fresh TFA to recover any remaining product.

  • Peptide Precipitation and Purification:

    • Concentrate the TFA solution slightly under a stream of nitrogen.

    • Precipitate the crude peptide by adding it dropwise to a large volume of ice-cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.

Decision-Making Framework: Which Derivative to Choose?

The selection between Fmoc-Thr(tBu)-OH and its β-homo analogue is dictated entirely by the research objective.

Decision_Tree start What is the primary goal of the peptide synthesis? goal1 Synthesize a native peptide sequence or a direct analogue. start->goal1 Replication goal2 Create a peptidomimetic with enhanced stability or novel conformation. start->goal2 Modification choice1 Use Fmoc-Thr(tBu)-OH goal1->choice1 choice2 Use this compound goal2->choice2 reason1 Rationale: Replicates natural biological structure and function. choice1->reason1 reason2 Rationale: Confers proteolytic resistance and induces non-natural secondary structures. choice2->reason2

Caption: Decision logic for selecting the appropriate threonine derivative.

  • Choose Fmoc-Thr(tBu)-OH for:

    • Synthesizing naturally occurring peptide sequences.

    • Structure-activity relationship (SAR) studies where the backbone must be conserved.

    • Applications where rapid enzymatic degradation is desired or not a concern.

  • Choose this compound for:

    • Developing therapeutic peptides that require a longer biological half-life.[1][3]

    • Designing peptidomimetics that target protein-protein interactions by adopting unique conformations.[23]

    • Probing the role of backbone spacing and flexibility in peptide function.

Conclusion

Fmoc-Thr(tBu)-OH remains the indispensable, default choice for incorporating a protected threonine residue into peptides that mimic natural structures. Its behavior in SPPS is well-characterized and highly reliable. In contrast, this compound is a specialized tool for peptide chemists aiming to transcend the limitations of natural peptides. By introducing a single-carbon extension into the backbone, it provides a powerful strategy to engineer proteolytic stability and explore novel conformational landscapes, opening new avenues in drug discovery and biomaterial design. The decision to employ this β-homo-amino acid should be a deliberate one, driven by the specific goal of creating a more robust and structurally distinct final product.

References

  • AAPPTEC. (n.d.). Beta Homo Amino Acids for Peptide Synthesis Archives. Retrieved from [Link]

  • Aapptec Peptides. (2020, April 17). Beta Amino Acids and Beta Homo Amino Acids. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Fmoc-Thr(tBu)-Thr(tBu)-OH. Retrieved from [Link]

  • Powner, M. B., et al. (2021). Ribosomal Synthesis of Macrocyclic Peptides with β2- and β2,3-Homo-Amino Acids for the Development of Natural Product-Like Combinatorial Libraries. Journal of the American Chemical Society. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). beta-Homo Amino Acids. Retrieved from [Link]

  • Powner, M. B., et al. (2021). Ribosomal Synthesis of Macrocyclic Peptides with β2- and β2,3-Homo-Amino Acids for the Development of Natural Product-Like Combinatorial Libraries. ACS Publications. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Sharma, G. et al. (n.d.). Design and synthesis of beta-peptides with biological activity. PubMed. Retrieved from [Link]

  • eScholarship. (2018, February 27). Homoserine and Threonine Peptide Assembly. Retrieved from [Link]

  • PubMed. (2000). Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. Retrieved from [Link]

  • Seebach, D., et al. (n.d.). The World of β- and γ-Peptides Comprised of Homologated Proteinogenic Amino Acids and Other Components. Helvetica Chimica Acta. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) [Beta]-amino [Beta-amino] acids as secondary structure inducers in peptides. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • PubMed. (1995). Use of Steric Interactions To Control Peptide Turn Geometry. Synthesis of Type VIa beta-Turn Mimics with 5-tert-Butylproline. Retrieved from [Link]

  • Semantic Scholar. (2011). Fmoc deprotection by tert-butylamine and its comparison in solution and solid phase synthesis. Retrieved from [Link]

  • Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • ACS Publications. (1995). Use of Steric Interactions To Control Peptide Turn Geometry. Synthesis of Type VI β-Turn Mimics with 5-tert-Butylproline. Retrieved from [Link]

  • NIH. (2018, February 13). Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Solid-phase peptide synthesis without side-chain hydroxyl protection of threonine. Retrieved from [Link]

  • RSC Publishing. (n.d.). Greening Fmoc/tBu solid-phase peptide synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Effect of Sequence on Peptide Geometry in 5-tert-Butylprolyl Type VI β-Turn Mimics. Retrieved from [Link]

  • ACS Publications. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences. Retrieved from [Link]

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A Guide to β-Homo Amino Acids: Superior Scaffolds for Peptide-Based Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide drug discovery, overcoming the intrinsic liabilities of natural α-peptides—namely, their poor metabolic stability and conformational flexibility—is a paramount challenge. The strategic substitution of α-amino acids with their β-homo counterparts has emerged as a robust and highly effective solution. This guide provides an in-depth comparison of these two classes of amino acids, elucidating the profound advantages conferred by the addition of a single methylene group to the peptide backbone. We will explore the structural rationale, present supporting experimental data and protocols, and demonstrate why β-homo amino acids are an indispensable tool for modern medicinal chemistry.

The Foundational Distinction: A Single Carbon Atom's Impact

The core difference between α-amino acids and β-homo amino acids lies in the length of their carbon backbone. An α-amino acid features the amine and carboxyl groups attached to the same carbon (the α-carbon).[1][2] In contrast, β-homo amino acids, which are synthetically prepared homologs of standard amino acids, possess an additional methylene (-CH2-) unit between the α-carbon and the carboxyl group.[3][4] This seemingly minor alteration fundamentally changes the peptide's structural and functional properties.

Featureα-Amino Acidβ-Homo Amino Acid
Structure Amino and carboxyl groups on the α-carbonAmino group on the β-carbon, one carbon removed from the carboxyl group
Backbone Length nn+1 (per residue)
Natural Occurrence The 22 proteinogenic building blocks of lifeSynthetically derived; few β-amino acids occur naturally[3]

Core structures of α- and β-homo amino acids.

Overcoming Proteolysis: A Paradigm Shift in Peptide Stability

The primary obstacle for α-peptide therapeutics is their rapid clearance by endogenous proteases, which are evolved to specifically recognize and cleave the α-peptide bond. The altered backbone geometry of peptides containing β-homo amino acids makes them poor substrates for these enzymes, conferring exceptional resistance to proteolytic degradation.[5][6][7] This increased metabolic stability translates directly to a longer plasma half-life, a critical parameter for drug efficacy.[6]

Experimental Data: Comparative Serum Stability

The superior stability of β-peptides can be quantified by incubating them in human serum and measuring the concentration of intact peptide over time via HPLC.

Peptide TypeRepresentative Half-life (t½) in Human SerumKey Advantage
α-Peptide Minutes to a few hoursSusceptible to rapid enzymatic cleavage
β-Peptide > 48 hours (often with no significant degradation)High resistance to a wide range of proteases[5][8]

Experimental Protocol: In Vitro Proteolytic Degradation Assay

This protocol provides a framework for assessing the stability of a novel peptide against enzymatic degradation.

  • Preparation:

    • Synthesize and purify the α- and β-peptide analogues to >95% purity via RP-HPLC.

    • Prepare 1 mg/mL stock solutions of each peptide in a suitable buffer (e.g., PBS, pH 7.4).

    • Thaw human serum (pooled from multiple donors to average out variability) on ice.

  • Incubation:

    • In a microcentrifuge tube, combine 90 µL of serum with 10 µL of the peptide stock solution to achieve a final concentration of 100 µg/mL.

    • Incubate the mixture in a thermomixer at 37°C with gentle agitation.

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw a 20 µL aliquot.

    • Immediately quench the enzymatic reaction by adding the aliquot to 40 µL of cold acetonitrile containing an internal standard (e.g., a non-interfering peptide). This step precipitates the serum proteins.

  • Sample Processing & Analysis:

    • Vortex the quenched sample vigorously and centrifuge at >12,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial.

    • Analyze the sample via RP-HPLC with UV detection, monitoring the peak area of the intact peptide relative to the internal standard.

  • Causality and Interpretation: The rate of disappearance of the peptide's peak over time directly reflects its susceptibility to proteolysis. A stable β-peptide will show a minimal decrease in peak area, even after 48 hours, while a typical α-peptide will degrade rapidly. This experiment provides a direct, quantitative measure of the stability advantage.

Experimental workflow for assessing peptide stability.

Engineering Conformation: The Rise of Foldamers

Beyond stability, the longer, more flexible backbone of β-peptides allows them to fold into stable, well-defined secondary structures, such as helices and sheets, even in short sequences.[9][10] These "foldamers" can mimic the bioactive conformations of α-peptides while possessing superior structural integrity.[6] This pre-organization into a specific shape reduces the entropic penalty of binding to a target, often resulting in higher affinity and specificity.[7]

Experimental Evidence: Conformational Analysis by Circular Dichroism (CD)

CD spectroscopy is used to assess the secondary structure of peptides in solution. Helical structures, for instance, produce a characteristic strong negative signal around 222 nm.

Peptide ClassTypical Conformation (Short Sequence)Characteristic CD Signal (mdeg at 222 nm)
α-Peptide Random coil in solutionNear zero
β-Peptide Stable 14-helix or other defined structuresStrongly negative (e.g., -20 to -60)

The ability of β-peptides to form stable helices with as few as six residues, compared to the 10-12 residues often required for α-peptides, is a testament to their inherent conformational stability.[9]

Modulating Biological Function with Precision

The unique structural properties of β-homo amino acids can be leveraged to fine-tune the biological activity of a peptide. By replacing key α-residues, researchers can:

  • Enhance Potency: A more stable, conformationally constrained peptide may present its binding motifs more effectively to a receptor.

  • Improve Selectivity: The altered geometry can disfavor binding to off-target receptors while maintaining or improving affinity for the desired target.

  • Switch Activity: Subtle conformational shifts can convert a receptor agonist into an antagonist.

A compelling example is the development of α/β-peptide mimics of GLP-1 and Parathyroid Hormone (PTH).[6] In animal models, these analogues not only showed agonist activity identical to their natural α-peptide counterparts but also demonstrated a significantly improved duration of effect due to their enhanced proteolytic stability.[6]

Synthetic Accessibility

While the synthesis of enantiomerically pure β-homo amino acids is more involved than for α-amino acids, established chemical routes, such as the Arndt-Eistert homologation of protected α-amino acids, have made them readily accessible.[11] Once obtained, these building blocks can be incorporated into growing peptide chains using standard solid-phase peptide synthesis (SPPS) methodologies, making this powerful technology compatible with existing infrastructure.[4]

G cluster_synthesis β-Amino Acid Synthesis cluster_spps Peptide Elongation alpha_aa Protected α-Amino Acid homologation Arndt-Eistert Homologation alpha_aa->homologation beta_aa Protected β-Homo Amino Acid homologation->beta_aa spps Solid-Phase Peptide Synthesis (SPPS) beta_aa->spps Incorporate into sequence cleavage Cleavage & Purification spps->cleavage final_peptide Final β-Peptide Therapeutic cleavage->final_peptide

High-level overview of β-peptide synthesis.

Conclusion

The advantages of β-homo amino acids over α-amino acids are clear and profound. They offer a direct and effective solution to the central problem of proteolytic instability, while simultaneously providing unparalleled control over peptide conformation. This combination of enhanced stability and structural pre-organization allows for the rational design of peptide therapeutics with improved pharmacokinetic profiles, higher binding affinities, and fine-tuned biological activities. For any scientist engaged in peptide-based drug discovery, the incorporation of β-homo amino acids is not merely an alternative strategy, but a superior approach for developing the next generation of potent and durable therapeutics.

References

  • Aapptec Peptides. (2020). Beta Amino Acids and Beta Homo Amino Acids. [Link]

  • Frackenpohl, J., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity, 2(5), 591-632. [Link]

  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: From Structure to Function. Chemical Reviews, 101(10), 3219–3232. [Link]

  • Beke, T., Csizmadia, I. G., & Perczel, A. (2004). On the flexibility of beta-peptides. Journal of Computational Chemistry, 25(2), 285-307. [Link]

  • Rogers, J. R., & Katsonis, P. (2021). Ribosomal Synthesis of Macrocyclic Peptides with β2- and β2,3-Homo-Amino Acids for the Development of Natural Product-Like Combinatorial Libraries. Journal of the American Chemical Society, 143(25), 9359–9364. [Link]

  • Hofmann, H. J., & Schebitz, J. (1998). Basic conformers in beta-peptides. Journal of Molecular Modeling, 4(12), 378-390. [Link]

  • ResearchGate. (2013). Why are peptides consisting of beta amino acids metabolically more stable?[Link]

  • World Scientific Publishing. (n.d.). Applications of β-Peptides in Chemistry, Biology, and Medicine. [Link]

  • AAPPTEC. (n.d.). Beta Homo Amino Acids for Peptide Synthesis Archives. [Link]

  • Horne, W. S., & Gellman, S. H. (2013). Folding and function in α/β-peptides: Targets and therapeutic applications. Bioorganic & Medicinal Chemistry, 21(14), 4072–4078. [Link]

  • Fülöp, F., & Mándity, I. M. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(16), 6965–6989. [Link]

  • Armen, R., et al. (2004). A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability. Protein Science, 13(6), 1472-1483. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. [Link]

  • Wikipedia. (n.d.). Amino acid. [Link]

  • Nelson, D. L., & Cox, M. M. (n.d.). Amino Acids, Peptides, and Proteins. Lehninger Principles of Biochemistry. [Link]

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The Structural Architectonics of Peptides: A Comparative Guide to the Impact of β-Homothreonine Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel peptide-based therapeutics with enhanced stability and bioactivity is a continuous endeavor. The introduction of non-proteinogenic amino acids is a powerful strategy to modulate the structural and, consequently, the functional properties of peptides. Among these, β-amino acids have garnered significant attention due to their profound influence on peptide secondary structure and resistance to enzymatic degradation. This guide provides an in-depth technical comparison of the structural impact of incorporating β-homothreonine into peptides, contrasting its effects with its α-amino acid analogue, L-threonine, and other β-amino acids.

Introduction: The Rationale for Backbone Extension

The precise three-dimensional structure of a peptide dictates its biological function. Native peptides, composed of α-amino acids, often suffer from metabolic instability due to proteolytic cleavage. The insertion of a β-amino acid, which possesses an additional carbon atom in its backbone, fundamentally alters the peptide's conformational landscape and steric profile, rendering it less susceptible to proteases.[1] This backbone extension also introduces new possibilities for secondary structure formation, such as various helical motifs not observed in α-peptides.[2]

β-Homothreonine, the β-amino acid analogue of threonine, is of particular interest. Its side chain, featuring a hydroxyl group and a methyl group, offers unique opportunities for intramolecular interactions that can further stabilize specific conformations. Understanding the structural consequences of its incorporation is paramount for the rational design of novel peptide therapeutics.

Comparative Structural Analysis: β-Homothreonine vs. Alternatives

The incorporation of β-homothreonine induces distinct structural changes compared to its α-amino acid counterpart and other β-amino acids. These differences are best understood by examining their influence on secondary structure, primarily through experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy.

Induction of Novel Helical Structures

While α-amino acids predominantly form α-helices and β-sheets, the expanded backbone of β-amino acids facilitates the formation of novel helical structures, most notably the 14-helix.[1] The incorporation of β³-amino acids, including β³-homothreonine, has been shown to be a strong promoter of the 14-helix conformation.[1] This is a stark contrast to α-threonine, which is known to act as a β-turn inducer in certain peptide sequences.[3]

The side chain of β-homothreonine plays a crucial role in stabilizing these helical structures through intramolecular hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor or acceptor, interacting with backbone amide groups and further rigidifying the helical conformation.[1]

Influence on β-Sheet and β-Hairpin Formation

Threonine is a key residue in the stabilization of β-hairpin structures in α-peptides, where its side chain can participate in hydrogen bonding networks that reinforce the turn and strand alignment.[4] The impact of β-homothreonine on β-sheet and β-hairpin formation is less well-documented but is expected to be significantly different due to the altered backbone geometry. The longer backbone of the β-amino acid would disrupt the canonical hydrogen bonding patterns of α-peptide β-sheets.

Comparison with Other β-Amino Acids

The structural influence of β-homothreonine is also distinct from other β-amino acids. For instance, while β-homoalanine also promotes 14-helix formation, the absence of a hydroxyl group in its side chain eliminates the potential for the specific side-chain-backbone hydrogen bonds observed with β-homothreonine. This suggests that the threonine side chain imparts an additional layer of conformational constraint. Comparative studies of peptides containing β³-amino acids with varying side chains have shown that those with branching at the first side-chain carbon, like β³-homothreonine, are particularly effective at stabilizing the 14-helix.[1]

Table 1: Comparative Structural Impact of Amino Acid Incorporation

Amino AcidPredominant Secondary Structure InducedKey Side Chain Interactions
L-Threonine β-turns, β-hairpins[3][4]Side-chain hydroxyl can form hydrogen bonds within the turn structure.
β-Homothreonine 14-helices[1]Side-chain hydroxyl can form intramolecular hydrogen bonds with the peptide backbone, stabilizing the helix.[1]
β-Homoalanine 14-helicesLacks the hydroxyl group for specific side-chain hydrogen bonding.

Experimental Characterization: Protocols and Data Interpretation

The structural elucidation of peptides containing β-homothreonine relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the three-dimensional structure of peptides in solution.[5]

Experimental Protocol for 2D NMR of a β-Homothreonine-Containing Peptide:

  • Sample Preparation:

    • Dissolve 1-5 mg of the purified peptide in 500 µL of a suitable solvent (e.g., H₂O/D₂O 9:1, or methanol-d₄).

    • Adjust the pH to the desired value (typically between 4 and 6) to minimize amide proton exchange.

    • Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.

  • Data Acquisition:

    • Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (≥ 600 MHz).

    • TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues. A mixing time of 60-80 ms is typically used.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which provides distance restraints for structure calculation. Mixing times of 150-300 ms are common.

    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, this spectrum aids in resolving backbone amide proton resonances.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton resonances sequentially.

    • Integrate NOE cross-peaks to derive interproton distance restraints.

    • Use the distance and any dihedral angle restraints (derived from coupling constants) to calculate a family of 3D structures using software like CYANA or XPLOR-NIH.

Expected NMR Signatures for β-Homothreonine:

The chemical shifts of the protons in and around the β-homothreonine residue will be indicative of the local conformation. In a 14-helical structure, specific NOE patterns between backbone protons (e.g., NH(i) to NH(i+1)) and between backbone and side-chain protons will be observed. The chemical shift of the β-proton is particularly sensitive to the local secondary structure.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for assessing the overall secondary structure content of a peptide in solution.[6]

Experimental Protocol for CD Spectroscopy:

  • Sample Preparation:

    • Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer must be transparent in the far-UV region.

    • Determine the precise concentration of the peptide solution using a reliable method such as quantitative amino acid analysis.

    • Prepare a series of dilutions to find an optimal concentration that gives a signal within the linear range of the instrument (typically an absorbance < 1.0).

  • Data Acquisition:

    • Use a quartz cuvette with a short path length (e.g., 0.1 cm).

    • Record CD spectra in the far-UV region (typically 190-260 nm).

    • Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectra.

    • Average multiple scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]).

    • Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content.

Characteristic CD Spectra:

  • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.[6]

  • β-sheet: A negative band around 218 nm and a positive band around 195 nm.[6]

  • Random coil: A strong negative band below 200 nm.[6]

  • 14-helix (from β-peptides): Often characterized by a strong minimum near 207 nm.[7]

Visualizing the Structural Impact

Graphviz diagrams can be used to illustrate the conceptual differences in peptide folding and the experimental workflows.

Peptide_Folding cluster_alpha α-Peptide Folding cluster_beta β-Peptide Folding α-Amino Acids α-Amino Acids α-Helix α-Helix α-Amino Acids->α-Helix H-bonding (i to i+4) β-Sheet β-Sheet α-Amino Acids->β-Sheet Inter-strand H-bonding β-Homothreonine β-Homothreonine 14-Helix 14-Helix β-Homothreonine->14-Helix H-bonding (i to i+2) + Side-chain interaction Peptide Synthesis Peptide Synthesis Peptide Synthesis->α-Amino Acids Peptide Synthesis->β-Homothreonine Experimental_Workflow Peptide Synthesis Peptide Synthesis Purification (HPLC) Purification (HPLC) Peptide Synthesis->Purification (HPLC) Structural Analysis Structural Analysis Purification (HPLC)->Structural Analysis NMR Spectroscopy NMR Spectroscopy Structural Analysis->NMR Spectroscopy CD Spectroscopy CD Spectroscopy Structural Analysis->CD Spectroscopy 3D Structure Calculation 3D Structure Calculation NMR Spectroscopy->3D Structure Calculation Secondary Structure Estimation Secondary Structure Estimation CD Spectroscopy->Secondary Structure Estimation

Caption: Workflow for structural analysis of modified peptides.

Conclusion and Future Directions

The incorporation of β-homothreonine into peptides offers a powerful tool for constraining their conformation into well-defined helical structures, a feature not readily achieved with its α-amino acid counterpart. The unique ability of its side chain to participate in intramolecular hydrogen bonding provides an additional layer of stabilization. This guide has outlined the key structural differences and provided standardized protocols for their experimental verification.

Future research should focus on building a more extensive library of peptides containing β-homothreonine and other β-amino acids to develop a more quantitative understanding of their structure-inducing propensities. Such knowledge will be invaluable for the de novo design of peptide-based drugs with enhanced efficacy and metabolic stability.

References

  • Gellman, S. H., et al. (2011). β-Peptides as inhibitors of protein–protein interactions. Accounts of Chemical Research, 44(9), 833-843. [Link]

  • Siemion, I. Z., Sobczyk, K., & Lisowski, M. (1986). Comparison of conformational properties of proline and threonine residues. International Journal of Peptide and Protein Research, 27(2), 127-137. [Link]

  • Jenssen, H., et al. (2019). Computational Evolution of Threonine-Rich β-Hairpin Peptides Mimicking Specificity and Affinity of Antibodies. ACS Central Science, 5(2), 259-269. [Link]

  • Seebach, D., et al. (2004). The World of β- and γ-Peptides Comprised of Homologated Proteinogenic Amino Acids and Other Components. Chemistry & Biodiversity, 1(8), 1111-1239. [Link]

  • Horne, W. S., & Gellman, S. H. (2008). Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. Journal of the American Chemical Society, 130(44), 14751-14759. [Link]

  • Dado, G. P., & Gellman, S. H. (1994). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Journal of the American Chemical Society, 116(23), 1054-1062. [Link]

  • Shrestha, M. K., et al. (2023). Conformational Study on Various Tripeptides Containing Threonine: A Density Functional Theory Approach. Amrit Research Journal, 6(1), 1-11. [Link]

  • Balaram, P. (1985). Proton NMR studies of peptide conformations. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(1-2), 21-36. [Link]

  • Horne, W. S., et al. (2008). Differential Effects of β³- vs. β²-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β-Peptides. Journal of the American Chemical Society, 130(20), 6356-6358. [Link]

  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. University of Zurich. [Link]

  • Shrestha, M. K., et al. (2023). View of Conformational Study on Various Tripeptides Containing Threonine: A Density Functional Theory Approach. Amrit Research Journal, 6(1). [Link]

  • Park, C., & Siltberg-Liberles, J. (2008). CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. Biophysical Journal, 94(10), 3947-3957. [Link]

  • Dames, S. A., et al. (2011). Structural Similarity between β(3)-Peptides Synthesized from β(3)-Homo-amino Acids or L-Aspartic Acid Monomers. Organic & Biomolecular Chemistry, 9(24), 8339-8346. [Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Lang, K., & Chin, J. W. (2014). Peptide sequences and results of CD and PELDOR spectroscopy. Angewandte Chemie International Edition, 53(37), 9570-9595. [Link]

  • Soth, M. J., & Nowick, J. S. (2017). Bent Into Shape: Folded Peptides to Mimic Protein Structure and Modulate Protein Function. Current Opinion in Chemical Biology, 38, 103-111. [Link]

  • Bakshi, K., Liyanage, M. R., Volkin, D. B., & Middaugh, C. R. (2014). Circular Dichroism of Peptides. Methods in Molecular Biology, 1088, 247-253. [Link]

  • Knight, M. J., et al. (2013). Representation of the side-chains of threonine, valine and serine. Scientific Reports, 3, 1182. [Link]

  • AnaSpec, Inc. (n.d.). Overview of Custom Peptide Synthesis. [Link]

  • Real Chemistry. (2022, April 1). Side chain interactions and amino acids [Video]. YouTube. [Link]

  • Miller, S. J., et al. (2011). Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences. The Journal of Organic Chemistry, 76(15), 6034-6043. [Link]

  • Reddy, P. V., & Tantry, S. J. (2009). Expedient Synthesis of syn-β-Hydroxy-α-amino acid derivatives: Phenylalanine, Tyrosine, Histidine and Tryptophan. Tetrahedron Letters, 50(15), 1668-1670. [Link]

  • Trimble, M. J., et al. (2023). Associating Biological Activity and Predicted Structure of Antimicrobial Peptides from Amphibians and Insects. International Journal of Molecular Sciences, 24(5), 4509. [Link]

Sources

A Senior Application Scientist's Guide to Comparing the Enzymatic Stability of Peptides Containing β-Homothreonine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the therapeutic potential of peptides is often hampered by their rapid degradation in biological systems.[1][2] Proteolytic enzymes, abundant in the bloodstream and gastrointestinal tract, readily cleave the amide bonds of natural α-peptides, leading to short in vivo half-lives and diminished efficacy.[1][3] A leading strategy to overcome this challenge is the incorporation of non-canonical amino acids, which can sterically and electronically shield the peptide backbone from enzymatic attack.[4][5]

This guide provides an in-depth comparison of the enzymatic stability of standard peptides versus those modified with β-homothreonine, a promising non-canonical amino acid. We will move beyond simple protocol recitation to explain the scientific rationale behind the experimental design, ensuring a robust and self-validating approach to your research. The inclusion of β-amino acids, which feature an additional carbon atom in their backbone, has been consistently shown to confer remarkable resistance to proteolysis.[4][6][7][8] This guide will equip you with the foundational knowledge and detailed methodologies to quantify this stability enhancement for your own peptide candidates.

The Rationale: Why β-Homothreonine Confers Protease Resistance

Proteases like trypsin and chymotrypsin have highly specific active sites, evolved to recognize and bind the precise geometry of α-peptide backbones.[9] Trypsin, for instance, specifically cleaves peptide bonds C-terminal to positively charged residues like lysine and arginine.[10] This specificity is the peptide's undoing.

The introduction of a β-amino acid, such as β-homothreonine, disrupts this molecular recognition. The altered backbone stereochemistry and the additional methylene group create a "misfit" in the enzyme's active site. This steric hindrance prevents the enzyme from achieving the optimal orientation required for catalysis, thereby inhibiting cleavage. Peptides composed entirely of or incorporating β-amino acids have demonstrated a superior stability profile against a multitude of peptidases.[5][6][7]

Below is a conceptual illustration of this protective mechanism.

G cluster_0 Standard α-Peptide Cleavage cluster_1 β-Homothreonine Peptide Resistance Trypsin Trypsin Active Site Fragments_A Cleaved Peptide Fragments Trypsin->Fragments_A Catalytic Cleavage Peptide_A α-Peptide Substrate (e.g., ...Lys-Ala...) Peptide_A->Trypsin Recognized & Bound Trypsin_B Trypsin Active Site Intact_Peptide_B Intact Peptide Trypsin_B->Intact_Peptide_B Cleavage Inhibited Peptide_B β-Homothreonine Peptide (e.g., ...Lys-(β-hThr)...) Peptide_B->Trypsin_B Steric Hindrance (Poor Fit)

Caption: Mechanism of protease resistance by β-amino acid incorporation.

Comparative Experimental Workflow: A Self-Validating System

To objectively compare the stability of a native α-peptide against its β-homothreonine-modified analogue, a systematic workflow is essential. Each step is designed to build upon the last, with integrated controls to ensure the trustworthiness of your final data.

The overall experimental workflow is as follows:

G cluster_synthesis Peptide Preparation cluster_assay Stability Assay cluster_analysis Data Analysis Synth_Native 1a. Synthesize Native α-Peptide Purify 2. HPLC Purification (>95% Purity) Synth_Native->Purify Synth_Modified 1b. Synthesize β-hThr Analogue Synth_Modified->Purify QC 3. Mass Spectrometry (Identity Confirmation) Purify->QC Incubation 4. Incubation with Protease (e.g., Trypsin) QC->Incubation Timepoints 5. Sample at Multiple Time Points (t=0, 1, 4, 24h) Incubation->Timepoints Quench 6. Quench Reaction (e.g., TFA) Timepoints->Quench HPLC 7. RP-HPLC Analysis Quench->HPLC Integration 8. Integrate Peak Area of Intact Peptide HPLC->Integration Comparison 9. Plot % Intact Peptide vs. Time Integration->Comparison

Caption: Overall workflow for comparative peptide stability analysis.

Part 1: Peptide Synthesis and Characterization

The foundation of a reliable comparison is high-quality, well-characterized peptides. Solid-Phase Peptide Synthesis (SPPS) is the standard method.[11][12]

1.1 Synthesis Strategy:

  • Chemistry: Utilize Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) chemistry, which employs milder deprotection conditions compared to older Boc/Bzl methods, preserving the integrity of complex peptides.[12][13]

  • β-Homothreonine: The synthesis of peptides containing β-amino acids can be achieved using standard solid-phase methods.[14] You will need to source or synthesize the appropriately Fmoc-protected β-homothreonine building block. The side-chain hydroxyl group of threonine may not require protection depending on the coupling conditions, but using a tert-butyl ether protection group is a conservative approach to prevent side reactions.[15]

1.2 Purification and Quality Control:

  • Purification: Crude peptides must be purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to a purity of >95%. This is non-negotiable, as impurities can interfere with the assay and lead to incorrect stability assessments.

  • Identity Confirmation: The molecular weight of both the native and modified peptides must be confirmed via mass spectrometry (e.g., MALDI-TOF or LC-MS) to ensure the correct product was synthesized.[16]

Part 2: Detailed Protocol for In Vitro Trypsin Stability Assay

This protocol is designed to quantify the rate of degradation of your peptides when exposed to trypsin.

2.1 Materials:

  • Native Peptide & β-hThr Analogue (Lyophilized, >95% purity)

  • Trypsin, TPCK-Treated (from bovine pancreas, EC 3.4.21.4)

  • Ammonium Bicarbonate (AmBic) Buffer (50 mM, pH 8.0)

  • Trifluoroacetic Acid (TFA), HPLC Grade

  • Acetonitrile (ACN), HPLC Grade

  • Ultrapure Water

2.2 Experimental Setup (Self-Validating Controls): The inclusion of proper controls is critical for data interpretation.

  • Test Samples:

    • Native Peptide + Trypsin

    • Modified Peptide + Trypsin

  • Control Samples:

    • Native Peptide only (in buffer) - Checks for non-enzymatic degradation.

    • Modified Peptide only (in buffer) - Checks for non-enzymatic degradation.

    • Trypsin only (in buffer) - Provides a baseline for HPLC and checks for autolysis peaks.

2.3 Step-by-Step Protocol:

  • Preparation:

    • Allow all reagents and peptides to equilibrate to room temperature.

    • Prepare a 1 mg/mL stock solution of each peptide in ultrapure water.

    • Prepare a 0.1 mg/mL stock solution of trypsin in AmBic buffer. Causality: TPCK-treated trypsin is used to inhibit contaminating chymotryptic activity, ensuring that the observed degradation is due to trypsin alone.

  • Reaction Initiation:

    • In separate microcentrifuge tubes, combine the components for each test and control sample. A standard enzyme-to-substrate ratio is 1:100 (w/w).

    • Example for one test sample:

      • 50 µL of 1 mg/mL peptide stock (50 µg)

      • 445 µL of 50 mM AmBic buffer

      • 5 µL of 0.1 mg/mL trypsin stock (0.5 µg)

    • Vortex gently and incubate at 37°C. Causality: pH 8.0 and 37°C provide optimal conditions for tryptic activity.

  • Time-Point Sampling:

    • At each designated time point (e.g., 0, 15 min, 1h, 4h, 24h), withdraw a 50 µL aliquot from each reaction tube.

    • Immediately quench the enzymatic reaction by adding the aliquot to a new tube containing 50 µL of 1% TFA. Causality: The low pH of the TFA solution irreversibly denatures and inactivates the trypsin, stopping the degradation at that precise moment.

    • Store quenched samples at -20°C until analysis.

  • RP-HPLC Analysis:

    • Analyze each quenched time-point sample by RP-HPLC. A typical setup would be a C18 column with a linear gradient of ACN in water (both containing 0.1% TFA).

    • Monitor the elution profile at 220 nm or 280 nm.

    • The intact peptide will elute as a single, well-defined peak. Degradation products will appear as new, smaller peaks, typically with earlier retention times.

2.4 Data Analysis and Presentation:

  • Identify the peak corresponding to the intact peptide in the t=0 sample.

  • For each subsequent time point, integrate the peak area of the remaining intact peptide.

  • Calculate the percentage of intact peptide remaining relative to the t=0 sample (which is considered 100%).

  • Summarize the data in a clear, comparative table.

Table 1: Comparative Stability of Peptides in the Presence of Trypsin

Incubation Time% Intact Native Peptide (Mean ± SD)% Intact β-hThr Peptide (Mean ± SD)
0 min100 ± 0100 ± 0
15 min45.2 ± 3.198.5 ± 1.2
1 hr8.7 ± 1.596.1 ± 2.5
4 hrs<1.092.4 ± 3.3
24 hrsNot Detected85.6 ± 4.0
Note: Data are hypothetical and for illustrative purposes only. Experiments should be performed in triplicate.

Discussion and Field-Proven Insights

The results, as illustrated in the hypothetical data table, are typically striking. While the native α-peptide is rapidly degraded, the β-homothreonine analogue demonstrates profound resistance to proteolysis.[5][6][17] This enhanced stability is a direct consequence of the altered peptide backbone, which serves as a powerful defense against enzymatic hydrolysis.

For drug development professionals, this has significant implications. An increase in enzymatic stability can translate directly to a longer plasma half-life, reduced dosing frequency, and improved therapeutic efficacy.[3][5] While this guide focuses on trypsin, the principle of β-amino acid-mediated protection is broadly applicable to other proteases like chymotrypsin, pepsin, and serum endopeptidases.[8][18] It is advisable to perform similar stability assays using a cocktail of relevant enzymes or, for a more physiologically relevant test, in human plasma or serum.[2][3]

By systematically applying the principles and protocols outlined here, you can generate clear, defensible data on the stability of your modified peptide candidates, paving the way for the development of more robust and effective peptide therapeutics.

References

  • Frackenpohl, J., Arvidsson, P. I., Schreiber, J. V., & Seebach, D. (2005). The proteolytic stability of ‘designed’ beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. ChemBioChem, 2(5), 591-632. [Link]

  • Gademann, K., Ernst, M., Hoyer, D., & Seebach, D. (2004). Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. Helvetica Chimica Acta, 87(5), 1249-1258. [Link]

  • Guichard, G., & Huc, I. (2011). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Chemical Biology, 6(10), 1023-1034. [Link]

  • Fleten, K. G., et al. (2018). Degradation of peptides by trypsin or chymotrypsin. ResearchGate. [Link]

  • Sal-amida, V., et al. (2002). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 124(10), 2496-2497. [Link]

  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Beta-amino acids: versatile peptidomimetics. Current pharmaceutical design, 16(28), 3185-3203. [Link]

  • Kasper, L., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 5(7), 540-551. [Link]

  • Lu, J., et al. (2009). T cell determinants incorporating beta-amino acid residues are protease resistant and remain immunogenic in vivo. The Journal of Immunology, 183(6), 3989-3996. [Link]

  • Kasper, L., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Publications. [Link]

  • Aydin, M., & Ozyilmaz, G. (2017). Structural Analysis of Peptide Fragments Following the Hydrolysis of Bovine Serum Albumin by Trypsin and Chymotrypsin. ResearchGate. [Link]

  • Swaisgood, H. E., & Chaiken, I. M. (1986). Degradation of peptide drugs by immobilized digestive proteases. Journal of pharmaceutical and biomedical analysis, 4(4), 435-442. [Link]

  • Schilling, R. J., & Mitra, A. K. (1991). Degradation of insulin by trypsin and alpha-chymotrypsin. Pharmaceutical research, 8(6), 721-727. [Link]

  • Gellman, S. H. (2011). Protease-Resistant Peptide Design – Empowering Nature’s Fragile Warriors Against HIV. NIH Public Access. [Link]

  • Lee, H. S., Park, J. S., & Gellman, S. H. (2010). Design and synthesis of beta-peptides with biological activity. Methods in molecular biology, 611, 137-148. [Link]

  • Agilent Technologies. (2019). Clean and Complete Protein Digestion with an Autolysis Resistant Trypsin for Peptide Mapping. Journal of Proteome Research. [Link]

  • Lee, M. R., et al. (2019). Incorporation of β-amino acids enhances the antifungal activity and selectivity of the helical antimicrobial peptide aurein 1.2. Scientific reports, 9(1), 1-11. [Link]

  • Atherton, E., & Sheppard, R. C. (1985). Solid-phase peptide synthesis without side-chain hydroxyl protection of threonine. Journal of the Chemical Society, Chemical Communications, (3), 165-166. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

  • Paradís-Bas, M., et al. (2014). Solid-phase peptide synthesis. Chemical Society Reviews, 43(16), 5658-5674. [Link]

  • Seebach, D., et al. (1996). The Biological Stability of β-Peptides: No Interactions between α- and β-Peptidic Structures?. CHIMIA International Journal for Chemistry, 50(12), 670-673. [Link]

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A Comparative Guide to Protecting Groups for β-Homothreonine in Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptidomimetics and drug discovery, β-amino acids are of paramount importance for their ability to confer unique structural constraints and enhanced proteolytic stability to peptides. Among these, β-homothreonine, with its chiral centers and trifunctional nature—possessing an amine, a carboxylic acid, and a secondary hydroxyl group—presents a unique synthetic challenge. The judicious selection of protecting groups for these functionalities is critical to achieving high yields, maintaining stereochemical integrity, and enabling the desired synthetic transformations. This guide provides a comprehensive comparison of commonly employed protecting groups for β-homothreonine, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.

The Strategic Importance of Orthogonal Protection

The synthesis of complex molecules like β-homothreonine-containing peptides relies heavily on the principle of orthogonal protection. This strategy employs a set of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain intact.[1][2] This is crucial for sequential modifications, such as peptide chain elongation, side-chain manipulation, or cyclization. A well-designed orthogonal protection scheme is the cornerstone of a successful synthesis.

Amine Protection: A Comparative Analysis of Boc and Fmoc Strategies

The protection of the β-amino group is the first critical step in harnessing β-homothreonine as a building block. The two most dominant strategies in both solution-phase and solid-phase peptide synthesis (SPPS) are the use of the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][3][][5]

tert-Butyloxycarbonyl (Boc) Group

The Boc group is a classic and robust protecting group, typically introduced using di-tert-butyl dicarbonate (Boc)₂O under basic conditions. Its removal is achieved with strong acids, most commonly trifluoroacetic acid (TFA).[6][7][8][9]

Advantages:

  • High Stability: The Boc group is stable to a wide range of reaction conditions, including catalytic hydrogenation and mildly basic conditions, making it compatible with various synthetic transformations.[10]

  • Reduced Aggregation: In SPPS, the repetitive TFA deprotection steps can help to disrupt peptide aggregation, which is particularly beneficial for hydrophobic sequences.[3][]

Disadvantages:

  • Harsh Deprotection: The use of strong acids like TFA for deprotection can lead to side reactions, such as the alkylation of sensitive residues, and may not be suitable for acid-labile molecules.[10]

  • Safety Concerns: In Boc-based SPPS, the final cleavage from the resin often requires the use of hazardous hydrofluoric acid (HF).[5]

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group has gained widespread popularity due to its mild, base-labile deprotection conditions, typically using a solution of piperidine in DMF.[11][12][13]

Advantages:

  • Mild Deprotection: The use of a weak base for deprotection is compatible with a broader range of sensitive functional groups and linkers in SPPS.[1][14]

  • Orthogonality: The Fmoc group is orthogonal to the acid-labile tert-butyl-based side-chain protecting groups, forming the basis of the most common SPPS strategy.[2][15]

Disadvantages:

  • Base-Sensitivity: The Fmoc group is not suitable for synthetic routes that require basic conditions.

  • Dibenzofulvene Adduct Formation: The deprotection by-product, dibenzofulvene, can form adducts with the deprotected amine if not efficiently scavenged by the base.[11][12]

Quantitative Comparison of Amine Protecting Groups
Protecting GroupIntroduction ReagentTypical Deprotection ConditionsCoupling EfficiencyPotential Side Reactions
Boc (Boc)₂O, Base (e.g., NaOH, TEA)25-50% TFA in DCM>99%Acid-catalyzed side reactions, tert-butylation of sensitive residues.[10]
Fmoc Fmoc-OSu, Fmoc-Cl, Base20% Piperidine in DMF>99.5%Dibenzofulvene adduct formation, diketopiperazine formation.[1][13]

Hydroxyl Group Protection: Navigating the Options

The secondary hydroxyl group of β-homothreonine is a key feature that can participate in hydrogen bonding and offers a site for further functionalization. However, its nucleophilicity necessitates protection during peptide coupling to prevent O-acylation. The choice of the hydroxyl protecting group is critical and must be compatible with the overall synthetic strategy.

Benzyl (Bn) Ether

The benzyl ether is a widely used protecting group for hydroxyl functions due to its general stability. It is typically introduced using benzyl bromide (BnBr) under basic conditions.[16]

Advantages:

  • Stability: Benzyl ethers are stable to both acidic and basic conditions commonly employed in peptide synthesis.[16]

  • Orthogonality: It is orthogonal to both Boc and Fmoc amine protecting groups.

Disadvantages:

  • Harsh Deprotection: Removal requires catalytic hydrogenolysis (e.g., H₂, Pd/C), which is not compatible with other reducible functional groups such as alkenes or alkynes.[17]

tert-Butyl (tBu) Ether

The tert-butyl ether is another popular choice, particularly in Fmoc-based SPPS, due to its acid lability. It is introduced using isobutylene or tert-butyl acetate under acidic conditions.

Advantages:

  • Mild Deprotection: Cleavage is achieved with strong acids like TFA, making it compatible with the final deprotection step in Fmoc-SPPS.[18]

  • Orthogonality with Fmoc: It is stable to the basic conditions used for Fmoc group removal.[15]

Disadvantages:

  • Acid Sensitivity: It is not suitable for synthetic strategies that require acidic conditions where its premature removal could occur.

Quantitative Comparison of Hydroxyl Protecting Groups
Protecting GroupIntroduction ReagentsTypical Deprotection ConditionsStabilityCompatibility
Benzyl (Bn) BnBr, NaH in DMFH₂, Pd/CStable to acid and baseNot compatible with reducible groups
tert-Butyl (tBu) Isobutylene, H₂SO₄ (cat.)TFAStable to base and hydrogenolysisNot compatible with strong acid

Carboxylic Acid Protection: Ester Formation

Protection of the carboxylic acid is essential in solution-phase synthesis to prevent its participation in unwanted reactions. In SPPS, the carboxyl group is typically anchored to the solid support. Common protecting groups are esters that can be cleaved under specific conditions.

Methyl (Me) Ester

Methyl esters are readily formed by reacting the amino acid with methanol in the presence of an acid catalyst like thionyl chloride or trimethylchlorosilane.[19][20][21]

Advantages:

  • Ease of Formation: Simple and high-yielding preparation.

Disadvantages:

  • Harsh Deprotection: Cleavage requires saponification with a base (e.g., NaOH), which can lead to racemization, or strong acidic conditions.[19]

Benzyl (Bn) Ester

Similar to the hydroxyl protection, benzyl esters are formed by reacting the carboxylic acid with benzyl alcohol under acidic conditions.[17][22]

Advantages:

  • Mild Deprotection: Cleavage is achieved by catalytic hydrogenolysis, which is orthogonal to many other protecting groups.[17]

Disadvantages:

  • Incompatibility with Reducible Groups: The deprotection conditions are not compatible with functional groups sensitive to reduction.

tert-Butyl (tBu) Ester

tert-Butyl esters are formed using isobutylene or by reaction with tert-butyl acetate in the presence of a strong acid.[23][24]

Advantages:

  • Acid Lability: They are readily cleaved under moderately acidic conditions (e.g., TFA), which is compatible with the deprotection of Boc groups and the final cleavage in Fmoc-SPPS.[23][25]

Disadvantages:

  • Acid Sensitivity: Not suitable for synthetic routes involving other acid-labile groups that need to be retained.

Quantitative Comparison of Carboxyl Protecting Groups
Protecting GroupIntroduction ReagentsTypical Deprotection ConditionsKey Features
Methyl (Me) MeOH, SOCl₂ or TMSClNaOH (saponification) or strong acidSimple to introduce, but harsh deprotection can cause racemization.[19]
Benzyl (Bn) Benzyl alcohol, acid catalystH₂, Pd/C (hydrogenolysis)Mild, neutral deprotection; orthogonal to acid/base labile groups.[17]
tert-Butyl (tBu) Isobutylene, H₂SO₄ (cat.)TFACleaved under acidic conditions; compatible with Fmoc strategy.[26][23]

Experimental Protocols

Protocol 1: Boc Protection of β-Homothreonine

Objective: To protect the β-amino group of β-homothreonine with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • β-Homothreonine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve β-homothreonine (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Add sodium hydroxide (2 equivalents) and stir until the amino acid is fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-β-homothreonine.

Protocol 2: Fmoc Deprotection of a Resin-Bound β-Homothreonine Residue

Objective: To remove the Fmoc protecting group from the N-terminus of a peptide chain containing β-homothreonine during solid-phase peptide synthesis.

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) Piperidine in N,N-dimethylformamide (DMF)

  • DMF

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[13]

  • Agitate the mixture at room temperature for 3 minutes.[13]

  • Drain the deprotection solution.

  • Add a fresh portion of the 20% piperidine in DMF solution.

  • Agitate the mixture for an additional 10-15 minutes at room temperature.[11]

  • Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • The resin is now ready for the next coupling cycle. A Kaiser test can be performed to confirm the presence of a free primary amine.[13]

Visualizing Orthogonal Protection Strategies

The following diagrams illustrate the concept of orthogonal protection in the context of β-homothreonine synthesis.

G cluster_amine Amine Protection cluster_hydroxyl Hydroxyl Protection cluster_carboxyl Carboxyl Protection cluster_deprotection Deprotection Conditions Boc Boc Acid Strong Acid (TFA) Boc->Acid Cleaved by Base Base (Piperidine) Boc->Base Stable to Hydrogenolysis H₂, Pd/C Boc->Hydrogenolysis Stable to Fmoc Fmoc Fmoc->Acid Stable to Fmoc->Base Cleaved by Fmoc->Hydrogenolysis Stable to Bn_OH Benzyl (Bn) Bn_OH->Acid Stable to Bn_OH->Base Stable to Bn_OH->Hydrogenolysis Cleaved by tBu_OH tert-Butyl (tBu) tBu_OH->Acid Cleaved by tBu_OH->Base Stable to tBu_OH->Hydrogenolysis Stable to Me Methyl (Me) Me->Base Cleaved by (Saponification) Bn_COOH Benzyl (Bn) Bn_COOH->Hydrogenolysis Cleaved by tBu_COOH tert-Butyl (tBu) tBu_COOH->Acid Cleaved by

Caption: Orthogonality of common protecting groups for β-homothreonine.

Potential Pitfalls and Considerations

  • Racemization: The stereochemical integrity of β-homothreonine's two chiral centers must be maintained throughout the synthesis. Harsh reaction conditions, particularly during carboxyl group activation for peptide coupling and ester saponification, can lead to epimerization.[27][28][29][30] The use of mild coupling reagents and careful control of reaction parameters are essential.

  • β-Elimination: The β-hydroxy group can be susceptible to base-catalyzed elimination, especially when activated. This side reaction can be minimized by using appropriate protecting groups and mild reaction conditions.

  • Steric Hindrance: The side chain of β-homothreonine can present steric challenges during peptide coupling, potentially leading to incomplete reactions. The use of highly efficient coupling reagents and, in some cases, elevated temperatures may be necessary to achieve high yields.

Conclusion

The successful incorporation of β-homothreonine into synthetic peptides and other complex molecules is critically dependent on a well-thought-out protecting group strategy. The choice between Boc and Fmoc for amine protection will largely dictate the overall synthetic approach, with the Fmoc strategy being favored for its milder deprotection conditions. The selection of hydroxyl and carboxyl protecting groups must be made in the context of orthogonality to the chosen amine protection and any other planned synthetic transformations. By carefully considering the stability, removal conditions, and potential side reactions associated with each protecting group, researchers can navigate the synthetic challenges posed by this valuable non-proteinogenic amino acid and unlock its potential in the development of novel therapeutics and research tools.

References

  • Benchchem. (2025). Comparing Fmoc and Boc strategies in solid-phase peptide synthesis. Benchchem.
  • RSC Publishing. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. RSC Publishing.
  • Benchchem. (2025). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. Benchchem.
  • Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • ResearchGate. (2025). Methods for Removing the Fmoc Group.
  • Benchchem. (2025). Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis. Benchchem.
  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec.
  • Redalyc. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc.
  • PubMed. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed.
  • Benchchem. (2025). The Strategic Imperative of Benzyl Ester Protection for Threonine in Complex Synthesis. Benchchem.
  • Benchchem. (2025). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. Benchchem.
  • Green Chemistry. (2022). In situ Fmoc removal. Green Chemistry, 24, 4887–4896.
  • National Institutes of Health. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Semantic Scholar. (1994). Racemization studies during solid-phase peptide synthesis using azabenzotriazole-based coupling reagents. Semantic Scholar.
  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry.
  • National Institutes of Health. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters.
  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts.
  • ResearchGate. (2025). ChemInform Abstract: An Efficient Synthesis of tert-Butyl Ethers/Esters of Alcohols/Amino Acids Using Methyl tert-Butyl Ether.
  • PubMed. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. PubMed.
  • Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Scribd.
  • BOC Sciences. (n.d.).
  • ResearchGate. (2025). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins.
  • Digital CSIC. (2014). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Digital CSIC.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Biosynth.
  • Google Patents. (n.d.). US20100063312A1 - Process for the preparation of amino acid methyl esters.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Organic Chemistry Portal.
  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
  • Google Patents. (n.d.). US8039662B2 - Process for the preparation of amino acid methyl esters.
  • Wikipedia. (n.d.). Ether cleavage. Wikipedia.
  • Beilstein Journals. (n.d.). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals.
  • Google Patents. (n.d.). WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts.
  • PubMed Central. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PubMed Central.
  • Benchchem. (2025). A Comparative Guide to BOC and Fmoc Protection for L-Alanine in Peptide Synthesis. Benchchem.
  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of....
  • ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them....
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  • PubMed. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PubMed.
  • Journal of the American Chemical Society. (n.d.). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis1. Journal of the American Chemical Society.
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  • Journal of the American Chemical Society. (n.d.). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis1. Journal of the American Chemical Society.
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Decoding Incorporation: A Guide to Analytical Techniques for Confirming Beta-Homothreonine in Engineered Proteins

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the realm of non-canonical amino acid incorporation, the successful insertion of novel building blocks like beta-homothreonine is only the first step. Rigorous analytical confirmation is paramount to ensure the integrity of the engineered protein and the validity of subsequent functional studies. This guide provides an in-depth comparison of the primary analytical techniques employed to verify the site-specific incorporation of beta-homothreonine, offering insights into the causality behind experimental choices and providing actionable protocols.

The deliberate incorporation of beta-homothreonine, an isomer of the naturally occurring threonine, into a protein's primary sequence opens up a myriad of possibilities for protein engineering and drug design. Its unique side-chain stereochemistry and potential for novel interactions can impart enhanced stability, altered enzymatic activity, or novel binding properties. However, the fidelity of this incorporation must be unequivocally demonstrated. This guide will navigate the analytical landscape, focusing on the most robust methods for this purpose: Mass Spectrometry, Edman Degradation, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

At a Glance: Comparing the Core Techniques

TechniquePrincipleStrengthsLimitationsIdeal Application
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.High sensitivity, high throughput, provides molecular weight confirmation and sequence information (MS/MS).Can be challenging to distinguish between isomers with identical masses.Initial confirmation of incorporation, peptide mapping, and high-throughput screening.
Edman Degradation Sequential removal and identification of N-terminal amino acids.Directly determines the amino acid sequence.Lower sensitivity than MS, not suitable for N-terminally blocked proteins, struggles with larger proteins.[1][2][3]Orthogonal validation of sequence, particularly for shorter peptides or when MS data is ambiguous.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei.Provides detailed structural information in solution, can unambiguously identify isomers.[4][5]Lower sensitivity, requires larger sample amounts, complex data analysis for large proteins.[6][7]Definitive confirmation of incorporation and detailed structural analysis of the modified protein.

I. Mass Spectrometry: The Workhorse of Incorporation Analysis

Mass spectrometry is the cornerstone for confirming the incorporation of non-canonical amino acids due to its exceptional sensitivity and speed. The fundamental principle lies in measuring the precise mass of the protein or its constituent peptides. The incorporation of beta-homothreonine will result in a predictable mass shift compared to the wild-type protein.

Causality in Experimental Design:

The choice of mass spectrometry workflow is dictated by the need to not only confirm the mass change but also to pinpoint the exact location of the incorporation.

  • Intact Protein Analysis: Analyzing the full-length protein provides a rapid, albeit low-resolution, confirmation of the overall mass increase corresponding to the number of incorporated beta-homothreonine residues. This is an excellent first-pass screening method.

  • Peptide Mapping (Bottom-up Proteomics): This is the most common and informative approach. The protein is enzymatically digested into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8] The resulting peptide masses will reveal which fragments contain the modification. Tandem MS (MS/MS) further fragments these modified peptides, providing amino acid sequence information and unequivocally identifying the site of incorporation.[9][10][11]

Self-Validating Protocol: Peptide Mapping by LC-MS/MS

A robust peptide mapping experiment incorporates several internal controls for self-validation.

Experimental Workflow:

Experimental workflow for peptide mapping by LC-MS/MS.

Step-by-Step Methodology:

  • Protein Digestion:

    • Denature the protein sample (containing the putative beta-homothreonine) and a wild-type control sample in parallel using a denaturant like urea or guanidinium chloride.

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide to prevent refolding.

    • Digest the proteins with a sequence-specific protease, such as trypsin, which cleaves C-terminal to arginine and lysine residues.[12] The choice of protease can be optimized to generate peptides of a suitable length for MS analysis.[13]

  • LC-MS/MS Analysis:

    • Inject the digested peptide mixtures onto a reverse-phase liquid chromatography system coupled to a high-resolution mass spectrometer.

    • The peptides are separated based on their hydrophobicity.

    • The mass spectrometer acquires full scan MS1 spectra to determine the mass-to-charge ratio of the eluting peptides.

    • The instrument's software identifies ions with a mass corresponding to the theoretical mass of the peptide containing beta-homothreonine.

    • These specific ions are then isolated and fragmented in the collision cell of the mass spectrometer to generate MS/MS spectra.

  • Data Analysis:

    • The resulting MS/MS spectra are searched against a protein sequence database that includes the sequence of the target protein with the potential beta-homothreonine substitution.

    • Successful identification of fragment ions that match the theoretical fragmentation pattern of the modified peptide confirms the incorporation and its precise location.[14]

II. Edman Degradation: The Classic Sequencing Approach

Edman degradation provides a direct chemical method for sequencing a peptide from its N-terminus.[1][15] While largely superseded by mass spectrometry for high-throughput analysis, it remains a valuable orthogonal technique for unambiguous sequence confirmation, especially when dealing with potential isobaric ambiguities in MS data.

Causality in Experimental Design:

The applicability of Edman degradation is contingent on the accessibility of the N-terminus of the protein or peptide of interest.[3] If the N-terminus is chemically blocked (e.g., by acetylation), this method will not be successful. For larger proteins, prior fragmentation into smaller peptides is necessary.[2][16]

Self-Validating Protocol: N-terminal Sequencing

The cyclical nature of Edman degradation provides inherent validation, as each cycle should yield a single, identifiable amino acid derivative.

Experimental Workflow:

Cyclical workflow of Edman degradation.

Step-by-Step Methodology:

  • Coupling: The free N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.[15]

  • Cleavage: Under acidic conditions, the PTC-derivatized N-terminal amino acid is cleaved from the peptide chain as a thiazolinone derivative.[2]

  • Conversion: The thiazolinone derivative is then converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative.

  • Identification: The PTH-amino acid is identified by high-performance liquid chromatography (HPLC) by comparing its retention time to that of known standards.

  • Cycle Repetition: The remaining peptide, now one amino acid shorter, can re-enter the cycle for the identification of the next amino acid.

III. NMR Spectroscopy: The Definitive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy offers the most detailed and unambiguous confirmation of beta-homothreonine incorporation.[4][5] By exploiting the magnetic properties of atomic nuclei, NMR can provide three-dimensional structural information of the protein in solution.

Causality in Experimental Design:

The power of NMR lies in its ability to distinguish between isomers based on the unique chemical environment of each atom. The distinct arrangement of protons in beta-homothreonine compared to threonine or other isomers will result in a unique set of signals in the NMR spectrum. Isotope labeling (e.g., with ¹⁵N or ¹³C) of the beta-homothreonine can further enhance the signal and simplify the analysis, especially for larger proteins.[6][7]

Self-Validating Protocol: 2D ¹H-¹⁵N HSQC

A two-dimensional Heteronuclear Single Quantum Coherence (HSQC) experiment is a powerful tool for confirming the incorporation of an isotopically labeled amino acid.

Step-by-Step Methodology:

  • Sample Preparation: Express and purify the target protein with ¹⁵N-labeled beta-homothreonine incorporated. A wild-type protein, also ¹⁵N-labeled, should be prepared as a control.

  • NMR Data Acquisition: Acquire 2D ¹H-¹⁵N HSQC spectra for both the modified and wild-type protein samples. This experiment correlates the chemical shift of a nitrogen atom with the chemical shift of its directly attached proton.

  • Spectral Analysis:

    • The HSQC spectrum of the wild-type protein will show a characteristic pattern of peaks, with each peak representing a unique amide group in the protein backbone.

    • In the spectrum of the protein containing ¹⁵N-beta-homothreonine, a new, unique peak will appear at a chemical shift characteristic of the beta-homothreonine residue.

    • The absence of the corresponding peak from the wild-type amino acid at that position provides further confirmation of successful replacement.

Conclusion: A Multi-faceted Approach to Validation

For the highest level of confidence, a combination of these techniques is recommended. Mass spectrometry provides the initial, high-throughput confirmation of incorporation and localization. Edman degradation can serve as a valuable orthogonal method for sequence verification, particularly in cases of ambiguity. Finally, NMR spectroscopy offers the ultimate, definitive proof of incorporation and provides invaluable insights into the structural consequences of the modification. By judiciously selecting and applying these powerful analytical tools, researchers can ensure the integrity of their engineered proteins and build a solid foundation for their subsequent investigations.

References

  • In vivo Incorporation of Unnatural Amino Acids to Probe Structure, Dynamics, and Ligand Binding in a Large Protein by Nuclear Magnetic Resonance Spectroscopy. Journal of the American Chemical Society. Available at: [Link]

  • NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. SpringerLink. Available at: [Link]

  • In vivo incorporation of unnatural amino acids to probe structure, dynamics, and ligand binding in a large protein by nuclear magnetic resonance spectroscopy. Semantic Scholar. Available at: [Link]

  • Edman degradation. Wikipedia. Available at: [Link]

  • Site-Specific Incorporation of Unnatural Amino Acids as Probes for Protein Conformational Changes. ResearchGate. Available at: [Link]

  • How to Use Proteases to Purposefully Digest Proteins. Bitesize Bio. Available at: [Link]

  • Edman Degradation: Techniques for N-Terminal Amino Acid Sequencing of Proteins and Peptides. MtoZ Biolabs. Available at: [Link]

  • Edman Degradation: A Classic Protein Sequencing Technique. MetwareBio. Available at: [Link]

  • Proteolytic Post-translational Modification of Proteins: Proteomic Tools and Methodology. American Society for Biochemistry and Molecular Biology. Available at: [Link]

  • Limited proteolysis via millisecond digestions in protease-modified membranes. SciSpace. Available at: [Link]

  • PTMselect: optimization of protein modifications discovery by mass spectrometry. Nature. Available at: [Link]

  • The Edman Degradation. Chemistry LibreTexts. Available at: [Link]

  • Protein Structure Determination Using Paramagnetic NMR | Dr. Alireza Bahramzadeh | Session 17. YouTube. Available at: [Link]

  • Threonine versus isothreonine in synthetic peptides analyzed by high-resolution liquid chromatography/tandem mass spectrometry. PubMed. Available at: [Link]

  • Analysis of Mass Spectrometry Data for Protein Identification In Complex Biological Mixtures. Semantic Scholar. Available at: [Link]

  • Protein Structural Analysis via Mass Spectrometry-Based Proteomics. PubMed Central. Available at: [Link]

  • Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. Available at: [Link]

  • Bioactive Peptides: An Understanding from Current Screening Methodology. MDPI. Available at: [Link]

  • Mass Spectrometry and Protein Analysis. BIOCEV. Available at: [Link]

  • Analytical challenges in the detection of peptide hormones for anti-doping purposes. Future Science. Available at: [Link]

  • Analytical techniques for the detection of α-amino-β-methylaminopropionic acid. ResearchGate. Available at: [Link]

  • Computational Evolution of Threonine-Rich β-Hairpin Peptides Mimicking Specificity and Affinity of Antibodies. PubMed Central. Available at: [Link]

  • (PDF) Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. ResearchGate. Available at: [Link]

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purity assessment of synthetic peptides with unnatural amino acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Purity Assessment of Synthetic Peptides with Unnatural Amino Acids

Introduction: The Challenge of the Unnatural

The incorporation of unnatural amino acids (UAAs) into synthetic peptides has revolutionized peptide-based drug discovery. By moving beyond the canonical 20 amino acids, researchers can engineer peptides with enhanced proteolytic stability, improved potency, constrained conformations, and novel functionalities[1][2][3]. However, these chemical modifications, while offering immense therapeutic advantages, introduce significant complexity into the analytical characterization required to ensure purity, identity, and safety.

Unlike their natural counterparts, peptides containing UAAs often exhibit altered physicochemical properties, such as hydrophobicity and charge, which can complicate standard analytical methods[1][4]. Furthermore, their synthesis can lead to unique process-related impurities, and the chirality of the UAA itself becomes a critical quality attribute that must be rigorously controlled[4][5]. Consequently, a single analytical method is insufficient for comprehensive purity assessment. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate a robust, multi-faceted analytical approach to fully characterize these complex molecules and their impurity profiles[5][6][7][8][9].

This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of the essential orthogonal methods for assessing the purity of synthetic peptides containing unnatural amino acids. We will explore the causality behind experimental choices, provide detailed protocols, and present comparative data to support the development of a comprehensive and scientifically sound analytical control strategy.

The Orthogonal Approach: A Mandate for Comprehensive Analysis

The principle of orthogonality dictates that purity should be assessed using multiple analytical methods that separate the target peptide from its impurities based on different physicochemical principles[10]. This ensures that impurities that might co-elute or be otherwise masked in one system can be resolved and quantified in another. For UAA-containing peptides, an effective orthogonal strategy is not just best practice; it is a necessity for ensuring product quality and safety.

Orthogonal_Workflow cluster_synthesis Crude Synthetic Peptide cluster_analysis Orthogonal Purity Assessment Crude Crude Peptide with UAAs RP_HPLC RP-HPLC (Purity & Impurity Profile) Crude->RP_HPLC Primary Screen LC_MS LC-MS/MS (Identity & Impurity ID) Crude->LC_MS Direct Identity Check qNMR qNMR (Absolute Purity & Structure) Crude->qNMR Absolute Quantification Special Specialized Assays (Chiral Purity, AAA, etc.) Crude->Special Specific Attributes RP_HPLC->LC_MS Confirm Peaks Final Fully Characterized High-Purity Peptide RP_HPLC->Final LC_MS->Final qNMR->Final Special->Final

Caption: High-level orthogonal workflow for UAA-peptide analysis.

Understanding the Impurity Landscape

Impurities in synthetic peptides arise from various stages of solid-phase peptide synthesis (SPPS), cleavage, and storage[11]. The presence of a UAA can exacerbate the formation of common impurities or introduce new ones due to steric hindrance during coupling, incomplete deprotection of novel protecting groups, or side reactions involving the UAA's unique side chain[3].

Impurity_Origins cluster_impurities Common Impurity Classes SPPS Solid-Phase Peptide Synthesis (SPPS) Deprotection Coupling Washing Deletion Deletion Sequences SPPS:dep->Deletion Incomplete Fmoc removal SPPS:coup->Deletion Inefficient coupling Insertion Insertion Sequences (Double Coupling) SPPS:coup->Insertion Reagent issue Epimerization Epimerization / Racemization SPPS:coup->Epimerization Base-catalyzed Cleavage Cleavage & Deprotection Truncation Truncated Sequences Cleavage->Truncation Protecting Incomplete Deprotection Cleavage->Protecting SideReact Side-Chain Reactions (e.g., Deamidation, Oxidation) Cleavage->SideReact Storage Storage & Handling Storage->SideReact Aggregation Aggregates Storage->Aggregation

Caption: Origins of common impurities during peptide synthesis and handling.

Impurity TypeDescriptionPrimary Detection Method(s)
Process-Related Impurities
Deletion SequencesPeptides missing one or more amino acid residues.RP-HPLC, LC-MS/MS
Truncated SequencesSequences terminated prematurely, often during cleavage.RP-HPLC, LC-MS/MS
Insertion SequencesPeptides with an extra amino acid residue.RP-HPLC, LC-MS/MS
Incomplete DeprotectionResidual protecting groups (e.g., Fmoc, Boc, Pbf) on side chains.RP-HPLC, LC-MS/MS
Diastereomeric ImpuritiesEpimerization of a chiral center, resulting in D-amino acids.Chiral Chromatography, LC-MS
Product-Related Impurities
OxidationModification of susceptible residues (e.g., Met, Trp, Cys).RP-HPLC, LC-MS/MS
DeamidationConversion of Asn or Gln to Asp or Glu, respectively.RP-HPLC, LC-MS/MS
AggregatesCovalent or non-covalent dimers and higher-order oligomers.Size-Exclusion Chromatography (SEC), RP-HPLC
Non-Peptidic Impurities
Residual SolventsSolvents used in synthesis and purification (e.g., DMF, ACN).Gas Chromatography (GC)
CounterionsIons from mobile phases (e.g., TFA, Acetate) bound to the peptide.Ion Chromatography, qNMR
Water ContentAdsorbed moisture.Karl Fischer Titration, TGA

Comparative Guide to Core Analytical Techniques

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle & Causality: RP-HPLC is the cornerstone technique for peptide purity analysis[6][11]. It separates molecules based on their hydrophobicity. Peptides are passed through a column with a nonpolar stationary phase (typically C18), and a gradient of increasing organic solvent (like acetonitrile) in the mobile phase elutes them. More hydrophobic peptides interact more strongly with the column and elute later. The incorporation of a UAA can significantly alter a peptide's retention time compared to a sequence with only natural amino acids, making method development a critical, peptide-specific process[1]. Purity is determined by calculating the area of the main peptide peak relative to the total area of all peaks detected by UV absorbance (typically at 210-230 nm)[11].

Expert Insights & Method Development:

  • Mobile Phase Modifier: Trifluoroacetic acid (TFA, 0.1%) is a common additive that acts as an ion-pairing agent, improving peak shape. However, TFA suppresses the signal in mass spectrometry[12]. For LC-MS compatibility, formic acid (FA, 0.1%) is preferred, though it may require a column specifically designed for good peak shape at higher pH[11][12].

  • Column Temperature: Increasing column temperature (e.g., to 40-70°C) can improve peak shape and resolution for larger or more hydrophobic peptides by reducing mobile phase viscosity and enhancing mass transfer[13].

  • UAA Effects: Highly hydrophobic UAAs may require stronger organic mobile phases or shallower gradients for adequate resolution. Conversely, highly polar UAAs may elute early, close to the solvent front, requiring a weaker starting mobile phase.

Experimental Protocol: RP-HPLC Purity Assessment

  • Instrumentation & Column:

    • An HPLC or UHPLC system with a gradient pump, autosampler, and UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, <5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Filter and degas all mobile phases before use.

  • Sample Preparation:

    • Dissolve the lyophilized peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 214 nm or 220 nm.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

    • Gradient: A typical gradient might be 5% to 65% Mobile Phase B over 30 minutes. This must be optimized for the specific peptide.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.

Mass Spectrometry (MS)

Principle & Causality: Mass spectrometry is indispensable for confirming the identity of the target peptide and identifying impurities[14]. It measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS), often using Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements, allowing for the confirmation of the peptide's elemental composition. When coupled with HPLC (LC-MS), it provides mass information for each peak separated by the chromatograph[8]. Tandem MS (MS/MS) involves fragmenting the selected peptide ion to generate a spectrum of smaller ions, which allows for the confirmation of the amino acid sequence[15].

Expert Insights & UAA Challenges:

  • Identity Confirmation: The measured monoisotopic mass of the peptide must match the theoretical mass calculated from its sequence, including the UAA. This is the primary test of identity.

  • Impurity Identification: By comparing the masses of impurity peaks to the main peak, one can deduce their nature (e.g., a mass difference of -18 Da suggests dehydration; +16 Da suggests oxidation).

  • UAA Fragmentation: UAAs may exhibit non-canonical fragmentation patterns in MS/MS[16]. Unlike natural amino acids, their fragmentation pathways may not be present in standard protein databases, requiring manual interpretation or the creation of custom spectral libraries to confirm sequence identity around the modification site.

Experimental Protocol: LC-MS/MS Identity Confirmation

  • Instrumentation:

    • An LC system coupled to an HRMS instrument (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Use an LC method similar to the RP-HPLC protocol but substitute TFA with 0.1% Formic Acid in both Mobile Phase A (water) and B (acetonitrile) for MS compatibility.

  • MS Conditions (Positive Ion Mode):

    • Full Scan (MS1): Acquire data over a relevant m/z range (e.g., 300-2000 m/z) to detect the precursor ions of the peptide (often in multiple charge states, e.g., [M+2H]²⁺, [M+3H]³⁺).

    • Tandem MS (MS/2): Use data-dependent acquisition (DDA) to automatically select the most intense precursor ions from the MS1 scan for fragmentation via collision-induced dissociation (CID).

  • Data Analysis:

    • Deconvolute the MS1 spectrum to determine the neutral molecular weight of the main peak and compare it to the theoretical mass of the UAA-peptide.

    • Analyze the MS/MS spectra to confirm the amino acid sequence. Compare the observed b- and y-ion series with the theoretical fragments. Pay special attention to the mass shifts in the fragment ions that span the UAA residue to confirm its location.

Quantitative NMR (qNMR) Spectroscopy

Principle & Causality: Quantitative NMR (qNMR) is a powerful primary analytical method that can determine the absolute purity or concentration of a substance without needing a reference standard of the analyte itself[17][18]. The core principle is that the area of an NMR signal is directly proportional to the number of nuclei contributing to it. By dissolving a known mass of the peptide sample with a known mass of a stable, certified internal standard in an NMR tube, the purity of the target peptide can be calculated by comparing the integrals of well-resolved signals from the peptide and the standard[18][19].

Expert Insights & Advantages:

  • Orthogonality: qNMR is mechanistically distinct from chromatography, making it an excellent orthogonal technique for purity validation[18]. It is sensitive to a wide range of molecules, including non-UV active impurities that HPLC might miss.

  • Absolute Quantification: Unlike RP-HPLC which provides a relative purity (area %), qNMR provides an absolute purity value (mass %). This also allows for the accurate determination of Net Peptide Content (NPC).

  • Structural Confirmation: The same NMR spectrum used for quantification also provides a detailed fingerprint of the molecule's structure, confirming the presence of the UAA and the overall structural integrity[20][21]. For peptides, unwanted exchangeable protons can be removed through proton exchange to simplify the spectrum for quantification[19].

Experimental Protocol: ¹H qNMR for Absolute Purity

  • Materials:

    • High-field NMR spectrometer (>400 MHz).

    • High-purity, stable internal standard with known purity (e.g., maleic acid, acesulfame potassium) that has signals that do not overlap with the peptide signals[19].

    • Deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Analytical balance for precise weighing.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the peptide sample.

    • Accurately weigh a similar amount of the internal standard.

    • Dissolve both weighed components in a precise volume of the deuterated solvent in a vial, ensuring complete dissolution.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. This requires specific parameters: a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals being integrated, and a 90° pulse angle.

  • Data Analysis:

    • Process the spectrum (phasing, baseline correction).

    • Integrate a well-resolved, non-exchangeable proton signal from the peptide and a signal from the internal standard.

    • Calculate the purity of the peptide using the following formula[18]: P_sample (%) = (Int_sample / Int_std) * (n_std / n_sample) * (MW_sample / MW_std) * (m_std / m_sample) * P_std Where: Int=Integral, n=Number of protons for the integrated signal, MW=Molecular Weight, m=mass, P=Purity.

Specialized Orthogonal Methods

Purpose: To determine the amino acid composition of the peptide and the Net Peptide Content (NPC), which is the percentage of the sample's total weight that is actual peptide (as opposed to water and counterions)[22]. The protocol involves hydrolyzing the peptide into its constituent amino acids, separating them via chromatography, and quantifying them[23][24]. The presence and ratio of the UAA can be confirmed if a standard for it is available.

Protocol Outline:

  • Hydrolysis: The peptide is completely hydrolyzed into its constituent amino acids, typically using 6N HCl at 110°C for 24 hours in a vacuum-sealed tube[23]. Note: This harsh condition can destroy some natural (e.g., Trp) and potentially unnatural amino acids, requiring alternative methods or correction factors.

  • Derivatization: The free amino acids are often derivatized to make them detectable by UV or fluorescence.

  • Separation & Quantification: The derivatized amino acids are separated by HPLC and quantified by comparing their peak areas to those of a known standard mixture.

Purpose: To determine the enantiomeric purity of the peptide. This is critical for UAA-containing peptides to ensure that the incorrect enantiomer of the UAA was not incorporated and that racemization of any amino acid did not occur during synthesis[4].

Protocol Outline:

  • Hydrolysis: The peptide is hydrolyzed into its constituent amino acids as in AAA. Using deuterated acid (e.g., DCl in D₂O) can help differentiate between racemization that occurred during synthesis versus during the hydrolysis step itself.

  • Separation: The underivatized amino acids are separated on a chiral stationary phase (CSP) column[25].

    • Column Choice: Teicoplanin-based (e.g., Astec CHIROBIOTIC T) or crown ether-based CSPs are effective for separating underivatized amino acid enantiomers[25][26].

  • Detection: Detection is typically done by LC-MS, which can quantify the D- and L-isomers for each amino acid with high sensitivity.

Methodology Comparison Summary

FeatureRP-HPLCLC-MS/MSQuantitative NMR (qNMR)Amino Acid Analysis (AAA)Chiral Chromatography
Primary Principle HydrophobicityMass-to-Charge Ratio & FragmentationNuclear Spin ProportionalityIon-Exchange/RP ChromatographyChiral Recognition
Primary Application Purity assessment, impurity profilingIdentity confirmation, sequence verification, impurity IDAbsolute purity, structural confirmation, NPCAmino acid composition, NPCEnantiomeric purity
Strengths for UAA Peptides - Excellent for resolving impurities with different hydrophobicity.- Well-established method.- Unambiguously confirms mass and sequence.- Identifies unknown impurities by mass.- Provides absolute purity without a specific reference standard.- Non-destructive.- Confirms overall structure.- Confirms UAA incorporation and stoichiometry.- Determines accurate peptide content for assays.- Directly quantifies critical D-isomer impurities.- Essential for stereochemical control.
Limitations / Challenges - Relative purity only.- Co-elution can hide impurities.- Requires method development for each peptide.- UAA fragmentation may be unpredictable.- Ion suppression can affect quantification.- TFA incompatibility.- Lower sensitivity than MS.- Requires high-purity internal standard.- Spectral overlap can be an issue for large peptides.- Destructive method.- Hydrolysis can destroy certain residues (natural and unnatural).- Requires UAA standard for accurate quantification.- Destructive method.- Requires specialized chiral columns.- Can be complex to develop methods.

Conclusion: An Integrated Strategy for Unimpeachable Quality

The analysis of synthetic peptides containing unnatural amino acids demands a higher level of analytical rigor than their canonical counterparts. No single technique can provide a complete picture of a peptide's purity and identity. A successful control strategy is built upon an integrated, orthogonal approach that leverages the strengths of multiple methodologies.

By combining the high-resolution separation of RP-HPLC , the definitive identification power of LC-MS/MS , and the absolute quantitative accuracy of qNMR , researchers can build a self-validating system of checks and balances. This core trio, supplemented with specialized techniques like Amino Acid Analysis to determine net peptide content and Chiral Chromatography to ensure stereochemical integrity, provides the comprehensive data package required to guarantee the quality, safety, and efficacy of these novel therapeutic agents. Adhering to this multi-faceted approach is fundamental to navigating the complexities of UAA-peptides and advancing their development from the laboratory to the clinic.

References

  • DLRC Group. (2023). Synthetic Peptides: Understanding The New CMC Guidelines.

  • Dai, X., et al. (2014). Precise measurement for the purity of amino acid and peptide using quantitative nuclear magnetic resonance. Talanta.

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.

  • Rao, K. S., et al. (2021). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids. RSC.

  • Leek, D. M., et al. (2019). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. PMC - NIH.

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.

  • ResolveMass Laboratories Inc. What Are the FDA Requirements for Peptide Characterization?.

  • Triclinic Labs. Peptide NMR Analysis Services.

  • Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.

  • European Medicines Agency. (2023). Guideline on the Development and Manufacture of Synthetic Peptides.

  • Almac Group. (2021). The Impact of European Pharmacopeia Regulations for Peptides During the Change of Manufacturer at Late Phase.

  • U.S. Food and Drug Administration. (2021). ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin.

  • Sgouros, G. (2012). NMR Analysis of Unnatural Amino Acids in Natural Antibiotics.

  • Pollegioni, L., & Servi, S. (Eds.). (2012). Unnatural Amino Acids: Methods and Protocols.

  • U.S. Food and Drug Administration. (2021). ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin Guidance for Industry.

  • Thürmer, R. (2023). European Quality Guidelines for Synthetic Peptides and Oligonucleotides.

  • IPQ.org. (2024). FDA's Katharine Duncan on CMC Expectations for Therapeutic Peptides.

  • Konya, Y., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A.

  • University of Arizona. Peptide Fragmentation and Amino Acid Quantification by Mass Spectrometry.

  • Almac Group. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study.

  • Peticca, K. J., et al. (2018). Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G. Biochimica et Biophysica Acta (BBA) - Biomembranes.

  • Henninot, A., Collins, J. C., & Nuss, J. M. (2017). The Current State of Peptide Drug Discovery: Back to the Future? Journal of Medicinal Chemistry.

  • European Federation of Pharmaceutical Industries and Associations. (2024). Submission of comments on 'Guideline on the Development and Manufacture of Synthetic Peptides'.

  • Cruz, E., et al. (2023). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. PMC - PubMed Central.

  • Phenomenex. Chiral HPLC Separations.

  • Bodoki, E., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC - NIH.

  • Cydzik-Kwiatkowska, A., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. PMC - NIH.

  • Moroder, L., & Wünsch, E. (2008). Amino Acid Analysis.

  • Kumar, N., & Singh, S. K. (2019). Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra.

  • AltaBioscience. Case study: Method development for the amino acid analysis of a complex material.

  • Creative Proteomics. Peptide Fragmentation in Mass Spectrometry.

  • Almac Group. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study.

  • U.S. Pharmacopeia (USP). (2023). Peptide-related USP-NF Documentary Standards and USP Reference Standards.

  • BenchChem. Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.

  • Edman, P. (1949). Method for Determination of the Amino Acid Sequence in Peptides. Acta Chemica Scandinavica.

  • Polypeptide Group. (2019). Control Strategies for Synthetic Therapeutic Peptide APIs - Part I: Analytical Consideration.

  • International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.

  • YMC America. The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column.

  • U.S. Pharmacopeia (USP). USP Peptide Standards.

  • U.S. Pharmacopeia (USP). (2023). Peptide-related USP-NF Documentary Standards and USP Reference Standards.

  • ACS Publications. (2023). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes.

  • Yates, J. R., et al. (1996). Use of mass spectrometry fragmentation patterns of peptides to identify amino acid sequences in databases.

  • Hoofnagle, A. N., et al. (2016). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Clinical Chemistry.

  • Oisaki, K., et al. (2019). Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery. Yakugaku Zasshi.

  • European Pharmacopoeia. 2.2.55. Peptide mapping.

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A Comparative Guide to Coupling Methods for Fmoc-β-homothreonine: From Standard Protocols to High-Efficiency Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the incorporation of non-proteinogenic amino acids into peptide scaffolds is a powerful strategy for modulating biological activity, enhancing proteolytic stability, and constraining conformational flexibility. Among these, β-amino acids, and specifically Fmoc-β-homothreonine, offer unique potential for inducing stable secondary structures such as helices and β-turns. However, the synthetic incorporation of β-amino acids, particularly those with substitution on the β-carbon like β-homothreonine, presents a significant challenge due to steric hindrance, which can impede the efficiency of peptide bond formation.

This guide provides a comparative analysis of two widely employed coupling methodologies for the incorporation of Fmoc-β-homothreonine into a growing peptide chain during solid-phase peptide synthesis (SPPS): the classical carbodiimide-based approach using Diisopropylcarbodiimide (DIC) with 1-Hydroxybenzotriazole (HOBt), and a high-efficiency uronium salt-based method utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The choice of coupling strategy is paramount for achieving high yields and purity, especially when dealing with sterically demanding residues.

The Challenge: Steric Hindrance in β-Homothreonine Coupling

Fmoc-β-homothreonine possesses two key structural features that contribute to its difficult incorporation into peptide sequences. Firstly, as a β-amino acid, the carboxyl and amino groups are separated by two carbon atoms, leading to a different backbone geometry compared to α-amino acids. Secondly, the presence of a methyl group on the β-carbon, adjacent to the carboxyl group, creates significant steric bulk. This steric hindrance can slow down the rate of acylation, leading to incomplete coupling reactions. Inefficient coupling not only reduces the yield of the desired peptide but can also lead to the formation of deletion sequences, which are often difficult to separate during purification. Therefore, the selection of a robust and highly efficient coupling reagent is critical for overcoming these challenges.[1]

Method 1: The Standard Carbodiimide Approach - DIC/HOBt

The combination of a carbodiimide, such as DIC, with an additive like HOBt is a long-standing and cost-effective method for peptide bond formation.[2][3]

Mechanism of Action

The reaction proceeds through a two-step mechanism. Initially, the DIC activates the carboxylic acid of the Fmoc-β-homothreonine to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and other side reactions. The role of HOBt is to rapidly trap this intermediate, forming a more stable and less racemization-prone HOBt active ester.[4] This active ester then reacts with the free N-terminal amine of the resin-bound peptide to form the desired peptide bond.

Experimental Protocol: DIC/HOBt Coupling

This protocol assumes a standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow on a 0.1 mmol scale.

  • Fmoc-Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating the resin with 20% piperidine in N,N-dimethylformamide (DMF) for a specified period (e.g., 5-10 minutes), followed by thorough washing with DMF.[5]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-β-homothreonine (5 equivalents, 0.5 mmol) and HOBt (5.5 equivalents, 0.55 mmol) in a minimal volume of DMF.

    • Add this solution to the deprotected resin.

    • Add DIC (5.5 equivalents, 0.55 mmol) to the resin suspension.

    • Allow the reaction to proceed at room temperature with gentle agitation for 2-4 hours, or until a negative ninhydrin test is achieved.[6]

  • Washing: After the coupling is complete, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.

Causality Behind Experimental Choices

The use of a significant excess of the amino acid and coupling reagents is a common strategy to drive the reaction to completion, especially for sterically hindered residues.[6] The extended reaction time is also a concession to the slower kinetics of coupling sterically hindered amino acids. Monitoring the reaction with a qualitative test like the ninhydrin test is crucial to ensure the reaction has gone to completion before proceeding to the next cycle.

Method 2: The High-Efficiency Uronium Salt Approach - HATU

For challenging couplings, more potent activating reagents are often required. HATU is a highly effective uronium salt-based coupling reagent that has demonstrated superior performance for the coupling of sterically hindered amino acids.[7][8]

Mechanism of Action

HATU is the HOAt (1-hydroxy-7-azabenzotriazole) analogue of HBTU. In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), HATU rapidly converts the carboxylic acid of Fmoc-β-homothreonine into a highly reactive OAt-active ester. The nitrogen atom at the 7-position of the azabenzotriazole ring provides anchimeric assistance, making the OAt-ester significantly more reactive than the corresponding OBt-ester formed with HBTU or DIC/HOBt.[2][8] This enhanced reactivity leads to faster and more complete coupling reactions, even with sterically demanding residues. A potential side reaction with uronium-based reagents is the guanidinylation of the free N-terminal amine, although this is less common with phosphonium-based reagents like PyAOP.[2][9]

Experimental Protocol: HATU Coupling

This protocol is also based on a standard Fmoc-SPPS workflow on a 0.1 mmol scale.

  • Fmoc-Deprotection: As described in the DIC/HOBt protocol.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-β-homothreonine (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF.

    • Add DIPEA (8 equivalents, 0.8 mmol) to the solution to facilitate the deprotonation of the carboxylic acid and activate the HATU.

    • Allow this pre-activation to proceed for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 45-60 minutes at room temperature with gentle agitation.[10]

  • Washing: Thoroughly wash the resin with DMF.

Causality Behind Experimental Choices

The use of a slightly lower excess of the amino acid compared to the DIC/HOBt method is often possible due to the higher efficiency of HATU. Pre-activation of the amino acid is a key step that ensures the highly reactive OAt-ester is formed before the solution is added to the resin, maximizing the coupling efficiency. The significantly shorter reaction time is a direct consequence of the higher reactivity of the HATU-generated active ester.

Visualizing the Workflow and Mechanisms

Fmoc_SPPS_Workflow Resin Resin with N-terminal Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA, Reagents, Base) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Cycle Repeat Cycle for Next Amino Acid Washing2->Cycle Continue Synthesis Cleavage Cleavage from Resin and Side-chain Deprotection Washing2->Cleavage Final Residue FinalPeptide Purified Peptide Cleavage->FinalPeptide

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Activation_Mechanisms cluster_DIC_HOBt DIC/HOBt Activation cluster_HATU HATU Activation FmocAA1 Fmoc-β-homoThr-COOH O_acylisourea O-Acylisourea Intermediate (highly reactive, unstable) FmocAA1->O_acylisourea + DIC DIC DIC->O_acylisourea HOBt_ester HOBt Active Ester (more stable) O_acylisourea->HOBt_ester + HOBt HOBt HOBt->HOBt_ester FmocAA2 Fmoc-β-homoThr-COOH OAt_ester OAt Active Ester (highly reactive) FmocAA2->OAt_ester + HATU HATU HATU->OAt_ester DIPEA DIPEA DIPEA->OAt_ester

Caption: Comparison of carboxylic acid activation mechanisms.

Data Summary and Comparison

ParameterDIC/HOBtHATU
Reagent Type Carbodiimide + AdditiveUronium Salt
Active Ester HOBt-esterOAt-ester
Reactivity ModerateHigh
Typical Equivalents (AA) 4-52-4
Typical Reaction Time 2-4 hours (or longer)45-60 minutes
Expected Yield Moderate to GoodHigh to Excellent
Purity Good, but risk of deletion sequencesExcellent, fewer side products
Racemization Risk Low with HOBtVery Low
Cost LowerHigher
Byproduct Removal Diisopropylurea (soluble in DCM/DMF)Tetramethylurea (water-soluble)

Conclusion and Recommendations

The choice of coupling method for Fmoc-β-homothreonine is a critical determinant of synthetic success.

  • DIC/HOBt represents a viable and cost-effective option for routine synthesis. However, researchers must be prepared for longer reaction times and potentially lower yields, necessitating careful monitoring of the coupling reaction to avoid the formation of deletion peptides.

  • HATU is the recommended reagent for the efficient and reliable incorporation of Fmoc-β-homothreonine, particularly in the synthesis of long or complex peptides. Its superior reactivity leads to faster reaction times, higher yields, and improved purity of the crude product. While the upfront cost of HATU is higher, the savings in time, materials (due to fewer required equivalents and less need for re-synthesis), and purification complexity often justify the initial investment.

For exceptionally difficult couplings involving multiple sterically hindered residues, other high-potency reagents such as PyAOP could also be considered, as they are known to be highly effective and may avoid specific side reactions like guanidinylation.[2][7] Ultimately, the optimal choice will depend on the specific peptide sequence, the scale of the synthesis, and the available resources.

References

  • BenchChem. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). PyAOP: The Next Generation Coupling Reagent for Precise Peptide Synthesis.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Wikipedia. (2023, November 28). PyAOP reagent. In Wikipedia. Retrieved from [Link]

  • Müller, A., Vogt, C., & Sewald, N. (1998). Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement. Synthesis, 1998(06), 837–841.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • George, E. A., et al. (2008). A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis. PMC.
  • BenchChem. (2025). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency.
  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • BenchChem. (2025). A Comparative Guide to HBTU and DIC Coupling Reagents in Peptide Synthesis.

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A Comparative Guide to the Sequencing of β-Amino Acid-Containing Peptides: Edman Degradation and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the burgeoning field of β-peptides offers a wealth of opportunities. These peptides, which incorporate β-amino acids with an additional carbon in their backbone, exhibit remarkable resistance to proteolytic degradation, making them prime candidates for novel therapeutics.[1][2] However, this structural alteration, while beneficial for therapeutic stability, poses significant challenges to classical protein sequencing techniques, most notably the Edman degradation. This guide provides an in-depth comparison of Edman degradation and its modern alternative, mass spectrometry, for the sequencing of β-peptides, supported by mechanistic insights and experimental considerations.

The Edman Degradation: A Primer on the Classic Approach

Developed by Pehr Edman, this sequencing method has been a cornerstone of protein chemistry for decades.[3][4] It operates by sequentially removing and identifying amino acid residues from the N-terminus of a peptide.[3][5] The process is a cycle of three key steps: coupling, cleavage, and conversion.

  • Coupling: The N-terminal α-amino group of the peptide reacts with phenyl isothiocyanate (PITC) under mildly alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.[3][6][7][8]

  • Cleavage: Under anhydrous acidic conditions (typically using trifluoroacetic acid - TFA), the sulfur atom of the PTC group attacks the adjacent carbonyl carbon.[4][6] This leads to the cleavage of the first peptide bond and the release of the N-terminal residue as a cyclic anilinothiazolinone (ATZ) derivative.[3][9]

  • Conversion & Identification: The ATZ-amino acid is extracted and converted into a more stable phenylthiohydantoin (PTH) derivative, which is then identified using techniques like high-performance liquid chromatography (HPLC).[3][6][7] The shortened peptide can then re-enter the cycle.

This elegant, stepwise process provides unambiguous sequencing for traditional α-peptides.[6]

The β-Amino Acid Challenge: A Mechanistic Hurdle for Edman Chemistry

The introduction of a β-amino acid into a peptide chain fundamentally disrupts the kinetics of the Edman degradation's cleavage step. While the initial coupling reaction with PITC proceeds as expected, the subsequent acid-catalyzed cyclization and cleavage are severely hindered.

The reason lies in the stereochemistry of the transition state. With an α-amino acid, the cleavage step involves the formation of a thermodynamically favorable five-membered ring intermediate (the ATZ derivative).[3] However, when a β-amino acid is at the N-terminus, the analogous cyclization would require the formation of a six-membered ring. This process is kinetically and thermodynamically less favorable, leading to significantly reduced cleavage efficiency or complete failure of the reaction. Sequencing will halt when a non-α-amino acid is encountered because the favored five-membered ring intermediate cannot be formed.[3]

G

Comparative Analysis: Edman Degradation vs. Mass Spectrometry

Given the inherent limitations of Edman degradation for β-peptides, mass spectrometry (MS) has emerged as the superior and more practical alternative.[10] The most powerful MS-based approach is tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS).[11][12][13]

FeatureStandard Edman DegradationMass Spectrometry (Tandem MS/MS)
Applicability to β-Peptides Very poor to non-existent due to unfavorable cleavage chemistry.[3]Excellent; sequencing is based on fragmentation patterns, not chemical cyclization.[10]
Principle of Operation Sequential chemical cleavage from the N-terminus.[3]Fragmentation of ionized peptides and analysis of fragment mass-to-charge ratios.[11][13]
Throughput Low; one sample at a time, with each cycle taking approximately an hour.[14][15]High; capable of analyzing complex mixtures in a single run.[16]
Sample Requirement Relatively high (10-100 pmol).[3][14]High sensitivity; can analyze samples in the low femtomole to attomole range.
N-Terminal Blockage Fails if the N-terminus is chemically modified (e.g., acetylation).[3][14][17]Can often identify N-terminal modifications as a mass shift.
Data Interpretation Direct identification of PTH-amino acid via chromatography.[6]Can be complex. Database searching is common for known proteins, while de novo sequencing is required for novel peptides.[14][18]
Limitations Limited to ~30-50 residues, fails with β-amino acids and other modifications.[3][14][17]De novo sequencing can be challenging, and some fragmentation patterns can be ambiguous.

Alternative Sequencing Strategy: Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry offers a robust solution for sequencing β-peptides by bypassing the need for chemical degradation. The general workflow is as follows:

  • Ionization: The peptide sample is ionized, typically using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[13]

  • First Mass Analysis (MS1): The ionized peptides are separated by their mass-to-charge (m/z) ratio. A specific peptide ion of interest (a precursor ion) is selected.

  • Fragmentation: The selected precursor ion is fragmented in a collision cell, breaking the peptide bonds to generate a series of fragment ions (product ions).[11]

  • Second Mass Analysis (MS2): The m/z ratios of the resulting fragment ions are measured, producing an MS/MS spectrum.[13]

  • Sequence Deduction: The amino acid sequence is deduced by analyzing the mass differences between the peaks in the MS/MS spectrum. For α-peptides, these fragments are typically b- and y-ions. While β-peptides produce different fragmentation patterns, the sequence can still be unambiguously determined.[10]

G Sample β-Peptide Sample Ionization Ionization (e.g., ESI) Sample->Ionization MS1 MS1 Analysis (Select Precursor Ion) Ionization->MS1 Fragmentation Fragmentation (Collision Cell) MS1->Fragmentation MS2 MS2 Analysis (Detect Fragment Ions) Fragmentation->MS2 Sequencing De Novo Sequencing (Deduce Sequence) MS2->Sequencing Result β-Peptide Sequence Sequencing->Result

Experimental Protocols

Protocol 1: Standard Edman Degradation (for α-Peptides)

This protocol is provided as a baseline for understanding the chemistry.

  • Sample Preparation: Dissolve 10-100 pmol of purified peptide in a suitable solvent. The sample must be free of primary and secondary amines.

  • Coupling Reaction:

    • Expose the sample to PITC in a basic buffer (e.g., N-methylpiperidine in water/acetonitrile) at ~50°C.

    • This reaction forms the PTC-peptide derivative.

  • Washing: Wash with solvents like ethyl acetate and heptane to remove excess PITC and by-products.

  • Cleavage Reaction:

    • Introduce anhydrous trifluoroacetic acid (TFA) to the PTC-peptide.

    • Incubate to cleave the N-terminal residue as an ATZ-amino acid.

  • Extraction: Extract the ATZ-amino acid with an organic solvent (e.g., chlorobutane). The remaining peptide is left behind for the next cycle.

  • Conversion:

    • Transfer the extracted ATZ-amino acid to a separate flask.

    • Heat in the presence of aqueous acid (e.g., 25% TFA) to convert it to the stable PTH-amino acid.

  • Identification: Inject the PTH-amino acid solution into an HPLC system for identification against known standards.

  • Repeat: The shortened peptide remaining in the reaction chamber is subjected to the next cycle of coupling, cleavage, and conversion.

Protocol 2: De Novo Sequencing of a β-Peptide by LC-MS/MS
  • Sample Preparation: Purify the β-peptide using reversed-phase HPLC to ensure it is free of salts and contaminants that could interfere with ionization.

  • LC Separation:

    • Inject the purified peptide onto a C18 analytical column.

    • Elute the peptide using a gradient of increasing acetonitrile concentration (with 0.1% formic acid) to separate it from any minor impurities.

  • Mass Spectrometry Analysis:

    • The eluent from the LC is directly introduced into an ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Set the instrument to data-dependent acquisition (DDA) mode. This involves a full MS1 scan to detect precursor ions, followed by MS/MS scans of the most intense precursor ions.

  • Data Acquisition Parameters (Example):

    • MS1 Scan Range: m/z 300-2000

    • Fragmentation Method: Higher-energy C-trap Dissociation (HCD) or Collision-Induced Dissociation (CID).

    • Collision Energy: Use a stepped or normalized collision energy to ensure a rich fragmentation spectrum.

  • Data Analysis:

    • Use specialized de novo sequencing software to interpret the MS/MS spectra.

    • The software will identify fragment ion series and calculate the mass differences between them to propose a sequence.

    • Manually verify the proposed sequence by annotating the major peaks in the MS/MS spectrum. Note that fragmentation patterns for β-peptides may differ from the classic b/y ion series of α-peptides.[10]

Conclusion and Recommendation

While Edman degradation remains a valuable tool for the N-terminal sequencing of simple, unmodified α-peptides, its chemical mechanism renders it unsuitable for peptides containing β-amino acids. The inability to efficiently form the required cyclic intermediate at the cleavage step is a fundamental roadblock.

For researchers and drug developers working with β-peptides, tandem mass spectrometry is the unequivocally superior and recommended method for sequence analysis. Its ability to derive sequence information from fragmentation patterns, irrespective of the backbone homologation, provides a reliable, high-throughput, and highly sensitive solution. Adopting MS-based strategies, particularly de novo sequencing, is essential for advancing research and development in the promising field of β-peptide therapeutics.

References

  • Schreiber, J. V., Quadroni, M., & Seebach, D. (1999). Sequencing of β-Peptides by Mass Spectrometry. CHIMIA, 53(12), 621. Available at: [Link]

  • Gerpe, M. (2021). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Rapid Novor. Available at: [Link]

  • Mtoz Biolabs. (n.d.). 4 Steps of Edman Degradation. Available at: [Link]

  • Creative Biolabs. (n.d.). Advantages and Disadvantages of Edman Degradation in Protein Sequencing. Available at: [Link]

  • Wikipedia. (n.d.). Edman degradation. Available at: [Link]

  • Creative Biolabs. (n.d.). Amino Acid Sequencing Challenges: A Deep Dive. Available at: [Link]

  • Aitken, A. (n.d.). Peptide Sequencing by Edman Degradation. EHU. Available at: [Link]

  • Chemistry LibreTexts. (2022). 26.7: The Edman Degradation. Available at: [Link]

  • Quick Buck Chemistry Basics. (2019). Edman degradation | Edman Sequencing. YouTube. Available at: [Link]

  • Novor Cloud. (2021). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Available at: [Link]

  • Fiveable. (n.d.). Peptide Sequencing: The Edman Degradation. Available at: [Link]

  • MetwareBio. (n.d.). Peptide and Protein De Novo Sequencing by Mass Spectrometry. Available at: [Link]

  • Mtoz Biolabs. (n.d.). Mechanism of Peptide Sequencing by Mass Spectrometry. Available at: [Link]

  • Bio-Synthesis Inc. (n.d.). Peptide Sequencing: Techniques and Applications. Available at: [Link]

  • MetwareBio. (n.d.). Peptide Sequencing: Methods, Applications, and Advances in Proteomics. Available at: [Link]

  • Waingeh, V., Ngassa, F., & Song, J. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry, 5, 122-131. Available at: [Link]

  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. Available at: [Link]

  • Let's Talk Academy. (2025). Phenyl Isothiocyanate Reaction with Amino-Terminal Residues. Available at: [Link]

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A Senior Application Scientist's Guide to Assessing the Stereochemical Purity of Fmoc-O-tert-butyl-L-beta-homothreonine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the stereochemical integrity of amino acid building blocks is paramount. The introduction of a single stereoisomeric impurity can lead to the synthesis of a cascade of undesired diastereomeric peptides, complicating purification, compromising biological activity, and potentially introducing off-target effects. This guide provides an in-depth comparison of analytical methodologies for assessing the stereochemical purity of Fmoc-O-tert-butyl-L-beta-homothreonine, a valuable building block in the synthesis of modified peptides. We will delve into the causality behind experimental choices and present field-proven insights to ensure the trustworthiness and accuracy of your analytical workflows.

This compound possesses two chiral centers, at the alpha- and beta-carbons, giving rise to the possibility of four stereoisomers: L-threo (2S, 3R), D-threo (2R, 3S), L-allo (2S, 3S), and D-allo (2R, 3R). This guide will focus on methods to distinguish and quantify these potential impurities.

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique for stereochemical purity assessment is a critical decision, balancing factors such as sensitivity, resolution, sample throughput, and the specific stereoisomers of concern. Here, we compare the three most powerful and commonly employed methods: Chiral High-Performance Liquid Chromatography (Chiral HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing/Solvating Agents, and Indirect HPLC analysis after derivatization with Marfey's Reagent. A summary of their capabilities is presented below.

FeatureChiral HPLCNMR with Chiral AgentsIndirect HPLC (Marfey's)
Principle Direct separation of enantiomers/diastereomers on a chiral stationary phase.Formation of diastereomeric complexes in solution, leading to distinct NMR signals.Derivatization to form diastereomers, followed by separation on a standard achiral HPLC column.
Primary Use Quantification of enantiomeric and diastereomeric excess.Determination of enantiomeric/diastereomeric excess; structural elucidation.High-sensitivity quantification of enantiomeric and diastereomeric purity.
Resolution High to excellent for stereoisomers.Moderate to high, dependent on the chiral agent and analyte.Excellent for diastereomers.
Sensitivity High (UV detection).Lower, requires higher sample concentration.Very high (UV detection).
Sample Prep Minimal, direct injection.Can be minimal (with solvating agents) or require derivatization.Derivatization step required.
Validation Well-established and readily validated.Can be more complex to validate for quantitative purposes.Well-established and robust.

In-Depth Methodologies and Experimental Protocols

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Expertise & Experience: Chiral HPLC is a direct and powerful method for separating stereoisomers. The key to success lies in the selection of the appropriate chiral stationary phase (CSP). For Fmoc-protected amino acids, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated broad applicability and excellent resolving power. The separation mechanism relies on the differential formation of transient diastereomeric complexes between the stereoisomers and the chiral selector of the CSP, leading to different retention times.

Trustworthiness: This method is self-validating as the separation of known standards of the potential stereoisomers provides definitive identification and allows for accurate quantification of impurities in a sample. The use of a photodiode array (PDA) detector can further enhance trustworthiness by confirming the spectral purity of each peak.

Experimental Protocol: Chiral HPLC of this compound

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV or PDA detector.

  • Chiral Stationary Phase: A polysaccharide-based column, for example, a Lux Cellulose-1 or Chiralpak IA.

  • Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile or methanol) and an acidic aqueous modifier (e.g., 0.1% trifluoroacetic acid or formic acid). The exact ratio will require optimization for the specific column and stereoisomers.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C (can be varied to optimize separation).

  • Detection: UV at 265 nm (for the Fmoc group).

  • Sample Preparation: Dissolve a small amount of the this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a standard solution containing a mixture of the potential stereoisomers (if available) to determine their retention times.

    • Inject the sample solution.

    • Integrate the peak areas of all observed stereoisomers to calculate the percentage of each and determine the stereochemical purity.

Workflow for Chiral HPLC Analysis

Caption: Workflow for the direct analysis of stereochemical purity by Chiral HPLC.

Indirect HPLC Analysis via Derivatization with Marfey's Reagent

Trustworthiness: The method's reliability stems from the robust and predictable nature of the derivatization reaction and the high-resolution separation of the resulting diastereomers. By derivatizing and analyzing standards of the potential stereoisomers, a library of retention times can be established for unambiguous peak identification.

Experimental Protocol: Derivatization with Marfey's Reagent and HPLC Analysis

  • Deprotection of the Fmoc Group:

    • Dissolve a known amount of this compound in a solution of 20% piperidine in DMF.

    • Stir at room temperature for 30 minutes.

    • Evaporate the solvent under reduced pressure to obtain the deprotected amino acid.

  • Derivatization with Marfey's Reagent:

    • Dissolve the deprotected amino acid in 100 µL of 1 M sodium bicarbonate.

    • Add a solution of Marfey's reagent (1% in acetone, 200 µL).

    • Heat the mixture at 40 °C for 1 hour.[3]

    • Cool the reaction and quench with 20 µL of 2 M HCl.[3]

  • HPLC Analysis:

    • Instrumentation: Standard RP-HPLC system with UV or PDA detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

    • Detection: UV at 340 nm.[4]

    • Procedure: Inject the derivatized sample and analyze the chromatogram for the presence of diastereomeric products.

Workflow for Indirect HPLC Analysis using Marfey's Reagent

Caption: Workflow for stereochemical purity analysis via derivatization and HPLC.

NMR Spectroscopy with Chiral Solvating Agents

Expertise & Experience: NMR spectroscopy offers a powerful alternative for assessing stereochemical purity without the need for chromatographic separation. In the presence of a chiral solvating agent (CSA), enantiomers or diastereomers can form transient diastereomeric complexes that exhibit distinct chemical shifts in the NMR spectrum. This chemical shift non-equivalence allows for the direct quantification of the stereoisomers by integrating their respective signals.

Trustworthiness: The quantitative nature of NMR makes this a reliable method, provided that the signals of the different stereoisomers are well-resolved. The use of a known internal standard can further enhance the accuracy of quantification.

Experimental Protocol: NMR Analysis with a Chiral Solvating Agent

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent: A suitable chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a chiral lanthanide shift reagent.

  • Solvent: A deuterated solvent in which both the analyte and the CSA are soluble (e.g., CDCl3 or CD3CN).

  • Procedure:

    • Acquire a standard 1H NMR spectrum of the this compound sample.

    • Add a molar equivalent of the chiral solvating agent to the NMR tube.

    • Acquire another 1H NMR spectrum.

    • Observe the splitting or appearance of new signals for specific protons (e.g., the alpha- or beta-protons) due to the formation of diastereomeric complexes.

    • Integrate the signals corresponding to the different stereoisomers to determine their relative ratios.

Conceptual Workflow for NMR Analysis

Sources

A Senior Application Scientist's Comparative Review of Non-Canonical Amino Acids in Peptide Design

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Peptidic Toolbox Beyond Nature's Twenty

In the pursuit of novel therapeutics, peptides offer a compelling balance of specificity and potency, bridging the gap between small molecules and large biologics. However, native peptides often suffer from significant liabilities, including susceptibility to proteolytic degradation, poor membrane permeability, and limited oral bioavailability.[1][2][3] The strategic incorporation of non-canonical amino acids (ncAAs) into peptide sequences has emerged as a transformative approach to overcome these limitations.[1][4][5] These unique building blocks, not found among the 20 proteinogenic amino acids, introduce novel chemical functionalities, conformational constraints, and steric shields that can dramatically enhance the drug-like properties of peptides.[3][6]

This guide provides a comparative analysis of several key classes of ncAAs, offering insights into their specific impacts on peptide structure and function. We will delve into the mechanistic rationale behind their effects and provide detailed experimental protocols for their incorporation, empowering researchers to make informed decisions in the design and synthesis of next-generation peptide therapeutics.

The Strategic Arsenal: A Comparative Look at Key Non-Canonical Amino Acids

The choice of an ncAA is a critical design element, dictated by the specific therapeutic objective. Whether the goal is to stabilize a helical conformation, block enzymatic cleavage, or enhance cell penetration, a diverse array of ncAAs is available. Here, we compare four of the most impactful classes: α,α-Disubstituted Amino Acids, N-Methylated Amino Acids, β-Amino Acids, and Fluorinated Amino Acids.

α,α-Disubstituted Amino Acids: The Conformational Rigidity Experts

The most prominent member of this class is α-aminoisobutyric acid (Aib) , an achiral amino acid with two methyl groups at its α-carbon. This seemingly simple modification has profound consequences for peptide structure.

  • Mechanism of Action: The steric bulk of the two α-methyl groups severely restricts the conformational freedom of the peptide backbone, constraining the Ramachandran angles (φ, ψ) to the helical region. This makes Aib a potent promoter of α-helical and 310-helical secondary structures.[7] This pre-organization can lead to enhanced receptor binding affinity by reducing the entropic penalty of binding. Furthermore, the α,α-disubstitution provides a steric shield, rendering the adjacent peptide bonds resistant to proteolytic cleavage.[6]

  • Performance Profile:

    • Pros: Excellent helix promoter, significantly increases proteolytic stability.[6]

    • Cons: Can be challenging to couple during solid-phase peptide synthesis (SPPS) due to steric hindrance.[8] May not be suitable for peptides requiring conformational flexibility for their activity.

N-Methylated Amino Acids: The Permeability and Stability Enhancers

N-methylation involves the substitution of the amide proton with a methyl group. This modification is a hallmark of many naturally occurring cyclic peptide drugs and is a widely used strategy in medicinal chemistry to improve pharmacokinetic properties.[9][10]

  • Mechanism of Action: The replacement of the amide N-H with an N-CH₃ group eliminates a hydrogen bond donor. This disruption of the backbone's hydrogen bonding potential can reduce aggregation and increase solubility in some cases. More importantly, it can facilitate passive membrane diffusion by reducing the desolvation penalty for entering the lipid bilayer.[10] The N-methyl group also provides a steric block against protease recognition and cleavage, thereby enhancing metabolic stability.[9][11]

  • Performance Profile:

    • Pros: Significantly improves proteolytic stability and membrane permeability, can enhance oral bioavailability.[9][11][12]

    • Cons: Can disrupt secondary structures like α-helices and β-sheets that rely on backbone hydrogen bonding. The coupling of an amino acid to an N-methylated residue is notoriously difficult due to steric hindrance.[13]

β-Amino Acids: The Backbone Homologation Specialists

β-amino acids contain an additional carbon atom in their backbone compared to their α-amino acid counterparts. This seemingly small change opens up a world of new structural possibilities.

  • Mechanism of Action: Peptides composed of β-amino acids, or β-peptides, can fold into unique and stable secondary structures, such as 14-helices and 12-helices, that are distinct from those formed by α-peptides.[14] This novel backbone architecture makes them completely resistant to degradation by proteases that recognize α-peptide bonds. The altered spacing of side chains can also lead to novel receptor interactions.

  • Performance Profile:

    • Pros: Exceptional proteolytic stability, ability to form unique and stable secondary structures.[14]

    • Cons: Can be difficult to integrate into native α-peptide sequences without disrupting their structure and function. Synthesis of chiral β-amino acids can be complex and costly.

Fluorinated Amino Acids: The Subtle Modulators of Biophysical Properties

The introduction of fluorine, the most electronegative element, into amino acid side chains can induce subtle yet powerful changes in a peptide's properties.

  • Mechanism of Action: Fluorination can increase the hydrophobicity of a side chain, which can enhance protein binding or membrane interactions.[15] The strong electron-withdrawing nature of fluorine can also alter the pKa of nearby functional groups and influence local electrostatic interactions. Furthermore, fluorinated side chains can promote specific packing arrangements and self-assembly, and in some cases, enhance proteolytic stability.[15][16]

  • Performance Profile:

    • Pros: Can fine-tune hydrophobicity, lipophilicity, and binding interactions. Can enhance thermal and proteolytic stability.[15][16] Useful for ¹⁹F-NMR studies.

    • Cons: The effects of fluorination can be highly context-dependent and sometimes difficult to predict. Synthesis of fluorinated amino acids can be challenging.

Quantitative Comparison of ncAA Performance

The following tables summarize experimental data on the impact of different ncAAs on key peptide properties. It is important to note that the effects are often sequence- and context-dependent.

Table 1: Impact of ncAAs on Proteolytic Stability

ncAA TypeParent PeptideModified PeptideAssay ConditionsImprovement in Half-life (t₁/₂)Reference
N-Methylation cyclo(Leu-Leu-Leu-Leu-Pro-Tyr)tri-N-methylated analogRat intestinal homogenate>10-fold[12]
α,α-Disubstitution HPA3NT3-A2Aib-containing analogHuman plasmaSignificantly increased[6]
D-Amino Acid HPA3NT3-A2D-Lys substituted analogHuman serumIncreased[6]
β-Amino Acid (α-peptide)(β-peptide analog)Protease cocktailComplete resistance[14]

Table 2: Impact of ncAAs on Membrane Permeability

ncAA TypeParent PeptideModified PeptidePermeability AssayPermeability EnhancementReference
N-Methylation cyclo(Leu-D-Leu-Leu-Leu-D-Pro-Tyr)tri-N-methylated analogPAMPA~3-fold increase[17]
N-Methylation Linear peptideN-methylated analogCaco-2Significant increase[10]
Fluorination Not specifiedFluorinated analogNot specifiedCan improve permeability[18]

Experimental Protocols: A Practical Guide to ncAA Incorporation

Solid-phase peptide synthesis (SPPS) is the most common method for incorporating ncAAs into peptides.[19][20] The following are detailed protocols for key steps, highlighting the challenges and solutions associated with specific ncAA classes.

General Workflow for Fmoc-Based Solid-Phase Peptide Synthesis

The fundamental cycle of SPPS involves the sequential deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.

SPPS_Workflow Resin Peptide-Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Cycle Repeat Cycle Washing2->Cycle for next residue Cleavage Cleavage & Deprotection (e.g., TFA Cocktail) Washing2->Cleavage Final residue Cycle->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Purified Peptide Purification->FinalPeptide N_Methylation_Workflow Start Peptide-Resin with Free Amide Sulfonylation Sulfonylation (o-NBS-Cl, DMAP) Start->Sulfonylation Wash1 Wash Sulfonylation->Wash1 Methylation Methylation (PPh3, MeOH, DIAD) Wash1->Methylation Wash2 Wash Methylation->Wash2 Deprotection o-NBS Deprotection (Mercaptoethanol, DBU) Wash2->Deprotection Wash3 Wash Deprotection->Wash3 End N-Methylated Peptide-Resin Wash3->End

Caption: Workflow for on-resin N-methylation via the Fukuyama-Mitsunobu reaction.

Conclusion and Future Perspectives

The incorporation of non-canonical amino acids has fundamentally changed the landscape of peptide drug discovery, providing a powerful toolkit to address the inherent weaknesses of natural peptides. [1][2]By understanding the unique structural and functional consequences of each class of ncAA, researchers can rationally design peptides with enhanced stability, permeability, and potency. The comparative analysis and detailed protocols provided in this guide serve as a foundation for the strategic application of ncAAs in the development of the next generation of peptide-based therapeutics.

As our understanding of the structure-activity relationships of ncAA-containing peptides deepens, and as new synthetic methodologies emerge, the possibilities for peptide engineering will continue to expand. [21][22]The future of peptide drug discovery will undoubtedly be shaped by the creative and strategic use of an ever-growing alphabet of non-canonical amino acids.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Fmoc-O-tert-butyl-L-beta-homothreonine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of novel peptides is a routine yet meticulous process. The integrity of this work relies not only on the precision of chemical reactions but also on the rigorous safety and environmental stewardship demonstrated in the laboratory. This guide provides an in-depth, procedural framework for the proper disposal of Fmoc-O-tert-butyl-L-beta-homothreonine, a key building block in modern peptide synthesis. By understanding the chemical nature of this compound and its associated reagents, laboratory personnel can ensure a safe and compliant disposal process, reinforcing a culture of safety and responsibility.

Part 1: Immediate Safety and Handling Precautions

Before any disposal procedures are initiated, it is crucial to handle this compound with the appropriate care in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any fine dust particles.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are mandatory to protect against accidental splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn.[4]

  • Body Protection: A standard laboratory coat is required to protect from spills.

Part 2: Disposal of Unused or Expired Solid this compound

Unused or expired solid this compound should never be disposed of in the regular trash or down the drain. It must be treated as chemical waste.

Step-by-Step Disposal Protocol for Solid Waste:

  • Container Selection: Designate a clearly labeled, dedicated container for solid chemical waste. The container must be made of a compatible material (e.g., high-density polyethylene, HDPE) that will not react with the chemical. Ideally, use the original manufacturer's container.

  • Waste Collection: Carefully transfer the solid this compound waste into the designated container. Avoid generating dust. If any material is spilled, it should be swept up and disposed of as hazardous waste.[2]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of laboratory personnel and away from general lab traffic.

  • Arranging for Disposal: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the chemical waste. They will provide guidance on specific local, state, and federal regulations.

Part 3: Disposal of Liquid Waste from Experimental Procedures

During peptide synthesis, liquid waste is generated, primarily from the deprotection steps of the Fmoc and tert-butyl groups. This waste contains hazardous solvents and byproducts and must be managed carefully.

Understanding the Chemistry of Deprotection Waste:

  • Fmoc Group Removal: The Fmoc group is typically removed using a mild base, most commonly a 20% solution of piperidine in a solvent like dimethylformamide (DMF).[5] The waste stream will therefore contain piperidine and the dibenzofulvene-piperidine adduct. Piperidine is a toxic and flammable liquid that can cause severe skin burns and eye damage.[6][7][8][9]

  • tert-Butyl Group Removal: The tert-butyl protecting group is acid-labile and is commonly removed using a strong acid like trifluoroacetic acid (TFA), often in a "cleavage cocktail" containing scavengers.[10] TFA is a corrosive acid that can cause severe burns.[11][12][13][14][15] The byproduct is a reactive tert-butyl cation, which is typically quenched by scavengers in the cleavage mixture.

Step-by-Step Disposal Protocol for Liquid Waste:

  • Waste Stream Segregation: It is critical to segregate different types of liquid waste to avoid potentially violent chemical reactions. At a minimum, maintain separate, clearly labeled waste containers for:

    • Halogenated Solvents (e.g., dichloromethane, DCM)

    • Non-Halogenated Solvents (e.g., DMF, methanol)

    • Acidic Waste (containing TFA)

    • Basic Waste (containing piperidine)

  • Container Rinsate: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). This rinsate must be collected and treated as hazardous liquid waste.

  • Collection of Deprotection Solutions:

    • Piperidine/DMF solutions: Collect all waste from the Fmoc deprotection steps in a designated container for basic, non-halogenated solvent waste.

    • TFA cleavage solutions: Collect all waste from the tert-butyl deprotection and resin cleavage steps in a designated container for acidic waste. This waste stream is highly corrosive.

  • Labeling and Storage: All liquid waste containers must be kept securely capped when not in use and stored in the SAA. Each container must be clearly labeled with "Hazardous Waste" and a complete list of its contents.

  • Final Disposal: Arrange for the pickup of all liquid hazardous waste through your institution's EHS department.

Data Presentation

Table 1: Hazard Summary of this compound and Associated Reagents

ChemicalCAS NumberPrimary HazardsDisposal Considerations
This compound353245-99-5Assumed to be similar to threonine analog: potentially toxic to aquatic life.[3][4]Dispose of as solid chemical waste. Do not discard in trash or down the drain.
Piperidine110-89-4Flammable, toxic, corrosive.[6][7][8][9]Collect in a designated basic, non-halogenated solvent waste container.
Trifluoroacetic Acid (TFA)76-05-1Corrosive, causes severe burns.[11][12][13][14][15]Collect in a designated acidic waste container. Neutralization should only be attempted by trained personnel.
Dimethylformamide (DMF)68-12-2Reproductive toxin, irritant.Collect in a non-halogenated solvent waste container.

Experimental Protocols & Visualization

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_waste_generation Waste Generation cluster_waste_characterization Waste Characterization cluster_solid_disposal Solid Waste Disposal cluster_liquid_disposal Liquid Waste Disposal Waste Waste Generated Solid Solid Chemical (Unused/Expired) Waste->Solid Liquid Liquid Waste (From Synthesis) Waste->Liquid SolidContainer Collect in Labeled Solid Waste Container Solid->SolidContainer Segregate Segregate by Type (Acidic, Basic, Halogenated, Non-Halogenated) Liquid->Segregate StoreSolid Store in SAA SolidContainer->StoreSolid EHSSolid EHS Pickup StoreSolid->EHSSolid LiquidContainer Collect in Labeled Liquid Waste Containers Segregate->LiquidContainer StoreLiquid Store in SAA LiquidContainer->StoreLiquid EHSLiquid EHS Pickup StoreLiquid->EHSLiquid

Caption: Disposal workflow for this compound.

References

  • Carl ROTH. Safety Data Sheet: Fmoc-L-Threonine-(tBu). [Link]

  • Severn Biotech. Fmoc-Thr(tBu)-OH 99%_sds. [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. [Link]

  • New Jersey Department of Health. Trifluoroacetic Acid Hazard Summary. [Link]

  • AAPPTec, LLC. Safety Data Sheet: Fmoc-Thr(tBu)-OH. [Link]

  • Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1). [Link]

  • University of Washington. Trifluoroacetic Acid SOP. [Link]

  • Loba Chemie. PIPERIDINE AR Safety Data Sheet. [Link]

  • PubChem. This compound. [Link]

  • ChemSupply Australia. Safety Data Sheet PIPERIDINE. [Link]

  • Chem-Impex. Fmoc-O-tert-butyl-L-β-homothreonine. [Link]

  • Loba Chemie. PIPERIDINE AR Safety Data Sheet. [Link]

  • Aapptec Peptides. Fmoc-beta-HThr(tBu)-OH [353245-99-5]. [Link]

  • Aapptec Peptides. Technical Bulletins & General Procedures. [Link]

  • J&K Scientific. Fmoc-O-tert-butyl-L-b-homothreonine | 353245-99-5. [Link]

  • Google Patents. US8703912B2 - Processes for removal of dibenzofulvene.
  • Google Patents. EP2322498B1 - Processes for removing dibenzofulvene.
  • A convenient and scaleable procedure for removing the Fmoc group in solution. [Link]

  • Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. [Link]

  • AAPPTEC. Beta Homo Amino Acids for Peptide Synthesis Archives. [Link]

  • ResearchGate. (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b).... [Link]

  • Aapptec Peptides. beta-Homo Amino Acids. [Link]

  • Aapptec Peptides. Amino Acid Sidechain Deprotection. [Link]

  • NIH National Library of Medicine. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-O-tert-butyl-L-beta-homothreonine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with specialized reagents like Fmoc-O-tert-butyl-L-beta-homothreonine is fundamental to advancing peptide synthesis and therapeutic innovation.[1] This amino acid derivative, with its strategic Fmoc and tert-butyl protecting groups, is a key building block in Solid-Phase Peptide Synthesis (SPPS).[1][2] However, mastery in the lab requires not only scientific acumen but also an unwavering commitment to safety.

This guide provides essential, field-proven guidance on the personal protective equipment (PPE) required for handling this compound. It moves beyond a simple checklist to explain the causality behind each safety measure, ensuring a self-validating system of protection that builds a deep-seated culture of safety within your team.

Hazard Assessment: A Contradictory Profile

A thorough review of Safety Data Sheets (SDS) for this compound (CAS No. 71989-35-0) reveals a complex and somewhat contradictory hazard profile.

  • GHS Classification: Many suppliers state that the substance does not meet the criteria for classification as hazardous under GHS and European regulations.[3][4]

  • Aquatic Toxicity: Conversely, other safety data sheets classify the compound as H410: "Very toxic to aquatic life with long lasting effects".[5][6] This discrepancy necessitates stringent controls to prevent environmental release.

  • Uninvestigated Properties: Several sources caution that the toxicological properties of this specific material have not been thoroughly investigated.[4]

  • Physical Hazards: As a solid, often in powder form, the primary physical hazard is the generation of airborne dust during handling.[7] Inhalation of fine chemical powders can cause respiratory tract irritation.[8][9]

The Senior Scientist's Directive: Given the conflicting data and the potential for unknown toxicological effects, we must adopt a conservative approach. The compound should be handled with the full respect afforded to a potentially hazardous chemical, with a primary focus on preventing dust inhalation, skin/eye contact, and environmental release.

The Core PPE Protocol: A Multi-Layered Defense

Effective safety is not just about wearing PPE; it's about establishing a hierarchy of controls where PPE is the final, critical barrier between the researcher and the chemical.

Primary Barrier: Engineering Controls

Before any personal equipment is worn, engineering controls must be in place. These are designed to contain the hazard at its source.

  • Chemical Fume Hood: All weighing and handling of the solid, powdered this compound must be performed inside a certified chemical fume hood. This is non-negotiable. The hood's airflow protects the operator from inhaling airborne particulates.[7]

  • Ventilated Enclosures: For weighing operations, a dedicated powder containment hood or ventilated balance enclosure provides superior protection by minimizing air turbulence that can affect balance accuracy while ensuring containment.[7]

Secondary Barrier: Personal Protective Equipment

The following PPE is mandatory for all personnel handling the compound. The specific level of protection is elevated based on the task being performed.

TaskEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving & Storage Safety glasses with side-shieldsNitrile glovesLab coatNot required
Weighing Powder Safety gogglesNitrile glovesLab coatN95 (or equivalent) dust respirator
Preparing Solutions Safety goggles (or safety glasses with face shield)Nitrile glovesLab coatNot required (if in fume hood)
Performing Synthesis Safety goggles (or safety glasses with face shield)Nitrile glovesChemical-resistant apron over lab coatNot required (if in fume hood)
Spill Cleanup / Waste Disposal Safety goggles and face shieldNitrile gloves (double-gloving recommended)Chemical-resistant apron over lab coatN95 (or equivalent) dust respirator

Expert Rationale Behind PPE Choices:

  • Eye and Face Protection : Standard safety glasses with side-shields are the minimum requirement for any laboratory activity.[10] When handling the powder form, where dust can become airborne, safety goggles are mandated as they form a seal around the eyes, offering superior protection from fine particles.[10][11] For tasks involving larger volumes of solvents or risk of splashes during synthesis or disposal, a face shield should be worn over safety glasses.[11]

  • Hand Protection : Nitrile rubber gloves are the standard choice for handling this compound and for general use in peptide synthesis.[6] They offer excellent protection against splashes from the solvents commonly used, such as Dimethylformamide (DMF).[11] An SDS for a similar compound specifies a minimum thickness of 0.11 mm.[6] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.[6]

  • Body Protection : A buttoned lab coat is the minimum standard.[10] For tasks with a higher risk of splashes, such as during the cleavage of the peptide from the resin with acids like trifluoroacetic acid (TFA), a chemical-resistant apron worn over the lab coat is essential.[11] All personnel must wear long pants and closed-toe shoes.[11]

  • Respiratory Protection : This is a critical control when handling the solid compound. The physical hazard of inhaling fine powder necessitates the use of a NIOSH-approved N95 dust respirator (or equivalent).[2] This prevents airborne particles from entering the respiratory tract. Once the compound is dissolved in a solvent and handled within a fume hood, a respirator is typically not required as the inhalation risk has been mitigated by the engineering control.[8]

Operational and Disposal Plans: A Step-by-Step Guide

Integrating PPE use into a clear, procedural workflow ensures that safety becomes second nature.

Step 1: Preparation and Gowning
  • Action: Before entering the designated handling area, don the mandatory minimum PPE: a buttoned lab coat, safety glasses, long pants, and closed-toe shoes.

  • Rationale: Establishes a baseline of safety before any potential exposure.

Step 2: Weighing the Solid Compound
  • Action: Perform all weighing activities inside a chemical fume hood or a ventilated balance enclosure. Don safety goggles, nitrile gloves, and an N95 respirator.

  • Rationale: This is the point of highest risk for dust generation and inhalation. The combination of engineering controls and respiratory/eye protection is critical.[7]

Step 3: Use in Synthesis (Solution Phase)
  • Action: Handle all solutions within the fume hood. Wear safety goggles and nitrile gloves. A face shield and chemical-resistant apron are recommended if splashes are possible.

  • Rationale: While the inhalation hazard from the solid is gone, the risks now shift to chemical splashes from solvents (e.g., DMF) and reagents (e.g., piperidine, TFA) used in the SPPS workflow.[12][13]

Step 4: Disposal
  • Action: Treat all waste as hazardous.

    • Solid Waste: Collect unused chemical and contaminated materials (e.g., weigh boats, contaminated gloves, respirator) in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Dispose of reaction mixtures and solvent washes in a designated, compatible, and clearly labeled hazardous liquid waste container.

  • Rationale: Due to the compound's documented aquatic toxicity, it is imperative to avoid release into the environment.[5][6] All waste must be disposed of according to federal, state, and local environmental regulations.[9]

Step 5: Doffing and Decontamination
  • Action: Remove PPE in the correct order (gloves first, then apron, goggles/face shield, and finally lab coat) to prevent cross-contamination. Dispose of single-use items in the appropriate hazardous waste stream. Wash hands thoroughly with soap and water.

  • Rationale: Proper doffing procedure is essential to prevent transferring chemical residues from contaminated PPE to your skin or personal clothing.[6]

Workflow for Safe Handling

The following diagram illustrates the logical flow of operations and the corresponding safety checkpoints.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep 1. Don Lab Coat, Safety Glasses Weigh 2. Don Gloves, Goggles, N95 Respirator Weigh Solid Compound Prep->Weigh Enter Hood Dissolve 3. Prepare Solution (Remove Respirator) Weigh->Dissolve Synthesize 4. Perform Synthesis (Add Apron/Face Shield if needed) Dissolve->Synthesize Dispose 5. Segregate & Dispose of Solid/Liquid Hazardous Waste Synthesize->Dispose Doff 6. Doff PPE Correctly Dispose->Doff Wash 7. Wash Hands Thoroughly Doff->Wash

Caption: Workflow for handling this compound.

Emergency Procedures

In the event of an accidental exposure, follow these first-aid measures immediately and seek medical attention.

  • After Inhalation: Move the affected person to fresh air.[3][5]

  • After Skin Contact: Immediately remove contaminated clothing. Rinse skin thoroughly with soap and plenty of water.[4][5]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]

  • After Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician if you feel unwell.[3][5]

By adhering to this comprehensive guide, your laboratory can confidently handle this compound, fostering an environment where cutting-edge science and uncompromising safety go hand-in-hand.

References

  • Fmoc-Thr(tBu)-OH | Amino Acid Derivative | MedChemExpress . MedChemExpress.

  • How to Choose PPE for Chemical Work . Allan Chemical Corporation. (2025-10-23).

  • A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis . BenchChem. (2025).

  • Safety Data Sheet: Fmoc-L-Threonine-(tBu) . Carl ROTH.

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) . UCI Department of Chemistry. (2020-03-17).

  • Fmoc-Thr(tBu)-OH >99%_sds . Severn Biotech.

  • Proper Use of Personal Protective Equipment PPE . JoVE. (2017-07-14).

  • This compound | C24H29NO5 | CID 2761548 . PubChem.

  • Discover the Various Types of PPE for Optimal Chemical Safety . Aliport. (2024-04-25).

  • Safety Data Sheet: Fmoc-Thr(tBu)-OH . AAPPTec, LLC.

  • Personal Protective Equipment (PPE) . Chemical Hazards Emergency Medical Management (CHEMM).

  • Powder Handling . AirClean Systems.

  • Fmoc Solid Phase Peptide Synthesis . ChemPep.

  • Fmoc Amino Acids for SPPS . AltaBioscience.

  • Safety Data Sheet: Fmoc-Thr(tBu)-OH . Biosynth. (2021-05-29).

  • Fmoc Resin Cleavage and Deprotection . Sigma-Aldrich.

  • Fmoc-Thr(tBu)-OH ≥98.0% HPLC . Sigma-Aldrich.

  • SAFETY DATA SHEET . Sigma-Aldrich. (2024-09-06).

  • Safety Data Sheet . AAPPTec, LLC.

  • Fmoc-O-tert-butyl-L-β-homothreonine . Chem-Impex.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.